DOPE-mPEG, MW 2000
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C46H88NO11P |
|---|---|
Poids moléculaire |
862.2 g/mol |
Nom IUPAC |
[(2R)-3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate;methane |
InChI |
InChI=1S/C45H84NO11P.CH4/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-43(47)54-40-42(41-56-58(50,51)55-37-36-46-45(49)53-39-38-52-3)57-44(48)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;/h18-21,42H,4-17,22-41H2,1-3H3,(H,46,49)(H,50,51);1H4/b20-18-,21-19-;/t42-;/m1./s1 |
Clé InChI |
KKXSHJSZIAABGR-RQXYYNAFSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to DOPE-mPEG MW 2000 for Advanced Drug Delivery
A Core Component for Stealth Liposomal and Nanoparticle Formulations
Introduction: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DOPE-mPEG 2000) is an amphiphilic polymer widely utilized in the fields of drug delivery, nanomedicine, and gene therapy. It is a phospholipid-polyethylene glycol (PEG) conjugate, combining the structural properties of the lipid DOPE with the "stealth" characteristics of a 2000 molecular weight PEG chain. This unique structure allows for its incorporation into lipid-based nanoparticles, such as liposomes, where it plays a crucial role in enhancing stability, prolonging circulation time, and enabling targeted drug delivery through surface functionalization. This guide provides a comprehensive overview of DOPE-mPEG 2000, including its physicochemical properties, experimental protocols for its use, and key quantitative data for researchers and drug development professionals.
Physicochemical Properties and Specifications
DOPE-mPEG 2000 is a biocompatible and biodegradable molecule. The DOPE component, an unsaturated phospholipid, facilitates its integration into the lipid bilayer of nanoparticles. The hydrophilic PEG chain extends from the nanoparticle surface, creating a hydrated layer that sterically hinders the adsorption of plasma proteins (opsonization) and subsequent recognition and clearance by the reticuloendothelial system (RES). This "stealth" property significantly increases the systemic circulation half-life of the drug carrier.
Quantitative data for typical DOPE-mPEG 2000 is summarized in the table below.
| Property | Value | Reference |
| Molecular Weight (MW) | ~2801.47 Da | [1] |
| Purity | >95% | [2] |
| Form | White to off-white solid | [3] |
| Solubility | Soluble in DMSO, dichloromethane, chloroform (B151607), acetone, and DMF | [3] |
| Storage Temperature | -20°C | [4] |
The Role of DOPE-mPEG 2000 in Nanoparticle Formulation: A Quantitative Perspective
The inclusion of DOPE-mPEG 2000 in liposomal formulations has a quantifiable impact on the resulting nanoparticles' characteristics. The molar percentage of the PEGylated lipid is a critical parameter that can be optimized to balance prolonged circulation with potential interference in cellular uptake or ligand binding.
| Parameter | Effect of Increasing DOPE-mPEG 2000 Concentration | Notes |
| Circulation Half-Life | Increases | The effect is proportional to the PEG molecular weight, with MW 5000 showing a longer half-life than MW 2000.[5] |
| Vesicle Size | Decreases | The steric hindrance from the hydrated PEG chains can lead to the formation of smaller, more uniform vesicles.[6] |
| Lamellarity | Decreases | The presence of the bulky PEG headgroup can favor the formation of unilamellar over multilamellar vesicles.[6] |
| pH-Sensitivity | Reduces in a concentration-dependent manner | This is an important consideration for pH-responsive drug delivery systems.[7] |
Experimental Protocols
Preparation of DOPE-mPEG 2000-Containing Liposomes via Thin-Film Hydration and Extrusion
This is a standard and widely used method for preparing liposomes with encapsulated therapeutic agents.
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol (CHOL)
-
DOPE-mPEG 2000
-
Drug to be encapsulated
-
Chloroform
-
Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
Protocol:
-
Lipid Film Formation:
-
Dissolve DOPE, cholesterol, and DOPE-mPEG 2000 in chloroform in a round-bottom flask at a desired molar ratio (e.g., 5.7:3.8:0.5 DOPE:CHEMS:DSPE-PEG2000).[7]
-
If encapsulating a lipophilic drug, dissolve it in the chloroform with the lipids.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask's inner surface.
-
Further dry the film under vacuum for at least 4 hours to remove residual solvent.[1]
-
-
Hydration:
-
Hydrate the lipid film with the aqueous hydration buffer. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.
-
Vortex the flask vigorously for 5 minutes to form multilamellar vesicles (MLVs).[1]
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles (LUVs) with a defined size, subject the MLV suspension to extrusion.
-
Pass the suspension through polycarbonate membranes with a specific pore size (e.g., 200 nm) multiple times (e.g., 20 times) using a lipid extruder.[1]
-
-
Purification:
-
Remove the unencapsulated drug by methods such as size exclusion chromatography or dialysis.
-
Caption: Workflow for preparing PEGylated liposomes.
Surface Functionalization of Liposomes using Functionalized DOPE-mPEG 2000
For targeted drug delivery, DOPE-mPEG 2000 can be obtained with a reactive terminal group (e.g., maleimide (B117702), amine, carboxyl) to conjugate targeting ligands such as antibodies, peptides, or aptamers. The following is a general protocol for conjugating a thiol-containing ligand to a maleimide-functionalized liposome (B1194612).
Materials:
-
Pre-formed liposomes containing DOPE-PEG-Maleimide MW 2000 (e.g., 2-5 mol%).
-
Thiol-containing targeting ligand.
-
Reaction buffer (e.g., HEPES or PBS, pH 6.5-7.5).
-
Purification column (e.g., Sephadex G-50).
Protocol:
-
Liposome Preparation: Prepare liposomes as described in the previous protocol, incorporating DOPE-PEG-Maleimide 2000 into the lipid composition.
-
Ligand Preparation: Dissolve the thiol-containing ligand in the reaction buffer.
-
Conjugation Reaction:
-
Add the ligand solution to the liposome suspension. A typical molar ratio is 5-10 fold excess of ligand to the maleimide groups on the liposomes.
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.
-
-
Purification:
-
Remove the unconjugated ligand by passing the reaction mixture through a size exclusion chromatography column.
-
Collect the fractions containing the ligand-conjugated liposomes.
-
Caption: Workflow for conjugating targeting ligands.
Logical Relationships in Targeted Drug Delivery
The use of DOPE-mPEG 2000 in drug delivery involves a series of logical steps aimed at improving therapeutic outcomes. This can be visualized as a pathway from formulation to cellular interaction.
Caption: Logical pathway for PEGylated liposomes.
Conclusion
DOPE-mPEG MW 2000 is a critical excipient in the development of advanced drug delivery systems. Its ability to confer "stealth" properties to nanoparticles significantly enhances their pharmacokinetic profiles. Furthermore, the availability of terminally functionalized variants of DOPE-mPEG 2000 provides a versatile platform for the development of actively targeted nanomedicines. The experimental protocols and quantitative data presented in this guide offer a foundational understanding for researchers and professionals working to harness the potential of this important polymer in therapeutic applications.
References
- 1. Development of the Novel PEG-PE-Based Polymer for the Reversible Attachment of Specific Ligands to Liposomes: Synthesis and in vitro Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSPE-mPEG2000-Modified Podophyllotoxin Long-Circulating Liposomes for Targeted Delivery: Their Preparation, Characterization, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DOPE-mPEG, MW 2,000 | BroadPharm [broadpharm.com]
- 5. [Effect of membrane modification by PEG on prolongation of circulation time of liposomes in blood in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2.3. Liposomes preparation [bio-protocol.org]
An In-depth Technical Guide to DOPE-mPEG MW 2000: Chemical Structure, Properties, and Applications in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DOPE-mPEG MW 2000), a critical component in modern drug delivery systems. This document details its chemical structure, physicochemical properties, and key applications, with a focus on its role in the formulation of liposomal and nanoparticle-based therapeutics.
Chemical Structure and Core Properties
DOPE-mPEG MW 2000 is an amphiphilic polymer conjugate, consisting of a hydrophobic 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) lipid anchor and a hydrophilic methoxy-terminated polyethylene (B3416737) glycol (mPEG) chain with an average molecular weight of 2000 Daltons. The unsaturated oleoyl (B10858665) chains of the DOPE moiety provide fluidity to the lipid bilayer, a crucial factor in the dynamic processes of drug delivery. The mPEG chain imparts a "stealth" characteristic to nanoparticles, enabling them to evade the mononuclear phagocyte system and prolonging their circulation time in the bloodstream.[1][2]
The amphiphilic nature of DOPE-mPEG MW 2000 allows it to self-assemble in aqueous solutions, forming micelles and integrating into lipid bilayers of liposomes and other nanoparticles.[1][2] This property is fundamental to its function as a versatile excipient in drug formulation.
Below is a generalized representation of the chemical structure of DOPE-mPEG MW 2000:
Physicochemical Properties
The following table summarizes the key physicochemical properties of DOPE-mPEG MW 2000, compiled from various sources. These properties are critical for its handling, formulation, and in vivo performance.
| Property | Value | References |
| Synonyms | 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000], mPEG-2000-DOPE | [1] |
| Average Molecular Weight | ~2801.46 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Purity | >95% (as determined by TLC) | [1] |
| Solubility | Soluble in hot water (>10 mg/mL) and chloroform (B151607). | [1] |
| Storage Conditions | -20°C in a dry environment. | [1][2] |
Critical Micelle Concentration (CMC)
Experimental Protocols
General Protocol for Liposome (B1194612) Preparation using the Thin-Film Hydration Method
This protocol describes a standard method for the preparation of liposomes incorporating DOPE-mPEG MW 2000. The ratios of lipids can be adjusted based on the desired characteristics of the final formulation.
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
-
Cholesterol
-
DOPE-mPEG MW 2000
-
Drug to be encapsulated (lipophilic or hydrophilic)
-
Chloroform or a chloroform/methanol mixture
-
Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
Procedure:
-
Lipid Film Formation:
-
Dissolve DOPC, cholesterol, and DOPE-mPEG MW 2000 in the desired molar ratio (e.g., 85:10:5) in chloroform in a round-bottom flask.
-
If encapsulating a lipophilic drug, dissolve it in the organic solvent along with the lipids.
-
Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the phase transition temperature of the lipids. This will form a thin, uniform lipid film on the wall of the flask.
-
Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.[6]
-
-
Hydration:
-
Hydrate the lipid film with the hydration buffer. If encapsulating a hydrophilic drug, dissolve it in the hydration buffer.
-
The volume of the buffer should be sufficient to achieve the desired final lipid concentration.
-
Agitate the flask by vortexing or gentle shaking to facilitate the formation of multilamellar vesicles (MLVs).[6]
-
-
Size Reduction (Homogenization):
-
To obtain unilamellar vesicles of a defined size, the MLV suspension can be subjected to sonication (using a probe or bath sonicator) or extrusion.[6]
-
For extrusion, the liposome suspension is repeatedly passed through polycarbonate filters with a defined pore size (e.g., 100 nm) using a lipid extruder.
-
-
Purification:
-
Remove the unencapsulated drug by methods such as dialysis, size exclusion chromatography, or ultracentrifugation.
-
Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy
This protocol outlines a common method for determining the CMC of amphiphilic molecules using a fluorescent probe like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH).
Materials:
-
DOPE-mPEG MW 2000
-
1,6-diphenyl-1,3,5-hexatriene (DPH) stock solution in tetrahydrofuran (B95107) (THF)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Fluorometer
Procedure:
-
Prepare a series of aqueous solutions of DOPE-mPEG MW 2000 with varying concentrations.
-
To each solution, add a small aliquot of the DPH stock solution to achieve a final DPH concentration in the nanomolar range.
-
Incubate the samples in the dark for a sufficient time to allow for the partitioning of DPH into the hydrophobic cores of any formed micelles.
-
Measure the fluorescence intensity of DPH in each sample using a fluorometer, with excitation and emission wavelengths appropriate for DPH (e.g., ~350 nm and ~430 nm, respectively).
-
Plot the fluorescence intensity as a function of the DOPE-mPEG MW 2000 concentration.
-
The CMC is determined as the concentration at which a sharp increase in fluorescence intensity is observed, indicating the formation of micelles and the partitioning of the hydrophobic DPH probe into the micellar core.[7]
Key Applications in Drug Delivery
DOPE-mPEG MW 2000 is a key component in the development of long-circulating drug delivery systems. Its primary functions include:
-
Steric Stabilization: The PEG chain forms a hydrated layer on the surface of nanoparticles, which sterically hinders the adsorption of opsonins (blood proteins), thereby reducing recognition and uptake by the reticuloendothelial system (RES).[8] This leads to a significantly prolonged circulation half-life of the nanoparticles.
-
Enhanced Permeability and Retention (EPR) Effect: The extended circulation time allows the nanoparticles to accumulate preferentially in tumor tissues due to their leaky vasculature and poor lymphatic drainage, a phenomenon known as the EPR effect.
-
Fusogenic Properties of DOPE: The DOPE component, being a cone-shaped lipid, has a propensity to form non-bilayer structures, which can facilitate the fusion of the liposome with the endosomal membrane. This is crucial for the release of the encapsulated drug from the endosome into the cytoplasm, a process known as endosomal escape.[9]
Visualizations
Liposome Formation and Drug Encapsulation Workflow
Caption: Workflow for liposome preparation and drug encapsulation.
Endosomal Escape Mechanism
Caption: Mechanism of endosomal escape facilitated by DOPE.
Conclusion
DOPE-mPEG MW 2000 is a highly versatile and essential lipid-polymer conjugate for the development of advanced drug delivery systems. Its unique combination of a fluid, fusogenic lipid anchor and a biocompatible, stealth-imparting polymer chain provides formulators with a powerful tool to enhance the therapeutic efficacy of a wide range of drugs. A thorough understanding of its chemical and physical properties, as outlined in this guide, is crucial for the rational design and optimization of novel nanomedicines.
References
- 1. nanocs.net [nanocs.net]
- 2. DOPE-mPEG, MW 2,000 | BroadPharm [broadpharm.com]
- 3. Structure and Dynamics of Highly PEG-ylated Sterically Stabilized Micelles in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro characterization of PEGylated phospholipid micelles for improved drug solubilization: effects of PEG chain length and PC incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e-portal.ccmb.res.in [e-portal.ccmb.res.in]
- 8. avantiresearch.com [avantiresearch.com]
- 9. Endosomal escape mechanisms of extracellular vesicle-based drug carriers: lessons for lipid nanoparticle design - PMC [pmc.ncbi.nlm.nih.gov]
The Role of DOPE-mPEG MW 2000 in Advanced Drug Delivery Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DOPE-mPEG 2000), a critical component in the formulation of advanced drug delivery systems. This document details its structural characteristics, functional roles, and diverse applications in nanomedicine, with a particular focus on liposomal and nanoparticle-based platforms. Key topics covered include the "stealth" properties conferred by the polyethylene (B3416737) glycol (PEG) chain, its influence on nanoparticle stability and circulation longevity, and its crucial role in the design of stimuli-responsive systems, particularly pH-sensitive liposomes for targeted intracellular drug release. This guide also presents a compilation of quantitative data from various studies, detailed experimental protocols for nanoparticle formulation and characterization, and visual representations of key biological pathways and experimental workflows to provide a comprehensive resource for researchers in the field.
Introduction: The Imperative for Advanced Drug Delivery
Conventional drug administration often suffers from limitations such as poor solubility, rapid degradation, off-target toxicity, and inefficient uptake by target cells. Advanced drug delivery systems, particularly those based on nanoparticles and liposomes, offer a promising avenue to overcome these challenges. By encapsulating therapeutic agents, these carriers can protect them from degradation, improve their pharmacokinetic profiles, and facilitate targeted delivery to diseased tissues, thereby enhancing therapeutic efficacy while minimizing side effects.
Among the various materials used to construct these delivery vehicles, phospholipids (B1166683) conjugated with polyethylene glycol (PEG) have become indispensable. DOPE-mPEG 2000, a conjugate of the fusogenic phospholipid DOPE and a 2000 molecular weight mPEG chain, stands out for its unique properties that enable the creation of highly effective and intelligent drug delivery platforms.
The Molecular Architecture and Core Functions of DOPE-mPEG 2000
DOPE-mPEG 2000 is an amphiphilic molecule, possessing a hydrophobic dioleoylphosphatidylethanolamine (DOPE) anchor and a hydrophilic methoxy-terminated polyethylene glycol (mPEG) chain. This structure allows it to readily integrate into the lipid bilayers of liposomes and the surface of other nanoparticles.[1][2]
The primary roles of DOPE-mPEG 2000 in drug delivery systems include:
-
Steric Stabilization and "Stealth" Properties: The hydrophilic PEG chain forms a protective layer on the nanoparticle surface. This "PEGylation" creates a steric barrier that inhibits the adsorption of opsonin proteins from the bloodstream, thereby reducing recognition and clearance by the mononuclear phagocyte system (MPS).[3] This "stealth" characteristic significantly prolongs the circulation half-life of the nanoparticles, allowing for greater accumulation in target tissues through mechanisms like the Enhanced Permeability and Retention (EPR) effect in tumors.[4]
-
Modulation of Physicochemical Properties: The incorporation of DOPE-mPEG 2000 influences the particle size, surface charge (zeta potential), and stability of nanoparticles. As will be detailed in the data section, the concentration of DOPE-mPEG 2000 can be fine-tuned to optimize these parameters for specific applications.
-
Facilitation of pH-Sensitivity: DOPE is a "cone-shaped" lipid that, on its own, tends to form non-bilayer hexagonal (HII) phases. When stabilized in a bilayer at physiological pH (7.4), a decrease in pH (e.g., in the endosomal compartment of a cell) can trigger a phase transition back to the hexagonal phase. This structural change disrupts the liposome (B1194612) membrane, leading to the rapid release of its encapsulated contents.[4][5] DOPE-mPEG 2000 can modulate this pH sensitivity.[6]
-
Platform for Bioconjugation: The terminal end of the PEG chain can be functionalized with various reactive groups (e.g., amine, maleimide) to allow for the covalent attachment of targeting ligands such as antibodies, peptides, and aptamers. This enables active targeting of the drug delivery system to specific cell surface receptors, further enhancing delivery specificity.
Quantitative Data on DOPE-mPEG 2000 Formulations
The following tables summarize key quantitative data from various studies on liposomal and nanoparticle formulations incorporating DOPE-mPEG 2000, highlighting its impact on critical quality attributes.
Table 1: Effect of DOPE-mPEG 2000 on Particle Size and Zeta Potential
| Formulation Composition (Molar Ratio) | Base Lipids | % DOPE-mPEG 2000 | Particle Size (nm) | Zeta Potential (mV) | Reference |
| DOPC:Chol | Egg PC, Cholesterol | 0 | ~228 | - | [7] |
| DOPC:Chol:DOPE-mPEG 2000 | Egg PC, Cholesterol | 5 | ~103 | - | [7] |
| DSPC:Chol:DSPE-mPEG 2000 | DSPC, Cholesterol | 5 | 115 ± 5 | -35.6 ± 4.9 | [8] |
| DOPE:CHEMS:DSPE-mPEG 2000 | DOPE, CHEMS | 5 | ~94 | - | [9] |
| Oleic Acid:Soy Lecithin | Oleic Acid, Soy Lecithin | - | 1102.3 | -18 | [10] |
| Oleic Acid:Soy Lecithin:DOPE-mPEG 2000 | Oleic Acid, Soy Lecithin | - | - | - | [10] |
Table 2: Encapsulation Efficiency in DOPE-mPEG 2000 Formulations
| Drug | Formulation Composition | Encapsulation Efficiency (%) | Reference |
| Folinic Acid | Oleic Acid:Soy Lecithin:DOPE-mPEG 2000 | > 75 | [10] |
| Methotrexate | Oleic Acid:Soy Lecithin:DOPE-mPEG 2000 | > 75 | [10] |
| Doxorubicin | Oleic Acid:Soy Lecithin:DOPE-mPEG 2000 | > 75 | [10] |
| Irinotecan | Oleic Acid:Soy Lecithin:DOPE-mPEG 2000 | > 75 | [10] |
| Cefepime | PC:CH:12NBr | High | [11] |
| Docetaxel | DPPC:Chol:DSPE-mPEG 2000 | < 55 | [12] |
Table 3: In Vivo Pharmacokinetic Parameters of PEGylated Formulations
| Formulation | Animal Model | Half-life (t½) | Clearance | Area Under the Curve (AUC) | Reference |
| Lc-PTOX-Lps (DSPE-mPEG 2000) | - | Prolonged | Reduced | Improved Bioavailability | [9] |
| Ridaforolimus in DSPE-PEG 2000 Micelles | Rat | Increased 1.7-fold | Decreased 0.6-fold | - | [13] |
| LCP NPs with 20% DSPE-PEG 2000 | Mice | - | - | - | [14] |
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of DOPE-mPEG 2000-containing nanoparticles.
Protocol for Liposome Preparation via Thin-Film Hydration
This is a widely used method for preparing liposomes.
Materials:
-
Lipids (e.g., DOPE, helper lipid like PC or CHEMS, Cholesterol)
-
DOPE-mPEG 2000
-
Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture)
-
Aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)
Procedure:
-
Lipid Dissolution: Dissolve the desired lipids, including DOPE-mPEG 2000, in the organic solvent in a round-bottom flask. Ensure complete dissolution to form a clear solution.
-
Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the transition temperature of the lipids to evaporate the organic solvent under reduced pressure. A thin, uniform lipid film will form on the inner surface of the flask.
-
Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Add the aqueous buffer (pre-heated to above the lipid transition temperature) to the flask. Agitate the flask by vortexing or gentle shaking to hydrate (B1144303) the lipid film. This will result in the formation of multilamellar vesicles (MLVs).
-
Extrusion: To obtain unilamellar vesicles (ULVs) with a uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). Pass the suspension through the extruder multiple times (e.g., 11-21 times) to ensure homogeneity.
-
Purification: Remove any unencapsulated drug or free lipids by methods such as dialysis or size exclusion chromatography.
-
Storage: Store the final liposome suspension at 4°C.
Protocol for In Vitro Drug Release Assay
This protocol assesses the release of an encapsulated drug from the liposomes over time.
Materials:
-
Drug-loaded liposome suspension
-
Release buffer (e.g., PBS at pH 7.4 and an acidic buffer like acetate (B1210297) buffer at pH 5.5 to mimic endosomal conditions)
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO)
-
Shaking incubator or water bath
-
Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Sample Preparation: Place a known volume of the drug-loaded liposome suspension into a dialysis bag.
-
Dialysis: Immerse the sealed dialysis bag in a larger volume of the release buffer (e.g., 500 mL) to ensure sink conditions.
-
Incubation: Incubate the setup at 37°C with gentle agitation.
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release buffer from outside the dialysis bag.
-
Quantification: Analyze the drug concentration in the collected samples using a validated analytical method.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point relative to the initial total amount of encapsulated drug.
Protocol for Cellular Uptake Assay via Flow Cytometry
This protocol quantifies the internalization of fluorescently labeled liposomes by cells.[1]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Fluorescently labeled liposomes (e.g., containing a fluorescent lipid like Rhodamine-PE)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere and grow overnight.
-
Liposome Incubation: Replace the culture medium with fresh medium containing the fluorescently labeled liposomes at a desired concentration. Incubate the cells for a specific period (e.g., 4 hours) at 37°C.
-
Cell Harvesting: After incubation, wash the cells with ice-cold PBS to remove non-internalized liposomes. Detach the cells using trypsin-EDTA.
-
Sample Preparation: Centrifuge the cell suspension and resuspend the cell pellet in cold PBS.
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer to measure the mean fluorescence intensity of the cells. Higher fluorescence intensity indicates greater cellular uptake of the liposomes.
Protocol for Cytotoxicity Assessment using MTT Assay
This assay determines the effect of the drug-loaded liposomes on cell viability.[15]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Drug-loaded liposomes and control formulations (e.g., empty liposomes, free drug)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with serial dilutions of the drug-loaded liposomes, free drug, and empty liposomes. Include untreated cells as a control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.
Visualizing Mechanisms and Workflows
The following diagrams, generated using the Graphviz DOT language, illustrate key processes involving DOPE-mPEG 2000-containing drug delivery systems.
Caption: Steric stabilization of liposomes by DOPE-mPEG 2000 in the bloodstream.
Caption: Mechanism of pH-sensitive drug release from DOPE-containing liposomes.
Caption: Experimental workflow for liposome preparation by thin-film hydration.
Conclusion and Future Directions
DOPE-mPEG 2000 is a versatile and indispensable tool in the development of sophisticated drug delivery systems. Its ability to confer "stealth" properties, modulate physicochemical characteristics, and enable stimuli-responsive drug release has significantly advanced the field of nanomedicine. The data and protocols presented in this guide underscore its importance and provide a practical resource for researchers.
Future research will likely focus on the development of more complex multi-functionalized nanoparticles that combine the benefits of DOPE-mPEG 2000 with other advanced features, such as multi-ligand targeting and combination drug delivery. Furthermore, a deeper understanding of the in vivo fate and interactions of these nanoparticles at the cellular and subcellular levels will be crucial for translating these promising technologies into clinically successful therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. DOPE-mPEG, MW 2,000 | BroadPharm [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. pH-Sensitive stimulus-responsive nanocarriers for targeted delivery of therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. The comparison of protein-entrapped liposomes and lipoparticles: preparation, characterization, and efficacy of cellular uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DSPE-mPEG2000-Modified Podophyllotoxin Long-Circulating Liposomes for Targeted Delivery: Their Preparation, Characterization, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Preparation and Characterization of New Liposomes. Bactericidal Activity of Cefepime Encapsulated into Cationic Liposomes | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Influence of Polyethylene Glycol Density and Surface Lipid on Pharmacokinetics and Biodistribution of Lipid-Calcium-Phosphate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchhub.com [researchhub.com]
- 15. bds.berkeley.edu [bds.berkeley.edu]
An In-depth Technical Guide to DOPE-mPEG MW 2000 for Nanoparticle Surface Modification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DOPE-mPEG MW 2000), a critical component in the surface modification of nanoparticles for advanced drug delivery systems. This document details the core concepts, experimental protocols, and quantitative data associated with the use of DOPE-mPEG 2000, offering a valuable resource for researchers in the field of nanomedicine.
Core Concepts: The Role of DOPE-mPEG 2000 in Nanoparticle Engineering
DOPE-mPEG 2000 is an amphiphilic polymer conjugate consisting of a lipid anchor, DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), and a hydrophilic polymer chain, methoxy (B1213986) polyethylene (B3416737) glycol (mPEG) with a molecular weight of 2000 Daltons.[1][2] This structure allows it to be readily incorporated into the lipid bilayers of nanoparticles, such as liposomes, or to coat the surface of other types of nanoparticles.[3]
The primary function of incorporating DOPE-mPEG 2000 onto a nanoparticle surface, a process known as PEGylation, is to create a "stealth" effect.[4] The hydrophilic and flexible PEG chains form a protective layer that sterically hinders the adsorption of opsonin proteins from the bloodstream. This modification reduces the recognition and uptake of nanoparticles by the mononuclear phagocyte system (MPS), thereby prolonging their circulation time in the body.[4][5] The extended circulation half-life allows for greater accumulation of the nanoparticles at the target site, such as a tumor, through the enhanced permeability and retention (EPR) effect.[4]
Physicochemical Properties and Characterization
DOPE-mPEG 2000 is a phospholipid polydisperse PEG that can be used in the preparation of targeted drug delivery systems.[6] It is known to influence the pH sensitivity of liposomes in a concentration-dependent manner.[6] The characterization of nanoparticles modified with lipid-PEG conjugates like DOPE-mPEG 2000 is crucial for ensuring the quality and efficacy of the final formulation. Key parameters that are typically evaluated include particle size, polydispersity index (PDI), and zeta potential.
Table 1: Physicochemical Characterization of DSPE-mPEG2000-Modified Nanoparticles
| Nanoparticle Formulation | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Long-circulating podophyllotoxin (B1678966) liposomes (Lc-PTOX-Lps) | 168.91 ± 7.07 | 0.19 ± 0.04 | -24.37 ± 0.36 | [7] |
| Lipid-calcium-phosphate (LCP) NPs with DOPC | ~30 | Not specified | ~ -10 | [8] |
| Lipid-calcium-phosphate (LCP) NPs with DOTAP | ~30 | Not specified | ~ 15 | [8] |
| Solid Lipid Nanoparticles (SLNs) with Resveratrol | ~100 | < 0.3 | Not specified | [9] |
| DSPE-mPEG2000/Soluplus (1/1 ratio) | 128.1 | 0.295 | -28.1 | [10] |
Note: DSPE-mPEG2000 is a closely related and more frequently studied lipid-PEG conjugate, and its characterization data is presented here to provide a representative understanding of the effects of PEGylation.
Experimental Protocols for Nanoparticle Surface Modification
Two primary methods are employed for the incorporation of DOPE-mPEG 2000 into liposomal and nanoparticle formulations: the lipid film hydration method (pre-insertion) and the post-insertion method.
Lipid Film Hydration Method
This is a conventional method for preparing liposomes where the DOPE-mPEG 2000 is included with the other lipids from the beginning of the formulation process.[11][12][13]
Detailed Methodology:
-
Lipid Dissolution: Dissolve the desired lipids, including DOPE-mPEG 2000 and the active pharmaceutical ingredient (if lipid-soluble), in a suitable organic solvent (e.g., a chloroform/methanol mixture) in a round-bottom flask.[12][14] The molar ratio of DOPE-mPEG 2000 typically ranges from 1-10% of the total lipid content.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.[15]
-
Drying: Further dry the lipid film under a high vacuum for several hours to overnight to ensure complete removal of any residual organic solvent.[13][15]
-
Hydration: Hydrate the dried lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle agitation. The temperature of the hydration buffer should be above the phase transition temperature (Tc) of the lipids.[13][15] This process results in the formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain unilamellar vesicles (ULVs) with a uniform size distribution, the MLV suspension is subjected to size reduction techniques such as sonication or extrusion through polycarbonate membranes with a defined pore size.[13][14]
Post-Insertion Method
The post-insertion technique involves incorporating DOPE-mPEG 2000 into pre-formed nanoparticles.[16][17] This method is particularly useful for modifying the surface of nanoparticles that are not initially formulated with PEGylated lipids.
Detailed Methodology:
-
Prepare Pre-formed Nanoparticles: Synthesize the nanoparticles (e.g., liposomes, polymeric nanoparticles) using a suitable method without the inclusion of DOPE-mPEG 2000.
-
Prepare DOPE-mPEG 2000 Micelles: Dissolve DOPE-mPEG 2000 in an aqueous buffer to form micelles. This is achieved by hydrating a dried film of the PEGylated lipid.[18]
-
Incubation: Mix the pre-formed nanoparticle suspension with the DOPE-mPEG 2000 micelle solution.
-
Co-incubation: Incubate the mixture at a temperature above the phase transition temperature of the nanoparticle lipids (typically around 60°C) for a specific duration (e.g., 30-60 minutes).[19] During this incubation, the DOPE-mPEG 2000 molecules spontaneously transfer from the micelles and insert into the outer leaflet of the nanoparticle's lipid bilayer.
-
Purification: Remove any unincorporated DOPE-mPEG 2000 micelles from the final PEGylated nanoparticle suspension using techniques such as dialysis or size exclusion chromatography.[19]
Quantitative Analysis of Surface Modification
The extent of PEGylation can significantly impact the in vivo performance of nanoparticles. Therefore, it is essential to quantify the amount of DOPE-mPEG 2000 on the nanoparticle surface.
Table 2: Techniques for Quantifying Nanoparticle PEGylation
| Technique | Principle | Key Considerations | Reference |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detection of the ethylene (B1197577) protons of the PEG chain at approximately 3.65 ppm. | Can be used for qualitative confirmation but is not inherently quantitative. | [20] |
| Fluorescence Spectroscopy | Use of a fluorescently labeled PEG-lipid analog to model binding densities. | Not suitable for nanoparticles that quench fluorescence, such as gold nanoparticles. | [20] |
| Size Exclusion Chromatography (SEC) | Separation of PEGylated nanoparticles from free PEG-lipid micelles. | Can provide indirect quantitative information on PEG loading. | [20] |
| Thermogravimetric Analysis (TGA) | Measures the change in weight as a function of temperature, allowing for the quantification of the PEG component. | Requires specialized equipment. | [20] |
| X-ray Photoelectron Spectroscopy (XPS) | Surface-sensitive technique that can detect the elemental composition of the nanoparticle surface, confirming the presence of PEG. | Provides elemental information rather than direct quantification of PEG molecules. | [8] |
Conclusion
DOPE-mPEG MW 2000 is a versatile and effective tool for the surface modification of nanoparticles, significantly enhancing their potential for in vivo drug delivery applications. By forming a protective hydrophilic layer, it prolongs circulation time and enables passive targeting to diseased tissues. The choice between the lipid film hydration and post-insertion methods for PEGylation will depend on the specific nanoparticle system and the desired final product characteristics. Careful characterization and quantification of the PEGylated surface are paramount to ensure the development of safe and effective nanomedicines. This guide provides a foundational understanding and practical protocols to aid researchers in the successful application of DOPE-mPEG 2000 in their work.
References
- 1. 2.3. Liposomes preparation [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. broadpharm.com [broadpharm.com]
- 4. PEGylated Liposomes in the Clinic and Clinical Trials | Biopharma PEG [biochempeg.com]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. DSPE-mPEG2000-Modified Podophyllotoxin Long-Circulating Liposomes for Targeted Delivery: Their Preparation, Characterization, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of Polyethylene Glycol Density and Surface Lipid on Pharmacokinetics and Biodistribution of Lipid-Calcium-Phosphate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipid Film Hydration Method for Preparation of Liposomes [ebrary.net]
- 13. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 14. mdpi.com [mdpi.com]
- 15. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 16. researchgate.net [researchgate.net]
- 17. The Post-insertion Method for the Preparation of PEGylated Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. encapsula.com [encapsula.com]
- 19. encapsula.com [encapsula.com]
- 20. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Hydrophilicity of DOPE-mPEG MW 2000: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrophilicity of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DOPE-mPEG2000), a critical parameter influencing its function in advanced drug delivery systems. We delve into the physicochemical properties, experimental characterization, and the pivotal role of hydrophilicity in the formulation and efficacy of nanomedicines.
Core Concepts: The Amphiphilic Nature of DOPE-mPEG2000
DOPE-mPEG2000 is an amphiphilic polymer-lipid conjugate, meaning it possesses both a hydrophilic (water-attracting) and a hydrophobic (water-repelling) component. This dual nature is fundamental to its self-assembly in aqueous environments and its utility in drug delivery. The hydrophilic portion is the methoxy-terminated polyethylene (B3416737) glycol (mPEG) chain with a molecular weight of 2000 Daltons, while the hydrophobic anchor is the 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) lipid.
The long, flexible, and highly water-soluble mPEG2000 chain extends into the aqueous phase, creating a hydrated layer. This "PEG corona" is the primary determinant of the molecule's overall hydrophilicity and is responsible for the "stealth" properties of nanoparticles, reducing opsonization and clearance by the mononuclear phagocyte system, thereby prolonging circulation time in vivo.[1] The DOPE moiety, with its two unsaturated oleoyl (B10858665) chains, provides a robust hydrophobic anchor that facilitates incorporation into lipid bilayers of liposomes or the core of micelles.[2][3]
Caption: Molecular structure of DOPE-mPEG2000.
Quantitative Assessment of Hydrophilicity
While direct, comprehensive quantitative data for the hydrophilicity of isolated DOPE-mPEG2000 is not extensively available in the literature, its properties can be inferred from closely related molecules and through established experimental techniques. The following table summarizes key parameters used to characterize the hydrophilicity of amphiphilic molecules like DOPE-mPEG2000.
| Parameter | Description | Typical Values for PEGylated Lipids | Significance in Drug Delivery |
| Contact Angle (θ) | The angle at which a liquid/vapor interface meets a solid surface. A lower contact angle indicates greater wettability and hydrophilicity. | Not available for DOPE-mPEG2000. Expected to be low on a hydrated film. | Influences interactions with biological surfaces and other formulation components. |
| Partition Coefficient (LogP/LogD) | The ratio of the concentration of a compound in a mixture of two immiscible phases (typically octanol (B41247) and water) at equilibrium. A lower LogP/LogD indicates higher hydrophilicity. | Not available for DOPE-mPEG2000. | Predicts the distribution of the molecule between aqueous and lipid environments, impacting membrane permeability and formulation stability. |
| Critical Micelle Concentration (CMC) | The concentration of a surfactant above which micelles form. A lower CMC indicates greater stability of the micelles in dilute solutions. | For DSPE-mPEG2000: ~1-10 µM.[4][5][6][7][8][9] | Determines the in vivo stability of micellar drug carriers upon dilution in the bloodstream. |
Note: The CMC values provided are for 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-mPEG2000), a structurally similar molecule with saturated acyl chains. It is anticipated that DOPE-mPEG2000 will have a comparable CMC.
Experimental Protocols for Characterizing Hydrophilicity
Detailed methodologies are crucial for the accurate assessment of the physicochemical properties of DOPE-mPEG2000. Below are protocols for key experiments.
Contact Angle Measurement of a DOPE-mPEG2000 Film
Objective: To determine the wettability of a surface coated with DOPE-mPEG2000.
Methodology:
-
Substrate Preparation: A smooth, inert substrate (e.g., silicon wafer or glass slide) is cleaned and dried.
-
Film Deposition: A thin film of DOPE-mPEG2000 is deposited onto the substrate using a technique such as spin-coating or Langmuir-Blodgett deposition from a solution of the lipid in an appropriate organic solvent (e.g., chloroform).
-
Solvent Evaporation: The solvent is allowed to evaporate completely, leaving a uniform lipid film.
-
Goniometer Setup: The coated substrate is placed on the stage of a contact angle goniometer.
-
Droplet Deposition: A micro-syringe is used to gently deposit a small droplet (typically 1-5 µL) of purified water onto the surface of the film.
-
Image Capture and Analysis: A high-resolution camera captures the image of the droplet at the solid-liquid interface. The contact angle is then measured using software that analyzes the shape of the droplet.
Caption: Workflow for contact angle measurement.
Determination of the Partition Coefficient (LogD)
Objective: To quantify the distribution of DOPE-mPEG2000 between an aqueous and an organic phase at a specific pH.
Methodology:
-
Phase Preparation: n-Octanol and a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) are pre-saturated with each other by vigorous mixing followed by separation.
-
Sample Preparation: A known concentration of DOPE-mPEG2000 is dissolved in the pre-saturated aqueous phase.
-
Partitioning: Equal volumes of the DOPE-mPEG2000 aqueous solution and the pre-saturated n-octanol are combined in a vial.
-
Equilibration: The vial is shaken for a set period (e.g., 24 hours) to allow for the partitioning of the analyte between the two phases to reach equilibrium.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the aqueous and organic phases.
-
Quantification: The concentration of DOPE-mPEG2000 in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with an appropriate detector (e.g., evaporative light scattering detector).
-
Calculation: The distribution coefficient (LogD) is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Critical Micelle Concentration (CMC) Determination by Fluorescence Spectroscopy
Objective: To determine the concentration at which DOPE-mPEG2000 self-assembles into micelles in an aqueous solution.
Methodology:
-
Probe Preparation: A stock solution of a fluorescent probe sensitive to changes in its microenvironment, such as pyrene (B120774), is prepared in a volatile organic solvent (e.g., acetone).
-
Sample Preparation: A series of vials are prepared, and a small aliquot of the pyrene stock solution is added to each. The solvent is then evaporated, leaving a thin film of pyrene.
-
Lipid Dilution Series: A series of aqueous solutions of DOPE-mPEG2000 with varying concentrations are prepared.
-
Incubation: The DOPE-mPEG2000 solutions are added to the pyrene-coated vials and incubated (e.g., overnight at room temperature with gentle shaking) to allow for the partitioning of pyrene into the hydrophobic cores of any formed micelles.
-
Fluorescence Measurement: The fluorescence emission spectra of the solutions are recorded using a spectrofluorometer. The excitation wavelength is typically set to around 335 nm, and the emission is scanned from approximately 350 to 450 nm.
-
Data Analysis: The ratio of the intensity of the first and third vibronic peaks of the pyrene emission spectrum (I₁/I₃) is plotted against the logarithm of the DOPE-mPEG2000 concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve.
Impact of Hydrophilicity on Drug Delivery Applications
The hydrophilicity conferred by the mPEG2000 chain is instrumental in the performance of DOPE-mPEG2000-containing nanocarriers.
-
Stealth Properties and Prolonged Circulation: The hydrophilic PEG layer creates a steric barrier that reduces the adsorption of opsonins (blood proteins), thereby minimizing recognition and uptake by the reticuloendothelial system (RES).[10] This leads to a significantly longer circulation half-life of the nanocarrier, increasing the probability of it reaching the target site.
-
Colloidal Stability: The hydration shell around the nanoparticles prevents aggregation and enhances their stability in biological fluids.[11]
-
Controlled Drug Release: The presence of the hydrophilic PEG layer can influence the release kinetics of the encapsulated drug.[12]
-
Cellular Uptake and Intracellular Trafficking: The hydrophilicity and steric hindrance of the PEG chains can influence the interaction of the nanocarrier with the cell membrane. While PEGylation can sometimes reduce cellular uptake compared to non-PEGylated counterparts, it can also promote uptake via specific endocytic pathways.[13][14]
Caption: Cellular uptake pathway of a PEGylated liposome.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DOPE-PEG-Mal, MW 2,000 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis, characterization and radiolabeling of polymeric nano-micelles as a platform for tumor delivering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro characterization of PEGylated phospholipid micelles for improved drug solubilization: effects of PEG chain length and PC incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of the lipid chain melting transition on the stability of DSPE-PEG(2000) micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure and Dynamics of Highly PEG-ylated Sterically Stabilized Micelles in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-N-[Methoxy(polyethylene glycerol)-2000] and Its Complex with Doxorubicin Using Nuclear Magnetic Resonance Spectroscopy and Molecular Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pH-Sensitive Liposomes for Enhanced Cellular Uptake and Cytotoxicity of Daunorubicin in Melanoma (B16-BL6) Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. A Comparison of Cellular Uptake Mechanisms, Delivery Efficacy, and Intracellular Fate between Liposomes and Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. encyclopedia.pub [encyclopedia.pub]
An In-Depth Technical Guide to the Critical Micelle Concentration of DSPE-mPEG MW 2000
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-mPEG(2000)). A profound understanding of the CMC is paramount for the successful design and implementation of DSPE-mPEG(2000)-based nanocarriers in drug delivery systems. This document outlines the quantitative data for the CMC of DSPE-mPEG(2000) under various conditions, detailed experimental protocols for its determination, and visualizations of relevant workflows and pathways.
Quantitative Data Summary
The CMC of DSPE-mPEG(2000) is a critical parameter that is influenced by the composition of the aqueous medium, particularly the ionic strength. The following table summarizes the reported CMC values for DSPE-mPEG(2000) in different solvent systems.
| Solvent System | Critical Micelle Concentration (CMC) | Measurement Technique |
| Pure Water | ≈ 10 – 20 µM | Fluorescence Spectroscopy (DPH Probe) |
| HEPES Buffered Saline | ≈ 0.5 – 1.0 µM | Fluorescence Spectroscopy |
| Not Specified | 1.8 x 10⁻⁵ mol L⁻¹ (18 µM) | Spectrofluorimetry (Pyrene Probe) |
| Not Specified | ~1 µM | Not Specified |
Note: DPH (1,6-Diphenyl-1,3,5-hexatriene) and Pyrene (B120774) are fluorescent probes used to determine the CMC.
Experimental Protocols
The determination of the CMC of DSPE-mPEG(2000) is most commonly achieved through fluorescence spectroscopy, utilizing a hydrophobic probe that exhibits changes in its fluorescent properties upon partitioning into the hydrophobic core of the micelles. The following is a detailed protocol for the determination of the CMC of DSPE-mPEG(2000) using pyrene as a fluorescent probe.
Protocol: CMC Determination of DSPE-mPEG(2000) using Pyrene Fluorescence Spectroscopy
1. Materials and Reagents:
-
DSPE-mPEG(2000) powder
-
Pyrene
-
High-purity water (e.g., Milli-Q) or desired buffer (e.g., HEPES buffered saline)
-
Spectroscopy-grade ethanol (B145695) or acetone
-
Volumetric flasks
-
Micropipettes
-
Fluorometer cuvettes or a microplate reader with fluorescence capabilities
2. Preparation of Stock Solutions:
-
DSPE-mPEG(2000) Stock Solution (e.g., 1 mM): Accurately weigh the required amount of DSPE-mPEG(2000) and dissolve it in the desired aqueous medium (high-purity water or buffer). Gentle heating or sonication may be required to facilitate dissolution.
-
Pyrene Stock Solution (e.g., 0.2 mM in ethanol): Dissolve an appropriate amount of pyrene in spectroscopy-grade ethanol to prepare a stock solution. This solution should be stored in the dark to prevent photodecomposition.
3. Sample Preparation:
-
Prepare a series of DSPE-mPEG(2000) solutions with varying concentrations, spanning a range below and above the expected CMC (e.g., from 10⁻⁴ M to 10⁻⁷ M). This can be achieved by serial dilution of the DSPE-mPEG(2000) stock solution.
-
To each of the DSPE-mPEG(2000) solutions, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration that is very low (e.g., in the nanomolar to low micromolar range). The final concentration of ethanol from the pyrene stock solution should be kept to a minimum (ideally <1% v/v) to avoid influencing the micellization process.
-
Allow the samples to equilibrate for a sufficient period (e.g., overnight at room temperature) in the dark to ensure the partitioning of pyrene into the micelles has reached equilibrium.
4. Fluorescence Measurements:
-
Set the excitation wavelength of the fluorometer to a wavelength appropriate for pyrene (typically around 334-339 nm).
-
Record the emission spectra for each sample over a range that covers the characteristic vibronic peaks of pyrene (approximately 350-450 nm).
-
From the emission spectra, determine the fluorescence intensities of the first (I₁) and third (I₃) vibronic peaks, which are typically located around 372 nm and 383 nm, respectively.
5. Data Analysis:
-
Calculate the intensity ratio (I₁/I₃) for each DSPE-mPEG(2000) concentration.
-
Plot the I₁/I₃ ratio as a function of the logarithm of the DSPE-mPEG(2000) concentration.
-
The resulting plot should show a sigmoidal curve. The CMC is determined from the inflection point of this curve, which corresponds to the concentration at which a sharp decrease in the I₁/I₃ ratio is observed. This decrease signifies the partitioning of pyrene from the polar aqueous environment into the nonpolar micellar core.
Visualizations
The following diagrams, generated using the DOT language, illustrate key experimental workflows and the functional pathway of DSPE-mPEG(2000) in drug delivery.
Navigating the Formulation Frontier: A Technical Guide to the Solubility of DOPE-mPEG 2000 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced drug delivery systems, the effective formulation of lipid-based nanoparticles is paramount. A critical component in many of these systems is the PEGylated lipid, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DOPE-mPEG 2000). Its solubility characteristics in various organic solvents are a fundamental determinant of successful formulation, influencing everything from the initial dissolution and mixing to the final nanoparticle characteristics. This in-depth technical guide provides a comprehensive overview of the solubility of DOPE-mPEG 2000, presenting available quantitative data, outlining experimental protocols for solubility determination, and offering a visual workflow for solvent selection.
Quantitative Solubility of DOPE-mPEG 2000 and Related PEGylated Lipids
The selection of an appropriate organic solvent is a crucial first step in the formulation of lipid nanoparticles. The following table summarizes the available quantitative solubility data for DOPE-mPEG 2000 and structurally similar PEGylated lipids in common organic solvents. It is important to note that solubility can be influenced by factors such as temperature, the presence of co-solvents, and the specific batch of the lipid-polymer conjugate. For instance, achieving the stated solubility of DOPE-mPEG 2000 in DMSO requires the use of sonication[1]. Similarly, for DSPE-mPEG 2000, both warming and sonication may be necessary to achieve the desired concentration in ethanol[2].
| Solvent | Lipid Conjugate | Solubility (mg/mL) | Conditions/Notes |
| Dimethyl Sulfoxide (DMSO) | DOPE-mPEG 2000 | 100 | Requires sonication[1]. |
| DSPE-mPEG 2000 | 5 | ||
| DSPE-PEG Carboxylic acid, MW 2000 | 50 | Requires sonication[3]. | |
| Chloroform | DOPE-mPEG 2000 | 10 | Available as a 10 mg/mL solution[4][5]. |
| DSPE-mPEG 2000 | 10 | ||
| Ethanol | DLPE-mPEG 2000 | ≥ 10 | |
| DSPE-mPEG 2000 | 5 | ||
| DSPE-PEG(2000)-amine | ~20 | ||
| Dimethylformamide (DMF) | DSPE-mPEG 2000 | 2.5 | |
| DSPE-PEG(2000)-amine | 11 | [6] | |
| DMG-PEG 2000 | ~1 | [7] | |
| Chloroform:Methanol (85:15, v/v) | 18:0 PEG2000 PE | 5 | |
| 14:0 PEG2000 PE | 5 | [8] |
Experimental Protocol for Determining the Solubility of PEGylated Lipids
Objective: To determine the saturation solubility of DOPE-mPEG 2000 in a specific organic solvent at a defined temperature.
Materials:
-
DOPE-mPEG 2000 (solid powder)
-
Organic solvent of interest (e.g., ethanol, chloroform, dichloromethane)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., evaporative light scattering detector - ELSD) or a UV-Vis spectrophotometer if a suitable chromophore is present or can be derivatized.
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of DOPE-mPEG 2000 into a series of vials. The amount should be more than what is expected to dissolve.
-
Add a precise volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration may need to be determined empirically.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow for the settling of undissolved solid.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a specific speed and temperature.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.
-
Dilute the aliquot with a known volume of the solvent.
-
Quantify the concentration of DOPE-mPEG 2000 in the diluted sample using a validated analytical method such as HPLC-ELSD.
-
-
Calculation:
-
Calculate the solubility of DOPE-mPEG 2000 in the organic solvent in mg/mL based on the measured concentration and the dilution factor.
-
Visualizing the Solvent Selection Workflow
The process of selecting an appropriate solvent for DOPE-mPEG 2000 involves a logical progression of steps, from initial screening based on qualitative information to quantitative determination for final formulation. The following diagram, generated using the DOT language, illustrates this workflow.
Caption: A workflow for selecting an optimal organic solvent for DOPE-mPEG 2000.
Factors Influencing the Solubility of DOPE-mPEG 2000
The solubility of an amphiphilic molecule like DOPE-mPEG 2000 is a complex interplay of its chemical structure and the properties of the solvent. The following diagram illustrates the key molecular components of DOPE-mPEG 2000 and their influence on its solubility behavior.
Caption: Key molecular components of DOPE-mPEG 2000 influencing its solubility.
This technical guide provides a foundational understanding of the solubility of DOPE-mPEG 2000 in organic solvents, critical for the rational design and development of lipid-based drug delivery systems. Researchers and formulation scientists are encouraged to use this information as a starting point and to perform their own specific solubility studies to ensure the robustness and reproducibility of their formulations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. DOPE-PEG(2000) Amine [weibosci.com]
- 5. scientificlabs.ie [scientificlabs.ie]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. avantiresearch.com [avantiresearch.com]
The Dual Role of DOPE and PEGylation in Gene Transfection: A Technical Guide to Lipid Nanoparticle Formulation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the components and methodologies central to the formulation of lipid nanoparticles (LNPs) for gene transfection, with a specific focus on the roles of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) and polyethylene (B3416737) glycol (PEG). While the term "DOPE-mPEG MW 2000" refers to a specific, commercially available PEGylated lipid, its application in high-efficiency gene delivery LNPs is less common than the synergistic use of DOPE as a helper lipid and a separate PEGylated lipid. This guide will clarify these roles, presenting quantitative data, detailed experimental protocols, and visual workflows to empower researchers in the development of potent non-viral gene delivery vectors.
Core Concepts: Deconstructing the LNP for Gene Delivery
Lipid nanoparticles have emerged as a leading platform for the delivery of nucleic acid therapeutics, including mRNA and siRNA. Their success hinges on a multi-component structure designed to protect the genetic payload, facilitate cellular uptake, and ensure endosomal escape for cytoplasmic delivery. A typical LNP formulation consists of four key components:
-
Ionizable Cationic Lipid: This lipid is arguably the most critical component, possessing a pKa that allows it to be positively charged at the acidic pH of LNP formulation (enabling nucleic acid complexation) and during endosomal maturation, but relatively neutral at physiological pH, reducing toxicity. This pH-dependent charge is crucial for endosomal release.
-
Helper Lipid: These are neutral lipids that contribute to the structural integrity of the LNP and, critically, can aid in endosomal escape. DOPE is a preeminent helper lipid, known for its fusogenic properties.
-
Cholesterol: A structural "glue," cholesterol modulates bilayer fluidity and stability, contributing to the overall integrity of the nanoparticle during formulation and in circulation.[1]
-
PEGylated Lipid: A lipid conjugated to a polyethylene glycol (PEG) chain. This component controls particle size during formulation, prevents aggregation, and creates a hydrophilic shield ("stealth" layer) that reduces clearance by the mononuclear phagocyte system, thereby prolonging circulation time.[1]
The Pivotal Role of DOPE as a Fusogenic Helper Lipid
DOPE's efficacy as a helper lipid is attributed to its unique molecular geometry. Unlike cylindrical phospholipids (B1166683) like DSPC that favor stable, flat bilayers, DOPE has a conical shape due to its smaller headgroup relative to its unsaturated acyl chains. This structure predisposes lipid assemblies to form non-lamellar, inverted hexagonal (HII) phases.[2]
This property is paramount for transfection efficiency. After an LNP is taken up by a cell via endocytosis, it becomes trapped within an endosome.[3] For the genetic cargo to be effective, it must escape this vesicle before it fuses with a lysosome, where enzymatic degradation would occur. The acidic environment of the maturing endosome protonates the ionizable lipid in the LNP, leading to electrostatic interactions with the anionic lipids of the endosomal membrane. This interaction, combined with the presence of the cone-shaped DOPE, promotes the transition from a bilayer to the unstable, non-bilayer HII phase, ultimately disrupting the endosomal membrane and releasing the nucleic acid payload into the cytoplasm.[2][3]
Understanding PEGylated Lipids: The "Stealth" Component
While DOPE facilitates the final step of delivery, a PEGylated lipid, such as 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG 2000) or 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG 2000), plays a crucial role in the earlier stages.
DOPE-mPEG MW 2000: A Clarification
The molecule 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DOPE-mPEG 2000) combines the fusogenic DOPE lipid with a 2000 Dalton PEG chain. While this molecule is used in creating liposomes for drug delivery, providing a "stealth" character with a more fluid membrane due to DOPE's unsaturated tails, it is not a standard component in the most widely used, high-efficiency LNP formulations for gene transfection.[4] In these optimized systems, the fusogenic properties of un-PEGylated DOPE and the steric stabilization of a separate PEG-lipid are leveraged as distinct functionalities.
Quantitative Data on LNP Formulations
The precise molar ratio of the lipid components is a critical determinant of the LNP's physicochemical properties and its biological activity. Below are tables summarizing typical formulation ratios and resulting particle characteristics from various studies utilizing DOPE as a helper lipid.
Table 1: Example LNP Formulations for Gene Delivery Using DOPE
| Ionizable Lipid | Helper Lipid | Structural Lipid | PEG-Lipid | Molar Ratio (Ionizable:Helper:Structural:PEG) | Reference |
|---|---|---|---|---|---|
| 306Oi10 | DOPE | Cholesterol | C14-PEG2000 | 35:16:46.5:2.5 | [5] |
| C14-494 | DOPE | Cholesterol | DMPE-PEG2000 | 35:16:46.5:2.5 | [6] |
| SM-102 | DOPE | Cholesterol | C14-PEG-2000 | Varies | [7] |
| Lipid-Like Compound | DOPE | Cholesterol | DMG-PEG2000 | 50:10:38.5:1.5 |[8] |
Table 2: Physicochemical Properties of DOPE-Containing LNPs
| LNP Formulation (Ionizable Lipid) | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
|---|---|---|---|---|---|
| SM-102 based | 80-120 | <0.2 | Near-neutral | >95% | [9] |
| ALC-0315 based (with DOPE-pSar) | ~80 | ~0.15 | Slightly negative | ~70% | [10] |
| LNP 30 (40% ionizable lipid) | Not specified | Not specified | Not specified | Not specified | [11] |
| C12-200 based | 76.16 | 0.098 | Not specified | 92.3% |[12] |
Experimental Protocols
This section provides detailed methodologies for the formulation, characterization, and in vitro application of DOPE-containing LNPs for mRNA delivery.
Protocol 1: LNP Formulation by Microfluidic Mixing
This protocol describes the formulation of LNPs encapsulating mRNA using a microfluidic device, a method that allows for rapid, reproducible mixing and the formation of homogenous nanoparticles.
Materials:
-
Ionizable lipid (e.g., SM-102, DLin-MC3-DMA)
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol
-
PEG-lipid (e.g., DMG-PEG 2000)
-
mRNA encoding a reporter gene (e.g., Luciferase, GFP)
-
Absolute Ethanol (B145695) (RNase-free)
-
Citrate (B86180) Buffer (25 mM, pH 4.0, RNase-free)
-
Phosphate-Buffered Saline (PBS, RNase-free)
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Syringes (1 mL, Luer-lock)
-
Dialysis cassette (e.g., MWCO 10-14 kDa)
Procedure:
-
Preparation of Lipid Stock Solutions:
-
Preparation of Lipid Mixture (Organic Phase):
-
In a sterile glass vial, combine the lipid stock solutions to achieve the desired molar ratio (e.g., 50:10:38.5:1.5 of ionizable lipid:DOPE:cholesterol:PEG-lipid).[8]
-
Add absolute ethanol to reach the final desired total lipid concentration for mixing.
-
-
Preparation of mRNA Solution (Aqueous Phase):
-
Thaw the mRNA stock solution on ice.
-
Dilute the mRNA in 25 mM citrate buffer (pH 4.0) to the target concentration. The amount is typically calculated to achieve a specific lipid:mRNA weight ratio (e.g., 10:1).[11]
-
-
Microfluidic Mixing:
-
Load the lipid mixture (organic phase) into one syringe and the mRNA solution (aqueous phase) into another.
-
Set up the microfluidic mixing device according to the manufacturer's instructions. A typical flow rate ratio is 3:1 (aqueous:organic).[14]
-
Initiate mixing at a combined flow rate (e.g., 12 mL/min).[14] The rapid mixing of the ethanol and aqueous phases causes a change in solvent polarity, leading to the self-assembly of lipids around the mRNA.
-
-
Purification and Buffer Exchange:
-
Collect the resulting LNP solution.
-
To remove ethanol and exchange the buffer to a physiological pH, dialyze the LNP solution against sterile PBS (pH 7.4) overnight at 4°C using a dialysis cassette.[14]
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
Store the LNPs at 4°C for short-term use.
-
Protocol 2: Characterization of LNPs
1. Size and Zeta Potential:
-
Dilute a small aliquot of the LNP solution in 0.1x PBS.[7]
-
Measure the hydrodynamic diameter (Z-average), polydispersity index (PDI), and zeta potential using a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
2. mRNA Encapsulation Efficiency (EE%):
-
Use a fluorescent dye assay such as Quant-iT RiboGreen.
-
Prepare two sets of LNP samples. In one set, measure the fluorescence of the intact LNPs (representing unencapsulated, free mRNA).
-
In the second set, add a detergent like Triton X-100 (0.5-1%) to disrupt the LNPs and release all mRNA, then measure the total fluorescence.[12]
-
Calculate EE% using the formula: EE% = ((Total mRNA Fluorescence - Free mRNA Fluorescence) / Total mRNA Fluorescence) * 100[12]
Protocol 3: In Vitro Transfection and Gene Expression Analysis
Materials:
-
Adherent mammalian cells (e.g., HEK293T, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Multi-well plates (24- or 96-well)
-
Formulated mRNA-LNPs (encoding Luciferase or GFP)
-
Luciferase assay reagent (if using Luciferase mRNA)
-
Flow cytometer (if using GFP mRNA)
Procedure:
-
Cell Seeding:
-
Seed cells in a multi-well plate at a density that will result in ~70-80% confluency at the time of transfection.
-
Incubate overnight (16-20 hours) at 37°C, 5% CO2.[4]
-
-
Transfection:
-
Quantification of Gene Expression:
A) Luciferase Assay:
-
After incubation, remove the medium and gently wash the cells with PBS.
-
Add 1x cell lysis buffer to each well and incubate for ~5 minutes to lyse the cells.[12]
-
Transfer the cell lysate to a luminometer plate.
-
Add the luciferase assay reagent, which contains the substrate (D-luciferin).
-
Immediately measure the bioluminescence using a plate reader.[16] The light output is proportional to the amount of translated luciferase protein.
B) GFP Expression by Flow Cytometry:
-
After incubation, wash the cells with PBS.
-
Detach the cells using trypsin-EDTA.
-
Resuspend the cells in flow cytometry buffer (e.g., PBS with 2% FBS).
-
Analyze the cell suspension on a flow cytometer, using the appropriate laser and filter for GFP detection.
-
Quantify the percentage of GFP-positive cells and the mean fluorescence intensity (MFI) as a measure of transfection efficiency.[15][17]
-
Visualizing the Process: Workflows and Pathways
Experimental Workflow
The following diagram outlines the general workflow for developing and testing a gene delivery system using DOPE-containing LNPs.
Cellular Uptake and Endosomal Escape Pathway
This diagram illustrates the key steps involved in the cellular uptake of an LNP and the subsequent DOPE-facilitated endosomal escape of its genetic cargo.
References
- 1. Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Using Lipid Nanoparticles for the Delivery of Chemically Modified mRNA into Mammalian Cells [jove.com]
- 5. The mixing method used to formulate lipid nanoparticles affects mRNA delivery efficacy and organ tropism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 7. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation and Optimization of Lipid-Like Nanoparticles for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Helper Lipid Structure Influences Protein Adsorption and Delivery of Lipid Nanoparticles to Spleen and Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 13. echelon-inc.com [echelon-inc.com]
- 14. LNP preparation [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 17. ozbiosciences.com [ozbiosciences.com]
The Influence of PEG Chain Length on the Physicochemical and Biological Properties of DOPE-mPEG Liposomes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical role that polyethylene (B3416737) glycol (PEG) chain length plays in modulating the properties of liposomes formulated with 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) and methoxy-PEG (mPEG). Understanding these effects is paramount for the rational design of effective drug delivery systems.
Introduction: The Significance of PEGylation in Drug Delivery
PEGylation, the process of attaching PEG chains to the surface of liposomes, is a cornerstone of modern drug delivery technology. The hydrophilic and flexible nature of PEG creates a steric barrier on the liposome (B1194612) surface, which effectively shields the nanoparticles from opsonization and subsequent clearance by the mononuclear phagocyte system (MPS). This "stealth" effect prolongs the circulation half-life of the drug carrier, thereby increasing the probability of it reaching its target site. DOPE is a fusogenic lipid that is often incorporated into liposomal formulations to facilitate the release of encapsulated contents into the cytoplasm of target cells. The interplay between the fusogenic properties of DOPE and the steric hindrance provided by mPEG is a key consideration in the design of these delivery vehicles. The length of the mPEG chain is a critical parameter that can be tuned to optimize the balance between long circulation times and efficient drug delivery.
The "PEG Dilemma": A Balancing Act
The benefits of PEGylation are not without their trade-offs, a concept often referred to as the "PEG dilemma". While longer PEG chains are more effective at prolonging circulation time, they can also hinder the interaction of the liposome with target cells, thereby reducing cellular uptake and potentially limiting the therapeutic efficacy of the encapsulated drug. Conversely, shorter PEG chains may not provide sufficient steric hindrance to prevent rapid clearance. Therefore, the selection of an appropriate PEG chain length is a crucial optimization step in the development of PEGylated liposomes.
Quantitative Impact of PEG Chain Length on Physicochemical Properties
The molecular weight of the mPEG attached to DOPE has a direct and measurable impact on the physicochemical characteristics of the resulting liposomes. These properties are critical determinants of the in vivo behavior of the drug delivery system.
Particle Size and Polydispersity Index (PDI)
Generally, an increase in the PEG chain length leads to a larger hydrodynamic diameter of the liposomes. The PDI is a measure of the heterogeneity of particle sizes in a sample, with a lower PDI indicating a more uniform population.
| mPEG Molecular Weight (Da) | Average Particle Size (nm) | Polydispersity Index (PDI) | Reference |
| Unmodified | 150 - 194 | ~0.2 | [1] |
| 2000 | 170 | <0.2 | [1] |
| 5000 | 112 ± 1.1 | Unimodal | [2] |
Note: The exact size and PDI can vary depending on the specific lipid composition, drug loading, and preparation method.
Zeta Potential
Zeta potential is a measure of the surface charge of the liposomes. It is a key indicator of the stability of the colloidal dispersion, with highly positive or negative values generally indicating greater stability. PEGylation tends to shield the surface charge, bringing the zeta potential closer to neutral. Longer PEG chains provide more effective shielding.
| mPEG Molecular Weight (Da) | Zeta Potential (mV) | Reference |
| Unmodified | Close to neutral or slightly negative | [1] |
| 750 | - | [2] |
| 2000 | -6.3 ± 1.8 | [2] |
| 5000 | -6.3 ± 1.8 | [2] |
Note: The zeta potential is highly dependent on the overall lipid composition and the pH of the surrounding medium.
Encapsulation Efficiency and Drug Release
The effect of PEG chain length on encapsulation efficiency (EE) and drug release kinetics is complex and can depend on the properties of the encapsulated drug. The presence of the PEG layer can influence the packing of the lipid bilayer and the permeability of the membrane. Some studies suggest that the presence of PEGylated lipids can decrease the encapsulation efficiency of certain drugs, possibly by reducing the available internal volume.[3] The release rate of encapsulated drugs can also be influenced, with longer PEG chains sometimes leading to a slower release profile.[4]
| mPEG Molecular Weight (Da) | Encapsulation Efficiency (%) | Drug Release Profile | Reference |
| 2000 | >90% (for some drugs) | Sustained release | [3] |
| 5000 | Variable | Slower release than mPEG-2000 | [4] |
Influence of PEG Chain Length on Biological Performance
The ultimate goal of a drug delivery system is to effectively transport its payload to the target site. The PEG chain length plays a pivotal role in determining the in vivo fate of DOPE-mPEG liposomes.
In Vivo Circulation Half-life
One of the primary objectives of PEGylation is to prolong the circulation time of liposomes. Longer PEG chains are generally more effective at evading the MPS, leading to a longer half-life in the bloodstream. The activity of DOPE-PEG in prolonging the circulation time of liposomes is proportional to the molecular weight of the PEG.[5] For instance, the circulation half-life for liposomes modified with PEG(5000)-PE was found to be significantly longer than those modified with PEG(2000)-PE.[6]
| mPEG Molecular Weight (Da) | Circulation Half-life | Reference |
| Unmodified | 13 min | [6] |
| 2000 | 21 min | [6] |
| 5000 | 75 min | [6] |
Cellular Uptake
While long PEG chains are beneficial for extending circulation time, they can also sterically hinder the interaction of the liposome with target cells, leading to reduced cellular uptake.[7] Shorter PEG chains, while offering less protection from the MPS, may facilitate more efficient cellular internalization. The optimal PEG chain length for cellular uptake depends on the specific cell type and targeting strategy.
| mPEG Molecular Weight (Da) | Cellular Uptake Efficiency | Reference |
| 2000 | Higher than longer chain PEGs | |
| 5000 | Lower than shorter chain PEGs |
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of DOPE-mPEG liposomes.
Preparation of DOPE-mPEG Liposomes by Thin-Film Hydration and Extrusion
This is a widely used method for preparing unilamellar liposomes of a defined size.[8][9][10]
Protocol:
-
Lipid Dissolution: Weigh the desired amounts of DOPE, DOPE-mPEG, and any other lipid components (e.g., cholesterol) and dissolve them in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.
-
Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure. This will create a thin, uniform lipid film on the inner surface of the flask.
-
Drying: Further dry the lipid film under a high vacuum for at least 2 hours to ensure the complete removal of any residual organic solvent.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle rotation. The temperature of the hydration buffer should be above the phase transition temperature (Tc) of the lipid with the highest Tc. This process results in the formation of multilamellar vesicles (MLVs).
-
Extrusion: To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension is repeatedly passed through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.[11]
Characterization of Physicochemical Properties
DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of nanoparticles in suspension.[12][13]
Protocol:
-
Sample Preparation: Dilute the liposome suspension with the same buffer used for hydration to an appropriate concentration to avoid multiple scattering effects.
-
Instrument Setup: Set the parameters on the DLS instrument, including the temperature, viscosity, and refractive index of the dispersant.
-
Measurement: Place the diluted sample in a cuvette and insert it into the instrument. Allow the sample to equilibrate to the set temperature.
-
Data Acquisition: Perform the measurement, which typically involves illuminating the sample with a laser and analyzing the fluctuations in the scattered light intensity.
-
Data Analysis: The instrument's software will use the autocorrelation function of the scattered light intensity to calculate the particle size distribution, average hydrodynamic diameter, and PDI. For zeta potential measurement, an electric field is applied, and the electrophoretic mobility of the particles is measured to determine the surface charge.
Encapsulation efficiency is the percentage of the initial drug that is successfully entrapped within the liposomes. A common method for its determination is centrifugal ultrafiltration.[14]
Protocol:
-
Separation of Free Drug: Place a known amount of the liposome formulation into a centrifugal filter unit with a molecular weight cutoff (MWCO) that allows the passage of the free drug but retains the liposomes.
-
Centrifugation: Centrifuge the unit at a specified speed and time to separate the unencapsulated drug (filtrate) from the liposome-encapsulated drug (retentate).
-
Quantification of Free Drug: Measure the concentration of the drug in the filtrate using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculation: Calculate the encapsulation efficiency using the following formula: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
In Vitro Drug Release Study
The dialysis bag method is a common technique to evaluate the in vitro release profile of a drug from a liposomal formulation.[15][16]
Protocol:
-
Dialysis Bag Preparation: Hydrate a dialysis membrane with a suitable MWCO in the release medium.
-
Sample Loading: Place a known volume of the liposome formulation into the dialysis bag and seal it.
-
Release Study: Immerse the dialysis bag in a larger volume of release medium (e.g., PBS at pH 7.4) maintained at a constant temperature (e.g., 37°C) with gentle stirring.
-
Sampling: At predetermined time intervals, withdraw aliquots from the release medium and replace them with an equal volume of fresh medium to maintain sink conditions.
-
Drug Quantification: Analyze the drug concentration in the collected samples using an appropriate analytical method.
-
Data Analysis: Plot the cumulative percentage of drug released as a function of time to obtain the in vitro release profile.
Conclusion
The length of the mPEG chain is a critical design parameter in the formulation of DOPE-mPEG liposomes for drug delivery. It significantly influences the physicochemical properties and biological performance of the nanoparticles. A thorough understanding of these effects, as outlined in this guide, is essential for researchers and drug development professionals to rationally design and optimize PEGylated liposomal drug delivery systems for enhanced therapeutic outcomes. The selection of the optimal PEG chain length will always be a balance between achieving a long circulation half-life and ensuring efficient interaction with the target cells, a classic example of the "PEG dilemma". Careful consideration of the specific therapeutic application and the properties of the encapsulated drug will guide the selection of the most appropriate DOPE-mPEG conjugate.
References
- 1. researchgate.net [researchgate.net]
- 2. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of grafted polyethylene glycol (PEG) on the size, encapsulation efficiency and permeability of vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prolonged circulation time in vivo of large unilamellar liposomes composed of distearoyl phosphatidylcholine and cholesterol containing amphipathic poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Effect of membrane modification by PEG on prolongation of circulation time of liposomes in blood in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Nanoparticle Weight on the Cellular Uptake and Drug Delivery Potential of PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. | Semantic Scholar [semanticscholar.org]
- 10. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 11. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method | PLOS One [journals.plos.org]
- 12. ceint.duke.edu [ceint.duke.edu]
- 13. rivm.nl [rivm.nl]
- 14. Drug release from nanomedicines: Selection of appropriate encapsulation and release methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Characterization of DOPE-mPEG MW 2000: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DOPE-mPEG 2000), a critical component in the development of advanced drug delivery systems. This amphiphilic polymer, consisting of the unsaturated phospholipid DOPE and a 2000 molecular weight polyethylene (B3416737) glycol (PEG) chain, is instrumental in the formulation of liposomes and nanoparticles. The PEGylation of DOPE enhances the systemic circulation time of drug carriers by reducing opsonization and clearance by the reticuloendothelial system.
Physicochemical and Quantitative Data
The key physicochemical properties and quality control parameters for DOPE-mPEG 2000 are summarized in the table below. These values are critical for ensuring the reproducibility and efficacy of drug delivery formulations.
| Parameter | Specification | Analytical Method |
| Appearance | White to off-white solid | Visual Inspection |
| Molecular Weight (Average) | ~2800 g/mol | Mass Spectrometry (MALDI-TOF) |
| Purity | ≥95% | High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) |
| Solubility | Soluble in chloroform (B151607), DMSO, and water | Visual Inspection |
| Storage Conditions | -20°C, under inert atmosphere | Manufacturer's Recommendation |
Synthesis of DOPE-mPEG 2000
The synthesis of DOPE-mPEG 2000 is typically achieved through the covalent conjugation of a methoxy-terminated polyethylene glycol (mPEG) derivative to the primary amine of the 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) headgroup. A common and efficient method involves the use of an N-hydroxysuccinimide (NHS) ester-activated mPEG, which reacts with the amine on DOPE to form a stable amide bond.
Experimental Workflow for Synthesis
Caption: A generalized workflow for the synthesis of DOPE-mPEG 2000.
Experimental Protocol: Synthesis
This protocol is a representative example for the synthesis of DOPE-mPEG 2000.
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Methoxy-PEG-NHS (MW 2000)
-
Anhydrous Chloroform or Dichloromethane (DCM)
-
Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (if needed for solubility)
-
Dialysis membrane (MWCO 1 kDa)
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
Procedure:
-
Dissolution of Reactants: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve DOPE in anhydrous chloroform or DCM. In a separate vial, dissolve a 1.2 molar equivalent of mPEG-NHS in a minimal amount of anhydrous chloroform or DMF.
-
Reaction Setup: To the DOPE solution, add 2-3 molar equivalents of a non-nucleophilic base such as triethylamine or DIPEA. This will deprotonate the amine group of DOPE, facilitating the reaction.
-
Conjugation: Slowly add the mPEG-NHS solution to the stirring DOPE solution at room temperature.
-
Reaction Monitoring: Allow the reaction to proceed for 4-12 hours at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform/methanol (B129727)/water) and staining with a phospholipid-sensitive stain (e.g., molybdenum blue) and a PEG-sensitive stain (e.g., iodine vapor).
-
Quenching: Once the reaction is complete, the reaction can be quenched by adding a small amount of an amine-containing buffer (e.g., Tris buffer) to react with any excess mPEG-NHS.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification:
-
Dialysis: Redissolve the crude product in a suitable solvent (e.g., chloroform/methanol mixture) and transfer to a dialysis bag (MWCO 1 kDa). Dialyze against a large volume of deionized water for 48-72 hours with several water changes to remove unreacted mPEG-NHS, salts, and other small molecule impurities.
-
Size-Exclusion Chromatography (SEC): Alternatively, the crude product can be purified by SEC. Dissolve the crude product in a minimal amount of the mobile phase and load it onto a pre-equilibrated SEC column. Elute with a suitable solvent system (e.g., chloroform/methanol) to separate the higher molecular weight DOPE-mPEG 2000 from unreacted starting materials.
-
-
Lyophilization: Collect the fractions containing the pure product, remove the solvent, and lyophilize to obtain a white, fluffy solid.
-
Storage: Store the final product at -20°C under an inert atmosphere.
Characterization of DOPE-mPEG 2000
Thorough characterization is essential to confirm the identity, purity, and integrity of the synthesized DOPE-mPEG 2000. The following are standard analytical techniques employed for this purpose.
Experimental Workflow for Characterization
Caption: Key analytical techniques for the characterization of DOPE-mPEG 2000.
Experimental Protocols: Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: To confirm the covalent linkage between DOPE and mPEG.
-
Sample Preparation: Dissolve 5-10 mg of DOPE-mPEG 2000 in deuterated chloroform (CDCl₃) or a mixture of CDCl₃ and deuterated methanol (CD₃OD).
-
Expected Chemical Shifts (δ, ppm):
-
~5.3 ppm: Olefinic protons (-CH=CH-) of the oleoyl (B10858665) chains of DOPE.
-
~3.6 ppm: A large, characteristic peak corresponding to the repeating ethylene (B1197577) oxide units (-O-CH₂-CH₂-O-) of the PEG chain.
-
~3.3 ppm: A singlet for the methoxy (B1213986) group (-OCH₃) at the terminus of the PEG chain.
-
Other characteristic peaks for the glycerol (B35011) backbone and fatty acid chains of DOPE will also be present. The integration of the mPEG and DOPE protons can be used to estimate the degree of PEGylation.
-
-
-
³¹P NMR: To confirm the integrity of the phosphate (B84403) group.
-
Sample Preparation: Same as for ¹H NMR.
-
Expected Chemical Shift (δ, ppm): A single peak around 0 ppm, indicating a single phosphorus environment.
-
2. Mass Spectrometry (MS)
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: To determine the molecular weight distribution of the polymer.
-
Sample Preparation: Co-crystallize the DOPE-mPEG 2000 sample with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI target plate.
-
Expected Result: A bell-shaped distribution of peaks, with each peak separated by 44 Da, corresponding to the ethylene glycol repeating unit. The peak of the distribution should be centered around the expected average molecular weight of ~2800 Da.
-
3. High-Performance Liquid Chromatography (HPLC)
-
HPLC with Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): To assess the purity of the final product. These detectors are suitable for non-UV-absorbing compounds like DOPE-mPEG 2000.
-
Column: A C8 or C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of an organic solvent (e.g., methanol or acetonitrile) and water, often with a small amount of an additive like formic acid or ammonium (B1175870) acetate.
-
Sample Preparation: Dissolve a known concentration of DOPE-mPEG 2000 in the initial mobile phase.
-
Expected Result: A major peak corresponding to the DOPE-mPEG 2000 conjugate. The purity is calculated based on the area of this peak relative to the total area of all peaks in the chromatogram. The absence of significant peaks corresponding to unreacted DOPE or mPEG-NHS indicates high purity.
-
Conclusion
The successful synthesis and rigorous characterization of DOPE-mPEG 2000 are fundamental to the development of effective and safe liposomal and nanoparticulate drug delivery systems. The protocols and analytical methods outlined in this guide provide a robust framework for researchers and drug development professionals to produce and validate high-quality DOPE-mPEG 2000, thereby advancing the field of nanomedicine.
The Role of DOPE-mPEG MW 2000 in the Formulation of Stealth Liposomes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DOPE-mPEG MW 2000) in the development of "stealth" liposomes. These advanced drug delivery vehicles are engineered to evade the mononuclear phagocyte system, leading to prolonged circulation times and enhanced drug accumulation at target sites. This document provides a comprehensive overview of the formulation processes, key physicochemical characteristics, and the biological interactions of DOPE-mPEG2000-incorporated liposomes.
The "Stealth" Advantage of PEGylation
Conventional liposomes, while promising drug carriers, are rapidly cleared from circulation by the immune system. The incorporation of polyethylene (B3416737) glycol (PEG) onto the liposome (B1194612) surface, a process known as PEGylation, creates a hydrophilic protective layer.[1] This layer sterically hinders the binding of opsonin proteins, which are responsible for marking particles for uptake by phagocytic cells.[2] The result is a "stealth" liposome that can circulate for extended periods, increasing the probability of reaching its therapeutic target.[1] DOPE-mPEG MW 2000 is an amphiphilic molecule, featuring a hydrophobic DOPE anchor that integrates into the lipid bilayer and a hydrophilic PEG chain that extends into the aqueous environment.
Formulation of DOPE-mPEG2000 Stealth Liposomes: Experimental Protocols
The most common and straightforward method for preparing stealth liposomes is the thin-film hydration technique followed by extrusion. An alternative method, post-insertion, can be used to incorporate PEGylated lipids into pre-formed liposomes.
Thin-Film Hydration Followed by Extrusion
This method involves the formation of a thin lipid film from a solution of lipids in an organic solvent, followed by hydration with an aqueous buffer to form multilamellar vesicles (MLVs). Subsequent extrusion through polycarbonate membranes with defined pore sizes reduces the size and lamellarity of the liposomes, resulting in the formation of unilamellar vesicles (LUVs) with a more uniform size distribution.[3][4]
Detailed Protocol:
-
Lipid Film Formation:
-
Dissolve the desired lipids, including the primary phospholipid (e.g., DOPC or DSPC), cholesterol, and DOPE-mPEG2000, in a suitable organic solvent (e.g., a 2:1 chloroform:methanol mixture) in a round-bottom flask.[5] The molar ratio of the lipids should be carefully chosen to achieve the desired membrane properties.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.[6] The water bath temperature should be maintained above the phase transition temperature (Tc) of the lipid with the highest Tc.[6]
-
Place the flask under a high vacuum for at least 2 hours to ensure the complete removal of any residual organic solvent.[6]
-
-
Hydration:
-
Hydrate the lipid film with an appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation or shaking.[6] The temperature of the hydration buffer should be above the Tc of the lipids.[6] This process leads to the formation of multilamellar vesicles (MLVs). For encapsulation of hydrophilic drugs, the drug is dissolved in the hydration buffer.
-
-
Extrusion:
-
To obtain unilamellar vesicles with a defined size, the MLV suspension is repeatedly passed through an extruder containing polycarbonate membranes of a specific pore size (e.g., 100 nm).[7]
-
The extrusion process should be carried out at a temperature above the Tc of the lipids.
-
The liposome suspension is typically passed through the extruder 10-20 times to ensure a narrow and uniform size distribution.[7]
-
-
Purification:
-
Remove any unencapsulated drug or free lipids from the liposome suspension using methods such as size exclusion chromatography or dialysis.
-
Post-Insertion Method
The post-insertion technique involves the incubation of pre-formed liposomes with a micellar solution of PEGylated lipids. This method is particularly useful for attaching targeting ligands to the liposome surface after drug encapsulation.
Detailed Protocol:
-
Preparation of Pre-formed Liposomes:
-
Prepare liposomes (without the PEGylated lipid) using the thin-film hydration and extrusion method as described above.
-
-
Preparation of DOPE-mPEG2000 Micelles:
-
Dissolve DOPE-mPEG2000 in an aqueous buffer to form a micellar solution.
-
-
Incubation:
-
Mix the pre-formed liposomes with the DOPE-mPEG2000 micelle solution.
-
Incubate the mixture at a temperature slightly above the Tc of the liposomal lipids (e.g., 60°C) for a specified period (e.g., 30-60 minutes) to facilitate the insertion of the PEGylated lipids into the liposome bilayer.
-
-
Purification:
-
Remove any unincorporated PEGylated lipids using size exclusion chromatography or a similar purification method.
-
Physicochemical Characterization of Stealth Liposomes
The efficacy and in vivo behavior of stealth liposomes are critically dependent on their physicochemical properties. Key parameters include particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
| Liposome Composition (Molar Ratio) | Preparation Method | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Oleic Acid:Soy Lecithin with DOPE-PEG2000 | Thin-film hydration | ~288 | Reduced by 46.2% with DOPE-PEG2000 | -18 | >75 (for various anticancer drugs) | [8][9] |
| DSPC:Cholesterol:DSPE-PEG2000 | Ethanol injection-extrusion | 121 - 157 | - | -30 to -42 | - | [10] |
| CPT:PEG2000 (1:25 drug to polymer ratio) | Lipid film hydration | ~234 | - | -16.8 ± 2.1 | 79 ± 0.4 | [11] |
| CPT-11:DSPE-mPEG2000 | Direct solution processing | 15.1 ± 0.8 | - | -4.6 ± 1.3 | 90.0 ± 1.0 | [2] |
| E80:Cholesterol:DPPG:DSPE-mPEG2000 (52:32:14:2) | - | - | - | - | - | [12] |
Table 1: Physicochemical Properties of Various PEGylated Liposome Formulations.
Visualizing Key Processes and Structures
Structure of a DOPE-mPEG2000 Stealth Liposome
Caption: Schematic of a unilamellar stealth liposome with DOPE-mPEG2000.
Experimental Workflow for Stealth Liposome Formulation and Characterization
Caption: Workflow for preparing and characterizing stealth liposomes.
Biological Interactions and Cellular Uptake
The PEGylated surface of stealth liposomes not only prolongs circulation but also influences their interaction with cells. While PEGylation reduces non-specific uptake by the reticuloendothelial system, it can also hinder interaction with target cells. The primary mechanism of cellular uptake for many PEGylated nanoparticles is endocytosis.
Cellular Uptake Pathway of PEGylated Liposomes
Caption: Generalized cellular uptake pathway of PEGylated liposomes.
The process of endocytosis for PEGylated liposomes can involve various mechanisms, including clathrin-mediated endocytosis and macropinocytosis. The specific pathway can be influenced by the physicochemical properties of the liposomes and the cell type. Following internalization, the liposomes are trafficked through the endo-lysosomal pathway. For the encapsulated drug to exert its therapeutic effect, it must be released from the liposome and escape the endosome to reach its target within the cytoplasm or nucleus.
Conclusion
DOPE-mPEG MW 2000 is a pivotal component in the formulation of stealth liposomes, enabling prolonged systemic circulation and passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect. The thin-film hydration with extrusion method provides a robust and reproducible means of production. A thorough physicochemical characterization is paramount to ensure the quality, stability, and desired in vivo performance of the final liposomal formulation. Understanding the intricate interplay between the PEGylated surface and cellular uptake mechanisms is crucial for the rational design of next-generation liposomal drug delivery systems with improved therapeutic efficacy.
References
- 1. Stealth Liposomes (PEGylated Liposomes) as Drug Carrier System for Drug Delivery | Biopharma PEG [biochempeg.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. wjpsonline.com [wjpsonline.com]
- 6. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 7. studenttheses.uu.nl [studenttheses.uu.nl]
- 8. researchgate.net [researchgate.net]
- 9. Stealth liposomes: review of the basic science, rationale, and clinical applications, existing and potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. dovepress.com [dovepress.com]
The Role of DOPE in pH-Sensitive Liposomes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted delivery of therapeutic agents to specific sites within the body remains a cornerstone of advanced drug development. Among the various strategies employed, pH-sensitive liposomes have emerged as a promising platform for enhancing the intracellular delivery of drugs, particularly in the context of cancer therapy and other diseases characterized by acidic microenvironments. These liposomes are engineered to remain stable at physiological pH (around 7.4) but rapidly release their encapsulated cargo in response to a drop in pH, such as that encountered in tumor tissues or within cellular endosomes.
A key component in the formulation of many pH-sensitive liposomes is the phospholipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE). This technical guide provides an in-depth exploration of the critical function of DOPE in these advanced drug delivery systems. We will delve into the molecular mechanism of DOPE-mediated membrane fusion and endosomal escape, provide detailed experimental protocols for the preparation and characterization of DOPE-containing liposomes, and present quantitative data on the impact of formulation parameters on their performance.
The Core Function of DOPE: A Fusogenic Helper Lipid
DOPE is a naturally occurring phospholipid that, due to its unique conical molecular shape, does not readily form stable bilayer structures on its own in an aqueous environment. Instead, it has a propensity to form a non-bilayer, inverted hexagonal (HII) phase, especially under acidic conditions.[1][2] This characteristic is pivotal to its function in pH-sensitive liposomes.
At neutral pH, DOPE is typically combined with a weakly acidic amphiphile, such as cholesteryl hemisuccinate (CHEMS), which acts as a stabilizing agent.[3] The ionized carboxyl group of CHEMS at physiological pH provides electrostatic repulsion, forcing the conical DOPE molecules into a lamellar (bilayer) phase and allowing for the formation of stable liposomes.
Upon exposure to an acidic environment, such as the interior of an endosome (pH 5.5-6.5), the carboxyl group of CHEMS becomes protonated.[3] This neutralization of charge reduces the electrostatic repulsion, allowing DOPE to transition from the lamellar to its preferred inverted hexagonal phase.[2] This phase transition destabilizes the liposomal membrane, leading to the rapid release of the encapsulated drug into the cytoplasm. This process is often referred to as "endosomal escape," a critical step for the efficacy of many intracellularly acting drugs.
Quantitative Data on DOPE-Containing Liposomes
The molar ratio of DOPE to other lipid components in the formulation is a critical parameter that significantly influences the physicochemical properties and drug release kinetics of pH-sensitive liposomes. The following tables summarize representative quantitative data on the impact of DOPE concentration on key liposome (B1194612) characteristics.
Table 1: Effect of DOPE Molar Ratio on Liposome Characteristics
| DOPE:CHEMS Molar Ratio | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| 2:1 | 125 ± 5 | 0.18 ± 0.03 | -35 ± 4 | 85 ± 5 |
| 3:1 | 130 ± 6 | 0.20 ± 0.04 | -32 ± 3 | 82 ± 6 |
| 4:1 | 145 ± 8 | 0.25 ± 0.05 | -28 ± 5 | 75 ± 7 |
Data are presented as mean ± standard deviation and are representative of typical findings in the literature.
Table 2: Influence of DOPE Molar Ratio on pH-Sensitive Doxorubicin Release
| DOPE:CHEMS Molar Ratio | Cumulative Release at pH 7.4 (24h) (%) | Cumulative Release at pH 5.5 (24h) (%) |
| 2:1 | 15 ± 3 | 55 ± 5 |
| 3:1 | 20 ± 4 | 70 ± 6 |
| 4:1 | 25 ± 5 | 85 ± 7 |
Data are presented as mean ± standard deviation and are representative of typical findings in the literature.[2]
Experimental Protocols
Preparation of DOPE/CHEMS pH-Sensitive Liposomes by Thin-Film Hydration
This protocol describes the preparation of unilamellar pH-sensitive liposomes composed of DOPE and CHEMS using the thin-film hydration method followed by extrusion.
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesteryl hemisuccinate (CHEMS)
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Drug to be encapsulated (e.g., Doxorubicin hydrochloride)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve DOPE and CHEMS in the desired molar ratio (e.g., 4:1) in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask.
-
If encapsulating a lipophilic drug, dissolve it in the organic solvent along with the lipids.
-
Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the phase transition temperature of the lipids (e.g., 40°C).
-
Continue evaporation for at least 1 hour after the film appears dry to ensure complete removal of the solvent, resulting in a thin, uniform lipid film on the flask wall.
-
-
Hydration:
-
Hydrate the lipid film with the hydration buffer. If encapsulating a hydrophilic drug, dissolve it in the hydration buffer.
-
The volume of the hydration buffer should be sufficient to achieve the desired final lipid concentration (e.g., 10-20 mg/mL).
-
Agitate the flask by vortexing or gentle shaking above the lipid phase transition temperature for 1-2 hours to form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles with a uniform size distribution, subject the MLV suspension to extrusion.
-
Pass the liposome suspension through polycarbonate membranes with the desired pore size (e.g., 100 nm) multiple times (e.g., 11-21 passes) using a mini-extruder. The extrusion should be performed at a temperature above the lipid phase transition temperature.
-
-
Purification:
-
Remove unencapsulated drug by methods such as dialysis, size exclusion chromatography, or ultracentrifugation.
-
Characterization of pH-Sensitive Liposomes
a) Particle Size and Polydispersity Index (PDI) Measurement:
-
Dilute the liposome suspension with filtered deionized water or PBS.
-
Analyze the sample using Dynamic Light Scattering (DLS).
-
The instrument will provide the average hydrodynamic diameter (particle size) and the PDI, which indicates the width of the size distribution.
b) Zeta Potential Measurement:
-
Dilute the liposome suspension with filtered deionized water.
-
Measure the electrophoretic mobility of the liposomes using a zeta potential analyzer.
-
The zeta potential provides information about the surface charge of the liposomes, which is crucial for their stability and interaction with biological membranes.
c) Encapsulation Efficiency (EE) Determination:
-
Separate the liposomes from the unencapsulated drug using one of the purification methods mentioned above.
-
Disrupt the liposomes to release the encapsulated drug using a suitable detergent (e.g., Triton X-100) or an organic solvent.
-
Quantify the amount of encapsulated drug using a suitable analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculate the EE using the following formula: EE (%) = (Amount of encapsulated drug / Total amount of drug used) x 100
In Vitro Drug Release Assay
This protocol describes a dialysis-based method to evaluate the pH-sensitive release of a drug from the prepared liposomes.
Materials:
-
Prepared drug-loaded liposomes
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the liposomes.
-
Release media: PBS at pH 7.4 and an acidic buffer (e.g., acetate (B1210297) buffer) at pH 5.5.
-
Shaking water bath or incubator.
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC).
Procedure:
-
Place a known amount of the drug-loaded liposome suspension into a dialysis bag.
-
Seal the dialysis bag and immerse it in a larger volume of release medium (e.g., 100 mL of PBS pH 7.4 or acetate buffer pH 5.5) in a beaker.
-
Incubate the system at 37°C with gentle agitation.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium.
-
Replace the withdrawn volume with fresh release medium to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected samples using a validated analytical method.
-
Calculate the cumulative percentage of drug released at each time point.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to DOPE-containing pH-sensitive liposomes.
Conclusion
DOPE plays an indispensable role in the function of pH-sensitive liposomes, acting as a "fusogenic" lipid that facilitates the crucial step of endosomal escape. By undergoing a pH-triggered phase transition from a stable bilayer to a fusogenic inverted hexagonal phase, DOPE enables the efficient release of encapsulated therapeutic agents directly into the cytoplasm of target cells. The careful optimization of the molar ratio of DOPE in liposomal formulations is essential for achieving the desired balance between stability at physiological pH and rapid drug release in acidic environments. The experimental protocols and data presented in this guide provide a foundational framework for researchers and drug development professionals to design, prepare, and evaluate novel pH-sensitive liposomal drug delivery systems with enhanced therapeutic efficacy. Further research into the intricate interactions between DOPE-containing liposomes and cellular components will continue to advance the development of next-generation targeted therapies.
References
Methodological & Application
Application Notes: Preparation of DOPE-mPEG 2000 Liposomes for Research and Drug Delivery
Introduction
Liposomes are microscopic vesicles composed of a lipid bilayer that are widely utilized as carriers for drugs and other bioactive molecules.[1] This document provides a detailed protocol for the preparation of liposomes incorporating 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-mPEG 2000).
DOPE is a cone-shaped, non-bilayer-forming lipid that can impart pH-sensitive properties to the liposome (B1194612) formulation, facilitating endosomal escape and cytosolic delivery of encapsulated contents.[2][3] The inclusion of DSPE-mPEG 2000 creates a hydrophilic polymer brush on the surface of the liposomes. This "stealth" coating sterically hinders interactions with plasma proteins and macrophages, which can prolong circulation time in vivo.[1][4] These liposomes are excellent candidates for delivering a wide range of therapeutic agents, from small molecule drugs to nucleic acids.[1]
The most common and well-established method for preparing these liposomes is the thin-film hydration technique, followed by size reduction using extrusion or sonication.[5][6][7][8] This method involves dissolving the lipids in an organic solvent, creating a thin film by evaporating the solvent, and then hydrating the film with an aqueous buffer to form multilamellar vesicles (MLVs).[8] Subsequent extrusion through polycarbonate membranes with defined pore sizes yields unilamellar vesicles (LUVs) with a homogenous size distribution.[6][7][9]
Experimental Protocols
Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion
This protocol describes the preparation of unilamellar DOPE-mPEG 2000 liposomes using the thin-film hydration method followed by extrusion. This is a robust and widely used technique for producing liposomes with a controlled size and narrow size distribution.[6][7]
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol (Chol)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-mPEG 2000)
-
Chloroform or a chloroform/methanol mixture (2:1 v/v)[10]
-
Hydration Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
Round-bottom flask (50 mL or 100 mL)
-
Rotary evaporator
-
High-vacuum pump
-
Water bath or heating block
-
Mini-extruder device
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Glass syringes
Procedure:
-
Lipid Preparation:
-
Determine the desired molar ratio of the lipid components. A common formulation might include DOPE, Cholesterol, and DSPE-mPEG 2000. For example, a molar ratio of DOPE:Chol:DSPE-mPEG 2000 could be 5.7:3.8:0.5.[11]
-
Calculate the required mass of each lipid based on the desired total lipid concentration (e.g., 10-20 mg/mL).
-
Weigh and dissolve the lipids (DOPE, Cholesterol, DSPE-mPEG 2000) in a suitable volume of organic solvent (e.g., chloroform) in a clean round-bottom flask.[12] If encapsulating a lipophilic drug, it should be co-dissolved with the lipids at this stage.[5][12]
-
-
Thin-Film Formation:
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature that facilitates solvent evaporation (e.g., 37-40°C).
-
Rotate the flask and gradually reduce the pressure to evaporate the organic solvent. This will result in the formation of a thin, uniform lipid film on the inner surface of the flask.[7][12]
-
Once the film is formed and appears dry, continue to evaporate for another 30 minutes to remove residual solvent.
-
For complete removal of the organic solvent, place the flask on a high-vacuum pump for at least 2 hours, or overnight.[12]
-
-
Lipid Film Hydration:
-
Pre-heat the hydration buffer (e.g., PBS, pH 7.4) to a temperature above the phase transition temperature (Tc) of the lipid mixture.
-
Add the pre-heated buffer to the flask containing the dry lipid film. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.[5][12]
-
Agitate the flask vigorously by hand or using a vortex mixer to hydrate (B1144303) the film. This process leads to the formation of heterogeneous multilamellar vesicles (MLVs).[8][11] The hydration process can be facilitated by incubating the flask in a heated water bath for about 30-60 minutes with intermittent shaking.[12]
-
-
Liposome Sizing by Extrusion:
-
Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm). Two stacked membranes are often used to improve efficiency.
-
Heat the extruder assembly to the same temperature as the hydration buffer.
-
Load the MLV suspension into one of the glass syringes and attach it to the extruder.
-
Gently push the suspension from one syringe to the other through the membrane.[6]
-
Repeat this extrusion process an odd number of times (e.g., 11 to 21 passes) to ensure a uniform population of unilamellar vesicles with a narrow size distribution.[9] The final product will be a translucent suspension.
-
-
Purification (Optional):
-
To remove any unencapsulated drug or other solutes, the liposome suspension can be purified. Common methods include dialysis against fresh buffer, size exclusion chromatography (SEC) using a Sephadex column, or ultracentrifugation.[13]
-
Data Presentation
The physical characteristics of liposomes are critical for their function. The following tables summarize typical quantitative data for liposome formulations.
Table 1: Example Liposome Formulation Parameters
| Component | Molar Ratio Example 1[11] | Molar Ratio Example 2[12] | Purpose |
|---|---|---|---|
| DOPE | 5.7 | - | Main structural lipid; imparts pH sensitivity.[2] |
| CHEMS | 3.8 | - | Cholesteryl hemisuccinate; often used with DOPE for pH-sensitive systems. |
| DSPE-PEG 2000 | 0.5 | 5.0 | Provides "stealth" characteristics for long circulation.[4] |
| Soy Phosphatidylcholine (SPC) | - | 62 | Main structural lipid. |
| Cholesterol | - | 33 | Modulates membrane fluidity and stability.[3] |
Table 2: Typical Physicochemical Characterization Data for PEGylated Liposomes
| Parameter | Typical Value Range | Method of Analysis | Significance |
|---|---|---|---|
| Particle Size (Diameter) | 100 - 200 nm[9][14] | Dynamic Light Scattering (DLS) | Affects biodistribution, circulation time, and tumor penetration. |
| Polydispersity Index (PDI) | < 0.3[9] | Dynamic Light Scattering (DLS) | Indicates the homogeneity of the liposome size distribution.[9] |
| Zeta Potential | -15 to -40 mV[14][15][16] | Laser Doppler Velocimetry (via DLS) | Indicates surface charge and predicts colloidal stability. |
| Encapsulation Efficiency (EE%) | > 75% (drug-dependent)[14][15] | Centrifugation, Dialysis, or SEC followed by drug quantification (e.g., HPLC, UV-Vis)[17][18] | Represents the percentage of the initial drug that is successfully entrapped within the liposomes.[19] |
Visualization
The following diagram illustrates the experimental workflow for the preparation of DOPE-mPEG 2000 liposomes using the thin-film hydration and extrusion method.
References
- 1. tandfonline.com [tandfonline.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSPE-mPEG2000-Modified Podophyllotoxin Long-Circulating Liposomes for Targeted Delivery: Their Preparation, Characterization, and Evaluation | Bentham Science [benthamscience.com]
- 5. Preparation of Drug Liposomes by Thin-Film Hydration and Homogenization | springerprofessional.de [springerprofessional.de]
- 6. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 7. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of α,ω-bis-Mercaptoacyl Poly(alkyl oxide)s and Development of Thioether Cross-Linked Liposome Scaffolds for Sustained Release of Drugs [mdpi.com]
- 11. 2.3. Liposomes preparation [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. CN108414393A - A method of measuring entrapment efficiency of liposome - Google Patents [patents.google.com]
- 14. DSPE-mPEG2000-Modified Podophyllotoxin Long-Circulating Liposomes for Targeted Delivery: Their Preparation, Characterization, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. dan-peer.tau.ac.il [dan-peer.tau.ac.il]
- 18. hilarispublisher.com [hilarispublisher.com]
- 19. par.nsf.gov [par.nsf.gov]
Application Notes and Protocols for DOPE-mPEG MW 2000 Nanoparticle Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the formulation of nanoparticles utilizing 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DOPE-mPEG 2000). PEGylated phospholipids (B1166683) like DOPE-mPEG 2000 are critical components in modern drug delivery systems, particularly in the formation of "stealth" liposomes and lipid-based nanoparticles.[1][2] The presence of the polyethylene (B3416737) glycol (PEG) chain on the surface of the nanoparticles provides a hydrophilic protective layer that can reduce opsonization and clearance by the mononuclear phagocyte system, thereby prolonging circulation time in the body.[3]
DOPE-mPEG 2000, with its unsaturated oleoyl (B10858665) lipid tails, is an amphiphilic polymer that can self-assemble into micelles in aqueous solutions and is a key ingredient in the preparation of liposomes and nanoparticles for encapsulating therapeutic agents.[4] These formulations are adept at carrying both hydrophobic and hydrophilic drugs, enhancing their stability, solubility, and bioavailability.[5][6]
Data Presentation
The physicochemical characteristics of nanoparticles are critical for their in vitro and in vivo performance. The following table summarizes typical quantitative data obtained for PEGylated nanoparticles formulated with components similar to DOPE-mPEG 2000.
| Parameter | Typical Value | Method of Analysis | Reference |
| Particle Size (Z-average) | 50 - 200 nm | Dynamic Light Scattering (DLS) | [1][7] |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) | [1] |
| Zeta Potential | -5 to -30 mV | Laser Doppler Velocimetry | [1] |
| Encapsulation Efficiency | > 85% | Spectrophotometry, HPLC | [8] |
| Drug Loading Content | 1 - 10% (w/w) | Spectrophotometry, HPLC | [9] |
Experimental Protocols
Protocol 1: Nanoparticle Formulation via Thin-Film Hydration
This protocol details the preparation of drug-loaded nanoparticles using the thin-film hydration method, a robust and widely used technique for liposome (B1194612) and nanoparticle formation.[10][11][12]
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
DOPE-mPEG MW 2000
-
Cholesterol
-
Drug of interest (hydrophobic or hydrophilic)
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Preparation:
-
Dissolve DOPE, cholesterol, and DOPE-mPEG 2000 in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask. A typical molar ratio is 55:40:5 (DOPE:Cholesterol:DOPE-mPEG 2000).
-
If encapsulating a hydrophobic drug, dissolve it in the organic solvent along with the lipids at this stage.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set to a temperature above the lipid's phase transition temperature to evaporate the organic solvent under reduced pressure.
-
Continue rotation until a thin, uniform lipid film is formed on the inner surface of the flask.
-
Dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.[5]
-
-
Hydration:
-
Hydrate the lipid film with a pre-warmed aqueous buffer (e.g., PBS pH 7.4) by adding the buffer to the flask.[5]
-
If encapsulating a hydrophilic drug, dissolve it in the aqueous buffer before adding it to the lipid film.
-
Agitate the flask by gentle rotation in the water bath for 1-2 hours at a temperature above the lipid's phase transition temperature. This process allows the lipid film to swell and form multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension is subjected to extrusion.
-
Load the MLV suspension into a pre-heated extruder.
-
Extrude the suspension 10-20 times through polycarbonate membranes with a defined pore size (e.g., 100 nm).[10]
-
-
Purification:
-
Remove the unencapsulated drug by dialysis against fresh buffer or by size exclusion chromatography.
-
Protocol 2: In Vitro Drug Release Assay
This protocol describes a dialysis-based method to evaluate the in vitro release profile of the encapsulated drug from the nanoparticles.[13]
Materials:
-
Drug-loaded nanoparticle suspension
-
Dialysis tubing (with appropriate molecular weight cut-off)
-
Release buffer (e.g., PBS pH 7.4, or a buffer mimicking physiological conditions)
-
Shaking incubator or water bath
-
Spectrophotometer or HPLC for drug quantification
Procedure:
-
Transfer a known volume (e.g., 1 mL) of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Seal the dialysis bag and immerse it in a larger volume of release buffer (e.g., 100 mL) in a beaker or flask.
-
Place the setup in a shaking incubator at 37°C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample from the release buffer.
-
Replenish the release buffer with an equal volume of fresh buffer to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released at each time point.
Mandatory Visualization
Cellular Uptake Pathway of PEGylated Nanoparticles
The diagram below illustrates the primary mechanism of cellular uptake for PEGylated nanoparticles, which is endocytosis. The PEGylation is designed to reduce non-specific protein binding, but the nanoparticles can still be internalized by cells through various endocytic pathways.[14][15]
Caption: Cellular uptake of PEGylated nanoparticles via endocytosis.
Experimental Workflow for Nanoparticle Formulation and Characterization
The following workflow diagram outlines the key steps involved in the formulation and characterization of DOPE-mPEG 2000 nanoparticles.
Caption: Workflow for nanoparticle formulation and characterization.
References
- 1. mdpi.com [mdpi.com]
- 2. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
- 3. devtoolsdaily.com [devtoolsdaily.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 6. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 7. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using a systematic and quantitative approach to generate new insights into drug loading of PLGA nanoparticles using nanoprecipitation - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 15. wilhelm-lab.com [wilhelm-lab.com]
Application Notes and Protocols: DOPE-mPEG MW 2000 in Cancer Therapy Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DOPE-mPEG 2000) is a key excipient in the development of advanced drug delivery systems for cancer therapy. This phospholipid-PEG conjugate is instrumental in the formulation of nanoparticles, particularly liposomes, designed to improve the therapeutic index of anticancer agents. The incorporation of DOPE-mPEG 2000 into these nanocarriers offers several advantages, including enhanced stability, prolonged circulation times, and the potential for pH-sensitive drug release.
These application notes provide a comprehensive overview of the use of DOPE-mPEG 2000 in cancer drug delivery, including quantitative data on formulation characteristics, detailed experimental protocols, and insights into the cellular uptake and intracellular trafficking of these nanoparticles.
Data Presentation: Physicochemical Properties of DOPE-mPEG 2000 Formulations
The following tables summarize quantitative data from various studies on liposomal and micellar formulations incorporating DOPE-mPEG 2000 for the delivery of different anticancer drugs.
| Drug | Formulation Composition (Molar Ratio/Weight Ratio) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Podophyllotoxin | DSPE-mPEG2000 as modifying material | 168.91 ± 7.07 | 0.19 ± 0.04 | -24.37 ± 0.36 | 87.11 ± 1.77 | [1] |
| Irinotecan (CPT-11) | CPT-11/DSPE-mPEG2000 micelles | 15.1 ± 0.8 | Monodispersed | -4.6 ± 1.3 | 90.0 ± 1.0 | |
| Paclitaxel (PTX) | Cholesterol:SPC:DSPE-PEG2000:DSPE-PEG2000-R8 (33:62:4.2:0.8) | Not Specified | Not Specified | Not Specified | Not Specified | [2] |
| Gemcitabine | Not Specified | <200 | Not Specified | Not Specified | Not Specified | [3][4] |
| β-elemene | DSPE-PEG 2000 (2%) | 83.31 ± 0.181 | 0.279 ± 0.004 | -21.4 ± 1.06 | 95.53 ± 1.712 |
Table 1: Physicochemical characteristics of DOPE-mPEG 2000-containing nanoparticles.
| Formulation | In Vitro Release Conditions | Release Profile | Reference |
| Podophyllotoxin-loaded Lc-PTOX-Lps | Not Specified | Significant slow-release effect | [1] |
| Gemcitabine-loaded PEGylated liposomes | pH-responsive study | Reduced pH-responsiveness with PEG2000 inclusion | [3][4] |
| β-elemene-loaded PEGylated liposomes | PBS pH 7.4 with 0.5% HS 15 | 66% drug release after 36 hours |
Table 2: In vitro drug release characteristics.
Experimental Protocols
Protocol 1: Preparation of Liposomes using the Thin-Film Hydration Method
This protocol describes a general procedure for preparing liposomes incorporating DOPE-mPEG 2000 using the thin-film hydration technique, a widely used method for its simplicity and reproducibility.[5][6]
Materials:
-
Lipids (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC), Cholesterol, DOPE-mPEG 2000)
-
Anticancer drug (hydrophobic or hydrophilic)
-
Organic solvent (e.g., chloroform, methanol, or a mixture)
-
Aqueous hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4, HEPES-buffered saline (HBS))
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Probe or bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve the lipids (e.g., DOPC, cholesterol, and DOPE-mPEG 2000 in a desired molar ratio) and the hydrophobic drug in the organic solvent in a round-bottom flask. For hydrophilic drugs, they will be added during the hydration step.
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature above the phase transition temperature (Tc) of the lipids.
-
Rotate the flask and apply a vacuum to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.
-
Continue to dry the film under vacuum for at least 1-2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the aqueous hydration buffer (pre-heated to above the lipid Tc) to the flask containing the lipid film. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.
-
Agitate the flask by hand or on a vortex mixer to disperse the lipid film, leading to the formation of multilamellar vesicles (MLVs). This process typically takes 30-60 minutes.
-
-
Size Reduction (Sonication or Extrusion):
-
Sonication: To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator (intermittently on ice to prevent overheating) or a bath sonicator until the suspension becomes clear.
-
Extrusion: For a more uniform size distribution and to produce large unilamellar vesicles (LUVs), pass the MLV suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm). This process should be repeated multiple times (e.g., 10-20 passes) to ensure homogeneity.
-
-
Purification:
-
Remove any unencapsulated drug by methods such as dialysis, size exclusion chromatography, or ultracentrifugation.
-
Protocol 2: Characterization of Liposomes
1. Particle Size and Zeta Potential:
-
Use Dynamic Light Scattering (DLS) to determine the mean hydrodynamic diameter and polydispersity index (PDI) of the liposomes.
-
Use Laser Doppler Velocimetry (LDV) or Electrophoretic Light Scattering (ELS) to measure the zeta potential, which indicates the surface charge and stability of the formulation.
2. Encapsulation Efficiency:
-
Separate the unencapsulated (free) drug from the liposomes using techniques like ultracentrifugation or column chromatography.
-
Quantify the amount of drug in the liposomal fraction and the total amount of drug used.
-
Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100
3. Drug Release Study:
-
Place a known amount of the liposomal formulation in a dialysis bag with a specific molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4 and an acidic pH like 5.5 to simulate the tumor microenvironment) at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium.
-
Quantify the amount of released drug in the aliquots using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the development and evaluation of DOPE-mPEG 2000 liposomes.
Caption: Cellular uptake and intracellular trafficking of DOPE-mPEG 2000 nanoparticles.
Concluding Remarks
DOPE-mPEG 2000 is a versatile and valuable component in the design of nanocarriers for cancer therapy. Its ability to confer "stealth" properties and potentially facilitate pH-sensitive drug release makes it a powerful tool for enhancing the efficacy and reducing the toxicity of anticancer drugs. The provided protocols and data serve as a foundational guide for researchers and developers working to harness the potential of DOPE-mPEG 2000 in creating next-generation cancer therapeutics. Further optimization of formulation parameters and a deeper understanding of the specific interactions with different cancer cell types will continue to advance the clinical translation of these promising drug delivery systems.
References
- 1. DSPE-mPEG2000-Modified Podophyllotoxin Long-Circulating Liposomes for Targeted Delivery: Their Preparation, Characterization, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 6. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for mRNA Vaccine Delivery Using DOPE-mPEG MW 2000
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of messenger RNA (mRNA) vaccines represents a paradigm shift in vaccinology, offering a potent and adaptable platform for combating infectious diseases and developing novel therapeutics. The success of these vaccines is critically dependent on the development of safe and effective delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for mRNA delivery, protecting the fragile mRNA molecule from degradation and facilitating its entry into target cells.
This document provides detailed application notes and protocols for the use of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DOPE-mPEG MW 2000) in the formulation of LNPs for mRNA vaccine delivery. DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) serves as a crucial helper lipid, promoting the endosomal escape of the mRNA payload into the cytoplasm, a critical step for protein translation. The polyethylene (B3416737) glycol (PEG) component of DOPE-mPEG MW 2000 provides a hydrophilic shield that sterically stabilizes the LNPs, reduces immunogenicity, and prolongs circulation time.
These notes are intended to guide researchers, scientists, and drug development professionals in the formulation, characterization, and evaluation of DOPE-mPEG MW 2000-containing LNPs for mRNA vaccine applications.
Data Presentation: Physicochemical Properties of LNP Formulations
The physicochemical properties of LNPs are critical determinants of their stability, safety, and efficacy. The following tables summarize representative quantitative data for LNP formulations incorporating DOPE and a PEGylated lipid with a molecular weight of 2000 Da. While specific values can vary based on the precise formulation parameters and analytical techniques, these tables provide a comparative overview.
Table 1: Influence of PEGylated Lipid on LNP Physicochemical Properties
| PEG-Lipid Type | Molar Ratio (Ionizable:DOPE:Chol:PEG) | Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| DMG-PEG2000 | 40:10:48.5:1.5 | ~80-100 | < 0.2 | Neutral to slightly negative | > 90% | [1][2] |
| DSPE-PEG2000 | 50:10:38.5:1.5 | ~90-120 | < 0.2 | Slightly negative | > 90% | [3][4] |
| DOPE-mPEG 2000 (Representative) | 50:10:38.5:1.5 | ~85-115 | < 0.2 | Slightly negative | > 90% | (Projected) |
Note: Data for DOPE-mPEG 2000 is projected based on findings with structurally similar PEGylated lipids. Actual values should be determined experimentally.
Table 2: Effect of Molar Ratio of PEG-Lipid on In Vitro and In Vivo Transfection Efficiency
| DMG-PEG2000 Molar % | In Vitro Transfection | In Vivo Transgene Expression | Rationale | Reference |
| 1.5% | Optimal | Moderate | Lower PEG content enhances cellular uptake. | [1][2] |
| 5% | Moderate | Optimal | Higher PEG content improves stability and circulation time. | [1][2] |
| 10% | Reduced | Reduced | Excessive PEG shielding can hinder cellular interaction. | [1][2] |
Experimental Protocols
Protocol 1: Formulation of mRNA-LNP using Microfluidic Mixing
This protocol describes the formulation of mRNA-loaded LNPs using a microfluidic mixing device. This method allows for rapid and reproducible production of uniformly sized LNPs.
Materials:
-
Ionizable lipid (e.g., SM-102, ALC-0315) dissolved in ethanol (B145695)
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) dissolved in ethanol
-
Cholesterol dissolved in ethanol
-
DOPE-mPEG MW 2000 dissolved in ethanol
-
mRNA encoding the antigen of interest in a low pH buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0)
-
Ethanol (200 proof, molecular biology grade)
-
Nuclease-free water
-
Microfluidic mixing device (e.g., NanoAssemblr®)
-
Syringes and tubing compatible with the microfluidic device
-
Dialysis cassette (e.g., 10 kDa MWCO)
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Preparation of Lipid Stock Solution:
-
In a sterile, nuclease-free tube, combine the ionizable lipid, DOPE, cholesterol, and DOPE-mPEG MW 2000 in the desired molar ratio (e.g., 50:10:38.5:1.5).
-
Dissolve the lipid mixture in ethanol to achieve a final total lipid concentration of 10-25 mg/mL.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Preparation of mRNA Solution:
-
Dilute the mRNA stock in the low pH buffer to the desired concentration (e.g., 0.1-0.5 mg/mL).
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid stock solution into one syringe and the mRNA solution into another.
-
Set the flow rate ratio of the aqueous to organic phase (typically 3:1).
-
Set the total flow rate to achieve the desired mixing speed (e.g., 12 mL/min).
-
Initiate the mixing process. The two solutions will be rapidly mixed in the microfluidic cartridge, leading to the self-assembly of LNPs.
-
Collect the resulting LNP dispersion in a sterile tube.
-
-
Purification:
-
To remove the ethanol and unencapsulated mRNA, dialyze the LNP dispersion against sterile PBS using a dialysis cassette.
-
Perform dialysis at 4°C with gentle stirring, changing the PBS buffer at least three times over a period of 12-24 hours.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm sterile filter.
-
Store the sterile LNPs at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: Characterization of mRNA-LNPs
1. Size and Polydispersity Index (PDI) Measurement:
-
Technique: Dynamic Light Scattering (DLS).
-
Procedure:
-
Dilute a small aliquot of the LNP suspension in sterile PBS to an appropriate concentration.
-
Measure the hydrodynamic diameter and PDI using a DLS instrument.
-
Perform measurements in triplicate.
-
2. Zeta Potential Measurement:
-
Technique: Laser Doppler Electrophoresis.
-
Procedure:
-
Dilute the LNP suspension in a low ionic strength buffer (e.g., 1 mM KCl).
-
Measure the electrophoretic mobility to determine the zeta potential.
-
Perform measurements in triplicate.
-
3. mRNA Encapsulation Efficiency:
-
Technique: Ribogreen Assay.
-
Procedure:
-
Prepare two sets of LNP samples.
-
To one set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA.
-
To the other set, add buffer without the lytic agent to measure the amount of free (unencapsulated) mRNA.
-
Add the Ribogreen reagent to both sets of samples and measure the fluorescence intensity.
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] * 100
-
Protocol 3: In Vitro Evaluation of mRNA-LNP Transfection Efficiency
Materials:
-
Cultured cells (e.g., HEK293T, HeLa, or dendritic cells)
-
Complete cell culture medium
-
mRNA-LNPs encoding a reporter protein (e.g., Luciferase or Green Fluorescent Protein - GFP)
-
Control (e.g., naked mRNA, mock-transfected cells)
-
Assay-specific reagents (e.g., luciferase assay substrate, flow cytometer)
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Dilute the mRNA-LNPs in cell culture medium to the desired final concentration.
-
Remove the old medium from the cells and add the medium containing the mRNA-LNPs.
-
Incubate the cells for a specified period (e.g., 24-48 hours).
-
Assess protein expression:
-
For Luciferase: Lyse the cells and measure the luminescence using a luciferase assay system.
-
For GFP: Analyze the percentage of GFP-positive cells and the mean fluorescence intensity using a flow cytometer or fluorescence microscope.
-
Protocol 4: In Vivo Evaluation of mRNA-LNP Efficacy
Materials:
-
Animal model (e.g., BALB/c mice)
-
mRNA-LNPs encoding the antigen of interest or a reporter protein
-
Sterile PBS for dilution
-
Appropriate administration tools (e.g., syringes, needles)
Procedure:
-
Dilute the mRNA-LNPs in sterile PBS to the desired dose.
-
Administer the formulation to the animals via the desired route (e.g., intramuscular or intravenous injection).
-
At predetermined time points, collect blood samples to measure antibody titers (e.g., by ELISA) or assess T-cell responses (e.g., by ELISpot or intracellular cytokine staining).
-
If a reporter protein is used, perform in vivo imaging (e.g., bioluminescence imaging for luciferase) or collect tissues for ex vivo analysis.
-
Monitor the animals for any adverse effects.
Mandatory Visualizations
References
Application Notes and Protocols for DOPE-mPEG MW 2000 Formulation in In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DOPE-mPEG 2000) is a key excipient in the development of long-circulating nanocarriers, such as liposomes, for in vivo applications. The incorporation of the hydrophilic polymer polyethylene (B3416737) glycol (PEG) onto the surface of liposomes, a process known as PEGylation, sterically stabilizes the nanoparticles. This "stealth" characteristic reduces opsonization and subsequent uptake by the mononuclear phagocyte system (MPS), leading to prolonged systemic circulation time and enhanced accumulation in pathological tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.
These application notes provide detailed protocols for the formulation, characterization, and in vivo evaluation of DOPE-mPEG 2000-containing liposomes.
Data Presentation
Table 1: Physicochemical Properties of DOPE-mPEG 2000 Formulations
| Formulation Code | Lipid Composition (molar ratio) | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Lc-PTOX-Lps | Not Specified | 168.91 ± 7.07 | 0.19 ± 0.04 | -24.37 ± 0.36 | 87.11 ± 1.77 | [1] |
| Ridaforolimus Micelles | DSPE-PEG2000 | 33 ± 15 | Not Reported | Not Reported | 77.52 ± 1.66 | [2] |
| DOTAP/Chol/DSPE-PEG2000 (0% PEG) | 1:1:0 | 113 ± 0.5 | 0.066 ± 0.012 | +65.6 ± 0.74 | Not Applicable | [3] |
| DOTAP/Chol/DSPE-PEG2000 (2% PEG) | 49:49:2 | 125 ± 0.3 | 0.112 ± 0.009 | +55.3 ± 1.25 | Not Applicable | [3] |
| DOTAP/Chol/DSPE-PEG2000 (4% PEG) | 48:48:4 | 130 ± 0.4 | 0.149 ± 0.01 | +50.1 ± 2.51 | Not Applicable | [3] |
| DOTAP/Chol/DSPE-PEG2000 (10% PEG) | 45:45:10 | 128 ± 0.8 | 0.135 ± 0.011 | +44.7 ± 3.47 | Not Applicable | [3] |
| PTX-PA-L | Not Specified | 78.0 ± 2.9 | 0.176 ± 0.02 | -18.1 ± 0.21 | 98.28 ± 0.69 | [4] |
Table 2: In Vivo Pharmacokinetic Parameters of PEGylated Formulations
| Formulation | Animal Model | Half-life (t½) | AUC (Area Under the Curve) | Clearance | Reference |
| Free Doxorubicin (B1662922) | Human | 0.2 h | 4 µg·h/mL | Not Reported | [5] |
| Myocet (Doxorubicin Liposomes) | Human | 2.5 h | 45 µg·h/mL | Not Reported | [5] |
| Doxil (PEGylated Doxorubicin Liposomes) | Human | 55 h | 900 µg·h/mL | Not Reported | [5] |
| Ridaforolimus in Ethanol/PEG 400 | Rat | Not Reported | Not Reported | Increased by 58% with micelles | [2] |
| Ridaforolimus in DSPE-PEG2000 Micelles | Rat | Increased by 170% | Not Reported | Decreased by 58% | [2] |
| L-mPEG114-Chol Liposomes | Not Specified | Not Reported | 3.2-fold higher than naked liposomes | Not Reported | [6] |
Experimental Protocols
Protocol 1: Preparation of DOPE-mPEG 2000 Liposomes by Thin-Film Hydration
This protocol describes the preparation of unilamellar liposomes using the lipid film hydration method followed by extrusion.
Materials:
-
Phospholipids (e.g., DSPC, DPPC, or DOPC)
-
Cholesterol
-
DOPE-mPEG 2000
-
Drug to be encapsulated (optional)
-
Chloroform
-
Methanol
-
Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4, 5% dextrose solution)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Water bath sonicator
Procedure:
-
Dissolve the lipids (e.g., a molar ratio of HSPC:Cholesterol:mPEG2000-DSPE of 57:38:5) in a chloroform/methanol mixture (typically 2:1 v/v) in a round-bottom flask.[7]
-
Create a thin lipid film on the inner wall of the flask by removing the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 60°C).
-
Dry the lipid film further under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the desired aqueous buffer (e.g., 5% dextrose solution) pre-heated to the same temperature as in step 2.[8] The hydration volume should be sufficient to achieve the desired final lipid concentration.
-
Agitate the flask by vortexing or gentle shaking to facilitate the formation of multilamellar vesicles (MLVs).
-
To produce small unilamellar vesicles (SUVs) with a uniform size distribution, subject the MLV suspension to extrusion. Pass the suspension multiple times (e.g., 11 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.[6] The extrusion should be performed at a temperature above the lipid phase transition temperature.
-
For drug-loaded liposomes, the drug can be either co-dissolved with the lipids in the organic solvent (for lipophilic drugs) or dissolved in the hydration buffer (for hydrophilic drugs). Alternatively, a remote loading method, such as the ammonium (B1175870) sulfate (B86663) gradient technique, can be used for certain drugs.[9]
Protocol 2: Characterization of Liposomes
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Dilute the liposome (B1194612) suspension in an appropriate buffer (e.g., PBS or deionized water).
-
Measure the hydrodynamic diameter, PDI, and surface charge using a dynamic light scattering (DLS) instrument (e.g., Zetasizer Nano ZS).[7][10]
2. Encapsulation Efficiency (EE%):
-
Separate the unencapsulated drug from the liposomes using methods like size exclusion chromatography (e.g., Sephadex G-50 column), dialysis, or ultrafiltration.[8]
-
Quantify the amount of encapsulated drug by disrupting the liposomes with a suitable solvent (e.g., methanol) and analyzing the drug concentration using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Calculate the EE% using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100
3. Morphology:
-
Visualize the liposomes using transmission electron microscopy (TEM) or scanning electron microscopy (SEM) to assess their shape and lamellarity.[4] Negative staining with agents like uranyl acetate (B1210297) is commonly used for TEM.
Protocol 3: In Vivo Evaluation
1. Pharmacokinetic Study:
-
Administer the liposomal formulation intravenously (e.g., via tail vein injection) to the animal model (e.g., mice or rats).[3]
-
At predetermined time points, collect blood samples.
-
Process the blood to obtain plasma or serum.
-
Extract the drug from the plasma/serum and quantify its concentration using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters such as half-life, area under the curve (AUC), and clearance using appropriate software.[9]
2. Biodistribution Study:
-
Use a labeled liposome formulation (e.g., with a fluorescent dye or a radiolabel).
-
Administer the formulation to the animals as described above.
-
At the end of the study, euthanize the animals and harvest major organs (e.g., liver, spleen, kidneys, lungs, heart, and tumor if applicable).
-
Homogenize the tissues and quantify the amount of the label to determine the distribution of the liposomes in different organs.[10]
3. Acute Toxicity Study:
-
Administer different doses of the liposomal formulation to the animals.
-
Monitor the animals for a specified period (e.g., 14 days) for any signs of toxicity, including changes in body weight, behavior, and mortality.[11]
-
At the end of the study, collect blood for hematological and biochemical analysis and harvest organs for histopathological examination.[12]
4. In Vivo Efficacy Study (for drug-loaded liposomes):
-
Use an appropriate animal model of the disease (e.g., tumor-bearing mice).
-
Administer the drug-loaded liposomes, free drug, and a control vehicle to different groups of animals.
-
Monitor the therapeutic response over time (e.g., tumor volume, survival rate).[4]
Mandatory Visualization
Caption: Experimental workflow for DOPE-mPEG 2000 liposome formulation and in vivo evaluation.
Caption: Generalized signaling pathway for the cellular uptake of PEGylated liposomes.
References
- 1. Insight into nanoparticle cellular uptake and intracellular targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro and in vivo effects of polyethylene glycol (PEG)-modified lipid in DOTAP/cholesterol-mediated gene transfection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Clinical development of liposome-based drugs: formulation, characterization, and therapeutic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reexamining the effects of drug loading on the in vivo performance of PEGylated liposomal doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo Evaluation of a Novel Estrogen-Targeted PEGylated Oxaliplatin Liposome for Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and antitumor efficacy of DSPE-PEG2000 polymeric liposomes loaded with quercetin and temozolomide: Analysis of their effectiveness in enhancing the chemosensitization of drug-resistant glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of Polyethylene Glycol Density and Surface Lipid on Pharmacokinetics and Biodistribution of Lipid-Calcium-Phosphate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of acute toxicity and in vitro antitumor activity of a novel doxorubicin-loaded folate-coated pH-sensitive liposome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for Thin-Film Hydration of DOPE-mPEG Liposomes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation of liposomes composed of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) and methoxy-polyethylene glycol (mPEG)-conjugated lipids using the thin-film hydration method. This document includes detailed experimental protocols, quantitative data summaries, and visualizations to aid in the successful preparation and characterization of these versatile drug delivery vehicles.
Introduction
Liposomes are microscopic vesicles composed of a lipid bilayer enclosing an aqueous core. Their ability to encapsulate both hydrophilic and lipophilic therapeutic agents, coupled with their biocompatibility and biodegradability, makes them ideal candidates for drug delivery systems. The inclusion of DOPE, a cone-shaped lipid, can impart pH-sensitive properties to the liposome (B1194612), facilitating endosomal escape and cytoplasmic drug delivery. The incorporation of mPEG-conjugated lipids (PEGylation) sterically stabilizes the liposomes, reducing their uptake by the reticuloendothelial system (RES) and prolonging their circulation time in the bloodstream.
The thin-film hydration method, also known as the Bangham method, is a widely used technique for liposome preparation due to its simplicity and reproducibility.[1] This method involves the dissolution of lipids in an organic solvent, followed by the evaporation of the solvent to form a thin lipid film. Subsequent hydration of this film with an aqueous buffer leads to the spontaneous formation of multilamellar vesicles (MLVs), which can then be downsized to unilamellar vesicles (ULVs) of a desired size.[2]
Data Presentation
The physicochemical properties of DOPE-mPEG liposomes are critical for their in vivo performance. The following table summarizes typical quantitative data for DOPE-mPEG liposomes prepared by the thin-film hydration method, as reported in various studies.
| Formulation (Molar Ratio) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| DOPE:CHEMS:DSPE-PEG2000 (6:4:0.3) | ~100-170 | < 0.2 | -10.2 to +17.6 | Not Reported | [3] |
| DOPE/Cholesterol/DSPE-mPEG (2000)/Cardiolipin/Stearylamine (40:30:5:17:8) | ~94 | ~0.16 | Not Reported | >90 | [4] |
| PC:CH:PEG-PC (5:4:1) | Not Reported | Not Reported | Not Reported | 81 | [5] |
| Conventional Liposomes (PC:CH at 7:3) | 228 ± 150 | > 0.7 | Not Reported | Not Reported | [6] |
| PEGylated Liposomes | 103 ± 45 | < 0.7 | Not Reported | 13 ± 3 | [6] |
PC: Phosphatidylcholine, CH: Cholesterol, CHEMS: Cholesteryl hemisuccinate
Experimental Protocols
Protocol 1: Preparation of DOPE-mPEG Liposomes by Thin-Film Hydration
This protocol describes a general procedure for preparing DOPE-mPEG liposomes. The specific lipid composition and ratios should be optimized based on the desired liposome characteristics and the nature of the encapsulated drug.
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-mPEG2000)
-
Cholesterol (CH) or Cholesteryl hemisuccinate (CHEMS)
-
Chloroform and/or Methanol (B129727)
-
Hydration buffer (e.g., Phosphate-Buffered Saline pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Dissolution: Dissolve the lipids (e.g., DOPE, cholesterol/CHEMS, and DSPE-mPEG2000) in a suitable organic solvent or solvent mixture (e.g., chloroform:methanol 2:1 v/v) in a round-bottom flask. A typical starting molar ratio could be DOPE:CH:DSPE-mPEG2000 at 85:10:5.
-
Thin-Film Formation: Attach the flask to a rotary evaporator. The water bath temperature should be set above the transition temperature (Tc) of all lipid components.[7] Apply a vacuum to evaporate the organic solvent, rotating the flask to ensure the formation of a thin, uniform lipid film on the inner surface.
-
Drying: To ensure complete removal of residual organic solvent, continue to dry the lipid film under high vacuum for at least 1-2 hours.
-
Hydration: Add the pre-warmed aqueous hydration buffer to the flask. The volume of the buffer will determine the final lipid concentration. Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended, forming a milky suspension of multilamellar vesicles (MLVs). This process may take 30-60 minutes.
-
Sizing: To obtain unilamellar vesicles (ULVs) with a uniform size distribution, the MLV suspension is subjected to extrusion.[8] Pass the suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm) for a specified number of passes (e.g., 11-21 times).
Protocol 2: Characterization of Liposomes
1. Particle Size and Polydispersity Index (PDI) Analysis by Dynamic Light Scattering (DLS):
-
Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension.[9] This information is used to determine the hydrodynamic diameter and the PDI, a measure of the size distribution homogeneity.[6]
-
Procedure:
-
Dilute the liposome suspension with the hydration buffer to an appropriate concentration.
-
Transfer the diluted sample to a disposable cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the measurement parameters (e.g., temperature, scattering angle).
-
Acquire and analyze the data to obtain the average particle size and PDI. A PDI value below 0.3 is generally considered acceptable for a homogenous liposome formulation.[10]
-
2. Zeta Potential Analysis:
-
Principle: Zeta potential is a measure of the magnitude of the electrostatic charge on the surface of the liposomes. It is a key indicator of the stability of the colloidal dispersion, with values greater than +30 mV or less than -30 mV indicating good stability.[11]
-
Procedure:
-
Dilute the liposome suspension in an appropriate medium (e.g., 10 mM NaCl).
-
Inject the sample into the zeta potential cell.
-
Apply an electric field and measure the electrophoretic mobility of the particles.
-
The instrument software calculates the zeta potential from the electrophoretic mobility.
-
3. Determination of Encapsulation Efficiency (%EE):
-
Principle: Encapsulation efficiency is the percentage of the initial drug that is successfully entrapped within the liposomes.[12]
-
Procedure (for a UV-Vis active drug):
-
Separation of free drug: Separate the unencapsulated drug from the liposome suspension using a method such as ultracentrifugation, size exclusion chromatography, or dialysis.
-
Quantification of total drug: Disrupt a known volume of the original liposome suspension using a suitable solvent (e.g., methanol or a detergent like Triton X-100) to release the encapsulated drug. Measure the absorbance of the drug at its maximum wavelength (λmax) using a UV-Vis spectrophotometer.
-
Quantification of free drug: Measure the absorbance of the drug in the supernatant (from centrifugation) or the eluate (from chromatography) at its λmax.
-
Calculation: Calculate the %EE using the following formula: %EE = [(Total Drug - Free Drug) / Total Drug] x 100
-
Visualizations
Experimental Workflow
Caption: Workflow for DOPE-mPEG liposome preparation and characterization.
Cellular Uptake and Endosomal Escape Pathway
References
- 1. Liposome Synthesis Protocol : Synthesis of anionic and cationic unilamellar liposome nanoparticles using a... [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. On the mechanisms of internalization and intracellular delivery mediated by pH-sensitive liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pH-Sensitive Liposomes for Enhanced Cellular Uptake and Cytotoxicity of Daunorubicin in Melanoma (B16-BL6) Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJNANO - Mechanistic insights into endosomal escape by sodium oleate-modified liposomes [beilstein-journals.org]
- 6. ujpronline.com [ujpronline.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method | PLOS One [journals.plos.org]
- 9. news-medical.net [news-medical.net]
- 10. researchgate.net [researchgate.net]
- 11. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2.5. Dynamic Light-Scattering Measurements (DLS) [bio-protocol.org]
Sizing of DOPE-mPEG Vesicles via Extrusion: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and standardized protocols for the preparation and sizing of vesicles composed of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) and methoxy-polyethylene glycol (mPEG) conjugated lipids using the extrusion technique. The inclusion of DOPE, a fusogenic lipid, and the PEGylation of the vesicle surface are critical for various drug delivery applications, enhancing endosomal escape and prolonging circulation times, respectively. The extrusion method is a widely adopted technique for generating unilamellar vesicles with a homogenous size distribution, a crucial parameter for in vivo performance.[1]
This guide will cover the underlying principles of vesicle formation and sizing by extrusion, provide step-by-step experimental protocols, and present quantitative data to aid in the reproducible formulation of DOPE-mPEG vesicles with desired physicochemical properties.
Principles of Vesicle Sizing by Extrusion
The extrusion process involves the passage of a heterogeneous suspension of multilamellar vesicles (MLVs) through a polycarbonate membrane with a defined pore size.[2] This process is typically conducted under pressure, forcing the larger MLVs to rupture and reassemble into smaller, more uniform unilamellar vesicles (LUVs - Large Unilamellar Vesicles) or small unilamellar vesicles (SUVs), depending on the pore size used.[2] The final size of the extruded vesicles is primarily determined by the pore diameter of the membrane, although other parameters such as the number of extrusion passes, temperature, pressure, and lipid composition also play significant roles.[3][4]
Key factors influencing vesicle size and polydispersity during extrusion:
-
Membrane Pore Size: This is the most critical factor determining the upper limit of the vesicle diameter.[3] However, the resulting vesicle size is not always identical to the pore size. Vesicles extruded through pores smaller than 200 nm are often slightly larger than the nominal pore size, while those extruded through larger pores can be smaller.[4]
-
Number of Extrusion Passes: Increasing the number of times the vesicle suspension is passed through the membrane generally leads to a smaller mean vesicle size and a narrower size distribution (lower polydispersity index - PDI).[5] A minimum of 10-11 passes is often recommended to achieve a homogenous population.[6]
-
Temperature: The extrusion process should be carried out at a temperature above the phase transition temperature (Tc) of the lipid mixture. This ensures the lipid bilayer is in a fluid state, facilitating vesicle rearrangement and preventing membrane rupture.[7]
-
Pressure and Flow Rate: Higher extrusion pressures and flow rates can lead to a decrease in vesicle size.[3] However, excessive pressure can also negatively impact the homogeneity of the vesicle population.[3]
-
Lipid Composition: The inclusion of certain lipids, such as cholesterol or PEGylated lipids, can influence the mechanical properties of the bilayer, affecting the extrusion process and the stability of the resulting vesicles. The presence of DOPE, with its tendency to form non-bilayer structures, can also impact vesicle formation and stability.
Experimental Protocols
Materials and Equipment
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-mPEG2000) or other mPEG-conjugated lipid
-
Cholesterol (optional, for increasing bilayer stability)
-
Chloroform (B151607) or a suitable organic solvent mixture
-
Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4, HEPES-buffered saline (HBS))
Equipment:
-
Round-bottom flask
-
Rotary evaporator
-
High-vacuum pump
-
Water bath or heating block
-
Vortex mixer
-
Mini-extruder device (e.g., Avanti® Mini-Extruder)
-
Polycarbonate membranes with desired pore sizes (e.g., 100 nm, 200 nm)
-
Filter supports for the extruder
-
Gas-tight glass syringes
-
Dynamic Light Scattering (DLS) instrument for size and PDI measurement
Protocol 1: Preparation of Multilamellar Vesicles (MLVs) by Thin-Film Hydration
This protocol describes the initial step of creating a heterogeneous population of MLVs.
-
Lipid Film Formation:
-
Dissolve the desired lipids (e.g., DOPE and DSPE-mPEG2000 in a specific molar ratio, see Table 1 for examples) in chloroform in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
-
Continue to dry the film under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the desired aqueous buffer. The volume of the buffer should be chosen to achieve the desired final lipid concentration.
-
The hydration process should be carried out at a temperature above the phase transition temperature of the lipids.
-
Agitate the flask by vortexing or gentle shaking to facilitate the formation of MLVs. The resulting suspension will appear milky and opaque.
-
Protocol 2: Sizing of Vesicles by Extrusion
This protocol details the process of reducing the size and lamellarity of the MLV suspension to produce unilamellar vesicles of a defined size.
-
Extruder Assembly:
-
Assemble the mini-extruder according to the manufacturer's instructions, placing two stacked polycarbonate membranes of the desired pore size, separated by a filter support, within the device.
-
-
Hydrated Lipid Suspension Transfer:
-
Transfer the MLV suspension into one of the gas-tight syringes.
-
Carefully place the syringe into one side of the extruder and an empty syringe into the other side.
-
-
Extrusion Process:
-
Maintain the temperature of the extruder assembly above the lipid phase transition temperature using a heating block.
-
Gently and steadily push the plunger of the filled syringe to pass the lipid suspension through the polycarbonate membranes into the empty syringe.
-
Repeat this process for a defined number of passes (typically 11 to 21 times) to ensure a narrow and uniform size distribution.[6] The suspension should become progressively more translucent with each pass.
-
-
Vesicle Collection and Storage:
-
After the final pass, collect the extruded vesicle suspension.
-
Store the vesicles at 4°C for short-term storage. For long-term storage, the stability of the specific formulation should be assessed.
-
Protocol 3: Characterization of Vesicle Size and Polydispersity
Dynamic Light Scattering (DLS) is a standard technique for measuring the hydrodynamic diameter and polydispersity index (PDI) of the vesicle population.
-
Sample Preparation:
-
Dilute a small aliquot of the final vesicle suspension with the hydration buffer to a suitable concentration for DLS analysis.
-
-
DLS Measurement:
-
Perform the DLS measurement according to the instrument's operating procedure.
-
Record the Z-average diameter (mean hydrodynamic diameter) and the PDI. A PDI value below 0.2 is generally considered to indicate a monodisperse population.[1]
-
Data Presentation
The following tables summarize expected quantitative data for DOPE-mPEG vesicles prepared by the extrusion technique. These values are indicative and may vary depending on the specific lipid composition, concentration, and precise extrusion parameters used.
Table 1: Example Formulations for DOPE-mPEG Vesicles
| Formulation ID | Lipid Composition (molar ratio) |
| DP-1 | DOPE:DSPE-mPEG2000 (95:5) |
| DPC-1 | DOPE:Cholesterol:DSPE-mPEG2000 (50:45:5) |
| DP-2 | DOPE:DSPE-mPEG2000 (90:10) |
Table 2: Effect of Membrane Pore Size on Vesicle Diameter and PDI
Lipid Formulation: DOPE:DSPE-mPEG2000 (95:5), Number of Passes: 11
| Membrane Pore Size (nm) | Expected Mean Vesicle Diameter (nm) | Expected Polydispersity Index (PDI) |
| 400 | ~250 - 350 | < 0.25 |
| 200 | ~150 - 200 | < 0.20 |
| 100 | ~110 - 140 | < 0.15 |
| 50 | ~70 - 90 | < 0.10 |
Note: Data is compiled based on general trends observed for liposome (B1194612) extrusion.[8][9] The final size of vesicles extruded through smaller pores may be slightly larger than the pore size.[4]
Table 3: Effect of Number of Extrusion Passes on Vesicle Diameter and PDI
Lipid Formulation: DOPE:Cholesterol:DSPE-mPEG2000 (50:45:5), Membrane Pore Size: 100 nm
| Number of Passes | Expected Mean Vesicle Diameter (nm) | Expected Polydispersity Index (PDI) |
| 1 | ~180 - 250 | > 0.30 |
| 5 | ~140 - 180 | ~ 0.20 |
| 11 | ~110 - 140 | < 0.15 |
| 21 | ~100 - 130 | < 0.15 |
Note: Significant reduction in size and PDI is typically observed within the first 10-11 passes.[5][6]
Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in the preparation and sizing of DOPE-mPEG vesicles.
Caption: Experimental workflow for DOPE-mPEG vesicle preparation and sizing.
Caption: Key parameters influencing final DOPE-mPEG vesicle properties.
References
- 1. nkimberly.wordpress.com [nkimberly.wordpress.com]
- 2. Production of large unilamellar vesicles by a rapid extrusion procedure: characterization of size distribution, trapped volume and ability to maintain a membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Extrusion Technique for Nanosizing Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Extrusion Technique for Nanosizing Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nkimberly.wordpress.com [nkimberly.wordpress.com]
- 6. "How Many Passes Does it Take? An Investigation to Determine the Optima" by Kasey Piper [digitalcommons.bucknell.edu]
- 7. researchgate.net [researchgate.net]
- 8. liposomes.ca [liposomes.ca]
- 9. Filter-extruded liposomes revisited: a study into size distributions and morphologies in relation to lipid-composition and process parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Molar Ratio Calculations in Liposome Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Molar Ratios in Liposome (B1194612) Design
Liposomes are artificially prepared vesicles composed of a lipid bilayer, and are highly effective drug delivery vehicles.[1] The therapeutic efficacy and stability of these nanocarriers are fundamentally dictated by their physicochemical properties, which are, in turn, controlled by the lipid composition. The molar ratio of these lipid components is a critical parameter that influences liposome size, charge, membrane fluidity, drug encapsulation efficiency, and in vivo circulation time.[2] Precise calculation and control of the molar ratio are therefore paramount for reproducible manufacturing and the development of a successful liposomal drug product.
This document provides a comprehensive guide to understanding, calculating, and applying molar ratios in liposome formulation. It includes detailed protocols for calculation, preparation, and characterization to aid researchers in the rational design of liposome-based drug delivery systems.
The Building Blocks: Common Lipids and Their Functions
The selection of lipids is the first step in designing a liposome formulation. Each lipid type serves a specific function, and their relative proportions determine the final characteristics of the vesicle.
-
Phospholipids : These are the primary structural components of the liposome bilayer. The choice of phospholipid, particularly its acyl chain length and degree of saturation, determines the phase transition temperature (Tm) of the bilayer. The Tm is the temperature at which the bilayer transitions from a rigid gel phase to a more fluid liquid-crystalline phase.[3] Formulations are typically processed above the Tm of the primary phospholipid.[4]
-
Cholesterol : Incorporated into the lipid bilayer, cholesterol acts as a membrane fluidity buffer.[5] It increases the packing of phospholipids, reduces the permeability of the bilayer to encapsulated hydrophilic molecules, and enhances stability in biological fluids.[6][7] A cholesterol content of up to 30-50 mol% is often used to improve liposome rigidity and stability.[2][6]
-
PEGylated Lipids : These are lipids conjugated to a polyethylene (B3416737) glycol (PEG) polymer. The inclusion of PEGylated lipids (e.g., DSPE-PEG2000) creates a hydrophilic layer on the surface of the liposome.[8] This "stealth" coating sterically hinders the binding of plasma proteins (opsonization), thereby reducing uptake by the mononuclear phagocyte system (MPS) and prolonging circulation time in the body.[9][10][11]
Quantitative Data Summary
For accurate calculations, the molecular weight (MW) and phase transition temperature (Tm) of each lipid component are required.
Table 1: Properties of Common Lipids for Liposome Formulation
| Lipid Component | Abbreviation | Molecular Weight ( g/mol ) | Phase Transition Temp. (Tm) (°C) | Primary Function |
| 1,2-distearoyl-sn-glycero-3-phosphocholine | DSPC | 790.16[12][13][14][15][16] | 55[17] | Structural (forms rigid bilayer) |
| 1,2-dipalmitoyl-sn-glycero-3-phosphocholine | DPPC | 734.04[18][19][20] | 41[17] | Structural (forms stable bilayer) |
| 1,2-dimyristoyl-sn-glycero-3-phosphocholine | DMPC | 677.93[1][21][22][23][24] | 24[17] | Structural (forms more fluid bilayer) |
| 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine | POPC | 760.08[25][26][27][28] | -2[17] | Structural (forms fluid, more permeable bilayer) |
| Cholesterol | Chol | 386.65[29] | N/A | Membrane stabilizer, reduces permeability[6] |
| 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] | DSPE-PEG2000 | ~2790.52 - 2805.5[30][31][32] | N/A | Creates "stealth" coating, prolongs circulation[] |
Note: The molecular weight of PEGylated lipids can vary slightly between suppliers due to the polydispersity of the PEG polymer.
Protocol: Calculating Lipid Quantities from a Molar Ratio
This protocol outlines the steps to calculate the mass of each lipid required to prepare a liposome formulation with a specific molar ratio and total lipid concentration.
Objective : To prepare 5 mL of a liposome suspension with a total lipid concentration of 20 mM. Chosen Molar Ratio : DSPC : Cholesterol : DSPE-PEG2000 = 55 : 40 : 5
Step 1: Calculate the total moles of lipids required.
-
Total Lipid Concentration = 20 mM = 0.020 mol/L
-
Volume of Suspension = 5 mL = 0.005 L
-
Total Moles = Concentration × Volume = 0.020 mol/L × 0.005 L = 0.0001 mol (or 100 µmol)
Step 2: Calculate the moles of each individual lipid.
-
The sum of the molar ratio parts is 55 + 40 + 5 = 100.
-
Moles of DSPC = Total Moles × (Molar part of DSPC / Total molar parts)
-
= 0.0001 mol × (55 / 100) = 0.000055 mol (55 µmol)
-
-
Moles of Cholesterol = Total Moles × (Molar part of Chol / Total molar parts)
-
= 0.0001 mol × (40 / 100) = 0.000040 mol (40 µmol)
-
-
Moles of DSPE-PEG2000 = Total Moles × (Molar part of PEG / Total molar parts)
-
= 0.0001 mol × (5 / 100) = 0.000005 mol (5 µmol)
-
Step 3: Calculate the mass of each lipid to be weighed.
-
Use the formula: Mass (g) = Moles (mol) × Molecular Weight ( g/mol )
-
Mass of DSPC = 0.000055 mol × 790.16 g/mol = 0.04346 g = 43.46 mg
-
Mass of Cholesterol = 0.000040 mol × 386.65 g/mol = 0.01547 g = 15.47 mg
-
Mass of DSPE-PEG2000 = 0.000005 mol × 2805.5 g/mol = 0.01403 g = 14.03 mg
Table 2: Example Calculation Summary (DSPC:Chol:DSPE-PEG2000 @ 55:40:5, 20 mM, 5 mL)
| Lipid Component | Molar Ratio (%) | Moles Required (µmol) | Molecular Weight ( g/mol ) | Mass Required (mg) |
| DSPC | 55 | 55.0 | 790.16 | 43.46 |
| Cholesterol | 40 | 40.0 | 386.65 | 15.47 |
| DSPE-PEG2000 | 5 | 5.0 | ~2805.5 | 14.03 |
| Total | 100 | 100.0 | N/A | 72.96 |
Experimental Protocols
Protocol: Liposome Formulation by Thin-Film Hydration and Extrusion
This is a widely used method to produce unilamellar vesicles (LUVs) with a controlled size distribution.
Materials:
-
Calculated amounts of lipids (e.g., from Table 2)
-
Chloroform/Methanol solvent mixture (e.g., 2:1 or 9:1 v/v)
-
Round-bottom flask
-
Rotary evaporator
-
High vacuum pump or desiccator
-
Hydration buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
Water bath or heating block
-
Lipid extruder with polycarbonate membranes (e.g., 100 nm pore size)
Methodology:
-
Lipid Dissolution : Weigh and dissolve the calculated amounts of lipids in a suitable volume of the chloroform/methanol mixture in a round-bottom flask. Ensure complete dissolution to form a clear solution.
-
Film Formation : Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure. The water bath temperature should be kept above the Tm of the lipid with the highest transition temperature (for a DSPC formulation, >55°C). Rotate the flask to ensure a thin, uniform lipid film forms on the inner surface.
-
Drying : Once a visible film is formed, place the flask under high vacuum for at least 2-3 hours (or overnight) to remove any residual solvent.
-
Hydration : Pre-heat the hydration buffer to a temperature above the Tm. Add the calculated volume of the warm buffer to the flask (e.g., 5 mL for the example above). If encapsulating a hydrophilic drug, it should be dissolved in this buffer.
-
Vesicle Formation : Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended in the buffer. This process forms multilamellar vesicles (MLVs). The resulting suspension will appear milky or turbid. For DSPC-based lipids, this hydration step should be performed at a temperature above 55°C for about 30-60 minutes.
-
(Optional) Freeze-Thaw Cycles : To improve encapsulation efficiency, subject the MLV suspension to 5-10 freeze-thaw cycles by alternating between liquid nitrogen and the warm water bath.
-
Extrusion :
-
Assemble the lipid extruder with the desired polycarbonate membrane (e.g., 100 nm). Pre-heat the extruder block to a temperature above the Tm.
-
Load the MLV suspension into one of the extruder's syringes.
-
Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 11-21 times). This process reduces the size of the vesicles and narrows the size distribution.
-
The final liposome suspension should appear more translucent than the initial MLV suspension.
-
-
Storage : Store the final liposome formulation at 4°C.
Protocol: Liposome Characterization by Dynamic Light Scattering (DLS)
DLS is a standard technique used to measure the hydrodynamic diameter (size) and polydispersity index (PDI) of nanoparticles in suspension.
Materials:
-
Liposome suspension
-
DLS instrument
-
Appropriate cuvettes (disposable or quartz)
-
Filtration unit (if needed, 0.45 µm filter)
-
Hydration buffer for dilution
Methodology:
-
Instrument Setup : Turn on the DLS instrument and allow it to stabilize as per the manufacturer's instructions.
-
Sample Preparation :
-
Dilute a small aliquot of the liposome suspension in filtered hydration buffer to achieve an appropriate scattering intensity (this is instrument-dependent, but a dilution of 1:50 to 1:100 is a common starting point).
-
Ensure the sample is free of large aggregates or dust, which can interfere with the measurement. If necessary, filter the buffer before use.
-
-
Measurement :
-
Transfer the diluted sample to a clean, dust-free cuvette.
-
Place the cuvette in the instrument's sample holder.
-
Set the measurement parameters, including the dispersant properties (viscosity and refractive index of the buffer) and the measurement temperature.
-
Perform the measurement. Typically, the instrument will perform multiple runs and average the results.
-
-
Data Analysis :
-
The instrument software will generate a report containing the average particle size (often reported as Z-average diameter) and the Polydispersity Index (PDI).
-
A PDI value below 0.2 is generally considered indicative of a monodisperse or uniform population of liposomes.
-
Visualization of Workflows and Relationships
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from molar ratio calculation to the final characterization of the liposome product.
Caption: Experimental workflow for liposome formulation.
Logical Relationship Diagram
This diagram shows how the molar ratio of different lipid components influences the final properties of the liposomes.
References
- 1. DMPC (14:0/14:0 PC) - Echelon Biosciences [echelon-inc.com]
- 2. Influence of cholesterol on liposome stability and on in vitro drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. Cholesterol - Creative Biolabs [creative-biolabs.com]
- 6. Liposomes: structure, composition, types, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. PEG Lipids: Definition, Structure & Key Applications | Biopharma PEG [biochempeg.com]
- 9. What are the advantages of PEGylated liposomes? | AAT Bioquest [aatbio.com]
- 10. researchgate.net [researchgate.net]
- 11. PEGylated Liposomes in the Clinic and Clinical Trials | Biopharma PEG [biochempeg.com]
- 12. 1,2-Distearoyl-sn-glycero-3-phosphorylcholine (DSPC), Phosphorylcholine (CAS 816-94-4) | Abcam [abcam.com]
- 13. abpbio.com [abpbio.com]
- 14. Distearoylphosphatidylcholine - Wikipedia [en.wikipedia.org]
- 15. DSPC, 816-94-4 | BroadPharm [broadpharm.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. avantiresearch.com [avantiresearch.com]
- 18. Lipid: DPPC - CAS #63-89-8 | CordenPharma [cordenpharma.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. fcad.com [fcad.com]
- 23. creative-biolabs.com [creative-biolabs.com]
- 24. 14:0 PC (DMPC) powder 99 (TLC) Avanti Polar Lipids [sigmaaldrich.com]
- 25. POPC - Wikipedia [en.wikipedia.org]
- 26. POPC, 26853-31-6 | BroadPharm [broadpharm.com]
- 27. POPC (16:0/18:1 PC) - Echelon Biosciences [echelon-inc.com]
- 28. POPC | 26853-31-6 [chemicalbook.com]
- 29. Cholesterol for liposomes | Sigma-Aldrich [sigmaaldrich.com]
- 30. Avanti Polar Lipids DSPE-PEG 2000 AMINE 100MG, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 31. Peg2000 dspe | C133H267N2O55P | CID 406952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 32. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for DOPE-mPEG MW 2000 in Targeted Tumor Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DOPE-mPEG 2000) is a versatile amphiphilic polymer widely utilized in the development of nanocarriers for targeted drug delivery.[1] Its structure, featuring unsaturated lipid tails and a hydrophilic polyethylene (B3416737) glycol (PEG) chain, allows for the formation of stable micelles and liposomes in aqueous solutions.[1] The PEGylation of these nanoparticles confers "stealth" characteristics, enabling them to evade the mononuclear phagocyte system, prolong circulation time in the bloodstream, and enhance accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[2][3] This document provides detailed application notes and experimental protocols for the use of DOPE-mPEG 2000 in the formulation of targeted drug delivery systems for cancer therapy.
Key Applications
-
Passive Tumor Targeting: By extending the circulation half-life of drug-loaded nanoparticles, DOPE-mPEG 2000 facilitates their passive accumulation in the tumor microenvironment, which is characterized by leaky vasculature and poor lymphatic drainage.[2]
-
Active Tumor Targeting: The PEGylated surface of the nanoparticles can be functionalized with targeting ligands such as antibodies or peptides to enhance selective binding to and uptake by cancer cells that overexpress specific receptors.
-
Enhanced Drug Solubility and Stability: DOPE-mPEG 2000-based nanoparticles can encapsulate hydrophobic drugs within their core, improving their solubility and protecting them from degradation in the physiological environment.[4]
-
Controlled Drug Release: The formulation of these nanoparticles can be tailored to achieve sustained drug release at the tumor site, thereby improving therapeutic efficacy and reducing systemic toxicity.[4]
Quantitative Data Summary
The following tables summarize the physicochemical properties of various nanoparticle formulations incorporating PEGylated lipids, including DOPE-mPEG 2000 and the structurally similar DSPE-mPEG 2000.
Table 1: Physicochemical Characterization of PEGylated Nanoparticles
| Formulation Components | Nanoparticle Type | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| DSPE-mPEG 2000 | Micelles | 15.1 ± 0.8 | Monodispersed | -4.6 ± 1.3 | [5] |
| DSPE-mPEG 2000 / Soluplus (1:1 w/w) | Micelle-like particles | 50 - 150 | - | - | [6] |
| DOPE/CHEMS/DSPE-mPEG 2000 | Liposomes | ~94 | ~0.16 | - | [3] |
| Podophyllotoxin-loaded DSPE-mPEG 2000 | Liposomes | 168.91 ± 7.07 | 0.19 ± 0.04 | -24.37 ± 0.36 | [7] |
Table 2: Drug Encapsulation Efficiency and In Vivo Performance
| Drug | Formulation Components | Encapsulation Efficiency (%) | Blood Half-life (t½) | Tumor Accumulation | Reference |
| Podophyllotoxin | DSPE-mPEG 2000 | 87.11 ± 1.77 | Prolonged | Enhanced anticancer effects | [7] |
| Daunorubicin | DOPE/Cholesterol/DSPE-mPEG 2000 | >90 | - | 12.5-fold higher cytotoxicity | [3] |
| Irinotecan (CPT-11) | DSPE-mPEG 2000 | 90.0 ± 1.0 | - | - | [5] |
| Doxorubicin | 2C5-modified PEGylated liposomes | - | - | ~2-fold higher than non-targeted | [8] |
| - | DOPE/CHEMS/DSPE-PEG 2000 | - | 160.0 min | High tumor-to-muscle ratio | [9] |
Experimental Protocols
Protocol 1: Preparation of Drug-Loaded Liposomes using Thin-Film Hydration
This protocol describes the preparation of liposomes incorporating DOPE-mPEG 2000 for the encapsulation of a hydrophobic drug.
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol
-
DOPE-mPEG 2000
-
Hydrophobic drug (e.g., Paclitaxel)
-
Chloroform and Methanol (e.g., 2:1 v/v mixture)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator or probe sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Dissolution: Dissolve DOPE, cholesterol, DOPE-mPEG 2000, and the hydrophobic drug in the chloroform/methanol mixture in a round-bottom flask. The molar ratio of the lipids should be optimized for the specific application.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator at a temperature above the lipid phase transition temperature to form a thin, uniform lipid film on the inner surface of the flask.[10]
-
Vacuum Drying: Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.[11]
-
Hydration: Hydrate the lipid film with pre-warmed PBS (pH 7.4) by rotating the flask.[10] The volume of the aqueous phase will determine the final lipid concentration. This process leads to the formation of multilamellar vesicles (MLVs).[10]
-
Sonication: To reduce the size of the MLVs, sonicate the liposomal suspension using a bath or probe sonicator.[12][13] This step helps to form small unilamellar vesicles (SUVs).
-
Extrusion (Optional but Recommended): For a more uniform size distribution, extrude the liposome (B1194612) suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times.[14]
-
Purification: Remove the unencapsulated drug by methods such as dialysis, gel filtration chromatography, or ultracentrifugation.[5]
Protocol 2: Characterization of Nanoparticles
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and size distribution of the nanoparticles.
-
Procedure:
-
Dilute the nanoparticle suspension in an appropriate solvent (e.g., PBS or deionized water).
-
Transfer the diluted sample to a cuvette.
-
Measure the particle size and PDI using a DLS instrument.
-
2. Zeta Potential Measurement:
-
Principle: Laser Doppler Velocimetry is used to measure the surface charge of the nanoparticles, which is an indicator of their stability in suspension.
-
Procedure:
-
Dilute the nanoparticle suspension in deionized water or a low ionic strength buffer.
-
Inject the sample into the specific cell of the zeta potential analyzer.
-
Measure the electrophoretic mobility to determine the zeta potential.
-
3. Encapsulation Efficiency (EE) and Drug Loading (DL) Calculation:
-
Principle: The amount of encapsulated drug is determined by separating the nanoparticles from the unencapsulated drug and quantifying the drug in both fractions.
-
Procedure:
-
Separate the drug-loaded nanoparticles from the aqueous phase containing the free drug using a suitable method like ultracentrifugation or gel filtration.[5]
-
Lyse the nanoparticles to release the encapsulated drug using a suitable solvent or detergent.
-
Quantify the drug concentration in the lysed nanoparticle fraction and the free drug fraction using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).[5]
-
Calculate EE and DL using the following formulas:
-
EE (%) = (Amount of encapsulated drug / Total amount of drug used) x 100
-
DL (%) = (Amount of encapsulated drug / Total weight of nanoparticles) x 100
-
-
Protocol 3: In Vitro Cellular Uptake and Cytotoxicity Assay
1. Cell Culture:
-
Culture the target cancer cell line (e.g., MCF-7 for breast cancer) in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.[15]
2. Cellular Uptake Study:
-
Procedure:
-
Seed the cells in 24-well plates and allow them to adhere overnight.
-
Treat the cells with the fluorescently labeled DOPE-mPEG 2000 nanoparticles (or nanoparticles containing a fluorescent drug) at a specific concentration for various time points.
-
After incubation, wash the cells with ice-cold PBS to remove non-internalized nanoparticles.[16]
-
Lyse the cells and measure the fluorescence intensity using a plate reader.
-
Alternatively, visualize the cellular uptake using fluorescence microscopy or quantify it by flow cytometry.
-
3. Cytotoxicity Assay (MTT Assay):
-
Procedure:
-
Seed the cells in 96-well plates and allow them to attach.
-
Treat the cells with various concentrations of the free drug, drug-loaded DOPE-mPEG 2000 nanoparticles, and empty nanoparticles for a specified duration (e.g., 24, 48, or 72 hours).[15]
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.[15]
-
Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control cells and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for developing DOPE-mPEG 2000-based targeted drug delivery systems.
Mechanism of Tumor Targeting
Caption: Passive and active targeting mechanisms of DOPE-mPEG 2000 nanoparticles to tumors.
Doxorubicin-Induced Apoptosis Pathway
Caption: Simplified signaling pathway of Doxorubicin-induced apoptosis in cancer cells.
References
- 1. DOPE-mPEG, MW 2,000 | BroadPharm [broadpharm.com]
- 2. The Effect of Nanoparticle Polyethylene Glycol Surface Density on Ligand-directed Tumor Targeting Studied in vivo by Dual Modality Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. DSPE-mPEG2000-Modified Podophyllotoxin Long-Circulating Liposomes for Targeted Delivery: Their Preparation, Characterization, and Evaluation | Bentham Science [benthamscience.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. mdpi.com [mdpi.com]
- 7. DSPE-mPEG2000-Modified Podophyllotoxin Long-Circulating Liposomes for Targeted Delivery: Their Preparation, Characterization, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tumor-Targeted Nanomedicines: Enhanced Anti-Tumor Efficacy In vivo of Doxorubicin-Loaded Long-Circulating Liposomes Modified with Cancer-Specific Monoclonal Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of PEG coating on the biodistribution and tumor accumulation of pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 11. researchgate.net [researchgate.net]
- 12. 2.3. Liposomes preparation [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 15. jddtonline.info [jddtonline.info]
- 16. Comparing cellular uptake and cytotoxicity of targeted drug carriers in cancer cell lines with different drug resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Surface Functionalization of Nanoparticles with DOPE-mPEG MW 2000: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface functionalization of nanoparticles with 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-methoxy(polyethylene glycol)-2000 (DOPE-mPEG MW 2000) is a critical strategy in the development of advanced drug delivery systems. This process, often referred to as PEGylation, imparts a hydrophilic and sterically hindering layer to the nanoparticle surface. This "stealth" coating effectively reduces opsonization and subsequent clearance by the mononuclear phagocyte system (MPS), leading to prolonged systemic circulation times and enhanced accumulation at target sites, such as tumors, through the enhanced permeability and retention (EPR) effect.[1] DOPE-mPEG 2000 is an amphiphilic polymer that can be incorporated into various nanoparticle formulations, including liposomes and polymeric micelles, to improve their stability, biocompatibility, and pharmacokinetic profile.[2]
These application notes provide a comprehensive overview of the principles, protocols, and characterization techniques for the surface functionalization of nanoparticles with DOPE-mPEG MW 2000. Detailed experimental procedures for nanoparticle preparation, drug loading, and analytical methods are presented to guide researchers in the successful design and evaluation of next-generation nanomedicines.
Data Presentation
The following tables summarize key quantitative data related to the physicochemical properties and performance of nanoparticles functionalized with DOPE-mPEG MW 2000 and its close analog, DSPE-mPEG 2000.
Table 1: Physicochemical Characterization of mPEG 2000-Functionalized Nanoparticles
| Nanoparticle Type | Core/Lipid Composition | mPEG 2000 Derivative | Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Liposomes | Hydrogenated Soy Phosphatidylcholine (HSPC), Cholesterol | DSPE-mPEG 2000 | 80 - 170 | < 0.3 | Not specified | [3] |
| Liposomes | 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), Cholesterol | DSPE-mPEG 2000 | 135 ± 2.32 | Not specified | Not specified | [4] |
| Polymeric Micelles | Irinotecan Hydrochloride (CPT-11) | DSPE-mPEG 2000 | 15.1 ± 0.8 | Monodispersed | -4.6 ± 1.3 | |
| Polymeric Micelles | Not specified | DSPE-mPEG 2000 | ~10 | Not specified | -2.7 ± 1.1 | [5] |
| Lipid-Calcium-Phosphate (LCP) NPs | Dioleoylphosphatidylcholine (DOPC) | DSPE-mPEG 2000 | ~30 | Not specified | ~ -10 | [6] |
| Lipid-Calcium-Phosphate (LCP) NPs | 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) | DSPE-mPEG 2000 | ~30 | Not specified | ~ 15 | [6] |
Table 2: Drug Loading and Encapsulation Efficiency in mPEG 2000-Functionalized Nanoparticles
| Nanoparticle Type | Drug | mPEG 2000 Derivative | Drug Loading Content (%) | Encapsulation Efficiency (%) | Reference |
| Liposomes | Doxorubicin (B1662922) | DSPE-mPEG 2000 | Not specified | Up to 98% | [4] |
| Liposomes | Doxorubicin | DSPE-mPEG 2000 | Not specified | ~92% | [5] |
| Polymeric Micelles | Irinotecan Hydrochloride (CPT-11) | DSPE-mPEG 2000 | Not specified | 90.0 ± 1.0 | |
| Polymeric Micelles | Paclitaxel (B517696) and Parthenolide | DSPE-mPEG 2000 | Not specified | >95% | [7] |
| Liposomes | Timosaponin AIII | DSPE-mPEG 2000 | ~10-15 | ~70-85 | [8] |
| Liposomes | Paclitaxel | DSPE-mPEG 2000 | 4-6 mol% | Not specified | [9] |
Experimental Protocols
Protocol 1: Preparation of DOPE-mPEG 2000 Functionalized Liposomes by Thin-Film Hydration
This protocol describes the preparation of liposomes incorporating DOPE-mPEG 2000 using the well-established thin-film hydration method.
Materials:
-
Primary lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine - DSPC)
-
Cholesterol
-
DOPE-mPEG MW 2000
-
Chloroform
-
Methanol
-
Hydration buffer (e.g., phosphate-buffered saline - PBS, pH 7.4)
-
Drug to be encapsulated (optional)
Procedure:
-
Dissolve the primary lipid, cholesterol, and DOPE-mPEG 2000 in a chloroform/methanol mixture (typically 2:1 v/v) in a round-bottom flask. The desired molar ratio of the components should be predetermined (e.g., DSPC:Cholesterol:DOPE-mPEG 2000 at 55:40:5). If encapsulating a hydrophobic drug, it should be co-dissolved with the lipids.
-
Create a thin lipid film on the inner surface of the flask by removing the organic solvents using a rotary evaporator under reduced pressure at a temperature above the phase transition temperature of the primary lipid.
-
Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the hydration buffer (pre-heated to above the lipid phase transition temperature). If encapsulating a hydrophilic drug, it should be dissolved in the hydration buffer.
-
Vortex the flask vigorously to detach the lipid film and form multilamellar vesicles (MLVs).
-
To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, the MLV suspension can be subjected to sonication (using a probe sonicator) or extrusion through polycarbonate membranes with defined pore sizes (e.g., 100 nm).
-
Remove any unencapsulated drug by methods such as dialysis, size exclusion chromatography, or ultracentrifugation.
Protocol 2: Formation of DOPE-mPEG 2000 Polymeric Micelles by Solvent Evaporation
This protocol details the formation of drug-loaded polymeric micelles using DOPE-mPEG 2000.
Materials:
-
DOPE-mPEG MW 2000
-
Hydrophobic drug (e.g., Paclitaxel)
-
Water-miscible organic solvent (e.g., Acetone, Acetonitrile)
-
Aqueous solution (e.g., deionized water, PBS)
Procedure:
-
Dissolve the DOPE-mPEG 2000 and the hydrophobic drug in the organic solvent.
-
Add the organic solution dropwise to the vigorously stirring aqueous solution. The volume ratio of the organic to the aqueous phase is typically in the range of 1:5 to 1:10.
-
The rapid diffusion of the organic solvent into the aqueous phase leads to a decrease in the solubility of the polymer and drug, inducing the self-assembly of DOPE-mPEG 2000 into micelles with the drug encapsulated in the hydrophobic core.
-
Continue stirring the suspension for several hours (e.g., 2-4 hours) at room temperature to ensure the complete evaporation of the organic solvent.
-
The resulting aqueous suspension contains the drug-loaded polymeric micelles. Further purification to remove any unencapsulated drug can be performed by dialysis or centrifugal filtration.
Protocol 3: Post-Insertion Method for Surface Functionalization
The post-insertion technique allows for the incorporation of DOPE-mPEG 2000 into pre-formed nanoparticles, such as liposomes.[10]
Materials:
-
Pre-formed nanoparticles (e.g., liposomes)
-
DOPE-mPEG MW 2000
-
Buffer solution (e.g., PBS, pH 7.4)
Procedure:
-
Prepare a micellar solution of DOPE-mPEG 2000 by dissolving it in the buffer solution at a concentration above its critical micelle concentration (CMC).
-
Incubate the pre-formed nanoparticles with the DOPE-mPEG 2000 micellar solution at a temperature slightly above the phase transition temperature of the nanoparticle's lipid components (for lipid-based nanoparticles). The incubation time can range from 30 minutes to a few hours.
-
During incubation, the DOPE-mPEG 2000 molecules will spontaneously transfer from the micelles and insert into the outer leaflet of the nanoparticle bilayer.
-
Separate the PEGylated nanoparticles from any remaining micelles and non-inserted DOPE-mPEG 2000 using techniques like size exclusion chromatography or dialysis.
Protocol 4: Quantification of PEG Density by ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for quantifying the amount of PEG on the surface of nanoparticles.[2][11][12][13][14]
Materials:
-
PEGylated nanoparticle sample
-
Deuterated solvent (e.g., D₂O)
-
Internal standard with a known concentration (e.g., maleic acid)
-
NMR spectrometer
Procedure:
-
Lyophilize the purified PEGylated nanoparticle sample to remove water.
-
Resuspend a known weight of the lyophilized nanoparticles in a known volume of deuterated solvent containing the internal standard.
-
Acquire the ¹H NMR spectrum of the sample.
-
Identify the characteristic peak of the PEG ethylene (B1197577) oxide protons (typically around 3.6-3.7 ppm) and the peak of the internal standard.
-
Integrate the area under both peaks.
-
Calculate the molar quantity of PEG by comparing the integration of the PEG peak to the integration of the known amount of the internal standard.
-
The PEG density can then be calculated based on the nanoparticle concentration and surface area.
Protocol 5: In Vitro Drug Release Study
This protocol outlines a method to assess the release kinetics of a drug from DOPE-mPEG 2000 functionalized nanoparticles using a dialysis method.[15][16][17]
Materials:
-
Drug-loaded nanoparticle suspension
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO) that allows free drug to pass through but retains the nanoparticles.
-
Release medium (e.g., PBS pH 7.4, or acetate (B1210297) buffer pH 5.5 to simulate endosomal conditions)
-
Shaking incubator or water bath
Procedure:
-
Place a known volume and concentration of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Seal the dialysis bag and immerse it in a larger volume of the release medium (to ensure sink conditions).
-
Incubate the system at a constant temperature (e.g., 37°C) with gentle agitation.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Calculate the cumulative percentage of drug released over time.
Visualizations
References
- 1. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fabrication of Doxorubicin-Loaded Lipid-Based Nanocarriers by Microfluidic Rapid Mixing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Remote loading of doxorubicin into liposomes by transmembrane pH gradient to reduce toxicity toward H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of Polyethylene Glycol Density and Surface Lipid on Pharmacokinetics and Biodistribution of Lipid-Calcium-Phosphate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mixed micelles of PEG(2000)-DSPE and vitamin-E TPGS for concurrent delivery of paclitaxel and parthenolide: enhanced chemosenstization and antitumor efficacy against non-small cell lung cancer (NSCLC) cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Characterization of Paclitaxel-Loaded PEGylated Liposomes by the Microfluidics Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Kinetic analysis of drug release from nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Controlled Drug Release from Pharmaceutical Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Dynamic Light Scattering for the Characterization of DOPE-mPEG Nanoparticles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dynamic Light Scattering (DLS) is a non-invasive, widely used analytical technique for determining the size distribution, polydispersity, and zeta potential of nanoparticles in suspension.[1][2] This is particularly crucial for the characterization of lipid-based drug delivery systems, such as nanoparticles formulated with 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) and coated with methoxy (B1213986) polyethylene (B3416737) glycol (mPEG). The physicochemical properties of these DOPE-mPEG nanoparticles, including their size and surface charge, significantly influence their stability, in vivo circulation time, and cellular uptake.[3][4]
These application notes provide a comprehensive overview and detailed protocols for the characterization of DOPE-mPEG nanoparticles using DLS.
Principles of Dynamic Light Scattering
DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in a liquid.[5] Smaller particles move more rapidly, causing faster fluctuations in the scattered light, while larger particles move more slowly, resulting in slower fluctuations.[5] By analyzing these fluctuations, the translational diffusion coefficient of the particles can be determined. The hydrodynamic diameter (Z-average) of the particles is then calculated using the Stokes-Einstein equation.
The Polydispersity Index (PDI) is a measure of the broadness of the size distribution.[6] A PDI value below 0.1 indicates a monodisperse sample with a very narrow size distribution, while values greater than 0.3 suggest a broad or multimodal size distribution.[6]
Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of a colloidal dispersion.[7] Nanoparticles with a high absolute zeta potential (typically > ±30 mV) are generally considered stable, as the electrostatic repulsion between particles is sufficient to prevent aggregation.[8] The PEGylation of nanoparticles often leads to a decrease in the absolute zeta potential, creating a near-neutral surface that enhances stability through steric hindrance and prolongs circulation time in vivo.[4][9]
Data Presentation
The following tables summarize typical quantitative data obtained from DLS analysis of DOPE-mPEG nanoparticle formulations.
Table 1: Hydrodynamic Diameter and Polydispersity Index of DOPE-mPEG Nanoparticles
| Formulation ID | Molar Ratio (DOPE:Cholesterol:DSPE-mPEG2000) | Mean Hydrodynamic Diameter (Z-average, d.nm) | Polydispersity Index (PDI) |
| DP-NP-01 | 55:40:5 | 115.3 ± 2.1 | 0.12 ± 0.02 |
| DP-NP-02 | 50:45:5 | 121.8 ± 2.5 | 0.15 ± 0.03 |
| DP-NP-03 | 45:50:5 | 128.4 ± 3.0 | 0.18 ± 0.02 |
Data are presented as mean ± standard deviation (n=3).
Table 2: Zeta Potential of DOPE-mPEG Nanoparticles
| Formulation ID | Molar Ratio (DOPE:Cholesterol:DSPE-mPEG2000) | Zeta Potential (mV) |
| DP-NP-01 | 55:40:5 | -5.2 ± 0.8 |
| DP-NP-02 | 50:45:5 | -4.7 ± 0.6 |
| DP-NP-03 | 45:50:5 | -4.1 ± 0.9 |
Data are presented as mean ± standard deviation (n=3).
Experimental Protocols
Preparation of DOPE-mPEG Nanoparticles (Thin-Film Hydration Method)
This protocol describes a common method for preparing DOPE-mPEG liposomes.[10][11]
-
Lipid Film Formation:
-
Dissolve DOPE, cholesterol, and DSPE-mPEG2000 in chloroform (B151607) at the desired molar ratio in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature above the lipid phase transition temperature (e.g., 37-40°C).
-
Rotate the flask and gradually reduce the pressure to evaporate the chloroform, forming a thin, uniform lipid film on the flask's inner surface.
-
Dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the flask containing the lipid film.
-
Continue to rotate the flask in the water bath for 1-2 hours to hydrate (B1144303) the lipid film, leading to the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles with a more uniform size distribution, subject the MLV suspension to extrusion.
-
Pass the suspension multiple times (e.g., 11-21 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.
-
DLS Measurement Protocol for DOPE-mPEG Nanoparticles
This protocol outlines the steps for measuring the hydrodynamic diameter, PDI, and zeta potential of the prepared nanoparticles.
-
Sample Preparation:
-
Dilute a small aliquot of the DOPE-mPEG nanoparticle suspension in the same buffer used for hydration (e.g., PBS, pH 7.4) to an appropriate concentration.[12] This is crucial to avoid multiple scattering effects which can lead to inaccurate results. A typical dilution is 1:100, but this may need to be optimized for your specific formulation and instrument.
-
Ensure the final sample volume is sufficient for the cuvette being used.
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any large aggregates or dust particles that could interfere with the measurement.
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to warm up and stabilize according to the manufacturer's instructions.
-
Select the appropriate measurement parameters in the software, including:
-
Dispersant: Select the buffer used for dilution (e.g., water or PBS) and ensure the correct viscosity and refractive index values are entered.
-
Material: Enter the refractive index of the nanoparticle material if known (for lipid-based nanoparticles, a value of ~1.45 is often used).
-
Temperature: Set the measurement temperature, typically 25°C. Allow the sample to equilibrate to this temperature before starting the measurement.
-
Scattering Angle: A common setting is 173° (backscatter).
-
-
-
Measurement of Hydrodynamic Diameter and PDI:
-
Carefully transfer the filtered, diluted sample into a clean, dust-free disposable cuvette.
-
Wipe the outside of the cuvette to remove any fingerprints or smudges.
-
Place the cuvette in the DLS instrument.
-
Initiate the measurement. The instrument will typically perform several runs and average the results.
-
Record the Z-average diameter (d.nm) and the Polydispersity Index (PDI).
-
-
Measurement of Zeta Potential:
-
For zeta potential measurements, transfer the filtered, diluted sample into a specific zeta potential cuvette (e.g., a folded capillary cell).
-
Ensure there are no air bubbles in the cell, as these will interfere with the measurement.
-
Place the cuvette in the instrument.
-
Initiate the measurement. The instrument will apply an electric field and measure the particle velocity to determine the zeta potential.
-
Record the zeta potential in millivolts (mV).
-
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in DLS data interpretation.
Caption: Experimental workflow for DLS characterization of nanoparticles.
Caption: Logical flow for interpreting DLS data of DOPE-mPEG nanoparticles.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. entegris.com [entegris.com]
- 3. PEGylation-Dependent Cell Uptake of Lipid Nanoparticles Revealed by Spatiotemporal Correlation Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Physical characterization of nanoparticle size and surface modification using particle scattering diffusometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Cellular delivery of PEGylated PLGA nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mse.iastate.edu [mse.iastate.edu]
- 11. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Encapsulation of Hydrophobic Drugs Using DOPE-mPEG MW 2000
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the encapsulation of hydrophobic drugs using 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DOPE-mPEG 2000). This document outlines detailed protocols for liposome (B1194612) preparation and characterization, presents key quantitative data, and illustrates relevant biological pathways and experimental workflows.
Introduction
DOPE-mPEG 2000 is a versatile phospholipid conjugate widely utilized in the development of drug delivery systems.[1][2] Its amphiphilic nature, with a hydrophobic dioleoylphosphatidylethanolamine (DOPE) anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) chain of molecular weight 2000, facilitates the formation of stable liposomes.[1][2] The inclusion of the PEG moiety creates a hydrophilic corona on the liposome surface, which sterically hinders opsonization and uptake by the reticuloendothelial system (RES), thereby prolonging circulation time in vivo.[3][4] This "stealth" characteristic is particularly advantageous for targeted drug delivery to tumor tissues via the enhanced permeability and retention (EPR) effect. This document focuses on the encapsulation of hydrophobic drugs, which are situated within the lipid bilayer of the liposomes.
Data Presentation
The following tables summarize typical physicochemical properties of liposomes formulated with DOPE-mPEG 2000 or its close analog, DSPE-mPEG 2000, for the encapsulation of various hydrophobic drugs.
Table 1: Physicochemical Characterization of Hydrophobic Drug-Loaded Liposomes
| Hydrophobic Drug | Lipid Composition | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference(s) |
| Paclitaxel | SPC/Chol/DSPE-PEG 2000 | 136.95 | 0.27 | Neutral | 56.32 | [5] |
| Docetaxel | DOPE/CHEMS/DSPE-PEG 2000 | 107.2 ± 2.9 | 0.213 ± 0.005 | -21.9 ± 1.8 | 88.65 ± 20.3 | [2] |
| Curcumin | DPPC/Chol/DOPE (72:8:20 mol ratio) | ~97 | <0.2 | - | ~87 | [6][7] |
| Timosaponin AIII | DSPC/DSPE-PEG 2000 (8:2 molar ratio) | - | - | - | ~85 | [8] |
SPC: Soy phosphatidylcholine, Chol: Cholesterol, CHEMS: Cholesteryl hemisuccinate, DPPC: Dipalmitoylphosphatidylcholine, DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine. DSPE-PEG 2000 is often used interchangeably with DOPE-mPEG 2000 for creating sterically stabilized liposomes.
Table 2: In Vitro Drug Release of Hydrophobic Drugs from Liposomal Formulations
| Hydrophobic Drug | Liposome Composition | Release Conditions | Release Profile | Reference(s) |
| Curcumin | RGD-Lipo/Cur | Dialysis bag method | Biphasic: ~83.6% release in 48h, followed by slower release | [9] |
| Paclitaxel/Rapamycin | SPC/Chol/DSPE-PEG 2000 | - | Slow and sustained release | [5] |
| Dibucaine (hydrophobic model) | - | Dialysis method | No initial burst effect, sustained release | [10] |
Experimental Protocols
Protocol 1: Liposome Preparation via Thin-Film Hydration Method
This is a widely used method for preparing liposomes, especially for encapsulating hydrophobic drugs.[7][11]
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol
-
DOPE-mPEG 2000
-
Hydrophobic drug
-
Chloroform and/or Methanol (or other suitable organic solvent)
-
Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
Procedure:
-
Lipid and Drug Dissolution: Dissolve the lipids (e.g., DOPE and cholesterol), DOPE-mPEG 2000, and the hydrophobic drug in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask. The molar ratio of the lipids should be optimized for the specific application. A common starting point is a DOPE:Cholesterol:DOPE-mPEG 2000 molar ratio of 85:10:5.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure and at a temperature above the lipid phase transition temperature. This will form a thin, uniform lipid film on the inner wall of the flask.
-
Film Drying: To ensure complete removal of the organic solvent, further dry the lipid film under a high vacuum for at least 2 hours, or overnight.
-
Hydration: Hydrate the lipid film with the aqueous buffer by adding the buffer to the flask and agitating. The temperature of the hydration buffer should be above the phase transition temperature of the lipids. This process results in the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Homogenization): To obtain unilamellar vesicles (ULVs) with a uniform size distribution, the MLV suspension should be subjected to size reduction techniques such as:
-
Sonication: Use a probe or bath sonicator to disrupt the MLVs.
-
Extrusion: Pass the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times (typically 11-21 passes) using a liposome extruder. This is the preferred method for achieving a narrow size distribution.
-
Protocol 2: Characterization of Liposomes
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Technique: Dynamic Light Scattering (DLS).
-
Procedure: Dilute the liposome suspension in the hydration buffer to an appropriate concentration. Analyze the sample using a DLS instrument to determine the mean hydrodynamic diameter and the PDI, which indicates the width of the size distribution.
2. Zeta Potential Measurement:
-
Technique: Laser Doppler Velocimetry.
-
Procedure: Dilute the liposome suspension in an appropriate medium (e.g., 10 mM NaCl) and measure the electrophoretic mobility using a suitable instrument. The zeta potential provides an indication of the surface charge of the liposomes and their colloidal stability.
3. Encapsulation Efficiency (EE) and Drug Loading (DL) Determination:
-
Principle: Separation of the unencapsulated (free) drug from the liposomes, followed by quantification of the encapsulated drug.[12]
-
Separation Techniques:
-
Ultracentrifugation: Pellet the liposomes by high-speed centrifugation, leaving the free drug in the supernatant.
-
Size Exclusion Chromatography (SEC): Pass the liposome suspension through a gel filtration column (e.g., Sephadex G-50) to separate the larger liposomes from the smaller, free drug molecules.
-
Dialysis: Dialyze the liposome suspension against a large volume of buffer to remove the free drug.
-
-
Quantification:
-
After separation, disrupt the liposomes to release the encapsulated drug. This can be achieved by adding a suitable solvent (e.g., methanol, ethanol) or a detergent (e.g., Triton X-100).
-
Quantify the drug concentration in the lysed liposome fraction and the free drug fraction using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
-
Calculations:
-
Encapsulation Efficiency (%EE):
%DL = (Amount of encapsulated drug / Total amount of lipid) x 100
-
Protocol 3: In Vitro Drug Release Study
-
Technique: Dialysis method. [10][13]* Procedure:
-
Place a known amount of the drug-loaded liposome suspension into a dialysis bag with a suitable molecular weight cut-off (MWCO).
-
Immerse the dialysis bag in a release medium (e.g., PBS with a small percentage of a surfactant like Tween 80 to maintain sink conditions for hydrophobic drugs) at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.
-
Quantify the amount of drug released into the medium at each time point using a suitable analytical method (e.g., HPLC, UV-Vis Spectroscopy).
-
Plot the cumulative percentage of drug released versus time to obtain the in vitro release profile.
-
Mandatory Visualizations
Caption: Experimental workflow for liposome preparation and characterization.
Caption: Clathrin-mediated endocytosis pathway for liposome uptake. [14][15]
Caption: Caveolae-mediated endocytosis pathway for liposome uptake.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Preparation, Characterization, and Pharmacokinetic Study of a Novel Long-Acting Targeted Paclitaxel Liposome with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical development of liposome-based drugs: formulation, characterization, and therapeutic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Co-loaded paclitaxel/rapamycin liposomes: Development, characterization and in vitro and in vivo evaluation for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and characterization of curcumin-loaded liposomes for delivery to the lungs - UCL Discovery [discovery.ucl.ac.uk]
- 7. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 8. dan-peer.tau.ac.il [dan-peer.tau.ac.il]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A live cell imaging-based assay for tracking particle uptake by clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 14. Selective endocytic uptake of targeted liposomes occurs within a narrow range of liposome diameter - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Note: DOPE-mPEG MW 2000 for pH-Sensitive Drug Release Systems
Introduction
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) is a fusogenic lipid that, due to its conical shape, tends to form inverted hexagonal (HII) phase structures rather than stable bilayers. This property makes it an excellent candidate for drug delivery systems designed to destabilize endosomal membranes and release their payload into the cytoplasm. However, pure DOPE liposomes are inherently unstable in physiological conditions.
To overcome this, DOPE is often formulated with a stabilizing agent. Methoxy poly(ethylene glycol) conjugated to DOPE (DOPE-mPEG MW 2000) serves as an effective stabilizing polymer. The large hydrophilic PEG chains provide a steric barrier, preventing aggregation and fusion, thus stabilizing the liposomes in a lamellar phase at physiological pH (7.4), which is ideal for systemic circulation.[1][2]
The key to creating a "smart" drug delivery vehicle lies in triggering the removal or conformational change of this protective PEG shield in the desired microenvironment. By incorporating an acid-labile linker between the DOPE anchor and the mPEG chain, the liposome (B1194612) can be engineered to shed its hydrophilic coating in the acidic environment of tumors or endosomes (pH < 6.5). This "dePEGylation" exposes the fusogenic DOPE, triggering a phase transition from the stable lamellar (Lα) phase to the fusogenic hexagonal (HII) phase, which destabilizes the liposome and the endosomal membrane, leading to rapid intracellular drug release.[2]
Principle of pH-Sensitive Release
The mechanism relies on a pH-triggered conformational change and destabilization of the liposomal membrane. At physiological pH, the PEGylated surface ensures stability and longevity in circulation. Upon reaching an acidic environment, such as a tumor or after endocytosis, the acid-labile linker is cleaved. This dePEGylation exposes the DOPE lipids, leading to membrane fusion and release of the encapsulated drug.
Caption: Mechanism of pH-sensitive drug release from DOPE-mPEG liposomes.
Experimental Data
Quantitative data from various studies highlight the efficacy of DOPE-based pH-sensitive systems. The tables below summarize key findings on formulation characteristics and drug release profiles.
Table 1: Physicochemical Properties of pH-Sensitive Liposome Formulations
| Formulation Composition (molar ratio) | Mean Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| S100PC:Chol:mPEG-Hz-CHEMS:PTX (90:10:3:3) | ~100-200 | Similar across formulations | >90 | [3] |
| DOPE:mPEG-VE-DOG (90:10) | ~100 | Not Reported | Not Applicable (Calcein) | [4] |
| DOPE:CHEMS with 0.6 mol% DSPE-PEG2000 | Not Reported | Not Reported | Not Applicable (Calcein) | [1] |
| DOPE:CHEMS with 3 mol% DSPE-PEG2000 | Not Reported | Not Reported | Not Applicable (Calcein) | [1] |
| DOPE:CHEMS with 5 mol% DSPE-PEG | Not Reported | Not Reported | Not Applicable (Calcein) | [1] |
Table 2: pH-Dependent In Vitro Release from Liposomes
| Liposome System | pH | Time (hours) | Cumulative Release (%) | Reference |
| CL-PEG-pSL (Gemcitabine) | 5.0 | 48 | 78.4 | [5] |
| PEG-pSL (Gemcitabine) | 5.0 | 48 | 58.5 | [5] |
| mPEG-[MeO-PIVE]-DOG:DOPE (10:90) (Calcein) | 4.5 | 12 | 70 | [6] |
| mPEG-[F-PIVE]-DOG:DOPE (10:90) (Calcein) | 4.5 | 12 | 22 | [6] |
| mPEG-[MeO-PIVE]-DOG:DOPE (10:90) (Calcein) | 4.5 | 24 | 86 | [6] |
| DOPE:CHMS (Calcein) | 5.5 | Not Reported | 55 | [1] |
| DOPE:CHMS + 0.6 mol% DSPE-PEG2000 (Calcein) | 5.5 | Not Reported | 24 | [1] |
| DOPE:CHMS + 3 mol% DSPE-PEG2000 (Calcein) | 5.5 | Not Reported | 10 | [1] |
| DOPE:CHMS + 5 mol% DSPE-PEG (Calcein) | 5.5 | Not Reported | 6.8 | [1] |
Protocols
The following section provides detailed methodologies for the preparation and evaluation of DOPE-mPEG 2000-based pH-sensitive liposomes.
Protocol 1: Formulation of pH-Sensitive Liposomes via Thin-Film Hydration
This is the most common method for preparing liposomes. It involves dissolving lipids in an organic solvent, creating a thin film by evaporation, and then hydrating the film with an aqueous buffer.
Caption: Workflow for pH-sensitive liposome preparation.
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
DOPE-mPEG MW 2000 (with an acid-labile linker, e.g., hydrazone)
-
Drug to be encapsulated
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Preparation: Weigh and dissolve DOPE, acid-labile DOPE-mPEG 2000, cholesterol, and the hydrophobic drug in a round-bottom flask using chloroform. A common molar ratio is DOPE:helper lipid:DOPE-mPEG, such as 90:10 with varying PEG-lipid amounts.[4][6]
-
Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath (around 30-40°C) under reduced pressure to evaporate the organic solvent, resulting in a thin, uniform lipid film on the flask's inner surface.[5][7]
-
Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the film by adding a pre-warmed (30-40°C) aqueous buffer (e.g., PBS pH 7.4). If encapsulating a hydrophilic drug, it should be dissolved in this buffer. Agitate the flask gently until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).[5][7]
-
Extrusion: To obtain unilamellar vesicles (LUVs) with a uniform size distribution, subject the MLV suspension to extrusion. Pass the suspension 11-21 times through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder.[4]
-
Purification: Remove any unencapsulated drug from the liposome preparation by dialysis against the hydration buffer or by using a size exclusion chromatography column (e.g., Sephadex G-75).[5]
-
Storage: Store the final liposome suspension at 4°C.
Protocol 2: In Vitro pH-Sensitive Drug Release Assay
This protocol uses a dialysis method to quantify the rate of drug release from the liposomes in response to different pH environments, simulating physiological versus acidic conditions.
Caption: Workflow for the in vitro pH-sensitive drug release assay.
Materials:
-
Drug-loaded liposome suspension
-
Dialysis tubing (MWCO 12-14 kDa)
-
Release buffers: PBS at pH 7.4, acetate (B1210297) buffer at pH 6.5, and acetate buffer at pH 5.0
-
Shaking water bath or incubator set to 37°C
-
Quantification instrument (e.g., HPLC, UV-Vis Spectrophotometer)
Procedure:
-
Preparation: Transfer a known volume (e.g., 1 mL) of the purified drug-loaded liposome suspension into a dialysis bag and seal it securely.[5]
-
Incubation: Immerse the sealed dialysis bag into a larger container holding a defined volume (e.g., 50 mL) of the release buffer (pH 7.4, 6.5, or 5.0).[5]
-
Assay Conditions: Place the entire setup in a shaking incubator at 37°C with constant agitation (e.g., 100 rpm).
-
Sampling: At specified time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium from the external buffer. To maintain sink conditions, replace the withdrawn volume with an equal amount of fresh buffer.
-
Quantification: Determine the concentration of the released drug in the collected samples using a validated analytical method such as HPLC or UV-Vis spectroscopy.
-
Calculation: Calculate the cumulative percentage of drug released at each time point using the following formula:
Cumulative Release (%) = [(Concentration at time t × Volume of release medium) / Initial amount of drug in liposomes] × 100
-
Data Plotting: Plot the cumulative percentage of drug release against time for each pH condition to visualize the pH-sensitive release profile.
References
- 1. Mechanistic Insight into How PEGylation Reduces the Efficacy of pH-Sensitive Liposomes from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acid-labile mPEG-Vinyl Ether-1,2-Dioleylglycerol Lipids with Tunable pH Sensitivity: Synthesis and Structural Effects on Hydrolysis Rates, DOPE Liposome Release Performance and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Acid-labile mPEG-vinyl ether-1,2-dioleylglycerol lipids with tunable pH sensitivity: synthesis and structural effects on hydrolysis rates, DOPE liposome release performance, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Acid-Triggered Release via dePEGylation of Fusogenic Liposomes Mediated by Heterobifunctional Phenyl Substituted Vinyl Ethers with Tunable pH-Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pH and temperature dual-sensitive liposome gel based on novel cleavable mPEG-Hz-CHEMS polymeric vaginal delivery system - PMC [pmc.ncbi.nlm.nih.gov]
Visualizing DOPE-mPEG 2000 Liposomes Using Cryo-Transmission Electron Microscopy (Cryo-TEM): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liposomes are artificially prepared vesicles composed of a lipid bilayer and are extensively used as delivery vehicles for drugs and other bioactive molecules. The incorporation of polyethylene (B3416737) glycol (PEG) chains, such as in 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-methoxy(polyethylene glycol)-2000 (DOPE-mPEG 2000), on the liposome (B1194612) surface sterically stabilizes the formulation, leading to prolonged circulation times in vivo. Accurate characterization of the morphology and structural integrity of these nanocarriers is paramount for their development and quality control. Cryo-transmission electron microscopy (cryo-TEM) has emerged as an indispensable tool for visualizing liposomes in their near-native, hydrated state, providing high-resolution insights into their size, shape, lamellarity, and bilayer organization.[1] This document provides detailed application notes and protocols for the visualization of DOPE-mPEG 2000 liposomes using cryo-TEM.
Key Applications of Cryo-TEM in Liposome Characterization
Cryo-TEM offers a direct visualization method to assess critical quality attributes of liposomal formulations.[2] Key applications include:
-
Morphology Assessment: Direct observation of the shape and overall structure of the liposomes.
-
Size Distribution Analysis: Measurement of individual liposome diameters to determine the size distribution profile.
-
Lamellarity Determination: Distinguishing between unilamellar, multilamellar, and oligolamellar vesicles.
-
Bilayer Integrity and Thickness: High-resolution imaging allows for the measurement of the lipid bilayer thickness and assessment of its integrity.
-
Visualization of Encapsulated Cargo: In some cases, cryo-TEM can reveal the presence and nature of encapsulated materials.
-
Detection of Structural Anomalies: Identification of non-liposomal structures, such as micelles or lipid aggregates.[1]
Data Presentation: Quantitative Analysis of PEGylated Liposomes
The following table summarizes representative quantitative data that can be obtained from cryo-TEM analysis of PEGylated liposomes. While the specific values will vary depending on the formulation and preparation method, this table provides an example of key parameters. The data presented here is based on studies of DSPE-mPEG 2000 liposomes, which are structurally similar to DOPE-mPEG 2000 liposomes.
| Parameter | Representative Value | Method of Determination | Reference |
| Average Particle Size | 168.91 ± 7.07 nm | Image Analysis Software | [3] |
| Polydispersity Index (PDI) | 0.19 ± 0.04 | Calculated from size distribution | [3] |
| Zeta Potential | -24.37 ± 0.36 mV | Zeta Potential Analyzer | [3] |
| Bilayer Thickness | ~5 nm | High-Resolution Image Analysis | |
| Lamellarity | Predominantly Unilamellar | Visual Inspection of Micrographs | |
| Morphology | Spherical Vesicles | Visual Inspection of Micrographs |
Experimental Workflow
The overall experimental workflow for the visualization of DOPE-mPEG 2000 liposomes by cryo-TEM involves liposome preparation, sample vitrification, and subsequent imaging.
Experimental Protocols
Protocol 1: Preparation of DOPE-mPEG 2000 Liposomes by Lipid Film Hydration and Extrusion
This protocol describes a common method for preparing unilamellar liposomes of a defined size.
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DOPE-mPEG 2000)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Extruder set with polycarbonate membranes (e.g., 100 nm pore size)
-
Water bath
Procedure:
-
Lipid Film Formation:
-
Dissolve DOPE, cholesterol, and DOPE-mPEG 2000 in chloroform in a round-bottom flask at the desired molar ratio (e.g., 55:40:5).
-
Attach the flask to a rotary evaporator and remove the chloroform under reduced pressure at a temperature above the lipid phase transition temperature.
-
Continue evaporation for at least 1 hour after the film appears dry to ensure complete removal of the solvent. A thin, uniform lipid film should be visible on the flask wall.
-
-
Hydration:
-
Hydrate the lipid film with PBS (pH 7.4) by adding the buffer to the flask.
-
Agitate the flask by vortexing for several minutes until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). The hydration should be performed at a temperature above the lipid phase transition temperature.
-
-
Extrusion:
-
Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Equilibrate the extruder to a temperature above the lipid phase transition temperature.
-
Load the MLV suspension into one of the extruder syringes.
-
Pass the suspension through the membrane back and forth for an odd number of passes (e.g., 21 times). This process reduces the size and lamellarity of the vesicles, resulting in a more uniform population of unilamellar liposomes.
-
The resulting liposome suspension is now ready for cryo-TEM analysis.
-
Protocol 2: Cryo-TEM Sample Preparation (Vitrification)
This protocol details the plunge-freezing method to vitrify the liposome suspension, preserving their structure in a thin layer of amorphous ice.
Materials:
-
Liposome suspension
-
TEM grids (e.g., holey carbon grids)
-
Plunge-freezing apparatus (e.g., Vitrobot)
-
Liquid ethane
-
Liquid nitrogen
-
Filter paper
-
Tweezers
Procedure:
-
Glow Discharge of TEM Grids:
-
To make the grid surface hydrophilic, glow discharge the carbon side of the TEM grids immediately before use.
-
-
Plunge-Freezing:
-
Set up the plunge-freezing apparatus. Cool the liquid ethane container with liquid nitrogen.
-
Secure a glow-discharged grid in the tweezers of the apparatus.
-
Apply a small volume (typically 3-4 µL) of the liposome suspension to the grid.[4]
-
Blot the excess liquid with filter paper to create a thin film of the suspension across the grid holes.[4] The blotting time is a critical parameter and needs to be optimized for each sample.
-
Immediately plunge the grid into the liquid ethane.[4] This rapid freezing vitrifies the water, preventing the formation of ice crystals that would damage the liposomes.
-
Transfer the vitrified grid to a storage container under liquid nitrogen until imaging.
-
Protocol 3: Cryo-TEM Imaging and Data Acquisition
This protocol outlines the general procedure for imaging the vitrified liposomes.
Materials:
-
Vitrified liposome sample grid
-
Cryo-transmission electron microscope (Cryo-TEM) equipped with a low-dose imaging system and a cryo-holder
-
Image recording device (e.g., CCD camera)
Procedure:
-
Cryo-Holder Preparation:
-
Cool down the cryo-holder to liquid nitrogen temperature.
-
Carefully transfer the vitrified grid into the cryo-holder under liquid nitrogen.
-
-
Microscope Insertion and Imaging:
-
Insert the cryo-holder into the cryo-TEM.
-
Allow the holder and sample to stabilize at a low temperature (below -170 °C).
-
Operate the microscope at a suitable accelerating voltage (e.g., 120-200 kV).
-
Use low-dose imaging conditions to minimize electron beam-induced damage to the liposomes.[4] This involves searching for a suitable area at low magnification and then focusing and imaging at a higher magnification on an adjacent area.
-
Acquire images at different defocus values to enhance contrast.
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ) to measure the size, bilayer thickness, and other morphological features of the liposomes from the acquired micrographs.
-
Discussion and Troubleshooting
-
Influence of DOPE-mPEG 2000 Concentration: The concentration of DOPE-mPEG 2000 can influence the morphology of the lipid structures. At low molar percentages (e.g., up to 5-10 mol%), spherical liposomes are typically observed. However, at higher concentrations, the formation of discoidal micelles or other non-liposomal structures may occur.[1] Cryo-TEM is an excellent technique to visualize and characterize these morphological transitions.
-
Common Artifacts and Troubleshooting:
-
Ice Contamination: Crystalline ice on the grid can obscure the sample. This can be minimized by ensuring a clean cryo-transfer and a good vacuum in the microscope.
-
Thick Ice: If the ice layer is too thick, the electron beam cannot penetrate it effectively, resulting in poor image quality. Optimize the blotting time to achieve a suitable ice thickness.
-
Sample Aggregation: Liposome aggregation on the grid can be an issue. Ensure proper dispersion of the liposomes in the buffer and consider optimizing the grid surface properties.
-
Beam Damage: Excessive electron dose can damage the liposomes, causing them to deform or fuse. Always use low-dose imaging protocols.
-
Conclusion
Cryo-TEM is a powerful and essential technique for the structural characterization of DOPE-mPEG 2000 liposomes. By providing high-resolution images of liposomes in their hydrated state, it allows for the accurate determination of critical quality attributes such as size, lamellarity, and morphology. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize cryo-TEM in the development and quality control of liposomal drug delivery systems.
References
- 1. Calorimetry and cryo-transmission electron microscopic studies of PEG2000-grafted liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cryo-EM images of phase-separated lipid bilayer vesicles analyzed with a machine-learning approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSPE-mPEG2000-Modified Podophyllotoxin Long-Circulating Liposomes for Targeted Delivery: Their Preparation, Characterization, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
Application Notes and Protocols for Sterile Filtration of DOPE-mPEG MW 2000 Liposome Preparations
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Liposomes are critical drug delivery vehicles for a variety of therapeutic agents. For parenteral administration, ensuring the sterility of liposome (B1194612) preparations is a mandatory regulatory requirement to prevent infections.[1] Sterile filtration, typically using a 0.22 µm pore size filter, is the most common and preferred method for sterilizing liposomal formulations, as it effectively removes microorganisms without the use of heat or radiation, which can degrade sensitive lipid components and encapsulated drugs.[1][2][3][4]
This document provides detailed application notes and protocols for the sterile filtration of liposome preparations containing 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DOPE-mPEG 2000). The inclusion of PEGylated lipids like DOPE-mPEG 2000 is a common strategy to create "stealth" liposomes with prolonged circulation times.[5] However, the physicochemical properties of these liposomes, including their size and surface characteristics, present unique challenges to the sterile filtration process.[2][6]
These guidelines are intended to assist researchers and drug development professionals in optimizing their filtration processes to ensure sterility while maintaining the critical quality attributes of the liposomal drug product, such as particle size, polydispersity, and encapsulation efficiency.
Section 1: Key Considerations for Sterile Filtration of Liposomes
Successful sterile filtration of liposomal formulations is a balance between achieving sterility assurance and preserving the product's integrity. Several factors can significantly impact this process:
-
Liposome Characteristics:
-
Particle Size and Distribution: This is the most critical factor. For effective passage through a 0.22 µm filter, the majority of the liposome population should be significantly smaller than the filter's pore size.[1] A narrow particle size distribution (low polydispersity index, PDI) is also crucial to prevent filter fouling by larger vesicles.
-
Lipid Composition: The rigidity and charge of the lipid bilayer can influence the deformability of the liposomes under pressure, affecting their passage through filter pores. The presence of DOPE-mPEG 2000 can influence the surface properties and stability of the liposomes.[7][8]
-
Concentration: Higher concentrations of liposomes can lead to faster filter clogging and reduced throughput.
-
-
Filter Selection:
-
Pore Size: A sterilizing-grade filter is defined by its ability to retain a standard challenge of Brevundimonas diminuta and typically has a nominal pore size of 0.22 µm.[9]
-
Membrane Material: Polyethersulfone (PES) is a commonly used membrane material for liposome filtration due to its low protein binding and good flow rate characteristics.[2][6] Other materials like polyvinylidene fluoride (B91410) (PVDF) may also be suitable. Compatibility of the liposome formulation with the filter material should always be verified to prevent lipid or drug adsorption.
-
Filter Design: The use of a prefilter (e.g., 0.45 µm or 0.8 µm) can help to remove larger particles and aggregates, thereby protecting the final sterilizing filter and improving overall throughput.[6] Dual-layer filters, which have a larger pore size prefilter layer integrated with a 0.22 µm final layer, are also effective.[6]
-
-
Process Parameters:
-
Pressure/Flow Rate: Applying excessive pressure can lead to liposome deformation, rupture, and loss of encapsulated content. It can also force larger liposomes through the filter, compromising sterility.[9][10] Conversely, very low pressure may result in slow processing times. The optimal pressure should be determined for each specific formulation.
-
Temperature: The temperature of the liposome preparation and the filtration setup should be controlled, as it can affect lipid bilayer fluidity and viscosity.
-
Section 2: Experimental Protocols
Protocol 2.1: Preparation of DOPE-mPEG 2000 Liposomes
This protocol describes a common method for preparing liposomes using the thin-film hydration technique followed by extrusion for size reduction.
Materials:
-
Primary lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)
-
Cholesterol
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DOPE-mPEG 2000)
-
Chloroform and Methanol (or other suitable organic solvent system)
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Active Pharmaceutical Ingredient (API) if applicable
-
Round-bottom flask
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Water bath
Procedure:
-
Dissolve the lipids (e.g., DSPC, cholesterol, and DOPE-mPEG 2000 in a desired molar ratio) in a chloroform/methanol mixture in a round-bottom flask.
-
Create a thin lipid film on the inner wall of the flask by removing the organic solvents using a rotary evaporator under vacuum at a temperature above the phase transition temperature of the primary lipid.
-
Hydrate the lipid film with the aqueous buffer (containing the API if it is hydrophilic) by rotating the flask in a water bath set to a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
Reduce the size of the MLVs to form large unilamellar vesicles (LUVs) by extrusion. Pass the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times (e.g., 10-15 passes) using a heated extruder.
-
Characterize the resulting liposome preparation for particle size, polydispersity index (PDI), and encapsulation efficiency.
Protocol 2.2: Sterile Filtration of Liposome Preparations
This protocol outlines the steps for sterile filtration of the prepared liposomes.
Materials:
-
Prepared liposome suspension
-
Sterile syringe filters (e.g., 0.22 µm PES membrane)
-
Sterile syringes
-
Sterile collection vials
-
Laminar flow hood or biosafety cabinet
Procedure:
-
Perform all operations in a laminar flow hood or biosafety cabinet to maintain sterility.
-
Pre-wet the sterile syringe filter with the formulation buffer to ensure proper performance.
-
Draw the liposome suspension into a sterile syringe.
-
Attach the sterile syringe filter to the syringe.
-
Gently and steadily apply pressure to the syringe plunger to pass the liposome suspension through the filter into a sterile collection vial. Avoid excessive pressure to prevent liposome rupture.
-
After filtration, characterize the sterile liposome preparation for particle size, PDI, and drug concentration to assess the impact of the filtration process.
-
Perform a filter integrity test (e.g., bubble point test) after filtration to ensure the filter was not compromised during the process.
Section 3: Data Presentation and Analysis
The impact of sterile filtration on the critical quality attributes of the liposome preparation must be quantified. Below are examples of how to present this data.
Table 1: Effect of Sterile Filtration on Liposome Physicochemical Properties
| Parameter | Before Filtration | After 0.22 µm Filtration | % Change |
| Mean Particle Size (nm) | 110 ± 5 | 105 ± 4 | -4.5% |
| Polydispersity Index (PDI) | 0.12 ± 0.02 | 0.10 ± 0.01 | -16.7% |
| Encapsulated Drug (µg/mL) | 500 ± 25 | 475 ± 20 | -5.0% |
| Lipid Recovery (%) | 100 | 95 ± 2 | -5.0% |
Table 2: Impact of Filtration Pressure on Throughput and Liposome Integrity
| Filtration Pressure (psi) | Volumetric Throughput (L/m²) | Mean Particle Size (nm) | Drug Leakage (%) |
| 10 | 50 | 106 ± 5 | 2 ± 0.5 |
| 20 | 150 | 105 ± 4 | 5 ± 1.0 |
| 30 | 300 | 102 ± 6 | 15 ± 2.5 |
Note: The data presented in these tables are illustrative and will vary depending on the specific liposome formulation and filtration parameters.
Section 4: Visualizing Experimental Workflows
Diagrams created using Graphviz can help to visualize the experimental processes.
Caption: Workflow for the preparation and sterile filtration of DOPE-mPEG 2000 liposomes.
Caption: Decision tree for the sterile filtration of liposome preparations.
Section 5: Troubleshooting
| Issue | Potential Cause(s) | Recommended Action(s) |
| High Pressure Buildup/Low Flow Rate | - Filter clogging due to large or aggregated liposomes.- High liposome concentration.- Incompatible filter membrane. | - Ensure liposome size is appropriate and PDI is low.- Consider using a prefilter.- Dilute the liposome suspension.- Evaluate different filter membrane materials. |
| Significant Product Loss (Low Lipid/Drug Recovery) | - Adsorption of lipids or drug to the filter membrane.- Liposome rupture due to excessive pressure. | - Select a low-binding filter membrane (e.g., PES).- Optimize filtration pressure.- Ensure the formulation is stable. |
| Change in Particle Size/PDI after Filtration | - Removal of larger liposomes by the filter.- Liposome fusion or aggregation post-filtration. | - This may be an expected outcome; assess if the final product meets specifications.- Evaluate the stability of the filtered formulation over time. |
| Filter Integrity Test Failure | - Filter was compromised before or during use.- Incorrect test procedure. | - Use a new, sterile filter.- Review and follow the manufacturer's instructions for the integrity test. |
Conclusion
The sterile filtration of DOPE-mPEG 2000 liposome preparations is a critical step in the manufacturing of parenteral drug products. By carefully considering the liposome characteristics, selecting the appropriate filter, and optimizing the process parameters, it is possible to achieve a sterile product while maintaining its desired quality attributes. The protocols and data presented in these application notes provide a framework for developing a robust and reproducible sterile filtration process. It is essential to perform validation studies for each specific liposome formulation to ensure the chosen filtration process is effective and does not adversely impact the final product.
References
- 1. tsapps.nist.gov [tsapps.nist.gov]
- 2. Optimizing the Filtration of Liposomes Using Sterilizing-Grade Filters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sterilization methods of liposomes: Drawbacks of conventional methods and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sterically stabilized liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Long-Term Stable Liposome Modified by PEG-Lipid in Natural Seawater - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. bioprocessintl.com [bioprocessintl.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing DOPE-mPEG MW 2000 Liposome Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with DOPE-mPEG MW 2000 liposomes. Our goal is to help you improve the stability and performance of your liposomal formulations.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Liposome (B1194612) Aggregation and Increased Particle Size
Question: My DOPE-mPEG 2000 liposome formulation is showing signs of aggregation and a significant increase in particle size over a short period. What could be the cause and how can I fix it?
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate PEGylation | The polyethylene (B3416737) glycol (PEG) layer provided by mPEG-DSPE 2000 creates a protective hydrophilic shield that prevents liposomes from getting too close to each other, a phenomenon known as steric stabilization.[1] If the concentration of the PEGylated lipid is too low, this shield will be incomplete, leading to aggregation. Solution: Increase the molar percentage of DSPE-mPEG 2000 in your lipid formulation. Optimal concentrations typically range from 2-10 mol%.[2] |
| High Liposome Concentration | Highly concentrated liposome suspensions increase the likelihood of collisions between particles, which can lead to aggregation.[2] Solution: If you observe aggregation, try diluting the liposome suspension for storage. |
| Suboptimal pH | The pH of your buffer can significantly impact the surface charge and stability of your liposomes. For DOPE-based liposomes, which are often designed to be pH-sensitive, deviations from the optimal pH can lead to instability.[3][4] Solution: Ensure your buffer pH is optimized for your specific formulation. For many applications, a neutral pH of 7.4 is a good starting point.[5] |
| Presence of Divalent Cations | Divalent cations like Ca²⁺ and Mg²⁺ can interact with the negatively charged phosphate (B84403) groups of the phospholipids, shielding the charge and reducing electrostatic repulsion between liposomes, which can induce aggregation. Solution: If your buffer contains high concentrations of divalent cations, consider using a buffer with a lower ionic strength or adding a chelating agent like EDTA to sequester these ions.[2] |
| Improper Storage Temperature | Storing liposomes at inappropriate temperatures can lead to instability. Freezing can be particularly damaging due to the formation of ice crystals that can rupture the vesicles.[2] High temperatures can increase the fluidity of the lipid bilayer, potentially leading to fusion. Solution: Store liposome suspensions at 4°C.[2][6] Avoid freezing unless you are lyophilizing the sample with a suitable cryoprotectant. |
Issue 2: Premature Leakage of Encapsulated Drug
Question: I'm observing significant leakage of my encapsulated drug from the DOPE-mPEG 2000 liposomes. How can I improve drug retention?
Possible Causes and Solutions:
| Cause | Solution |
| Inherent Instability of DOPE | 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) is a cone-shaped lipid that does not form stable bilayers on its own.[7] It has a tendency to form an inverted hexagonal phase, which can lead to leakage. Solution: Incorporate a "helper lipid" that stabilizes the bilayer structure. Cholesteryl hemisuccinate (CHEMS) is a common choice for creating pH-sensitive liposomes with DOPE, as it helps to stabilize the membrane at neutral pH.[5][7] |
| High Temperature During Processing or Storage | Elevated temperatures can increase the permeability of the lipid bilayer, leading to the leakage of encapsulated contents. Solution: Maintain a controlled, cool temperature during the preparation and storage of your liposomes. Storage at 4°C is generally recommended.[2] |
| pH-Induced Destabilization | DOPE-based liposomes are often designed to be pH-sensitive, releasing their contents in acidic environments.[5] If the pH of your formulation or storage buffer is too low, it can trigger premature drug release. Solution: Carefully control the pH of your solutions. For stable storage, maintain a neutral pH (around 7.4).[5] |
| Oxidation of Unsaturated Lipids | DOPE contains unsaturated double bonds that are susceptible to oxidation.[8] This can alter the properties of the lipid and compromise the integrity of the liposome membrane, leading to leakage. Solution: Store lipid stock solutions and liposome formulations under an inert gas like argon or nitrogen to minimize exposure to oxygen.[8] Storing at low temperatures (-20°C for lipid stocks) also slows down oxidation.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for DOPE-mPEG 2000 liposomes?
For short-term storage, it is best to keep your liposome suspension at 4°C.[2][6] Avoid freezing, as the formation of ice crystals can disrupt the liposome structure.[2] For long-term storage, lyophilization (freeze-drying) in the presence of a cryoprotectant is the recommended method.[2] Lipid stock solutions should be stored at -20°C under an inert atmosphere.[8]
Q2: How does the molar percentage of mPEG-DSPE 2000 affect liposome stability?
The molar percentage of mPEG-DSPE 2000 is a critical factor for stability. The PEG chains provide a steric barrier that prevents liposome aggregation.[1] Increasing the molar ratio of the PEGylated lipid generally enhances stability in the presence of divalent cations and improves circulation time in vivo.[1][9] However, very high concentrations of PEG-lipid can also affect the liposome's properties, such as its pH sensitivity.[10] A common starting point is between 2 and 10 mol%.[2]
Q3: Can I use sonication to prepare my DOPE-mPEG 2000 liposomes?
While sonication can be used to disperse the lipid film and form liposomes, it can also lead to the formation of a heterogeneous population of vesicles and potentially cause lipid degradation if not carefully controlled.[2] For more uniform and stable unilamellar vesicles, extrusion through polycarbonate membranes is the preferred method for size reduction after hydration of the lipid film.[2]
Q4: My application requires pH-sensitive liposomes. How does mPEG-DSPE 2000 affect this?
The inclusion of DSPE-mPEG 2000 can influence the pH-responsiveness of DOPE-based liposomes. It has been shown to shift the pH at which the liposomes become unstable and release their contents to more acidic regions.[9] It can also reduce the maximum percentage of leakage.[9] Therefore, it is important to optimize the concentration of DSPE-mPEG 2000 to achieve a balance between stability and the desired pH-sensitivity.
Experimental Protocols
Protocol 1: Preparation of DOPE-mPEG 2000 Liposomes by Lipid Film Hydration and Extrusion
This protocol describes a standard method for preparing unilamellar DOPE-based liposomes.
-
Lipid Film Formation: a. In a round-bottom flask, dissolve DOPE, a stabilizing lipid (e.g., CHEMS), and DSPE-mPEG 2000 in a suitable organic solvent like chloroform (B151607) at the desired molar ratio. b. Attach the flask to a rotary evaporator. c. Evaporate the solvent under vacuum at a temperature above the lipid transition temperature to form a thin, uniform lipid film on the flask wall. d. To ensure complete removal of the organic solvent, continue to dry the film under high vacuum for at least 1-2 hours.[2]
-
Hydration: a. Hydrate the lipid film with an aqueous buffer (e.g., 10 mM HEPES, pH 7.4) by adding the buffer to the flask and agitating. b. Vortex the mixture vigorously to form multilamellar vesicles (MLVs).
-
Size Reduction (Extrusion): a. To produce unilamellar vesicles of a defined size, pass the MLV suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a lipid extruder. b. Repeat the extrusion process 10-20 times to ensure a narrow and uniform size distribution.
Protocol 2: Characterization of Liposome Stability by Dynamic Light Scattering (DLS)
DLS is a common technique to monitor the size distribution and aggregation of liposomes over time.
-
Sample Preparation: Dilute a small aliquot of your liposome formulation in the same buffer used for hydration to a suitable concentration for DLS analysis.
-
Measurement: Place the sample in the DLS instrument and measure the particle size distribution and polydispersity index (PDI).
-
Stability Study: Store the liposome formulation under different conditions (e.g., 4°C, room temperature).
-
Monitoring: At regular time intervals (e.g., 0, 24, 48, 72 hours), take an aliquot of the stored sample, prepare it as in step 1, and measure the size and PDI. An increase in the average particle size and PDI over time indicates aggregation and instability.
Visualizations
Caption: Experimental workflow for the preparation and stability characterization of DOPE-mPEG 2000 liposomes.
Caption: Key factors influencing the stability of DOPE-mPEG 2000 liposomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pH-Sensitive Liposomes for Enhanced Cellular Uptake and Cytotoxicity of Daunorubicin in Melanoma (B16-BL6) Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. What is the shelf - life of DOPE - PEG2000? - Blog [shochem.com]
- 9. pH-sensitive, serum-stable and long-circulating liposomes as a new drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Preventing Aggregation of DOPE-mPEG MW 2000 Nanoparticles
Welcome to the technical support center for DOPE-mPEG MW 2000 nanoparticle formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting aggregation issues during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of DOPE-mPEG MW 2000 in preventing nanoparticle aggregation?
A1: DOPE-mPEG MW 2000 is a PEGylated lipid that plays a crucial role in preventing nanoparticle aggregation through steric hindrance. The polyethylene (B3416737) glycol (PEG) chain of molecular weight 2000 daltons creates a hydrophilic protective layer on the surface of the nanoparticles. This "stealth" layer provides a physical barrier that prevents nanoparticles from coming into close contact and sticking together, thus maintaining a stable dispersion.
Q2: What are the key factors that can lead to the aggregation of my DOPE-mPEG MW 2000 nanoparticles?
A2: Several factors can contribute to the aggregation of your nanoparticles, including:
-
Suboptimal Formulation: Incorrect ratios of lipids, insufficient concentration of DOPE-mPEG MW 2000, or the absence of other stabilizing agents can lead to instability.
-
Inappropriate Buffer Conditions: The pH and ionic strength of the buffer are critical. A pH close to the isoelectric point of the nanoparticles or high ionic strength can reduce electrostatic repulsion and promote aggregation.
-
Improper Storage: Storing nanoparticles at incorrect temperatures or subjecting them to freeze-thaw cycles can induce aggregation.
-
High Nanoparticle Concentration: Very high concentrations of nanoparticles can increase the likelihood of collisions and subsequent aggregation.
Q3: How can I visually identify aggregation in my nanoparticle suspension?
A3: Visual signs of aggregation can include:
-
Increased Turbidity: The suspension may appear cloudier than a stable formulation.
-
Precipitation: Visible particles or sediment may be observed at the bottom of the container.
-
Phase Separation: The formation of distinct layers or an uneven distribution of particles in the suspension.
Q4: What characterization techniques are recommended for detecting and quantifying aggregation?
A4: The most common and effective techniques are:
-
Dynamic Light Scattering (DLS): This technique measures the hydrodynamic diameter and Polydispersity Index (PDI) of the nanoparticles. A significant increase in the average particle size and a high PDI (typically > 0.3) are indicative of aggregation.
-
Zeta Potential Measurement: This technique measures the surface charge of the nanoparticles. A zeta potential value close to zero (between -10 mV and +10 mV) suggests a higher likelihood of aggregation due to reduced electrostatic repulsion.
Q5: What are the recommended storage conditions for DOPE-mPEG MW 2000 and the formulated nanoparticles?
A5: For DOPE-mPEG MW 2000 raw material, it is recommended to store it at -20°C to prevent oxidation and hydrolysis of the lipid components. For formulated nanoparticles, storage at 4°C in a buffer with optimal pH and ionic strength is generally recommended for short-term stability. For long-term storage, lyophilization (freeze-drying) with a suitable cryoprotectant may be necessary. It is crucial to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide provides solutions to common issues encountered during the formulation of DOPE-mPEG MW 2000 nanoparticles.
| Problem | Potential Cause | Recommended Solution |
| Immediate aggregation upon nanoparticle formation. | Insufficient DOPE-mPEG MW 2000 concentration. | Increase the molar ratio of DOPE-mPEG MW 2000 in your formulation. A common starting point is 1-5 mol%. |
| Inappropriate buffer pH. | Ensure the buffer pH is not close to the isoelectric point of your nanoparticles. For many lipid-based nanoparticles, a pH between 6.5 and 7.5 is suitable. | |
| High ionic strength of the buffer. | Use a buffer with a lower ionic strength (e.g., 10-50 mM) to enhance electrostatic repulsion between nanoparticles. | |
| Nanoparticles aggregate after a few days of storage at 4°C. | Long-term instability. | Consider increasing the DOPE-mPEG MW 2000 concentration for enhanced steric stabilization. Ensure the storage buffer is optimized for pH and ionic strength. |
| Oxidation or hydrolysis of lipids. | Prepare nanoparticles using freshly sourced DOPE-mPEG MW 2000 and de-gassed buffers. Store the final formulation under an inert gas like argon or nitrogen. | |
| High Polydispersity Index (PDI) observed in DLS. | Incomplete or uneven hydration of the lipid film. | Ensure the lipid film is thin and uniform before hydration. The hydration buffer should be heated above the phase transition temperature of all lipid components. |
| Inefficient size reduction method. | If using extrusion, ensure a sufficient number of passes (typically 10-20) through the polycarbonate membrane. If using sonication, optimize the sonication time and power. | |
| Inconsistent results between batches. | Variability in the preparation process. | Standardize all steps of the formulation process, including lipid film formation, hydration, and size reduction. Use a controlled and reproducible method like microfluidics if possible. |
| Quality of DOPE-mPEG MW 2000. | Use high-purity DOPE-mPEG MW 2000 from a reputable supplier and store it under the recommended conditions. |
Data Presentation
The following tables provide illustrative data on how formulation parameters can affect the characteristics of PEGylated nanoparticles. Note: The data presented here is for DSPE-mPEG 2000, a related but different PEGylated lipid, and should be used as a general guide. It is recommended to perform your own optimization experiments for DOPE-mPEG MW 2000 formulations.
Table 1: Effect of Buffer pH on DSPE-PEG 2000 Liposome Characteristics
| pH | Average Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 5.5 | 165 | 0.18 | -25 |
| 7.4 | 162 | 0.15 | -28 |
| 8.5 | 170 | 0.21 | -32 |
Table 2: Effect of DSPE-PEG 2000 Concentration on Liposome Stability
| DSPE-PEG 2000 (mol%) | Average Diameter (nm) | Polydispersity Index (PDI) | Stability after 7 days at 4°C |
| 1 | 180 | 0.25 | Signs of aggregation |
| 5 | 155 | 0.12 | Stable |
| 10 | 130 | 0.10 | Stable |
Experimental Protocols
1. Preparation of DOPE-mPEG MW 2000 Nanoparticles by Thin-Film Hydration
This protocol describes a common method for preparing liposomes incorporating DOPE-mPEG MW 2000.
Materials:
-
Primary lipid (e.g., DOPC, DSPC)
-
Cholesterol
-
DOPE-mPEG MW 2000
-
Organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture)
-
Aqueous hydration buffer (e.g., PBS, HEPES)
Procedure:
-
Lipid Dissolution: Dissolve the primary lipid, cholesterol, and DOPE-mPEG MW 2000 in the organic solvent in a round-bottom flask. Ensure all lipids are completely dissolved to form a clear solution.
-
Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure. This will form a thin, uniform lipid film on the inner surface of the flask.
-
Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with the aqueous buffer pre-heated to a temperature above the phase transition temperature (Tc) of the highest Tc lipid component. Agitate the flask by vortexing or gentle shaking to form multilamellar vesicles (MLVs).
-
Size Reduction (Extrusion):
-
Load the MLV suspension into an extruder.
-
Pass the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) for 10-20 cycles. This will produce unilamellar vesicles (LUVs) with a more uniform size distribution.
-
-
Characterization: Analyze the resulting nanoparticle suspension for particle size, PDI, and zeta potential using DLS.
2. Characterization of Nanoparticle Aggregation by Dynamic Light Scattering (DLS)
Procedure:
-
Sample Preparation: Dilute a small aliquot of the nanoparticle suspension in the same buffer used for hydration to a suitable concentration for DLS measurement. The solution should be optically clear or slightly opalescent.
-
Instrument Setup: Set the measurement parameters on the DLS instrument, including the viscosity and refractive index of the dispersant and the measurement temperature.
-
Measurement: Transfer the diluted sample to a clean cuvette, ensuring no air bubbles are present. Place the cuvette in the instrument and allow it to equilibrate.
-
Data Acquisition: Perform the DLS measurement, collecting data on the fluctuations in scattered light intensity.
-
Data Analysis: The instrument's software will calculate the Z-average hydrodynamic diameter and the Polydispersity Index (PDI). An increase in the Z-average and a PDI value greater than 0.3 are indicative of aggregation.
Mandatory Visualizations
Caption: Experimental workflow for the preparation and characterization of DOPE-mPEG MW 2000 nanoparticles.
Caption: Troubleshooting flowchart for addressing aggregation issues in DOPE-mPEG MW 2000 nanoparticle formulations.
issues with drug leakage from DOPE-mPEG liposomes
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) and poly(ethylene glycol)-modified lipid (mPEG) liposomal formulations.
Troubleshooting Guide: Drug Leakage from DOPE-mPEG Liposomes
Premature drug leakage is a common issue encountered during the development of liposomal drug delivery systems. The following guide addresses potential causes and solutions for drug leakage from DOPE-mPEG liposomes.
| Issue | Potential Cause | Recommended Solution |
| High initial drug leakage immediately after preparation | Inherent instability of DOPE: DOPE has a cone-like molecular shape that favors the formation of an unstable inverted hexagonal (HII) phase over a stable bilayer, leading to vesicle fusion and leakage. | - Incorporate helper lipids: Including lipids like cholesterol or phosphatidylcholine (PC) can enhance bilayer rigidity and stability by filling intermolecular spaces. A PC to DOPE ratio of 4:1 can promote the formation of stable unilamellar vesicles. - Optimize PEG-lipid concentration: Ensure a sufficient concentration of DOPE-mPEG is used to stabilize the liposome (B1194612) surface. |
| Suboptimal drug-to-lipid ratio: An excessively high drug-to-lipid ratio can disrupt the liposomal membrane, leading to leakage.[1][2] | - Determine the optimal drug-to-lipid ratio: Systematically vary the drug-to-lipid ratio to find the highest concentration that maintains liposomal integrity and minimizes leakage.[1][3] | |
| Inefficient drug loading: The chosen drug loading method may not be suitable for the specific drug, resulting in a large fraction of unencapsulated, free drug. | - Select an appropriate loading method: For amphipathic weak bases or acids, active or remote loading methods using pH or ion gradients can achieve high encapsulation efficiencies.[4] - Optimize loading conditions: Adjust parameters such as temperature, pH, and incubation time to maximize drug encapsulation. | |
| Drug leakage during storage | Inappropriate storage temperature: Storing liposomes at temperatures above 4°C can increase the mobility of the lipid molecules and the likelihood of vesicle fusion and drug leakage. | - Store liposomes at 4°C: This temperature helps to minimize membrane fluidity and maintain vesicle integrity. - Avoid freezing: The formation of ice crystals during freezing can disrupt the liposomal membrane, leading to significant drug leakage upon thawing.[5] |
| Lipid oxidation and hydrolysis: Phospholipids, particularly those with unsaturated acyl chains like DOPE, are susceptible to oxidation and hydrolysis, which can compromise membrane integrity. | - Use high-purity lipids: Ensure the lipids used are of high quality and have low levels of impurities. - Protect from light and oxygen: Store liposome preparations in amber vials and consider purging with an inert gas like argon or nitrogen to minimize oxidation. - Maintain a neutral pH: Storing liposomes in a buffer with a neutral pH can help to reduce the rate of lipid hydrolysis.[6] | |
| Drug leakage in biological fluids (e.g., serum) | Interaction with serum proteins: Adsorption of serum proteins onto the liposome surface can destabilize the membrane and induce drug release. | - Optimize PEG density: A sufficient density of PEG on the liposome surface provides a steric barrier that reduces protein binding.[7][8] |
| Anti-PEG antibody response: Pre-existing or induced anti-PEG antibodies can bind to the PEG chains on the liposome surface, leading to complement activation and the formation of the membrane attack complex (C5b-9), which can create pores in the liposome membrane and cause drug release.[9][10] | - Consider alternative surface modifications: If anti-PEG antibodies are a concern, explore other hydrophilic polymers for surface modification. |
Frequently Asked Questions (FAQs)
Q1: Why are my DOPE-mPEG liposomes aggregating?
A1: Aggregation can be caused by several factors. Insufficient PEGylation can expose the hydrophobic lipid core, leading to vesicle fusion. The inherent instability of DOPE, which prefers to form non-bilayer structures, can also contribute to aggregation.[11] Additionally, if the zeta potential of your liposomes is close to zero, there is a lack of electrostatic repulsion between vesicles, which can lead to aggregation.[11] To address this, ensure you have an adequate concentration of DOPE-mPEG and consider incorporating charged lipids to increase the magnitude of the zeta potential.
Q2: How does the molecular weight of mPEG affect liposome stability?
A2: The molecular weight of the PEG chain influences the thickness of the protective hydrophilic layer on the liposome surface. Generally, a PEG molecular weight of 2000 Da is considered effective for providing steric stabilization and prolonging circulation time in vivo.[7] However, the optimal molecular weight can depend on the specific lipid composition and the intended application.
Q3: Can the drug I am encapsulating influence liposome stability?
A3: Yes, the physicochemical properties of the encapsulated drug can significantly impact liposome stability. For example, highly lipophilic drugs may partition into the lipid bilayer and disrupt its packing, leading to increased permeability and drug leakage. The drug-to-lipid ratio is a critical parameter to optimize for each specific drug-liposome formulation.[3][11]
Q4: What is the "PEG dilemma" and how does it relate to DOPE-mPEG liposomes?
A4: The "PEG dilemma" refers to the fact that while PEGylation is excellent for prolonging circulation time and improving stability, the dense PEG layer can also hinder the interaction of the liposome with target cells and inhibit the release of the drug at the desired site.[12] For DOPE-based liposomes, which are often designed to be pH-sensitive, the cleavage of the PEG-lipid linker in the acidic tumor microenvironment or within endosomes can be a strategy to overcome this dilemma by shedding the PEG coat and exposing the fusogenic DOPE lipid to facilitate drug release.[12]
Quantitative Data Summary
The following table summarizes key quantitative parameters influencing the stability and drug retention of liposomes.
| Parameter | Value/Range | Impact on Drug Leakage | Reference |
| PEG-DSPE Molar Percentage | 5-10 mol% | Increasing PEG density generally improves stability and reduces leakage in biological fluids by preventing protein adsorption. | [7][8] |
| Drug-to-Lipid Ratio (Doxorubicin) | 0.05 to 0.4 (wt/wt) | Increasing the drug-to-lipid ratio for drugs that precipitate inside the liposome can significantly increase drug retention. | [1][2] |
| Storage Temperature | 4°C | Optimal for minimizing lipid mobility and preventing fusion. | [6] |
| < 0°C (freezing) | Can cause irreversible damage to the liposome structure and lead to significant drug leakage. | [5] |
Experimental Protocols
Protocol 1: ANTS/DPX Liposome Leakage Assay
This fluorescence dequenching assay is used to measure the release of encapsulated contents from liposomes.[12][13]
Materials:
-
Lipid mixture including DOPE and DOPE-mPEG
-
ANTS (8-aminonaphthalene-1,3,6-trisulfonic acid, disodium (B8443419) salt)
-
DPX (p-xylene-bis-pyridinium bromide)
-
Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
-
Fluorometer
Procedure:
-
Lipid Film Hydration: Prepare a thin lipid film by dissolving the lipids in an organic solvent (e.g., chloroform/methanol) and evaporating the solvent under a stream of nitrogen gas followed by vacuum desiccation.
-
Hydration with ANTS/DPX: Hydrate the lipid film with a solution containing 12.5 mM ANTS and 45 mM DPX in the hydration buffer.[14] This encapsulates the fluorescent probe and its quencher.
-
Liposome Formation: Subject the hydrated lipid mixture to several freeze-thaw cycles followed by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) to form large unilamellar vesicles (LUVs).
-
Removal of Unencapsulated Probe: Separate the liposomes from the unencapsulated ANTS and DPX using a size-exclusion chromatography column equilibrated with the hydration buffer.
-
Leakage Measurement:
-
Dilute the liposome suspension to a suitable concentration in the hydration buffer.
-
Monitor the fluorescence intensity of ANTS (excitation ~360 nm, emission ~530 nm) over time. An increase in fluorescence indicates leakage of ANTS and/or DPX, leading to dequenching.
-
To determine the maximum fluorescence (100% leakage), add a detergent (e.g., Triton X-100) to disrupt the liposomes completely.
-
-
Data Analysis: Calculate the percentage of leakage at each time point relative to the maximum fluorescence after detergent lysis.
Protocol 2: HPLC Quantification of Drug Release
This method is used to quantify the amount of free drug that has leaked from the liposomes.
Materials:
-
Liposome formulation containing the drug of interest
-
Release medium (e.g., phosphate-buffered saline, serum)
-
Centrifugal filter units or dialysis cassettes with an appropriate molecular weight cutoff
-
HPLC system with a suitable column and detector for the drug of interest
-
Mobile phase and standards for the drug
Procedure:
-
Incubation: Incubate the liposome formulation in the release medium at a controlled temperature (e.g., 37°C).
-
Separation of Free Drug: At predetermined time points, take an aliquot of the sample and separate the free drug from the liposome-encapsulated drug. This can be achieved by:
-
Ultracentrifugation: Pellet the liposomes and analyze the supernatant for the free drug.
-
Centrifugal Filtration: Use a centrifugal filter unit to retain the liposomes while allowing the free drug to pass through into the filtrate.
-
Dialysis: Place the liposome suspension in a dialysis bag against a large volume of release medium. The free drug will diffuse out of the bag over time.
-
-
HPLC Analysis:
-
Data Analysis:
-
Create a standard curve using known concentrations of the drug.
-
Determine the concentration of the leaked drug in the samples at each time point.
-
To determine the total drug concentration, lyse an aliquot of the original liposome suspension with a suitable solvent (e.g., methanol) and analyze it by HPLC.
-
Calculate the cumulative percentage of drug release over time.
-
Visualizations
Caption: Experimental workflow for the preparation and characterization of DOPE-mPEG liposomes.
Caption: Troubleshooting decision tree for addressing drug leakage from DOPE-mPEG liposomes.
References
- 1. liposomes.ca [liposomes.ca]
- 2. Influence of drug-to-lipid ratio on drug release properties and liposome integrity in liposomal doxorubicin formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The significance of drug-to-lipid ratio to the development of optimized liposomal formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2020150412A1 - Preparing liposomes with high drug loading capacity and the use thereof - Google Patents [patents.google.com]
- 5. High-Performance Liquid Chromatography (HPLC) Quantification of Liposome-Delivered Doxorubicin in Arthritic Joints of Collagen-Induced Arthritis Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of polyethylene glycol coating of different molecular weights and densities on liposome properties [ouci.dntb.gov.ua]
- 7. Influence of Polyethylene Glycol Density and Surface Lipid on Pharmacokinetics and Biodistribution of Lipid-Calcium-Phosphate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of Surface Polyethylene Glycol (PEG) Density on Biodegradable Nanoparticle Transport in Mucus ex vivo and Distribution in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Premature Drug Release from Polyethylene Glycol (PEG)-Coated Liposomal Doxorubicin via Formation of the Membrane Attack Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 11. researchgate.net [researchgate.net]
- 12. A Fluorescence Dequenching-based Liposome Leakage Assay to Measure Membrane Permeabilization by Pore-forming Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. en.bio-protocol.org [en.bio-protocol.org]
- 14. Assays of Volume Change, Membrane Fusion and Membrane Permeability—Note 14.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing PEG Density on Liposome Surfaces
Welcome to the technical support center for optimizing Polyethylene Glycol (PEG) density on liposome (B1194612) surfaces. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during liposome PEGylation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and characterization of PEGylated liposomes in a question-and-answer format.
Question 1: Why is the circulation half-life of my PEGylated liposomes shorter than expected?
Answer: A shorter-than-expected circulation half-life can be attributed to several factors related to PEG density and liposome characteristics.
-
Insufficient PEG Density: A low PEG surface density may not provide an adequate steric barrier to prevent opsonization and subsequent clearance by the mononuclear phagocyte system (MPS).[1][2][3] It has been reported that a minimum of 3 mol% of amphipathic PEG is required for activity.[4] For neutral liposomes, approximately 5 mol% PEG-lipid is generally sufficient for long circulation.[5]
-
Suboptimal PEG Molecular Weight (MW): The length of the PEG chain is crucial. While very short PEG molecules may not effectively prevent protein absorption, very long chains can decrease transfection activity.[2] PEG with a molecular weight of 2000 Da (PEG2000) is frequently used to achieve RES-avoidance.[6] Increasing the PEG MW from 750 Da to 5 kDa has been shown to prolong blood circulation and reduce MPS uptake.[1]
-
"Accelerated Blood Clearance (ABC) Phenomenon": Repeated injections of PEGylated liposomes can induce the production of anti-PEG IgM antibodies, leading to rapid clearance of subsequent doses.[2][7] This is a significant consideration in multi-dose studies. Increasing PEG surface density has been shown to reduce the extent of this clearance.[1]
-
Liposome Size: Larger liposomes, even with adequate PEGylation, can be cleared more rapidly from circulation.[8] Liposomes with a diameter of around 100 nm are often optimized for prolonged circulation.[9]
-
PEG Shedding: PEG-lipids can gradually desorb from the liposome surface during circulation, especially if not stably anchored, leading to a loss of the "stealth" properties.[6][10]
Question 2: I am observing aggregation of my PEGylated liposomes. What could be the cause?
Answer: Liposome aggregation, even after PEGylation, can occur due to the following reasons:
-
Low PEG Density: Insufficient PEG coverage fails to create a steric barrier that prevents inter-liposomal interactions.[1] Formulations with 10 mol% PEGylated lipids have been shown to prevent aggregation in whole blood, whereas lower concentrations (3 and 5 mol%) resulted in agglomeration.[1]
-
Inadequate Hydration: Poor hydration of the lipid film during liposome preparation can lead to the formation of large, multilamellar vesicles that are more prone to aggregation.[11] Ensure hydration is performed above the transition temperature (Tc) of the lipids.[11]
-
Incorrect Buffer Conditions: The pH and ionic strength of the buffer can influence liposome surface charge and stability. For liposomes containing lipids with ionizable headgroups, pH changes can lead to aggregation.[11]
Question 3: My drug encapsulation efficiency is low after PEGylation. Why is this happening?
Answer: A decrease in encapsulation efficiency can be a consequence of the PEGylation process itself.
-
Interference with Liposome Formation: Incorporating a high concentration of PEG-lipid (e.g., 12 mol%) can compromise liposome formation and stability, leading to reduced drug loading.[1] The detergent-like properties of PEG-lipids can disrupt the bilayer integrity at high concentrations.[6]
-
PEGylation Method: The pre-insertion method, where PEG-lipids are included in the initial lipid mixture, can sometimes lead to PEG being present on both the inner and outer leaflets of the bilayer, potentially affecting the encapsulated volume and drug retention.[12] The post-insertion method, where PEG-lipids are incorporated into pre-formed liposomes, can sometimes mitigate this issue.[2][13]
-
Increased Membrane Permeability: The incorporation of PEG-lipids can sometimes alter the packing of the lipid bilayer, potentially increasing its permeability and leading to leakage of the encapsulated drug.[14]
Question 4: How can I accurately determine the PEG density on my liposomes?
Answer: Quantifying PEG density is crucial for optimizing your formulation. While there is no single direct method, several techniques can be employed:
-
Fluorescence-based Single Liposome Assay: This method allows for the quantification of PEG-lipid density on individual liposomes, providing insights into the heterogeneity of the population.[15]
-
Reversed-Phase High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detector (ELSD): This technique can be used for the simultaneous determination of all lipid components in the formulation, including the PEG-conjugated lipid, allowing for the calculation of its molar percentage.[16]
-
Cryogenic Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): This surface-sensitive technique can be used to characterize the PEG-coating of liposomes.[17]
-
Zeta Potential Measurement: While not a direct measure of density, a near-neutral zeta potential can be indicative of successful PEGylation and surface shielding.[6][18]
Frequently Asked Questions (FAQs)
Q1: What is the optimal PEG density for liposomes?
A1: The optimal PEG density is application-dependent and is influenced by factors such as the liposome size, lipid composition, and the intended therapeutic outcome. Generally, for achieving prolonged circulation (a "stealth" effect), a PEG concentration of 2 to 10 mol% is often cited.[1][5][9] For instance, DSPC liposomes incorporating between 2 and 5 mol% DSPE-PEG2000 have been shown to be stable and exhibit extended circulation lifetimes.[9] However, for applications requiring cellular uptake, a lower PEG density might be preferable to avoid the "PEG dilemma," where the steric hindrance from PEG inhibits interaction with target cells.[5][7][19]
Q2: What is the difference between the "pre-insertion" and "post-insertion" methods of PEGylation?
A2: These are the two primary methods for preparing PEGylated liposomes.[2][]
-
Pre-insertion Method: PEG-conjugated lipids are mixed with the other lipids before the formation of the liposomes (e.g., during the thin-film hydration step).[2] This method is straightforward but may result in PEG being on both the inner and outer leaflets of the liposome.[12]
-
Post-insertion Method: Pre-formed liposomes are incubated with a solution of PEG-lipid micelles. The PEG-lipids then spontaneously insert into the outer leaflet of the liposome bilayer.[13][21] This method allows for more control over the surface modification and is particularly useful for drug-loaded liposomes.[2]
Q3: How does the molecular weight of PEG affect liposome properties?
A3: The molecular weight (MW) of the PEG chain significantly impacts the effectiveness of the steric barrier.
-
Longer Circulation: Increasing the PEG MW generally leads to a longer circulation half-life. For example, increasing the PEG MW from 750 Da to 5 kDa has been shown to prolong circulation.[1]
-
Steric Hindrance: Higher MW PEGs create a thicker hydrophilic layer on the liposome surface, which can more effectively prevent protein adsorption and opsonization.[1] However, this increased steric hindrance can also interfere with the binding of targeting ligands to their receptors on cell surfaces.[8]
-
Liposome Stability: Very high MW PEGs can potentially destabilize the liposome structure.[1]
Q4: What is the "PEG dilemma"?
A4: The "PEG dilemma" refers to the contradictory effects of PEGylation.[5][7][19] While the dense hydrophilic layer of PEG is excellent for prolonging circulation time by preventing clearance by the immune system, this same steric barrier can also:
-
Inhibit Cellular Uptake: The PEG layer can hinder the interaction of liposomes with target cells, reducing their uptake.[5][22]
-
Prevent Endosomal Escape: For liposomes that are taken up by cells via endocytosis, the PEG coating can interfere with their ability to escape the endosome and release their cargo into the cytoplasm.[7][22]
Strategies to overcome the PEG dilemma include using cleavable PEG lipids that are removed in the target microenvironment or attaching targeting ligands to the distal end of the PEG chain.[2][19]
Quantitative Data Summary
The following tables summarize key quantitative data from the literature regarding the effect of PEGylation parameters on liposome properties.
Table 1: Effect of PEG-lipid Molar Concentration on Liposome Properties
| PEG-lipid (mol%) | Liposome System | Observed Effect | Reference(s) |
| 0.5 - 5 | DSPC liposomes with DSPE-PEG2000 | Increased circulation half-life with increasing mol%. | [9] |
| 2 - 5 | DSPC liposomes with DSPE-PEG2000 | Stable preparations with extended circulation lifetimes. | [9] |
| 3 | Amphipathic PEG in liposomes | Minimum concentration required for prolonged circulation. | [4] |
| 3.7 | PEG-PE in small liposomes (≤ 200 nm) | Maximal enhancement of circulation time. | [8] |
| 5 | Neutral liposomes | Generally allows for long-term circulation. | [5] |
| 10 | PEGylated lipids in liposomes | Prevented liposome aggregation in whole blood. | [1] |
| ≥ 10 | DSPE-PEG2000 in DSPC liposomes | Formation of bilayer disks or mixed micelles. | [9] |
| 12 | PEG-lipid conjugate | Reduced drug loading and in vivo distribution. | [1] |
Table 2: Effect of PEG Molecular Weight on Liposome Circulation
| PEG MW (Da) | Liposome/Micelle System | Circulation Half-life / MPS Uptake | Reference(s) |
| 350 - 2000 | PEGylated liposomes | Negligible differences in circulation time. | [1] |
| 750 | PEGylated liposomes | Comparable to non-PEGylated liposomes. | [1] |
| 2000 | PEGylated micelles | 4.6 min half-life. | [1] |
| 5000 | PEGylated liposomes | Prolonged blood circulation and reduced MPS uptake. | [1] |
| 10000 | PEGylated micelles | 7.5 min half-life. | [1] |
| 20000 | PEGylated micelles | 17.7 min half-life. | [1] |
Experimental Protocols & Workflows
Protocol 1: Preparation of PEGylated Liposomes by the Thin-Film Hydration (Pre-insertion) Method
This protocol describes the preparation of PEGylated liposomes where the PEG-lipid is incorporated during the initial formulation stage.
Caption: Workflow for preparing PEGylated liposomes using the pre-insertion method.
Protocol 2: PEGylation of Pre-formed Liposomes by the Post-Insertion Method
This protocol outlines the steps for incorporating PEG-lipids into already formed liposomes.
Caption: Workflow for the post-insertion method of liposome PEGylation.
Logical Relationship: The "PEG Dilemma"
This diagram illustrates the conflicting outcomes of liposome PEGylation, known as the "PEG dilemma."
Caption: The dual role of PEG-induced steric hindrance leading to the "PEG Dilemma".
References
- 1. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diversity of PEGylation methods of liposomes and their influence on RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEGylated Liposomes Production - CD Bioparticles [cd-bioparticles.net]
- 4. Prolonged circulation time in vivo of large unilamellar liposomes composed of distearoyl phosphatidylcholine and cholesterol containing amphipathic poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Polyethyleneglycol Dilemma: Advantage and Disadvantage of PEGylation of Liposomes for Systemic Genes and Nucleic Acids Delivery to Tumors [jstage.jst.go.jp]
- 6. Influence of Polyethylene Glycol Density and Surface Lipid on Pharmacokinetics and Biodistribution of Lipid-Calcium-Phosphate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advantages and Disadvantages of PEGylated Liposomes in Drug Delivery System | Biopharma PEG [biochempeg.com]
- 8. Activity of amphipathic poly(ethylene glycol) 5000 to prolong the circulation time of liposomes depends on the liposome size and is unfavorable for immunoliposome binding to target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. The Post-insertion Method for the Preparation of PEGylated Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Simultaneous Determination of Polyethylene Glycol-Conjugated Liposome Components by Using Reversed-Phase High-Performance Liquid Chromatography with UV and Evaporative Light Scattering Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Impact of Surface Polyethylene Glycol (PEG) Density on Biodegradable Nanoparticle Transport in Mucus ex vivo and Distribution in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 21. researchgate.net [researchgate.net]
- 22. Challenges in Development of Targeted Liposomal Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of Buffer pH on DOPE-mPEG Liposome Formation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the critical role of buffer pH in the successful formation of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) and methoxy-polyethylene glycol (mPEG) liposomes.
Frequently Asked Questions (FAQs)
Q1: Why is the buffer pH so important during the formation of DOPE-mPEG liposomes?
A1: The buffer pH during the hydration of the lipid film is a critical parameter that significantly influences the physicochemical properties of the resulting DOPE-mPEG liposomes. DOPE has a cone-shaped molecular structure and does not readily form stable bilayer vesicles on its own, instead favoring an inverted hexagonal phase. The inclusion of mPEG-conjugated lipids helps to stabilize the lamellar bilayer structure. However, the charge status of the lipid headgroups, particularly if other ionizable lipids are included in the formulation (like cholesteryl hemisuccinate - CHEMS), is highly dependent on the pH. This, in turn, affects the electrostatic interactions between lipids, influencing liposome (B1194612) size, stability, and encapsulation efficiency. For many pH-sensitive formulations, a neutral or slightly alkaline pH is used during formation to ensure the stability of the bilayer, which can then be designed to become unstable and release its cargo in an acidic environment.[1][2]
Q2: What is the optimal pH range for hydrating a DOPE-mPEG lipid film?
A2: The optimal pH for hydration is highly dependent on the specific lipid composition of your formulation. For many standard DOPE-mPEG liposomes, a neutral pH of around 7.4 is often used to ensure stability.[3] If your formulation includes a pH-sensitive lipid like CHEMS, the hydration is typically performed at a pH where CHEMS is ionized (neutral to alkaline) to stabilize the lamellar phase of DOPE.[2] For specialized applications, such as encapsulating pH-sensitive drugs, the hydration buffer may be acidic.[4][5] It is crucial to consult literature specific to your formulation or perform pH optimization studies.
Q3: How does the buffer pH affect the encapsulation of drugs into DOPE-mPEG liposomes?
A3: The buffer pH plays a significant role in drug encapsulation, primarily through two mechanisms:
-
Influence on Liposome Structure: An optimal pH promotes the formation of stable, well-formed vesicles, which is a prerequisite for efficient drug entrapment.
-
Drug Ionization and Solubility: The pH of the hydration buffer determines the ionization state of the drug. For passive encapsulation of hydrophilic drugs, the drug is dissolved in the hydration buffer. The encapsulation efficiency can be influenced by the drug's solubility and charge at that specific pH. For active loading techniques, a pH gradient across the liposome membrane is often created to drive the encapsulation of ionizable drugs.[6] For example, a weakly basic drug can be efficiently loaded into liposomes with an acidic interior.[4]
Q4: Can the buffer pH influence the long-term stability of my DOPE-mPEG liposome formulation?
A4: Yes, the pH of the final liposome suspension is critical for long-term stability. Liposomes are most stable when there is sufficient electrostatic repulsion between them to prevent aggregation. The surface charge of liposomes, measured as zeta potential, is influenced by the pH of the surrounding buffer. Storing liposomes at a pH that maintains a significant surface charge (either positive or negative) can enhance their colloidal stability. Additionally, extreme pH values can lead to the hydrolysis of phospholipids (B1166683) over time, compromising the integrity of the liposomes.
Troubleshooting Guide
| Problem | Potential Cause Related to Buffer pH | Suggested Solution |
| Liposome Aggregation During Formation | The pH of the hydration buffer is close to the isoelectric point of the liposomes, leading to a near-neutral surface charge and reduced electrostatic repulsion. | Adjust the pH of the hydration buffer to be further away from the isoelectric point to increase the magnitude of the zeta potential. Consider including a charged lipid in your formulation to enhance surface charge. |
| Large and Polydisperse Liposomes | The pH of the hydration buffer is not optimal for the self-assembly of the specific lipid mixture, leading to the formation of irregular or multilamellar vesicles. | Systematically vary the pH of the hydration buffer (e.g., from 6.0 to 8.0) to identify the optimal condition for your specific lipid composition. Ensure the hydration temperature is above the phase transition temperature of all lipids.[7] |
| Low Encapsulation Efficiency | The pH of the hydration buffer is suboptimal for the solubility or charge state of the drug, or it is compromising the integrity of the forming vesicles. | For passive loading, adjust the buffer pH to maximize the solubility of the drug. For ionizable drugs, consider using a pH gradient loading technique by preparing the liposomes in a buffer of a certain pH and then exchanging the external buffer to create a gradient.[6] |
| Liposome Instability (Leakage) After Formation | The internal and external pH of the liposome suspension are leading to the degradation of the encapsulated drug or the lipid components. | For pH-sensitive drugs, preparing the liposomes with an internal acidic micro-environment can enhance their chemical stability.[8][9] Ensure the storage buffer pH is optimal for the stability of both the lipids and the encapsulated drug. |
Quantitative Data
The following tables summarize the impact of buffer pH on the physicochemical properties of liposomes. Note that data specifically for DOPE-mPEG liposomes is limited in the literature regarding the initial formation stage. Therefore, data from closely related systems are presented to illustrate the general principles.
Table 1: Effect of Hydration Buffer pH on Liposome Size and Zeta Potential
| Liposome Composition | Buffer pH | Average Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| DOPE/CHEMS | 7.4 (PBS) | 160-170 | < 0.2 | Negative | [2] |
| DOPE/Cholesterol/DSPE-mPEG2000/CL/SA | 5.5 (Ammonium Sulfate) | ~94 | ~0.16 | -39.1 | [1] |
| Curcumin-Liposomes | 7.4 (PBS) | ~300 | < 0.2 | -9 | [9] |
| Curcumin-Liposomes | 5.0 (PBS) | ~300 | < 0.2 | -18 | [9] |
| Curcumin-Liposomes | 2.5 (PBS) | ~300 | < 0.2 | -18 | [9] |
Table 2: Effect of pH on Encapsulation Efficiency
| Liposome Composition | Drug | Hydration Buffer pH | Encapsulation Efficiency (%) | Reference |
| DOPE/Cholesterol/DSPE-mPEG2000/CL/SA | Daunorubicin | 5.5 | > 90 | [1] |
| Curcumin-Liposomes | Curcumin | 7.4 | ~64 | [9] |
| Curcumin-Liposomes | Curcumin | 5.0 | ~45 | [9] |
| Curcumin-Liposomes | Curcumin | 2.5 | ~74 | [9] |
Experimental Protocols
Thin-Film Hydration Method for DOPE-mPEG Liposome Preparation
This is a widely used method for preparing liposomes. The pH of the hydration buffer is a critical parameter in this protocol.
-
Lipid Film Formation:
-
Dissolve DOPE, mPEG-lipid, and any other lipid components (e.g., cholesterol, charged lipids) in a suitable organic solvent (e.g., chloroform, chloroform:methanol mixture) in a round-bottom flask.[10]
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[7]
-
-
Hydration:
-
Prepare the aqueous hydration buffer at the desired pH (e.g., Phosphate-Buffered Saline pH 7.4). If encapsulating a hydrophilic drug, dissolve it in this buffer.[10]
-
Warm the hydration buffer to a temperature above the phase transition temperature (Tm) of all lipid components.[7]
-
Add the warm buffer to the flask containing the lipid film.
-
Agitate the flask by gentle rotation or vortexing until the lipid film is fully dispersed, forming a milky suspension of multilamellar vesicles (MLVs).
-
-
Sizing (Optional but Recommended):
-
To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension can be downsized.
-
Extrusion: Repeatedly pass the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a liposome extruder. This should also be performed at a temperature above the lipid Tm.
-
Sonication: Use a probe or bath sonicator to reduce the size of the liposomes. However, this method can sometimes lead to lipid degradation.
-
-
Purification:
-
Remove any unencapsulated drug or other solutes by methods such as dialysis, size exclusion chromatography, or ultracentrifugation.
-
Visualizations
Caption: A flowchart of the thin-film hydration method for liposome preparation.
References
- 1. pH-Sensitive Liposomes for Enhanced Cellular Uptake and Cytotoxicity of Daunorubicin in Melanoma (B16-BL6) Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. repositorium.uminho.pt [repositorium.uminho.pt]
- 4. The effects of pH and intraliposomal buffer strength on the rate of liposome content release and intracellular drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. liposomes.ca [liposomes.ca]
- 7. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Effects of Micro-environmental pH of Liposome on Chemical Stability of Loaded Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling the Size of DOPE-mPEG 2000 Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to controlling the size of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DOPE-mPEG 2000) nanoparticles. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address common challenges encountered during formulation.
Troubleshooting Guide
This section addresses specific issues that may arise during the preparation of DOPE-mPEG 2000 nanoparticles, providing potential causes and actionable solutions.
| Issue | Possible Causes | Solutions |
| Nanoparticle size is too large | Improper Hydration: The lipid film may be too thick or unevenly distributed, leading to the formation of large, multilamellar vesicles (MLVs).[1] | Ensure the lipid film is thin and uniform by optimizing the rotary evaporation process. Hydrate the film with a buffer heated above the lipid's phase transition temperature.[1] |
| Inefficient Size Reduction: The chosen size reduction method (e.g., sonication, extrusion) may not be optimized. | For Sonication: Increase sonication time and power. However, be aware that extended sonication can lead to bimodal size distributions.[2][3] For Extrusion: Use a membrane with a smaller pore size. Increase the number of extrusion cycles.[4][5][6] Note that extruding through a filter with a pore size less than 0.2 µm may result in liposomes slightly larger than the nominal pore size.[5] | |
| Inappropriate Formulation: The concentration of DOPE-mPEG 2000 or other lipids may be suboptimal. | Increase the molar percentage of DOPE-mPEG 2000. The PEGylated lipid can induce higher curvature and steric repulsion, favoring the formation of smaller liposomes.[7][8] However, some studies suggest that increasing the PEG lipid concentration beyond a certain point (e.g., >8 mol%) might lead to a reduction in liposome (B1194612) size after an initial increase.[7] | |
| High Polydispersity Index (PDI) | Incomplete Size Reduction: The size reduction process may not have been carried out to completion. | Increase the number of extrusion cycles or the sonication time.[3][6] |
| Aggregation: Nanoparticles may be aggregating after formation. | The inclusion of DOPE-mPEG 2000 generally helps to prevent aggregation by providing a "stealth" layer.[1] Ensure adequate PEGylation and consider optimizing the buffer conditions (e.g., pH, ionic strength). | |
| Inconsistent Process Parameters: Variations in temperature, pressure, or flow rate during preparation can lead to a broad size distribution. | Maintain consistent and controlled experimental conditions. For extrusion, ensure the temperature is above the lipid's transition temperature.[6] For microfluidics, precisely control the flow rate ratio and total flow rate.[1] | |
| Precipitation or Phase Separation during Preparation | Poor Solubility of Lipids: The lipid mixture may not be fully dissolved in the organic solvent or may precipitate upon hydration. | Use gentle heating and/or sonication to aid in the dissolution of the lipids.[9] Ensure the complete removal of the organic solvent before hydration. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of DOPE-mPEG 2000 in controlling nanoparticle size?
A1: DOPE-mPEG 2000, a PEGylated phospholipid, plays a crucial role in stabilizing nanoparticles and influencing their size. The polyethylene (B3416737) glycol (PEG) chain provides a hydrophilic corona that sterically hinders aggregation, thus contributing to smaller and more uniform particle sizes.[1][10] The incorporation of DOPE-mPEG 2000 can lower the energy barrier for the formation of highly curved, smaller liposomes.[7]
Q2: How does the concentration of DOPE-mPEG 2000 affect the final nanoparticle size?
A2: Generally, increasing the concentration of DOPE-mPEG 2000 leads to a decrease in nanoparticle size.[7][8] The bulky PEG headgroup is thought to cause steric repulsion between lipid layers, resulting in smaller vesicles.[8] However, the relationship is not always linear, and an optimal concentration may exist for achieving the desired size. Some studies have shown that increasing the PEG-lipid concentration beyond a certain point can have varied effects.[7]
Q3: Which size reduction technique offers the most precise control over nanoparticle size?
A3: Extrusion is a widely used method that provides good control over the average size and produces a narrow size distribution.[4][6][11] The size of the extruded liposomes is primarily determined by the pore size of the polycarbonate membrane.[6] Microfluidics is another advanced technique that offers highly precise and reproducible control over nanoparticle size by manipulating flow rates.[1]
Q4: What is the effect of other lipids, such as cholesterol, on nanoparticle size?
A4: Other lipids in the formulation are critical as they affect the packing and rigidity of the nanoparticle membrane, which in turn influences the size. Cholesterol, for example, is known to increase the stability of the lipid bilayer and can affect the final particle size. The molar ratio of cholesterol to other lipids can significantly alter the size and polydispersity of the nanoparticles.[1]
Q5: Can the molecular weight of the PEG chain in a PEGylated lipid influence nanoparticle size?
A5: Yes, the molecular weight of the PEG chain can impact nanoparticle size. Generally, increasing the PEG molecular weight can lead to an increase in the overall nanoparticle size due to the larger hydrophilic shell.[12] However, it can also enhance stability and prevent aggregation, indirectly contributing to a more controlled size distribution.
Experimental Protocols
Protocol 1: Nanoparticle Preparation by Thin-Film Hydration followed by Extrusion
This protocol describes a common method for preparing DOPE-mPEG 2000 nanoparticles with a controlled size.
-
Lipid Film Preparation:
-
Dissolve DOPE-mPEG 2000 and other lipids (e.g., DOPE, cholesterol) in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.[1]
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS) by gentle agitation. The temperature of the hydration buffer should be maintained above the phase transition temperature of the lipids. This process forms multilamellar vesicles (MLVs).[1]
-
-
Extrusion:
-
Assemble a liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Equilibrate the extruder to a temperature above the lipid's phase transition temperature.
-
Load the MLV suspension into one of the extruder's syringes.
-
Pass the lipid suspension through the membrane back and forth for a specific number of cycles (e.g., 11-21 passes). This shearing force will reduce the size and lamellarity of the vesicles, resulting in unilamellar vesicles with a more uniform size distribution.[4][6]
-
Protocol 2: Nanoparticle Size Reduction by Sonication
This protocol can be used as an alternative or supplementary step for size reduction.
-
Preparation of MLVs: Prepare the MLV suspension as described in Protocol 1 (steps 1 and 2).
-
Sonication:
-
Place the vial containing the MLV suspension in an ice bath to prevent overheating.
-
Immerse the tip of a probe sonicator into the suspension.
-
Apply ultrasonic energy in pulses (e.g., 30 seconds on, 30 seconds off) for a total duration determined by the desired final particle size. Note that sonication can sometimes produce bimodal size distributions.[2]
-
Alternatively, a bath sonicator can be used, though it is generally less efficient than probe sonication for size reduction.[13]
-
Quantitative Data Summary
The following tables summarize the influence of key formulation and process parameters on the size of nanoparticles.
Table 1: Effect of DOPE-mPEG 2000 Concentration on Nanoparticle Size
| Formulation (Molar Ratio) | Resulting Nanoparticle Diameter (nm) | Polydispersity Index (PDI) | Reference |
| Liposomes with 5 mol% DOPE-PEG2000 | 250-350 | < 0.2 | [7] |
| Liposomes with increasing DSPE-PEG2000 | Decreased size | Not specified | [8] |
| LCP NPs with up to 20 mol% DSPE-PEG2000 | ~30 | Not specified | [14] |
Note: The exact size can vary depending on the other lipids in the formulation and the preparation method.
Table 2: Influence of Extrusion Parameters on Liposome Size
| Membrane Pore Size (µm) | Extrusion Pressure | Number of Passes | Resultant Liposome Diameter (nm) | Reference |
| 0.1 | Not Specified | 5 | Significant size reduction | [15] |
| 0.2 | Not Specified | Not Specified | Liposomes smaller than pore size | [5] |
| < 0.2 | Not Specified | Not Specified | Liposomes slightly larger than pore size | [5] |
| 0.03 | 500 psi | 5 | 66 ± 28 | [16] |
| 0.1 | 125 psi | 5 | 138 ± 18 | [16] |
| 0.4 | 25 psi | 2 | 360 ± 25 | [16] |
Table 3: Comparison of Size Reduction Techniques
| Technique | Example Resulting Size (nm) | Example PDI | Key Considerations | Reference |
| Extrusion | 99.7 | 0.09 | Highly efficient for uniform size. | [13] |
| Probe Sonication | 90.1 | 0.14 | Can be more effective for smaller sizes than bath sonication. | [13] |
| Bath Sonication | 381.2 | 0.55 | Less efficient for significant size reduction. | [13] |
| Microfluidics | ~50 - 150 | Narrow | Highly reproducible and scalable. | [17] |
Visualizations
Caption: Experimental workflow for DOPE-mPEG 2000 nanoparticle synthesis and size control.
Caption: Influence of key parameters on DOPE-mPEG 2000 nanoparticle size and properties.
References
- 1. benchchem.com [benchchem.com]
- 2. Reducing liposome size with ultrasound: bimodal size distributions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijrti.org [ijrti.org]
- 5. Evaluation of Extrusion Technique for Nanosizing Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sterlitech.com [sterlitech.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. Liposome Size Reduction Technologies - CD Formulation [formulationbio.com]
- 12. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Formulation, Characterization and Optimization of Liposomes Containing Eicosapentaenoic and Docosahexaenoic Acids; A Methodology Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Influence of Polyethylene Glycol Density and Surface Lipid on Pharmacokinetics and Biodistribution of Lipid-Calcium-Phosphate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of Extrusion Technique for Nanosizing Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Constant Pressure-controlled Extrusion Method for the Preparation of Nano-sized Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ultrasound-enhanced Microfluidic Synthesis of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Large-Scale DOPE-mPEG 2000 Liposome Production: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for scaling up DOPE-mPEG MW 2000 liposome (B1194612) production. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered when transitioning from benchtop to industrial-scale manufacturing of these advanced drug delivery systems. Given the inherent characteristics of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) and the inclusion of a polyethylene (B3416737) glycol (PEG) derivative, specific hurdles related to stability, homogeneity, and scalability must be carefully managed.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the production of liposomes containing DOPE?
A1: The primary challenge with DOPE-containing liposomes stems from the lipid's intrinsic molecular shape, which is conical. This shape favors the formation of an inverted hexagonal (HII) phase, a non-bilayer structure, which can lead to vesicle fusion and instability, particularly at higher lipid concentrations required for large-scale production.[1] Maintaining a stable lamellar bilayer structure is crucial for consistent liposome formation and drug encapsulation.
Q2: How does the mPEG 2000 component influence the scale-up process?
A2: The mPEG 2000 moiety provides a steric barrier on the liposome surface, which is highly beneficial for preventing aggregation, especially in concentrated suspensions typical of large-scale batches.[2] However, the density of the PEG chains can influence the bilayer's physical properties and may affect encapsulation efficiency and drug release kinetics. During scale-up, ensuring a consistent and optimal PEG density on the liposome surface is critical for reproducibility.
Q3: Which manufacturing methods are most suitable for large-scale production of DOPE-mPEG 2000 liposomes?
A3: Several methods can be adapted for industrial-scale manufacturing. High-pressure homogenization and extrusion are common scalable techniques.[3][4] Microfluidics is an emerging technology that offers precise control over particle size and distribution, making it a promising option for scalable and reproducible production.[5][6] The choice of method will depend on the specific formulation, desired particle characteristics, and the scale of production.
Q4: What are the critical quality attributes (CQAs) to monitor during scale-up?
A4: Key CQAs for DOPE-mPEG 2000 liposomes include:
-
Particle Size and Polydispersity Index (PDI): These affect the in vivo fate and bioavailability of the liposomes.
-
Encapsulation Efficiency: This determines the therapeutic payload of the formulation.
-
Zeta Potential: This can influence stability and interactions with biological systems.
-
Lamellarity: The number of lipid bilayers affects drug loading and release.
-
Stability: Both physical (aggregation, fusion) and chemical (lipid hydrolysis, drug leakage) stability are crucial.
Q5: How can I ensure the sterility of my liposome formulation at a large scale?
A5: Sterilization of liposomes is a significant challenge due to their sensitivity to heat and radiation.[7][8] Aseptic processing is the most common approach for large-scale production. This involves sterilizing all components and equipment separately and then manufacturing the liposomes in a sterile environment. Sterile filtration through a 0.22 µm filter is also an option for liposomes with a particle size significantly smaller than the filter's pore size.[8] However, this can be challenging for larger or more viscous liposome suspensions.
Troubleshooting Guide
Problem 1: Increase in Particle Size and Polydispersity Index (PDI) During Scale-Up
-
Possible Cause A: Inefficient Homogenization or Extrusion.
-
Explanation: The energy input per unit volume may be lower in a larger system compared to the lab scale, leading to incomplete size reduction.
-
Solution:
-
High-Pressure Homogenization: Increase the homogenization pressure or the number of passes.
-
Extrusion: Ensure the extrusion pressure is adequate and consider increasing the number of extrusion cycles.[9] For continuous extrusion systems, optimize the flow rate to ensure sufficient residence time in the high-shear zone.[4]
-
-
-
Possible Cause B: Liposome Fusion due to DOPE Instability.
-
Explanation: At higher lipid concentrations, the propensity of DOPE to form non-bilayer structures increases, leading to vesicle fusion and an increase in particle size and PDI.
-
Solution:
-
Incorporate Helper Lipids: The inclusion of cholesterol (typically at a 30-50 mol% ratio) can stabilize the bilayer structure by filling the gaps between the lipid molecules, thereby reducing the tendency for fusion.[1][10][11][12][13]
-
Optimize pH: The stability of DOPE-containing liposomes can be pH-dependent. While a higher pH can sometimes stabilize DOPE liposomes, this may not be compatible with all drugs or processing steps.
-
-
Problem 2: Aggregation of Liposomes in the Final Formulation
-
Possible Cause A: Insufficient Steric Stabilization.
-
Explanation: At high concentrations, the frequency of vesicle collisions increases. If the repulsive forces are not sufficient to overcome attractive van der Waals forces, aggregation will occur.
-
Solution:
-
Optimize mPEG-2000 Concentration: Ensure a sufficient molar percentage of DOPE-mPEG 2000 (typically 5-10 mol%) is incorporated to provide a dense protective layer.[2]
-
Control Ionic Strength: High ionic strength buffers can screen the surface charge and reduce electrostatic repulsion, promoting aggregation. Use a low ionic strength buffer where possible.[2]
-
-
-
Possible Cause B: Inappropriate Storage Conditions.
-
Explanation: Storing liposomes at temperatures that increase lipid mobility can lead to fusion and aggregation. Freezing can also be detrimental due to ice crystal formation.[2]
-
Solution: Store liposome suspensions at 4°C. For long-term stability, consider lyophilization in the presence of a suitable cryoprotectant.
-
Problem 3: Low or Inconsistent Encapsulation Efficiency
-
Possible Cause A: Drug Leakage During Processing.
-
Explanation: The high shear forces and temperatures used in some large-scale methods can disrupt the liposome bilayer, causing the encapsulated drug to leak out.
-
Solution:
-
Optimize Process Parameters: For high-pressure homogenization, it may be necessary to cool the system to dissipate the heat generated. For extrusion, perform the process at a temperature above the phase transition temperature of the lipids to ensure they are in a fluid state, which can sometimes improve encapsulation.
-
Lipid Composition: The inclusion of cholesterol can decrease the permeability of the lipid bilayer, helping to retain the encapsulated drug.[12][13]
-
-
-
Possible Cause B: Inefficient Drug Loading at a Larger Scale.
-
Explanation: The dynamics of drug partitioning into the liposomes can change with the scale of production. For passive loading methods, achieving a high and consistent drug-to-lipid ratio can be challenging.
-
Solution:
-
Active Loading: For drugs that are amenable to it, active loading (e.g., using a pH or ion gradient) can significantly improve encapsulation efficiency and stability.
-
Optimize Drug-to-Lipid Ratio: Systematically evaluate different drug-to-lipid ratios at the larger scale to find the optimal loading conditions.
-
-
Data Presentation
Table 1: Effect of High-Pressure Homogenization Parameters on DOPE-mPEG 2000 Liposome Characteristics
| Homogenization Pressure (bar) | Number of Passes | Average Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) |
| 800 | 5 | 180 ± 15 | 0.25 ± 0.03 | 65 ± 5 |
| 800 | 10 | 150 ± 12 | 0.18 ± 0.02 | 62 ± 4 |
| 1200 | 5 | 130 ± 10 | 0.15 ± 0.02 | 60 ± 5 |
| 1200 | 10 | 110 ± 8 | 0.12 ± 0.01 | 58 ± 4 |
| 1500 | 5 | 100 ± 9 | 0.11 ± 0.01 | 55 ± 6 |
| 1500 | 10 | 90 ± 7 | 0.10 ± 0.01 | 53 ± 5 |
Note: Data are representative and will vary based on the specific lipid composition and drug being encapsulated.
Table 2: Influence of Cholesterol Content on the Stability of DOPE-mPEG 2000 Liposomes During Scale-Up
| Cholesterol (mol%) | Initial PDI | PDI after 24h at 25°C | Observations |
| 0 | 0.15 ± 0.02 | 0.45 ± 0.05 | Significant aggregation and increase in particle size |
| 15 | 0.14 ± 0.02 | 0.25 ± 0.03 | Moderate increase in PDI |
| 30 | 0.13 ± 0.01 | 0.16 ± 0.02 | Good stability, minimal change in PDI |
| 45 | 0.12 ± 0.01 | 0.13 ± 0.01 | Excellent stability, very little change in PDI |
Note: These are illustrative data to demonstrate the stabilizing effect of cholesterol.
Experimental Protocols
Protocol 1: Large-Scale Production of DOPE-mPEG 2000 Liposomes by High-Pressure Homogenization
-
Lipid Film Hydration:
-
Dissolve DOPE, cholesterol (e.g., at a 55:45 molar ratio), and DOPE-mPEG 2000 (e.g., at 5 mol%) in a suitable organic solvent (e.g., chloroform (B151607) or ethanol) in a large round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the aqueous buffer (containing the drug for passive encapsulation) by gentle rotation at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).
-
-
High-Pressure Homogenization:
-
Pre-heat the high-pressure homogenizer to the desired operating temperature.
-
Pass the MLV suspension through the homogenizer at a set pressure (e.g., 1200 bar).
-
Recirculate the liposome suspension through the homogenizer for a predetermined number of passes (e.g., 10 passes) to achieve the desired particle size and PDI.
-
Collect the final unilamellar vesicle (ULV) suspension.
-
-
Purification:
-
Remove any unencapsulated drug using a suitable large-scale purification method such as tangential flow filtration (TFF) or size exclusion chromatography.
-
Protocol 2: Large-Scale Production of DOPE-mPEG 2000 Liposomes by Extrusion
-
Lipid Film Hydration:
-
Follow the same procedure as in Protocol 1, step 1 to form the MLV suspension.
-
-
Extrusion:
-
Assemble the large-scale extrusion device with polycarbonate membranes of the desired pore size (e.g., starting with a larger pore size and sequentially moving to a smaller one, or directly using the final desired pore size, e.g., 100 nm).
-
Heat the extruder to a temperature above the phase transition temperature of the lipids.
-
Load the MLV suspension into the extruder.
-
Apply high pressure (using an inert gas like nitrogen) to force the liposome suspension through the membrane.
-
Repeat the extrusion process for a specified number of cycles (e.g., 10-15 cycles) to obtain a homogenous population of liposomes.
-
-
Purification:
-
Purify the final liposome suspension as described in Protocol 1, step 3.
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. News - Preparation of Liposomes Using a High Pressure Homogenizer: Improving Efficiency and Stability [caspeter.com]
- 4. researchgate.net [researchgate.net]
- 5. Liposomes produced by microfluidics and extrusion: A comparison for scale-up purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cascadeprodrug.com [cascadeprodrug.com]
- 7. Sterilization of liposomes by heat treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of Extrusion Technique for Nanosizing Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Influence of cholesterol on liposome stability and on in vitro drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. [PDF] Influence of cholesterol on liposome stability and on in vitro drug release | Semantic Scholar [semanticscholar.org]
effect of temperature on DOPE-mPEG MW 2000 liposome integrity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the effect of temperature on the integrity of liposomes formulated with 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) and methoxy-poly(ethylene glycol) 2000 derivatized DOPE (mPEG-DOPE MW 2000).
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of DOPE-mPEG 2000 liposomes at different storage temperatures?
A1: The stability of DOPE-mPEG 2000 liposomes is highly dependent on the storage temperature. Generally, for long-term storage, temperatures at or below 4°C are recommended to maintain liposome (B1194612) integrity and minimize premature leakage of encapsulated contents. Storage at room temperature (approximately 25°C) can lead to a gradual increase in leakage over time. At physiological temperature (37°C), these liposomes are designed to be relatively stable, though some minor leakage may occur. As the temperature approaches the phase transition temperature of the lipid bilayer, a significant increase in leakage is expected.
Q2: How does the inclusion of mPEG-2000 influence the thermal sensitivity of DOPE liposomes?
A2: The mPEG-2000 component plays a crucial role in the thermal behavior of DOPE liposomes. The polyethylene (B3416737) glycol (PEG) layer provides a steric barrier, which enhances the stability of the liposomes at physiological temperatures (37°C) by reducing interactions with serum components and preventing aggregation. Furthermore, the presence of DSPE-PEG2000 can influence the phase transition temperature (Tm) of the liposome bilayer.[1][2] The inclusion of 4 mol% DSPE-PEG2000 has been shown to raise the transition temperature peak (Tm) by about 1°C.[2]
Q3: What are the primary indicators of compromised liposome integrity due to temperature changes?
A3: The two primary indicators of compromised liposome integrity are the leakage of encapsulated contents and changes in the liposome's physical characteristics, such as size and polydispersity index (PDI). Leakage is often measured using a fluorescent dye like calcein (B42510), where an increase in fluorescence indicates release from the liposome core.[3][4] Changes in size and PDI are typically monitored using Dynamic Light Scattering (DLS). An increase in size and PDI can suggest aggregation or fusion of liposomes, which is a clear sign of instability.
Q4: Can freezing and thawing affect the integrity of my DOPE-mPEG 2000 liposomes?
A4: Yes, freeze-thaw cycles can significantly compromise liposome integrity. The formation of ice crystals can disrupt the lipid bilayer, leading to leakage of encapsulated materials and changes in vesicle size and lamellarity. If freezing is necessary, it is crucial to use cryoprotectants to protect the liposomes from mechanical stress.
Troubleshooting Guides
This section addresses common issues encountered during experiments involving the thermal stability of DOPE-mPEG 2000 liposomes.
Issue 1: Unexpectedly High Leakage at Physiological Temperature (37°C)
| Possible Cause | Troubleshooting Steps |
| Incorrect Lipid Composition | Verify the molar ratio of DOPE to mPEG 2000-DOPE. A lower than intended mPEG concentration can reduce stability. |
| Presence of Impurities | Ensure high-purity lipids are used. Impurities can disrupt the packing of the lipid bilayer, leading to increased permeability. |
| Suboptimal pH of the Buffer | The pH of the buffer can influence the stability of the liposomes. Ensure the buffer pH is within the optimal range for your specific formulation, typically around pH 7.4 for physiological applications. |
| Oxidation of Lipids | Lipids, especially unsaturated ones like DOPE, are prone to oxidation, which can compromise membrane integrity. Prepare liposomes using degassed buffers and store them under an inert atmosphere (e.g., argon or nitrogen). |
Issue 2: Liposome Aggregation Upon Heating
| Possible Cause | Troubleshooting Steps |
| Insufficient PEGylation | A low density of mPEG-2000 on the liposome surface may not provide sufficient steric hindrance to prevent aggregation, especially at elevated temperatures. Re-evaluate the molar percentage of mPEG-DOPE in your formulation. |
| High Liposome Concentration | At high concentrations, the frequency of collisions between liposomes increases, which can lead to aggregation, particularly when the membrane is more fluid at higher temperatures. Consider diluting the liposome suspension. |
| Inappropriate Ionic Strength of the Medium | High salt concentrations can screen the surface charge of the liposomes, reducing electrostatic repulsion and promoting aggregation. Evaluate the ionic strength of your buffer. |
| Heating Rate Too Rapid | A rapid increase in temperature can lead to localized "hot spots" and induce aggregation. Use a controlled-temperature water bath or heating block and ensure a gradual heating rate. |
Issue 3: Inconsistent Results in Leakage Assays
| Possible Cause | Troubleshooting Steps |
| Incomplete Removal of Unencapsulated Dye | Residual unencapsulated fluorescent dye will result in a high background signal and inaccurate leakage measurements. Ensure thorough purification of the liposomes after encapsulation, for example, by using size exclusion chromatography. |
| Interaction of Liposomes with Cuvette Surface | Liposomes can sometimes adsorb to and rupture on the surface of the measurement cuvette, leading to artificially high leakage readings.[5] Consider using cuvettes made of different materials or passivating the cuvette surface. |
| Photobleaching of the Fluorescent Dye | Prolonged exposure to the excitation light source can cause photobleaching of the fluorescent dye, leading to an underestimation of leakage. Minimize the exposure time and use appropriate instrument settings. |
| Temperature Fluctuations During Measurement | Inaccurate temperature control during the assay will lead to variable leakage rates. Ensure the cuvette holder is maintained at a stable and accurate temperature throughout the experiment. |
Data Presentation
The following tables summarize the expected effects of temperature on the integrity of thermosensitive liposomes with compositions similar to DOPE-mPEG 2000 formulations.
Table 1: Effect of Temperature on Calcein Leakage from Thermosensitive Liposomes
| Temperature (°C) | Incubation Time | Expected Calcein Leakage (%) |
| 4 | 24 hours | < 5% |
| 25 | 24 hours | 5 - 15% |
| 37 | 2 hours | < 10%[6] |
| 39 | 2 hours | ~20%[6] |
| 40 | 2 hours | ~60%[6] |
| 42 | 1 hour | > 80%[1] |
Note: The exact leakage rates can vary depending on the specific lipid composition, liposome size, and the encapsulated molecule.
Table 2: Effect of Temperature on the Physical Properties of Thermosensitive Liposomes (as measured by DLS)
| Temperature (°C) | Expected Change in Mean Hydrodynamic Diameter | Expected Change in Polydispersity Index (PDI) |
| 4 | Minimal change | Minimal change |
| 25 | Slight increase over time | Slight increase over time |
| 37 | Gradual increase | Gradual increase |
| > 40 | Significant increase (potential for aggregation) | Significant increase |
Experimental Protocols
Protocol 1: Calcein Leakage Assay to Assess Liposome Integrity
This protocol describes a standard method for measuring the release of encapsulated calcein from liposomes as a function of temperature.
Materials:
-
Calcein-encapsulated DOPE-mPEG 2000 liposomes
-
Phosphate-buffered saline (PBS), pH 7.4
-
Triton X-100 solution (10% v/v)
-
Fluorometer with temperature control
-
Cuvettes
Procedure:
-
Preparation of Liposome Suspension:
-
Prepare a dilute suspension of the calcein-loaded liposomes in pre-warmed PBS (to the desired experimental temperature) in a cuvette. The final lipid concentration should be optimized to be within the linear range of the fluorometer.
-
-
Equilibration:
-
Place the cuvette in the temperature-controlled sample holder of the fluorometer and allow the temperature to equilibrate for at least 5 minutes.
-
-
Measurement of Basal Fluorescence (F₀):
-
Measure the initial fluorescence of the liposome suspension. This represents the baseline leakage. The excitation and emission wavelengths for calcein are typically around 495 nm and 515 nm, respectively.
-
-
Time-course Measurement at Desired Temperature:
-
Record the fluorescence intensity over time at the set temperature. This will monitor the leakage of calcein from the liposomes.
-
-
Measurement of Maximum Fluorescence (F_max):
-
After the time-course measurement, add a small volume of Triton X-100 solution to the cuvette to a final concentration of 1% v/v. This will lyse the liposomes and release all encapsulated calcein.
-
Measure the fluorescence intensity after lysis. This value represents 100% leakage.
-
-
Calculation of Percentage Leakage:
-
The percentage of calcein leakage at a given time point (t) is calculated using the following formula: % Leakage = [(F_t - F₀) / (F_max - F₀)] * 100 where:
-
F_t is the fluorescence at time t
-
F₀ is the initial fluorescence
-
F_max is the maximum fluorescence after adding Triton X-100
-
-
Protocol 2: Dynamic Light Scattering (DLS) for Monitoring Liposome Size
This protocol outlines the procedure for measuring the size and polydispersity index (PDI) of liposomes at different temperatures.
Materials:
-
DOPE-mPEG 2000 liposome suspension
-
Buffer (e.g., PBS, pH 7.4)
-
DLS instrument with a temperature-controlled sample chamber
-
Low-volume disposable cuvettes
Procedure:
-
Sample Preparation:
-
Dilute the liposome suspension with filtered (0.22 µm filter) buffer to an appropriate concentration for DLS measurement. Overly concentrated samples can cause multiple scattering events and lead to inaccurate results.
-
-
Instrument Setup:
-
Set the desired temperature in the DLS instrument's sample chamber.
-
Enter the parameters for the dispersant (buffer), such as viscosity and refractive index, at the measurement temperature.
-
-
Measurement at a Specific Temperature:
-
Place the cuvette containing the diluted liposome sample into the sample chamber and allow it to equilibrate to the set temperature for several minutes.
-
Perform the DLS measurement. The instrument will report the Z-average mean hydrodynamic diameter and the polydispersity index (PDI).
-
-
Temperature Series Measurement:
-
To assess the effect of temperature, measurements can be performed at a series of temperatures (e.g., 4°C, 25°C, 37°C, and 42°C).
-
For each new temperature, allow the sample to equilibrate before starting the measurement.
-
-
Data Analysis:
-
Analyze the changes in the mean hydrodynamic diameter and PDI as a function of temperature. A significant increase in these values, particularly at higher temperatures, may indicate liposome aggregation or fusion.
-
Mandatory Visualization
Caption: Workflow for the Calcein Leakage Assay.
Caption: Workflow for DLS Measurement of Liposome Size.
Caption: Effect of Temperature on Liposome Integrity.
References
reducing polydispersity in DOPE-mPEG nanoparticle synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) and methoxy (B1213986) polyethylene (B3416737) glycol (mPEG) conjugated lipid nanoparticles. Our goal is to help you achieve optimal nanoparticle characteristics, with a primary focus on reducing polydispersity.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your DOPE-mPEG nanoparticle synthesis experiments.
Question: My DOPE-mPEG nanoparticles have a high Polydispersity Index (PDI > 0.3). How can I reduce it?
Answer:
A high PDI indicates a heterogeneous population of nanoparticles, which can affect their in vivo performance and reproducibility. Here are several steps you can take to reduce the PDI of your formulation:
1. Optimize Formulation Parameters:
The molar ratio of your lipid components is critical. The inclusion of a PEGylated lipid, such as DSPE-mPEG, is essential for stabilizing the nanoparticles and preventing aggregation.
-
PEG-Lipid Concentration: The amount of PEG-lipid can significantly influence nanoparticle size and PDI. A bell-shaped relationship has been observed between PEG content and transfection efficiency, with lower PEG levels sometimes enhancing cellular uptake and higher levels improving stability in systemic circulation.[1] Start with a PEG-lipid concentration of around 1.5-5 mol% of the total lipid composition and optimize from there.[1][2]
-
Helper Lipid Ratio: The ratio of DOPE to other lipids like cholesterol can impact the stability and size of the nanoparticles. Formulations with higher cholesterol content (e.g., ≥52% molar ratio) have been shown to form stable domains.
-
Ionizable Lipid to Helper Lipid Ratio: If using an ionizable lipid for nucleic acid delivery, the ratio of this lipid to the helper lipids (DOPE and cholesterol) is a key factor. A common starting point for the molar ratio of ionizable lipid:cholesterol:PEG-lipid:DOPE is 40:(50-X):X:10, where X is the variable mol% of the PEG-lipid.[2]
2. Refine the Synthesis Method:
The method of nanoparticle formation plays a crucial role in achieving a low PDI.
-
Microfluidics: This technique offers precise control over the mixing of the lipid and aqueous phases, leading to more uniform nanoparticle populations compared to traditional methods like bulk mixing or vortexing.[3] Key parameters to optimize in a microfluidic system include the total flow rate (TFR) and the flow rate ratio (FRR) of the aqueous to organic phases. A typical starting FRR is 3:1 (aqueous:organic).[3]
-
Nanoprecipitation: This is a widely used method for forming lipid nanoparticles.[2] It involves the rapid addition of a lipid solution in a water-miscible organic solvent (e.g., ethanol) to an aqueous buffer. The rate of addition and the efficiency of mixing are critical for achieving a low PDI.
3. Implement Post-Synthesis Purification:
Even with an optimized formulation and synthesis method, some degree of polydispersity is expected. Post-synthesis purification can significantly narrow the size distribution.
-
Size Exclusion Chromatography (SEC): This is a highly effective method for separating nanoparticles based on their size, thereby reducing the PDI of the final formulation.
-
Dialysis: This can be used to remove the organic solvent and any unencapsulated material, which can contribute to a higher PDI.
4. Check for and Prevent Aggregation:
Aggregation of nanoparticles is a common cause of high PDI.
-
Zeta Potential: Measure the zeta potential of your nanoparticles. A sufficiently high positive or negative zeta potential can indicate good colloidal stability and reduced likelihood of aggregation.
-
Buffer Conditions: Ensure that the pH and ionic strength of your final nanoparticle suspension are optimal for stability.
-
Storage: Store your nanoparticles at an appropriate temperature (typically 4°C) and avoid freeze-thaw cycles unless a suitable cryoprotectant is used.
Question: My nanoparticle size is too large. What factors can I adjust?
Answer:
Several factors influence the final size of your DOPE-mPEG nanoparticles:
-
Lipid Composition: Increasing the molar percentage of the PEG-lipid can lead to the formation of smaller nanoparticles.
-
Flow Rate (Microfluidics): In a microfluidic system, increasing the total flow rate generally results in the formation of smaller nanoparticles due to more rapid and efficient mixing.
-
Solvent Selection: The choice of organic solvent in which the lipids are dissolved can impact the final particle size. Solvents with higher water miscibility can lead to smaller nanoparticles due to more efficient solvent diffusion.
Frequently Asked Questions (FAQs)
Q1: What is a good PDI value for DOPE-mPEG nanoparticles?
A PDI value below 0.2 is generally considered to indicate a monodisperse or homogenous population of nanoparticles. For many therapeutic applications, a PDI of less than 0.3 is acceptable.[4]
Q2: What is the role of DOPE in the nanoparticle formulation?
DOPE is a fusogenic lipid that can facilitate the endosomal escape of the nanoparticle's payload into the cytoplasm of target cells. Its conical shape can promote the formation of non-bilayer structures, which aids in membrane fusion and destabilization of the endosomal membrane.
Q3: How does the PEG chain length of the mPEG-lipid affect the nanoparticles?
The length of the polyethylene glycol (PEG) chain on the mPEG-lipid can influence several properties of the nanoparticles. Longer PEG chains can provide a thicker hydrophilic shell, which can enhance steric stabilization and prolong circulation time in vivo. However, very long PEG chains might also hinder cellular uptake. The optimal PEG chain length often needs to be determined empirically for a specific application.
Q4: What are the recommended concentrations for the lipid stock solutions?
For a nanoprecipitation method, typical concentrations for the lipid stock solutions in anhydrous ethanol (B145695) are:
-
Ionizable lipid: 100 mg/mL
-
Cholesterol: 25 mg/mL
-
DMG-PEG: 50 mg/mL
-
DOPE: 25 mg/mL[2]
Q5: What type of aqueous buffer should I use for nanoparticle synthesis?
For formulations containing an ionizable lipid for nucleic acid delivery, an acidic buffer (e.g., 200 mM acetate (B1210297) buffer, pH 5.4) is often used as the aqueous phase.[2] The acidic pH helps to protonate the ionizable lipid, facilitating the encapsulation of the negatively charged nucleic acid.
Data Presentation
Table 1: Influence of Formulation Parameters on Nanoparticle Characteristics
| Parameter Varied | Molar Ratio (Ionizable Lipid:Cholesterol:PEG-Lipid:DOPE) | Resulting Particle Size (nm) | Resulting PDI | Reference |
| PEG-Lipid Content | 40:48.5:1.5:10 | ~100 | < 0.2 | [2] |
| 40:45:5:10 | ~80 | < 0.2 | [2] | |
| Helper Lipid Ratio | Varies | 163 ± 10 | 0.1 ± 0.035 | |
| N/P Ratio (for lipoplexes) | Increasing N/P ratio | Increased size | - |
Note: This table is a representative example. Optimal values may vary depending on the specific lipids and synthesis method used.
Experimental Protocols
Detailed Methodology for Nanoprecipitation Synthesis of DOPE-mPEG Nanoparticles
This protocol is adapted from a method for synthesizing lipid nanoparticles for mRNA delivery.[2]
1. Preparation of Lipid Stock Solutions: a. Dissolve the ionizable lipid, cholesterol, DMG-PEG, and DOPE individually in anhydrous ethanol to achieve the desired final concentrations (e.g., 100, 25, 50, and 25 mg/mL, respectively).[2]
2. Preparation of Lipid Mixture: a. In a separate tube, combine the lipid stock solutions to achieve the desired molar ratio. For example, a molar ratio of ionizable lipid/cholesterol/DMG-PEG/DOPE = 40:(50-X):X:10, where X is the desired mol% of the PEG-lipid.[2]
3. Nanoparticle Formation: a. Prepare the aqueous phase, for instance, a 200 mM acetate buffer with a pH of 5.4.[2] b. While continuously vortexing the aqueous buffer, add the lipid mixture dropwise. The rapid mixing facilitates the self-assembly of the lipids into nanoparticles.
4. Purification: a. Dialyze the resulting nanoparticle suspension against a suitable buffer (e.g., PBS) to remove the ethanol and any unencapsulated components. b. Store the purified nanoparticles at 4°C.
Mandatory Visualization
Caption: Experimental workflow for DOPE-mPEG nanoparticle synthesis.
Caption: Troubleshooting workflow for reducing high PDI.
References
Technical Support Center: Overcoming the PEG Dilemma in Targeted Drug Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the "PEG dilemma" in targeted drug delivery. The content is designed to offer practical solutions and detailed protocols for common experimental challenges.
Section 1: Troubleshooting and FAQs
This section addresses specific issues in a question-and-answer format to help you navigate common experimental hurdles with PEGylated nanoparticles.
FAQs on Poor Cellular Uptake and Endosomal Escape
Question: My PEGylated nanoparticles show excellent stability in circulation but very low cellular uptake by target cells. Why is this happening and what can I do?
Answer: This is a classic manifestation of the "PEG dilemma". The dense hydrophilic layer of PEG that provides the "stealth" effect and prolongs circulation also sterically hinders the interaction of the nanoparticle with the cell surface, thereby reducing cellular uptake.[1] Here are some strategies to overcome this:
-
Incorporate Targeting Ligands: Conjugating targeting ligands such as antibodies, peptides, or aptamers to the distal end of the PEG chains can facilitate receptor-mediated endocytosis, enhancing uptake by specific cells.
-
Utilize Cleavable PEG Linkers: Employing PEG linkers that are stable in circulation but cleave in the tumor microenvironment (e.g., in response to low pH, specific enzymes, or a reductive environment) can "de-shield" the nanoparticle upon reaching the target site, exposing the underlying nanoparticle or targeting ligands to facilitate cellular uptake.[1]
-
Optimize PEG Density and Molecular Weight: A very dense and high molecular weight PEG layer can significantly inhibit cellular uptake. Systematically varying the PEG density and chain length can help find a balance between prolonged circulation and efficient cellular internalization.
Question: Even after cellular uptake, my therapeutic payload is not showing the desired biological effect. Could this be related to the PEG dilemma?
Answer: Yes, this could be due to poor endosomal escape, another facet of the PEG dilemma. The PEG shield can stabilize the endosomal membrane, preventing the release of the therapeutic payload into the cytoplasm. Strategies to enhance endosomal escape include:
-
Inclusion of Endosomolytic Agents: Incorporating pH-responsive polymers or peptides that disrupt the endosomal membrane in the acidic environment of the endosome can facilitate the release of the payload.
-
Cleavable PEG Strategies: As the nanoparticle gets de-PEGylated within the endosome, the exposed nanoparticle core can interact with and destabilize the endosomal membrane.
Troubleshooting Immunological Responses
Question: I'm observing rapid clearance of my PEGylated nanoparticles upon repeated administration in animal models. What is causing this?
Answer: You are likely observing the "Accelerated Blood Clearance" (ABC) phenomenon.[2] This is an immune response where the first dose of PEGylated nanoparticles induces the production of anti-PEG antibodies (primarily IgM).[3] Upon subsequent injections, these pre-existing antibodies bind to the PEGylated nanoparticles, leading to their rapid clearance by the mononuclear phagocyte system (MPS), primarily in the liver and spleen.[2]
To address the ABC phenomenon, consider the following:
-
Modify the Dosing Schedule: The time interval between doses can influence the magnitude of the ABC phenomenon.
-
Alter the Nanoparticle Formulation: The lipid composition and PEG density of liposomes can impact the induction of anti-PEG IgM.
-
Consider PEG Alternatives: For multi-dosing regimens, exploring alternative stealth polymers may be necessary.
Question: My PEGylated formulation is causing acute hypersensitivity reactions in animal studies. What is the likely mechanism?
Answer: This is likely a Complement Activation-Related Pseudoallergy (CARPA).[4] PEGylated nanoparticles can activate the complement system, a part of the innate immune system, leading to the release of anaphylatoxins that trigger hypersensitivity reactions.
To mitigate CARPA:
-
Screen for Complement Activation In Vitro: Before in vivo studies, assess the complement activation potential of your formulation using an in vitro assay.
-
Optimize PEG Surface Density: A dense "brush" conformation of PEG is generally more effective at shielding the nanoparticle surface and reducing complement activation compared to a "mushroom" conformation.
-
Control for Endotoxin Contamination: Endotoxins are potent activators of the complement system, so ensure all reagents and materials are endotoxin-free.
Section 2: Data Presentation
The following tables summarize quantitative data to aid in the rational design of PEGylated drug delivery systems.
Table 1: Comparison of Cellular Uptake for Cleavable vs. Non-Cleavable PEGylated Nanoparticles
| Nanoparticle Formulation | Linker Type | Cell Line | Cellular Uptake Efficiency (% of control) | Reference |
| PEG-DSPE Liposomes | Non-cleavable | HeLa | 25% | [5] |
| pH-sensitive Hydrazone-PEG Liposomes | Cleavable (pH-sensitive) | HeLa (at pH 6.5) | 70% | [1] |
| MMP-sensitive Peptide-PEG MEND | Cleavable (Enzyme-sensitive) | Tumor Cells | ~70% silencing activity (indicative of uptake and release) | [1] |
| DSPE-PEG siRNA Nanoparticles | Non-cleavable | Tumor Cells | Low in vitro silencing | [5] |
| DSG-PEG siRNA Nanoparticles | Cleavable | Tumor Cells | High in vitro silencing | [5] |
Table 2: Biodistribution of PEGylated Nanoparticles with Varying PEG Molecular Weights
| Nanoparticle Type | PEG Molecular Weight (Da) | Liver Accumulation (%ID/g) at 24h | Spleen Accumulation (%ID/g) at 24h | Blood Circulation Half-life (h) | Reference |
| PLGA Nanoparticles | 2,000 | ~15 | ~5 | ~5 | [6] |
| PLGA Nanoparticles | 5,000 | ~10 | ~8 | ~17 | [6] |
| Gold Nanoparticles | 1,000 | High | High | - | [7] |
| Gold Nanoparticles | 2,000 | Moderate | High | - | [7] |
| Gold Nanoparticles | 5,000 | Lower | High | Longer | [7] |
| Mixed Shell Micelles | 2,000 only | Low | Low | Prolonged | [8] |
| Mixed Shell Micelles | 2,000 + 550 | High | High | Reduced | [8] |
Table 3: Comparison of Stealth Properties of PEG Alternatives
| Polymer | Key Advantages | Potential Disadvantages | Reference |
| Polysarcosine (PSar) | - Biodegradable- Non-immunogenic- Reduced inflammatory cytokine secretion compared to PEG-LNPs | - Less established than PEG | [2][9] |
| Poly(2-oxazoline)s (POx) | - Highly tunable properties- Good biocompatibility- Reduced formation of anti-polymer antibodies | - Less established in clinical applications | [2] |
| Zwitterionic Polymers (e.g., poly(carboxybetaine)) | - Excellent antifouling properties- May outperform PEG in avoiding complement activation | - Limited in vivo data for LNP formulations | [2][10] |
| Polysaccharides (e.g., Hyaluronic Acid, Dextran) | - Biocompatible and biodegradable- Some have intrinsic targeting capabilities | - Can have batch-to-batch variability- May be more expensive | |
| Polypeptides (e.g., Poly(L-glutamic acid)) | - Biodegradable and biocompatible- Can be conjugated to drugs | - Potential for immunogenicity of the polypeptide itself |
Section 3: Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate your PEGylated nanoparticles.
Protocol 1: Cellular Uptake Assay using Flow Cytometry
Objective: To quantify the cellular uptake of fluorescently labeled PEGylated nanoparticles.
Materials:
-
Fluorescently labeled nanoparticles (e.g., loaded with coumarin-6 or labeled with a fluorescent dye).
-
Target cell line.
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Trypsin-EDTA.
-
Flow cytometer.
Procedure:
-
Cell Seeding: Seed the target cells in a 24-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Nanoparticle Incubation: Remove the culture medium and add fresh medium containing the fluorescently labeled nanoparticles at various concentrations. Incubate for a predetermined time (e.g., 4 hours) at 37°C.
-
Washing: After incubation, aspirate the nanoparticle-containing medium and wash the cells three times with ice-cold PBS to remove non-internalized nanoparticles.
-
Cell Detachment: Add trypsin-EDTA to each well and incubate for 3-5 minutes at 37°C to detach the cells.
-
Cell Collection and Staining (Optional): Transfer the cell suspension to a microcentrifuge tube and centrifuge at 300 x g for 5 minutes. Resuspend the cell pellet in PBS. For viability assessment, a viability dye (e.g., propidium (B1200493) iodide) can be added.
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of the internalized nanoparticles in the appropriate channel.
-
Data Analysis: Quantify the mean fluorescence intensity of the cell population to determine the extent of nanoparticle uptake.
Protocol 2: In Vivo Biodistribution Study of Radiolabeled Nanoparticles
Objective: To determine the tissue distribution and blood circulation time of PEGylated nanoparticles in an animal model.
Materials:
-
Radiolabeled nanoparticles (e.g., with 125I or a chelator for radiometals).
-
Animal model (e.g., mice).
-
Anesthetic.
-
Gamma counter.
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the housing conditions for at least one week before the experiment.
-
Nanoparticle Administration: Administer a known amount of the radiolabeled nanoparticle suspension to each animal via intravenous (tail vein) injection.
-
Blood Sampling: At predetermined time points (e.g., 5 min, 1h, 4h, 24h, 48h), collect blood samples via retro-orbital or tail vein sampling.
-
Tissue Harvesting: At the final time point, euthanize the animals and carefully dissect the major organs (liver, spleen, kidneys, lungs, heart, and tumor if applicable).
-
Radioactivity Measurement: Weigh each organ and blood sample and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. Plot the blood concentration of the nanoparticles over time to determine the circulation half-life.
Protocol 3: In Vitro Complement Activation Assay (ELISA)
Objective: To quantify the activation of the complement system by PEGylated nanoparticles.
Materials:
-
PEGylated nanoparticles.
-
Normal human serum (as a source of complement proteins).
-
Veronal buffer.
-
Positive control (e.g., Zymosan).
-
Negative control (e.g., PBS).
-
ELISA kit for a specific complement activation product (e.g., C3a, C5a, or SC5b-9).
Procedure:
-
Sample Preparation: Prepare a dilution series of your nanoparticles in a suitable buffer.
-
Incubation with Serum: In a microcentrifuge tube, mix the nanoparticle suspension with normal human serum and veronal buffer. Include positive and negative controls. Incubate at 37°C for 30-60 minutes to allow for complement activation.
-
Stop Reaction: Stop the reaction by adding a chelating agent like EDTA.
-
ELISA: Perform the ELISA according to the manufacturer's instructions to quantify the concentration of the chosen complement activation marker in each sample.
-
Data Analysis: Compare the levels of the complement activation marker in the nanoparticle-treated samples to the negative and positive controls to assess the degree of complement activation.
Protocol 4: Detection of Anti-PEG Antibodies (ELISA)
Objective: To detect and quantify the presence of anti-PEG IgM and IgG in serum or plasma samples.
Materials:
-
Serum or plasma samples from animals treated with PEGylated nanoparticles.
-
High-binding 96-well microplates.
-
PEG-amine for coating.
-
Blocking buffer (e.g., 1% BSA in PBS).
-
HRP-conjugated anti-IgM and anti-IgG secondary antibodies.
-
TMB substrate.
-
Stop solution (e.g., 2N H2SO4).
-
Plate reader.
Procedure:
-
Plate Coating: Coat the wells of the microplate with a solution of PEG-amine overnight at room temperature.
-
Blocking: Wash the plate and block the wells with blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Add diluted serum or plasma samples to the wells and incubate for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the plate and add the HRP-conjugated anti-IgM or anti-IgG secondary antibody to the respective wells. Incubate for 1 hour at room temperature.
-
Detection: Wash the plate and add TMB substrate. After a short incubation, stop the reaction with the stop solution.
-
Measurement: Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: The absorbance is proportional to the amount of anti-PEG antibodies in the sample.
Section 4: Mandatory Visualizations
The following diagrams, created using Graphviz (DOT language), illustrate key concepts and workflows related to the PEG dilemma.
Caption: The dual role of PEGylation in drug delivery.
Caption: An iterative workflow for developing effective targeted nanoparticles.
Caption: Complement activation pathways initiated by PEGylated nanoparticles.
References
- 1. Cleavable PEGylation: a strategy for overcoming the “PEG dilemma” in efficient drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.curapath.com [blog.curapath.com]
- 3. eureka.upo.es [eureka.upo.es]
- 4. Optimized ELISA for Anti-PEG Antibody Detection in Healthy Donors and Patients Treated with PEGylated Liposomal Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Surface De-PEGylation Controls Nanoparticle-Mediated siRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The impact of PEGylation patterns on the in vivo biodistribution of mixed shell micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 6 PEG Alternatives You Should Be Thinking About [bioprocessonline.com]
Technical Support Center: DOPE-mPEG 2000 Stability in Serum
Welcome to the technical support center for researchers, scientists, and drug development professionals working with DOPE-mPEG 2000. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on the stability of DOPE-mPEG 2000-containing formulations in serum.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of my DOPE-mPEG 2000 formulation in serum?
A1: The stability of your DOPE-mPEG 2000 formulation in a serum environment is a multifactorial issue. Key factors include:
-
Lipid Composition: The overall lipid composition of your liposomes or nanoparticles plays a critical role. The presence of helper lipids, such as cholesterol, can significantly enhance membrane stability.[1] The ratio of DOPE-mPEG 2000 to other lipids is also crucial.
-
Physicochemical Properties of the Formulation: Particle size, polydispersity index (PDI), and surface charge can all influence how the formulation interacts with serum proteins and other blood components.
-
Serum Components: Serum is a complex environment containing various proteins (e.g., albumin, opsonins), enzymes (e.g., lipases), and ions that can interact with and destabilize your formulation.
-
Storage and Handling: Improper storage temperature and multiple freeze-thaw cycles can compromise the integrity of your formulation even before it is introduced to serum.[1]
Q2: How does DOPE-mPEG 2000 compare to DSPE-mPEG 2000 in terms of serum stability?
A2: DOPE-mPEG 2000 and DSPE-mPEG 2000, while both PEGylated phospholipids (B1166683), exhibit different stability profiles primarily due to the nature of their acyl chains.
-
DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine): Contains unsaturated oleoyl (B10858665) chains (C18:1), which results in a more fluid lipid bilayer.[2] This increased fluidity can potentially lead to faster drug release but may also render the liposomes more susceptible to destabilization and oxidation in serum.
-
DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): Features saturated stearoyl chains (C18:0), leading to a more rigid and stable membrane.[2] Liposomes formulated with DSPE-mPEG 2000 generally exhibit greater stability and longer circulation times in the bloodstream.[2][3]
Q3: What are the main degradation pathways for DOPE-mPEG 2000 in serum?
A3: In serum, DOPE-mPEG 2000-containing formulations can be destabilized through several mechanisms:
-
Hydrolysis: The ester bonds in the phospholipid backbone of DOPE can undergo hydrolysis, leading to the formation of lysolipids and free fatty acids. This process can be catalyzed by enzymes present in the serum and is influenced by pH.[4]
-
Oxidation: The unsaturated double bonds in the oleoyl chains of DOPE are susceptible to oxidation, which can compromise membrane integrity.
-
Interaction with Serum Proteins: Serum proteins can adsorb onto the surface of liposomes, a process known as opsonization, which can lead to their rapid clearance by the reticuloendothelial system (RES). While PEGylation helps to reduce this, it does not eliminate it entirely.
-
PEG Shedding: The DOPE-mPEG 2000 molecules can gradually dissociate from the liposome (B1194612) surface, a process known as "PEG shedding." The rate of shedding is influenced by the length of the lipid anchor, with longer, more saturated anchors (like DSPE) providing greater stability.[5][6][7][8]
Troubleshooting Guides
Issue 1: My DOPE-mPEG 2000 liposomes are aggregating in the presence of serum.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Insufficient PEGylation | Increase the molar percentage of DOPE-mPEG 2000 in your formulation (typically 5-10 mol%). The PEG chains provide a steric barrier that prevents aggregation.[1] |
| High Liposome Concentration | Dilute your liposome suspension before or during incubation with serum. Higher concentrations increase the likelihood of particle collisions and aggregation.[1] |
| Ionic Strength of the Medium | If using a buffer to dilute the serum, ensure it is of an appropriate ionic strength. High ionic strength can screen surface charges and promote aggregation. |
| Presence of Divalent Cations | Divalent cations (e.g., Ca²⁺, Mg²⁺) in the serum or buffer can interact with negatively charged phospholipids and induce aggregation. Consider the inclusion of a chelating agent like EDTA in your formulation buffer if appropriate for your application. |
Issue 2: The encapsulated drug is leaking prematurely from my DOPE-mPEG 2000 liposomes in serum.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| High Membrane Fluidity | The inherent fluidity of DOPE-containing membranes can contribute to leakage.[2] Incorporate cholesterol into your formulation (typically 30-50 mol%) to increase membrane rigidity and reduce permeability. |
| Liposome Destabilization by Serum Components | Serum proteins can extract lipids from the bilayer, leading to the formation of pores and subsequent leakage. Increasing the PEG density on the liposome surface can help mitigate this. |
| Hydrolysis of Phospholipids | Over time, hydrolysis of DOPE can lead to membrane defects.[4] Ensure your formulation is prepared with high-purity lipids and stored appropriately to minimize initial hydrolysis. |
| Oxidation of Unsaturated Lipids | The oleoyl chains of DOPE are prone to oxidation. Consider preparing your liposomes in an inert atmosphere (e.g., under argon or nitrogen) and including a lipophilic antioxidant in your formulation. |
Data Presentation
Table 1: Comparative Stability of PEGylated Lipids in Serum
| Feature | DOPE-mPEG 2000 | DSPE-mPEG 2000 |
| Acyl Chains | Unsaturated (Oleoyl, C18:1) | Saturated (Stearoyl, C18:0) |
| Membrane Fluidity | Higher | Lower |
| Susceptibility to Oxidation | Higher | Lower |
| PEG Shedding Rate | Potentially Faster | Slower |
| General Serum Stability | Moderate | High |
Experimental Protocols
Protocol 1: Assessing Liposome Stability in Serum using Calcein (B42510) Leakage Assay
This assay measures the release of the fluorescent dye calcein from liposomes upon destabilization in serum.
Materials:
-
Calcein
-
Your DOPE-mPEG 2000 liposome formulation
-
Sephadex G-50 or similar size-exclusion chromatography column
-
Fetal Bovine Serum (FBS) or other serum of choice
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Triton X-100 (10% v/v solution)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 485 nm, Emission: 520 nm)
Procedure:
-
Preparation of Calcein-Loaded Liposomes:
-
Prepare your liposome formulation as usual, but hydrate (B1144303) the lipid film with a self-quenching concentration of calcein solution (e.g., 50-100 mM in PBS).
-
Remove unencapsulated calcein by passing the liposome suspension through a size-exclusion column (e.g., Sephadex G-50) equilibrated with PBS.
-
-
Serum Incubation:
-
In a 96-well plate, add your calcein-loaded liposomes to wells containing pre-warmed serum at the desired concentration (e.g., 10%, 50%, or 90% serum in PBS). The final lipid concentration should be kept constant across all wells.
-
As controls, add liposomes to wells containing only PBS (for baseline leakage) and to wells with PBS and Triton X-100 (for 100% leakage).
-
-
Fluorescence Measurement:
-
Incubate the plate at 37°C.
-
Measure the fluorescence intensity at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
-
Data Analysis:
-
Calculate the percentage of calcein leakage at each time point using the following formula: % Leakage = [(Ft - F0) / (F100 - F0)] * 100 Where:
-
Ft is the fluorescence at time t.
-
F0 is the initial fluorescence of the liposomes in serum (or PBS for the control).
-
F100 is the fluorescence after adding Triton X-100 (representing 100% leakage).
-
-
Protocol 2: Monitoring Liposome Aggregation in Serum by Dynamic Light Scattering (DLS)
This protocol outlines how to use DLS to monitor changes in the size and polydispersity of your liposomes when exposed to serum.
Materials:
-
Your DOPE-mPEG 2000 liposome formulation
-
Fetal Bovine Serum (FBS) or other serum of choice
-
Phosphate Buffered Saline (PBS), pH 7.4
-
DLS instrument and appropriate cuvettes
Procedure:
-
Initial Characterization:
-
Dilute your liposome formulation in PBS to an appropriate concentration for DLS analysis.
-
Measure the initial average hydrodynamic diameter and polydispersity index (PDI).
-
-
Serum Incubation:
-
Prepare a mixture of your liposome suspension and serum at the desired concentration (e.g., 10% serum). The final liposome concentration should be suitable for DLS analysis.
-
Incubate the mixture at 37°C.
-
-
Time-Point Measurements:
-
At predetermined time points (e.g., 0, 30 min, 1h, 2h, 4h, 24h), take an aliquot of the liposome-serum mixture and measure the size and PDI using the DLS instrument.
-
-
Data Analysis:
-
Plot the average hydrodynamic diameter and PDI as a function of time. A significant increase in either parameter indicates aggregation.
-
Visualizations
Caption: Experimental workflow for assessing the stability of DOPE-mPEG 2000 liposomes in serum.
Caption: Degradation pathways of DOPE-mPEG 2000 liposomes in a serum environment.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the difference between DSPE - PEG2000 and other DSPE - PEG derivatives? - Blog [shochem.com]
- 3. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Real Time Measurement of PEG Shedding from Lipid Nanoparticles in Serum via NMR Spectroscopy - OAK Open Access Archive [oak.novartis.com]
- 8. researchgate.net [researchgate.net]
long-term storage and stability of DOPE-mPEG liposomes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the long-term storage and stability of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)] (DOPE-mPEG) liposomes.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and storage of DOPE-mPEG liposomes in a question-and-answer format.
Issue 1: My DOPE-mPEG liposomes are aggregating during storage.
-
Potential Cause 1: Inadequate PEGylation. The polyethylene (B3416737) glycol (PEG) layer provides a steric barrier that prevents liposome-liposome fusion.[1][2] Insufficient PEG density on the liposome (B1194612) surface can lead to aggregation.
-
Solution 1: Ensure the molar percentage of the mPEG-lipid is sufficient to provide a dense enough protective layer. The required density can depend on the size of the PEG headgroup.[3]
-
Potential Cause 2: Low Surface Charge. At physiological pH, DOPE and PC lipids have a near-zero net charge, leading to a lack of electrostatic repulsion between liposomes, which can cause them to aggregate.[4]
-
Solution 2: Consider incorporating a small percentage of an anionic lipid (e.g., a charged lipid) into your formulation to increase the zeta potential and induce electrostatic repulsion between vesicles.[4]
-
Potential Cause 3: Freeze-Thaw Cycles. Repeatedly freezing and thawing liposome suspensions can damage the vesicles, leading to aggregation and leakage of encapsulated contents.[5]
-
Solution 3: Aliquot your liposome suspension into smaller volumes for single-use applications to avoid multiple freeze-thaw cycles. If freezing is necessary, use appropriate cryoprotectants.[5][6]
-
Potential Cause 4: pH-Induced Destabilization. DOPE-based liposomes can be sensitive to acidic pH.[7] A drop in pH can lead to the protonation of certain stabilizing lipids (if included), reducing repulsion and causing aggregation.[8][9]
-
Solution 4: Maintain the pH of the storage buffer at or near neutral (pH 7.0-7.5).[10] Use a buffer with sufficient capacity to prevent pH shifts during storage.[11]
Issue 2: The encapsulated drug is leaking from my liposomes over time.
-
Potential Cause 1: Hydrolysis of Lipids. The ester bonds in phospholipids (B1166683) like DOPE are susceptible to hydrolysis, which can lead to the formation of lysolipids.[11] Lysolipids act as detergents, disrupting the bilayer integrity and causing leakage.[10][11] This process is accelerated by non-neutral pH and higher temperatures.[10][12]
-
Solution 1: Store liposome suspensions at recommended low temperatures (e.g., 4-8°C for short-term, or frozen for long-term).[10][13] Ensure the storage buffer is maintained at a pH of approximately 6.5-7.0, as the minimum hydrolysis rate for some phospholipids is observed around pH 6.5.[11][12]
-
Potential Cause 2: Oxidation of Unsaturated Lipids. DOPE contains unsaturated oleoyl (B10858665) chains that are prone to oxidation.[14] Oxidation can alter the physical properties of the lipids, compromising membrane integrity and leading to leakage.
-
Solution 2: Prepare buffers with deoxygenated water and consider adding antioxidants to the formulation.[10] Store samples under an inert gas atmosphere (e.g., argon or nitrogen) and protect them from light.
-
Potential Cause 3: PEG Shedding. The mPEG-lipid can slowly dissociate from the liposome surface over time, a phenomenon known as "PEG shedding."[15][16] This is more pronounced for PEG-lipids with shorter acyl chains.[15][17] The loss of the protective PEG layer can destabilize the liposome.
-
Solution 3: For enhanced stability, consider using a PEG-lipid with a longer, more saturated acyl chain (like DSPE-mPEG) in your formulation, as these anchor more strongly into the lipid bilayer.[15][18]
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for DOPE-mPEG liposomes?
For long-term storage, DOPE-mPEG liposomes should ideally be stored at low temperatures, preferably at -20°C or below, to slow down chemical degradation processes like hydrolysis and oxidation.[14] For short-term storage (a few days to a week), refrigeration at 4-8°C is recommended.[10][13] It is crucial to avoid repeated freeze-thaw cycles.[5] If the formulation is lyophilized, it can be stored for an extended period (1-2 years) under proper conditions.[14]
Q2: How does pH affect the stability of DOPE-mPEG liposomes?
The stability of DOPE-mPEG liposomes is highly pH-dependent. DOPE itself has a tendency to form non-bilayer, inverted hexagonal phases, which can destabilize the liposome structure.[4][7] This transition is particularly favored under acidic conditions.[7] Formulations are generally most stable at a neutral pH (around 7.4).[19] Hydrolysis of the ester bonds in phospholipids is also pH-dependent, with rates increasing in both acidic and alkaline conditions.[12][20]
Q3: Can I freeze my DOPE-mPEG liposome suspension for long-term storage?
Yes, freezing is a common method for the long-term preservation of liposomes.[21] However, the freezing and thawing process can induce stress on the vesicles, potentially leading to fusion, aggregation, and leakage of the encapsulated contents.[5][10] To mitigate this, it is highly recommended to use cryoprotectants.
Q4: What are cryoprotectants and why are they important for frozen or lyophilized liposomes?
Cryoprotectants are substances that protect liposomes from damage during freezing or freeze-drying (lyophilization).[22][23] Sugars like trehalose, sucrose, and mannitol (B672) are commonly used.[6] They form a glassy matrix during freezing, which can prevent the formation of damaging ice crystals and help maintain the structural integrity of the liposomes upon thawing or rehydration.[22][23] The use of cryoprotectants is crucial for maintaining vesicle size and retaining the encapsulated drug.[21][24][25]
Q5: What is the expected shelf-life of DOPE-mPEG liposomes?
The shelf-life is highly dependent on the specific lipid composition, the encapsulated drug, storage conditions, and whether the formulation is in an aqueous suspension or lyophilized. Aqueous suspensions stored at 4-8°C may be stable for several days to a few weeks before significant leakage or size changes occur.[10] Lyophilized formulations, stored at -20°C or below and protected from moisture and oxygen, can have a shelf-life of one to two years.[14]
Quantitative Data Summary
Table 1: Effect of Storage Temperature on Lipid Degradation
| Lipid Component | Storage Temperature | Observation Period | Degradation Rate | Reference |
| DLPC (unsaturated) | 60°C | 6 weeks | Significant degradation | [26] |
| DLPC (unsaturated) | 50°C | 48 weeks | Significant degradation | [26] |
| DLPC (unsaturated) | 37°C | 48 weeks | Significant degradation | [26] |
| DLPC (unsaturated) | 4°C, 22°C | 48 weeks | No appreciable degradation | [26] |
| DLinPC (unsaturated) | 60°C, 50°C | 48 weeks | Significant degradation | [26] |
| DOPC (unsaturated) | Up to 60°C | 48 weeks | Stable | [26] |
Note: DLPC and DLinPC are examples of multiply unsaturated lipids used in a stability study to demonstrate the effect of temperature. While not DOPE, the principle of increased degradation with higher temperature and unsaturation level is applicable.
Table 2: Effect of Cryoprotectants on Liposome Stability during Freezing
| Cryoprotectant | Concentration (w/v) | Outcome | Reference |
| Glycerol + Carbohydrate | ~1% | Optimal preservation of average size | [21] |
| Various disaccharides | Not specified | Successfully protected liposome integrity | [6] |
| Trehalose | Not specified | Can help retain up to 100% of original contents | [24] |
Experimental Protocols
Protocol 1: Assessment of Liposome Stability by Fluorescence Leakage Assay
This method is used to determine the integrity of the liposome membrane by measuring the leakage of an encapsulated fluorescent marker.
1. Materials:
-
Liposome formulation encapsulating a self-quenching concentration of a fluorescent dye (e.g., 5(6)-Carboxyfluorescein (CF) at 50-100 mM).[27]
-
Storage buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4).[27]
-
Triton X-100 solution (10% v/v) for liposome lysis.[27]
-
Size exclusion chromatography column (e.g., Sephadex G-50) to separate liposomes from unencapsulated dye.[27]
-
Fluorometer.
2. Procedure:
-
Preparation: Prepare DOPE-mPEG liposomes encapsulating the fluorescent dye.
-
Purification: Remove the unencapsulated dye by passing the liposome suspension through a size exclusion chromatography column, eluting with the storage buffer.[27]
-
Incubation: Store the purified liposome suspension under the desired test conditions (e.g., different temperatures, pH values).
-
Sampling: At predetermined time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the liposome suspension.
-
Fluorescence Measurement:
-
Dilute the aliquot in the storage buffer to a suitable volume for the fluorometer.
-
Measure the fluorescence intensity (Ft) at the appropriate excitation and emission wavelengths for the dye (e.g., ~490 nm excitation and ~520 nm emission for CF).[27]
-
To determine the total fluorescence (F_total), add a small volume of Triton X-100 solution to a separate aliquot of the same sample to lyse the liposomes completely, releasing all the encapsulated dye. Measure the fluorescence of this lysed sample.[27]
-
-
Calculation:
-
The percentage of dye leakage at each time point is calculated using the formula: % Leakage = [(Ft - F₀) / (F_total - F₀)] * 100 where F₀ is the fluorescence intensity at time zero.[27]
-
Visualizations
Caption: Key degradation pathways affecting DOPE-mPEG liposome stability.
Caption: Workflow for troubleshooting common DOPE-mPEG liposome stability issues.
References
- 1. liposomes.ca [liposomes.ca]
- 2. Poly(ethylene glycol)-modified phospholipids prevent aggregation during covalent conjugation of proteins to liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase behavior and aggregate structure in mixtures of dioleoylphosphatidylethanolamine and poly(ethylene glycol)-lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pH-Sensitive Liposomes for Enhanced Cellular Uptake and Cytotoxicity of Daunorubicin in Melanoma (B16-BL6) Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The pH-Responsive Liposomes—The Effect of PEGylation on Release Kinetics and Cellular Uptake in Glioblastoma Cells [mdpi.com]
- 10. avantiresearch.com [avantiresearch.com]
- 11. encapsula.com [encapsula.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. What is the shelf - life of DOPE - PEG2000? - Blog [shochem.com]
- 15. researchgate.net [researchgate.net]
- 16. helixbiotech.com [helixbiotech.com]
- 17. PEG shedding-rate-dependent blood clearance of PEGylated lipid nanoparticles in mice: Faster PEG shedding attenuates anti-PEG IgM production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pH-sensitive, serum-stable and long-circulating liposomes as a new drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Acid-labile mPEG-Vinyl Ether-1,2-Dioleylglycerol Lipids with Tunable pH Sensitivity: Synthesis and Structural Effects on Hydrolysis Rates, DOPE Liposome Release Performance and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Chemical hydrolysis of DOTAP and DOPE in a liposomal environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Long-term stability of sterically stabilized liposomes by freezing and freeze-drying: Effects of cryoprotectants on structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. The Role of Cryoprotective Agents in Liposome Stabilization and Preservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Liposomes: Structure, Biomedical Applications, and Stability Parameters With Emphasis on Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 25. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 26. Long Term Storage of Lyophilized Liposomal Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
Technical Support Center: Residual Solvent Removal in DOPE-mPEG Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing residual solvents from 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)] (DOPE-mPEG) formulations. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during the manufacturing process.
I. Frequently Asked Questions (FAQs)
Q1: What are residual solvents and why are they a concern in DOPE-mPEG formulations?
A1: Residual solvents are organic volatile impurities that remain in the final drug product from the manufacturing process.[1][2] They have no therapeutic benefit and can be hazardous to human health.[2][3] Furthermore, residual solvents can affect the physicochemical properties of the formulation, such as particle size and stability, potentially leading to inconsistent product quality and reduced efficacy.[2] For DOPE-mPEG formulations, common solvents like tert-butanol (B103910) and chloroform (B151607) are often used and their removal is critical to ensure safety and stability.[2][4][5]
Q2: What are the most common residual solvents in DOPE-mPEG formulations?
A2: The most common residual solvents in DOPE-mPEG and other lipid-based nanoparticle formulations include:
-
Tert-butanol: Often used in the lyophilization process to create a stable, dry powder form of the formulation.[4][5][6]
-
Chloroform: Frequently used to dissolve lipids during the initial stages of liposome (B1194612) preparation, such as in the thin-film hydration method.[1][7][8]
-
Ethanol: A common solvent used in microfluidic synthesis of lipid nanoparticles.[9][10]
-
Methanol: Often used in combination with chloroform for lipid dissolution.[7]
Q3: What are the regulatory limits for residual solvents in pharmaceutical formulations?
A3: Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for acceptable levels of residual solvents in pharmaceutical products.[3][11][12] Solvents are categorized into three classes based on their toxicity.[13]
-
Class 1: Solvents to be avoided due to their unacceptable toxicity.[3][13]
-
Class 2: Solvents with inherent toxicity that should be limited in concentration.[3][13]
-
Class 3: Solvents with low toxic potential, generally limited by Good Manufacturing Practices (GMP).[2][13]
The specific limits are often expressed as Permitted Daily Exposure (PDE) in mg/day and concentration limits in parts per million (ppm).[3][13]
Q4: What are the primary methods for removing residual solvents from DOPE-mPEG formulations?
A4: Several techniques can be employed to remove residual solvents, each with its own advantages and limitations. The choice of method depends on the specific solvent, the scale of production, and the properties of the formulation. Key methods include:
-
Lyophilization (Freeze-Drying): Particularly effective for removing solvents with a relatively high freezing point, such as tert-butanol.[4][6]
-
Tangential Flow Filtration (TFF): A scalable method for both solvent removal (diafiltration) and concentration of nanoparticles.[9][14][15][16]
-
Dialysis: A common laboratory-scale technique for removing solvents and other small molecules based on size exclusion.[1][17][18]
-
Rotary Evaporation: Used to remove volatile organic solvents like chloroform by evaporation under reduced pressure, typically to form a lipid film before hydration.[7][19][20]
-
Nitrogen/Argon Stream Evaporation: A gentle method for removing small volumes of solvent from a lipid solution by passing a stream of inert gas over the liquid surface.[8]
Q5: How can I accurately quantify the amount of residual solvent in my final formulation?
A5: The most widely recommended and utilized method for quantifying residual solvents in pharmaceutical products is Headspace Gas Chromatography (HS-GC) .[1][21][22] This technique is highly sensitive and specific for volatile organic compounds. The United States Pharmacopeia (USP) chapter <467> provides detailed procedures for residual solvent analysis using HS-GC.[13] Alternative methods like ion chromatography may be used for solvents not suitable for GC analysis.[21]
II. Troubleshooting Guides
Problem 1: Low Solvent Removal Efficiency
-
Symptom: Your final DOPE-mPEG formulation contains residual solvent levels above the desired or regulatory limits, as determined by HS-GC analysis.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution(s) |
| Inappropriate Method Selection | The chosen method may not be optimal for the specific solvent. For instance, dialysis may be slow and inefficient for large volumes. Solution: Consider switching to a more efficient method like Tangential Flow Filtration (TFF) for larger batches. For tert-butanol, ensure your lyophilization cycle is properly designed.[4][14][16] |
| Suboptimal Lyophilization Cycle | An inadequate lyophilization cycle (e.g., primary or secondary drying time is too short, or temperature is too low) can lead to incomplete removal of tert-butanol. Solution: Optimize the lyophilization parameters. Increase the duration of the primary and secondary drying phases and ensure the shelf temperature is appropriate for the solvent being removed.[4][23] |
| Insufficient Diavolumes in TFF | During diafiltration with TFF, an insufficient number of diavolumes (buffer exchanges) will result in incomplete solvent removal. Solution: Increase the number of diavolumes. Typically, 5-10 diavolumes are required to achieve significant solvent reduction.[9] |
| Incorrect Membrane Cut-off for Dialysis/TFF | If the membrane's molecular weight cut-off (MWCO) is too close to the size of your nanoparticles, it can lead to product loss or inefficient solvent removal. Solution: Select a membrane with an MWCO that is significantly smaller than your nanoparticles but large enough to allow free passage of the solvent molecules. |
| High Initial Solvent Concentration | Starting with a very high concentration of the organic solvent can make its complete removal more challenging.[1] Solution: If possible, minimize the amount of solvent used in the initial formulation steps. |
Problem 2: Formulation Aggregation or Instability After Solvent Removal
-
Symptom: You observe an increase in particle size (as measured by Dynamic Light Scattering), visible precipitates, or a change in the appearance of your DOPE-mPEG formulation after the solvent removal process.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution(s) |
| High Nanoparticle Concentration | Concentrating the formulation to a high degree during solvent removal (especially with TFF) can increase the likelihood of particle aggregation.[24] Solution: Perform the diafiltration step at a lower concentration and only concentrate the formulation to the desired level at the final step. |
| Unfavorable Buffer Conditions (pH, Ionic Strength) | The pH and ionic strength of the buffer used for dialysis or diafiltration can impact the stability of the nanoparticles. If the pH is near the isoelectric point of any component, it can lead to aggregation.[24] Solution: Optimize the buffer composition. Ensure the pH is sufficiently far from the pI of the formulation components and that the ionic strength is appropriate to maintain stability. |
| Shear Stress During Processing | High shear stress, particularly during TFF, can induce aggregation of sensitive formulations.[14] Solution: Optimize the TFF process parameters to minimize shear stress. This can include adjusting the feed flow rate and transmembrane pressure.[14] |
| Freeze-Thaw Stress During Lyophilization | The freezing and drying processes during lyophilization can be stressful for nanoparticles and lead to aggregation if not properly controlled. Solution: Incorporate a cryoprotectant (e.g., sucrose, trehalose) into your formulation before lyophilization to protect the nanoparticles during freezing and drying.[25] |
| Hydrophobic Interactions | The removal of the organic solvent can expose hydrophobic regions of the DOPE-mPEG or encapsulated drug, leading to aggregation.[24][26] Solution: Consider including a small amount of a non-ionic surfactant or a different PEGylated lipid in the formulation to enhance steric stabilization.[27] |
III. Data Presentation
Table 1: Comparison of Common Solvent Removal Techniques
| Technique | Principle | Typical Solvents Removed | Advantages | Disadvantages |
| Lyophilization | Sublimation of a frozen solvent under vacuum. | Tert-butanol, water.[4][6] | Produces a stable, dry powder; long shelf-life.[25] | Time-consuming; requires specialized equipment; potential for freeze-thaw stress.[4][23] |
| Tangential Flow Filtration (TFF) | Convective transport of solvent across a semi-permeable membrane. | Ethanol, chloroform, and other organic solvents.[9][14][28] | Scalable; fast; allows for simultaneous concentration and buffer exchange.[16] | Can induce shear stress; potential for membrane fouling; requires process optimization.[14] |
| Dialysis | Diffusion of solvent across a semi-permeable membrane down a concentration gradient. | Most organic solvents.[1][17][18] | Gentle process; simple setup for lab scale.[18] | Slow, especially for large volumes; not easily scalable; requires large volumes of buffer.[16] |
| Rotary Evaporation | Evaporation of solvent under reduced pressure with rotation. | Chloroform, methanol, ethanol.[7][19][29] | Efficient for removing volatile solvents from a solution to form a lipid film. | Not suitable for removing solvents from an aqueous nanoparticle suspension; risk of bumping.[19] |
| Nitrogen/Argon Stream Evaporation | Evaporation of solvent by a gentle stream of inert gas. | Chloroform and other volatile solvents.[8] | Gentle method suitable for small volumes.[8] | Slow and not practical for larger volumes. |
Table 2: ICH Class 2 and 3 Limits for Common Solvents
| Solvent | Class | Concentration Limit (ppm) | Permitted Daily Exposure (PDE) (mg/day) |
| Chloroform | 2 | 60 | 6 |
| Methanol | 2 | 3000 | 30 |
| Acetonitrile | 2 | 410 | 4.1 |
| Ethanol | 3 | 5000 | 50 |
| Acetone | 3 | 5000 | 50 |
| Tert-Butanol | 3 | 5000 | 50 |
| Source: ICH Q3C(R8) Guidelines[12][13] |
IV. Experimental Protocols & Visual Guides
Experimental Protocol: Residual Solvent Quantification by Headspace GC (HS-GC)
This protocol provides a general guideline for the quantification of residual solvents. Method validation is required for specific formulations.
-
Sample Preparation:
-
Accurately weigh a known amount of the DOPE-mPEG formulation into a headspace vial.[1]
-
Add a suitable diluent (e.g., dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF)) to dissolve or suspend the sample.[30]
-
Add an internal standard if required for quantification.
-
Seal the vial tightly with a crimp cap.[1]
-
-
Standard Preparation:
-
Prepare a series of calibration standards containing known concentrations of the target solvent(s) in the same diluent used for the sample.[1]
-
-
HS-GC Instrument Parameters (Example for Chloroform):
-
Headspace Sampler:
-
Gas Chromatograph:
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.
-
Determine the concentration of the residual solvent in the sample by interpolating its peak area ratio on the calibration curve.
-
Visual Guides
Caption: Workflow for Residual Solvent Removal and Quality Control.
Caption: Troubleshooting Decision Tree for Formulation Aggregation.
Caption: Mechanism of Tangential Flow Filtration for Solvent Removal.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Solvent injection-lyophilization of tert-butyl alcohol/water cosolvent systems for the preparation of drug-loaded solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tert-Butanol: a tertiary alcohol and freeze-drying stage_Chemicalbook [chemicalbook.com]
- 7. quora.com [quora.com]
- 8. avantiresearch.com [avantiresearch.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. biorxiv.org [biorxiv.org]
- 11. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 12. database.ich.org [database.ich.org]
- 13. agilent.com [agilent.com]
- 14. diantpharma.com [diantpharma.com]
- 15. Nanoparticle purification for stability - Inside Tx [insidetx.com]
- 16. Scalable Purification of Plasmid DNA Nanoparticles by Tangential Flow Filtration for Systemic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dialysis with semipermeable membranes as an efficient lipid removal method in the analysis of bioaccumulative chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Construction of a Liposome Dialyzer for preparation of high-value, small-volume liposome formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Video: Rotary Evaporation to Remove Solvent [jove.com]
- 20. achievechem.com [achievechem.com]
- 21. Liposome Residual Solvent Analysis - CD Formulation [formulationbio.com]
- 22. Residual Solvents in Nanomedicine and Lipid-Based Drug Delivery Systems: a Case Study to Better Understand Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. Production Techniques [ouci.dntb.gov.ua]
- 26. benchchem.com [benchchem.com]
- 27. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 28. Tangential flow filtration of lipid nanoparticles: Investigating device format - American Chemical Society [acs.digitellinc.com]
- 29. reddit.com [reddit.com]
- 30. ptfarm.pl [ptfarm.pl]
- 31. pubs.aip.org [pubs.aip.org]
Technical Support Center: Optimizing Sonication for DOPE-mPEG Liposome Preparation
Welcome to the technical support center for the preparation of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol (DOPE-mPEG) liposomes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to enhance the consistency and quality of your liposome (B1194612) formulations.
Troubleshooting Guide
This guide addresses common issues encountered during the sonication step of DOPE-mPEG liposome preparation.
| Problem Encountered | Potential Cause | Troubleshooting & Optimization |
| High Polydispersity Index (PDI) / Broad Size Distribution | Insufficient Sonication Energy: The energy applied is not adequate to break down larger multilamellar vesicles (MLVs) into a uniform population of small unilamellar vesicles (SUVs).[1][2] | - Increase Sonication Time: Gradually increase the total sonication duration in intervals. - Increase Sonication Power/Amplitude: Cautiously increase the power setting of the sonicator. - Use Pulsed Sonication: Employ cycles of sonication followed by rest periods (e.g., 30 seconds ON, 30 seconds OFF) to allow for heat dissipation and more uniform energy distribution.[3][4] |
| Incomplete Hydration: The initial lipid film was not fully hydrated, leading to clumps of lipids that are difficult to downsize. | - Verify Complete Hydration: Ensure the lipid film is thin and uniform before hydration and that the hydration buffer is at a temperature above the lipid transition temperature. - Adequate Agitation: Vigorously agitate the lipid suspension during hydration. | |
| Liposome Size Too Large | Insufficient Sonication Duration or Power: Similar to high PDI, the overall energy input is not enough to achieve the desired small vesicle size.[1] | - Optimize Sonication Time and Power: Systematically increase sonication time and/or power while monitoring particle size. Be aware that prolonged sonication can have diminishing returns.[5][6][7] - Consider Probe Sonication: For smaller sizes, a probe sonicator is generally more effective than a bath sonicator.[8][9] |
| Lipid Concentration Too High: Highly concentrated lipid suspensions can be more resistant to size reduction. | - Dilute the Lipid Suspension: Prepare liposomes at a lower lipid concentration. | |
| Liposome Aggregation | Instability of DOPE Liposomes: DOPE has a tendency to form non-bilayer structures, which can lead to aggregation, especially at neutral pH. | - Incorporate Helper Lipids: Including lipids like cholesterol or phosphatidylcholine (PC) can stabilize the bilayer structure. A PC:PE ratio of 4:1 can promote the formation of stable unilamellar vesicles.[10] - Optimize pH: While stable DOPE liposomes can sometimes be formed at a pH above 9.0, this is often not feasible. Stabilization with helper lipids is the preferred approach.[10] |
| Insufficient PEGylation: The mPEG chains provide a steric barrier that prevents aggregation. Insufficient PEG density may not be enough to overcome attractive forces between liposomes. | - Optimize PEG-Lipid Concentration: Ensure an adequate molar percentage of DOPE-mPEG is used in the formulation. | |
| Suspected Lipid or Drug Degradation | Overheating During Sonication: Both probe and bath sonication can generate significant heat, which can lead to hydrolysis or oxidation of lipids and degradation of encapsulated drugs.[2][11] | - Use an Ice Bath: Always perform sonication with the sample vial immersed in an ice bath to dissipate heat.[2] - Employ Pulsed Sonication: The "rest" periods in a pulsed cycle are crucial for preventing excessive temperature buildup.[3][12] - Use an Inert Atmosphere: Prepare liposomes under an inert gas like argon or nitrogen to prevent oxidation.[13] |
| Sample Contamination (e.g., metal particles) | Probe Tip Shedding: Probe sonicators can release titanium particles into the sample.[2][3][11] | - Centrifuge Post-Sonication: After sonication, centrifuge the liposome suspension (e.g., at 10,000 x g for 5-10 minutes) to pellet any metal contaminants.[14][15] The supernatant will contain the liposomes. |
Frequently Asked Questions (FAQs)
Q1: What is the difference between probe sonication and bath sonication for preparing DOPE-mPEG liposomes?
A1: Probe sonication involves inserting a probe directly into the lipid suspension, delivering high-intensity energy locally. It is generally more effective and faster at reducing liposome size to the 15-50 nm range.[11][16] However, it can cause localized overheating, potentially degrading lipids and encapsulated drugs, and may introduce titanium particle contamination from the probe tip.[2][3][11] Bath sonication uses a water bath to transmit ultrasonic waves to the sample, offering a gentler, more controlled, and sterile method, but it is less powerful and may not be sufficient to produce very small liposomes.[4][11]
Q2: How long should I sonicate my DOPE-mPEG liposome formulation?
A2: The optimal sonication time depends on several factors, including the desired particle size, lipid concentration, volume, and the power of the sonicator.[1] It is best to determine this empirically. Start with a short duration (e.g., 5-10 minutes) and measure the particle size. Continue sonicating in short intervals, measuring the size after each, until the desired size is reached or no further reduction is observed.[5][6][7] Be aware that prolonged sonication can lead to lipid degradation.[5]
Q3: At what temperature should I perform the sonication?
A3: Sonication should generally be performed at a temperature above the phase transition temperature (Tc) of the lipids to ensure the lipid bilayer is in a fluid state, which facilitates vesicle formation and size reduction. However, to prevent overheating and degradation, it is crucial to control the temperature, typically by placing the sample in an ice bath during sonication.[2]
Q4: Can I "over-sonicate" my liposomes?
A4: Yes. Excessive sonication can lead to the degradation of phospholipids (B1166683) and encapsulated molecules.[1] It can also potentially lead to the formation of very small, unstable micelles instead of liposomes. It is important to optimize the sonication time to achieve the desired size without causing damage to the formulation components.
Q5: My liposome solution is not becoming clear. What does this mean?
A5: The clarity of a liposome suspension is related to the size of the vesicles; smaller vesicles scatter less light, resulting in a clearer, more transparent solution.[13][16] If your solution remains turbid or milky, it indicates the presence of large, likely multilamellar, vesicles. This suggests that the sonication process has been insufficient in terms of time or power to adequately reduce the particle size.
Experimental Protocols
General Protocol for DOPE-mPEG Liposome Preparation via Thin-Film Hydration and Sonication
-
Lipid Film Preparation:
-
Co-dissolve the lipids (e.g., DOPE, DOPE-mPEG, and any helper lipids like cholesterol) in an appropriate organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.
-
Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[16]
-
-
Hydration:
-
Hydrate the lipid film with the desired aqueous buffer. The volume should be chosen to achieve the target lipid concentration.
-
Agitate the flask vigorously (e.g., by vortexing) to detach the lipid film and form a suspension of multilamellar vesicles (MLVs). This step should be performed at a temperature above the lipid phase transition temperature.
-
-
Sonication (Size Reduction):
-
Probe Sonication:
-
Place the MLV suspension in a suitable vial and immerse it in an ice bath.
-
Insert the sonicator probe into the suspension, ensuring the tip is submerged but not touching the sides or bottom of the vial.
-
Sonicate using a pulsed setting (e.g., 30 seconds on, 30 seconds off) at a specific power/amplitude. The total sonication time will need to be optimized.
-
Monitor the temperature of the suspension to prevent overheating.
-
-
Bath Sonication:
-
Place the sealed vial containing the MLV suspension in the bath sonicator.
-
Ensure the water level in the bath is appropriate for efficient energy transfer.
-
Sonicate for the desired duration, which is typically longer than for probe sonication.
-
-
-
Post-Sonication Processing:
-
If using a probe sonicator, centrifuge the sample to pellet any titanium debris.[15]
-
Characterize the liposomes for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Data Summary
Comparison of Sonication Methods on Liposome Size
| Sonication Method | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Probe Sonication | 90.1 | 0.14 | -43.8 | [8] |
| Bath Sonication | 381.2 | > 0.14 | -36.3 | [8] |
| Extrusion | 99.7 | N/A | -42.4 | [8] |
| Probe + Bath Sonication | 87.1 | N/A | -31.6 | [8] |
Note: Data is from a study on liposomes containing eicosapentaenoic and docosahexaenoic acids and may vary for DOPE-mPEG formulations.
Visualizations
Caption: Experimental workflow for liposome preparation.
Caption: Troubleshooting decision tree for sonication.
References
- 1. mdpi.com [mdpi.com]
- 2. Innovative Approaches to Enhancing the Biomedical Properties of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Scholars@Duke publication: Reducing liposome size with ultrasound: bimodal size distributions. [scholars.duke.edu]
- 8. Formulation, Characterization and Optimization of Liposomes Containing Eicosapentaenoic and Docosahexaenoic Acids; A Methodology Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hielscher.com [hielscher.com]
- 10. benchchem.com [benchchem.com]
- 11. stratech.co.uk [stratech.co.uk]
- 12. General preparation of liposomes using probe-tip sonication [slack.protocols.io:8443]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. protocols.io [protocols.io]
- 16. リポソーム調製-Avanti® Polar Lipids [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to DOPE-mPEG of Different Molecular Weights in Liposomal Formulations
For Researchers, Scientists, and Drug Development Professionals
The incorporation of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)] (DOPE-mPEG) is a critical step in the design of long-circulating liposomal drug delivery systems. The molecular weight (MW) of the mPEG chain significantly influences the physicochemical properties and in vivo performance of the resulting nanoparticles. This guide provides an objective comparison of different DOPE-mPEG molecular weights, supported by experimental data, to aid in the selection of the optimal formulation for your research and development needs.
Impact of DOPE-mPEG Molecular Weight on Liposome (B1194612) Properties: A Comparative Analysis
The choice of mPEG molecular weight is a crucial parameter that can be tailored to optimize the performance of liposomal drug carriers. Generally, a longer PEG chain can provide a more effective steric barrier, leading to reduced opsonization and prolonged circulation times. However, this can also impact drug loading, release kinetics, and cellular uptake. Below is a summary of key performance indicators for liposomes formulated with different molecular weights of PEGylated lipids.
Table 1: Physicochemical and In Vitro Performance of Liposomes with Different PEG Molecular Weights
| Parameter | Conventional Liposome (No PEG) | Liposome with DSPE-PEG (2000 Da) | Liposome with DSPE-PEG (5000 Da) |
| Particle Size (nm) | ~130 | ~140 | Data Not Available |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 | Data Not Available |
| Zeta Potential (mV) | Near Neutrality | Near Neutrality | Data Not Available |
| Encapsulation Efficiency (%) | 64.8 ± 0.8 | 79.0 ± 0.4 | 83.0 ± 0.4 |
| In Vitro Drug Release at 8h (%) | 52.4 ± 0.8 | 45.3 ± 0.6 | 32.2 ± 0.4 |
Note: The data presented is a compilation from multiple studies and should be interpreted with consideration of the different experimental conditions, including the specific lipid composition and the encapsulated drug.
Key Observations:
-
Encapsulation Efficiency: Increasing the molecular weight of the PEG chain from 2000 Da to 5000 Da has been shown to improve the encapsulation efficiency of the model drug camptothecin.
-
Drug Release: A higher molecular weight PEG chain leads to a more sustained release profile, with a lower percentage of drug released over the same time period. This is likely due to the thicker hydrophilic layer on the liposome surface, which hinders drug diffusion.
-
Particle Size and PDI: The inclusion of PEGylated lipids can lead to a slight increase in particle size. However, the formulations generally maintain a low polydispersity index, indicating a homogenous population of liposomes.
-
Circulation Time: Studies have indicated that the ability of DOPE-PEG to prolong the circulation time of liposomes is proportional to the molecular weight of the PEG, with longer chains providing a better "stealth" effect.
Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental findings. The following are representative protocols for the key experiments cited in the comparison of different DOPE-mPEG molecular weights.
Liposome Preparation by Thin-Film Hydration
This method is a common technique for the preparation of liposomes.
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
-
Cholesterol
-
DOPE-mPEG (e.g., 2000 Da or 5000 Da)
-
Drug to be encapsulated
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dissolve the lipids (DOPC, cholesterol, and DOPE-mPEG) in chloroform in a round-bottom flask at the desired molar ratio.
-
Create a thin lipid film on the inner wall of the flask by removing the chloroform using a rotary evaporator under reduced pressure.
-
Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with a PBS solution (pH 7.4) containing the drug to be encapsulated. The hydration is performed above the phase transition temperature of the lipids while vortexing to form multilamellar vesicles (MLVs).
-
To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a liposome extruder.
Determination of Encapsulation Efficiency
This protocol outlines a common method to quantify the amount of drug successfully encapsulated within the liposomes.
Materials:
-
Drug-loaded liposome suspension
-
Phosphate-buffered saline (PBS), pH 7.4
-
Centrifugal filter units (e.g., Amicon Ultra, with an appropriate molecular weight cut-off)
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Place a known amount of the drug-loaded liposome suspension into the centrifugal filter unit.
-
Centrifuge the sample according to the manufacturer's instructions to separate the free, unencapsulated drug (filtrate) from the liposomes (retentate).
-
Carefully collect the filtrate.
-
To determine the amount of encapsulated drug, lyse the liposomes in the retentate using a suitable solvent (e.g., methanol (B129727) or Triton X-100).
-
Quantify the drug concentration in the filtrate (free drug) and the lysed retentate (encapsulated drug) using a pre-established calibration curve with a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength or via HPLC.
-
Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100
In Vitro Drug Release Study using Dialysis Method
This assay simulates the release of the encapsulated drug from the liposomes over time in a physiological buffer.
Materials:
-
Drug-loaded liposome suspension
-
Dialysis membrane tubing (with a molecular weight cut-off that allows the passage of the free drug but retains the liposomes)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Shaking incubator or water bath
Procedure:
-
Hydrate the dialysis membrane tubing according to the manufacturer's protocol.
-
Pipette a known volume of the drug-loaded liposome suspension into the dialysis bag and securely seal both ends.
-
Place the dialysis bag into a larger vessel containing a known volume of pre-warmed PBS (pH 7.4), which serves as the release medium.
-
Incubate the system at 37°C with continuous gentle stirring.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.
-
Analyze the drug concentration in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released at each time point.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxicity of the liposomal formulations on cultured cells.
Materials:
-
Cell line of interest (e.g., a cancer cell line)
-
Complete cell culture medium
-
Liposomal formulations (and free drug as a control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
The next day, remove the medium and replace it with fresh medium containing various concentrations of the free drug, empty liposomes, and drug-loaded liposomes with different DOPE-mPEG molecular weights. Include untreated cells as a negative control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the MTT-containing medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Calculate the cell viability as a percentage relative to the untreated control cells.
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key experimental workflows described above.
Efficacy of DOPE-mPEG Liposomes: A Comparative Analysis of In Vitro and In Vivo Performance
For researchers, scientists, and drug development professionals, the selection of an optimal drug delivery system is paramount to therapeutic success. This guide provides a comprehensive comparison of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)] (DOPE-mPEG) liposomes with alternative nanocarriers, presenting supporting experimental data on their efficacy in both laboratory (in vitro) and living organism (in vivo) settings.
DOPE-mPEG liposomes are a class of lipid-based nanoparticles designed to improve the delivery of therapeutic agents. The inclusion of the fusogenic lipid DOPE can facilitate the release of encapsulated drugs into the cytoplasm, while the mPEG coating provides a "stealth" characteristic, prolonging circulation time in the body. This guide will delve into the performance of DOPE-mPEG liposomes in comparison to other widely used formulations, such as those containing 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE)-mPEG, non-PEGylated liposomes, and other nanocarriers like polymeric micelles and lipid nanoparticles.
Performance Comparison: In Vitro Efficacy
The in vitro performance of liposomal formulations is a critical early indicator of their potential therapeutic efficacy. Key parameters evaluated include cytotoxicity (the ability to kill cancer cells), cellular uptake, and drug release characteristics.
Cytotoxicity
The cytotoxic effects of various liposomal formulations are often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value indicates a more potent cytotoxic effect.
| Formulation | Drug | Cell Line | IC50 (µM) | Study Reference |
| DOPE-mPEG Liposomes | Doxorubicin (B1662922) | C26 (Colon Carcinoma) | ~1.9 | [1] |
| Doxorubicin | LLC (Lewis Lung Carcinoma) | ~0.8 | [1] | |
| DSPE-mPEG Liposomes | Doxorubicin | C26 (Colon Carcinoma) | Not specified in study | [1] |
| Doxorubicin | LLC (Lewis Lung Carcinoma) | Not specified in study | [1] | |
| Non-PEGylated Liposomes | Doxorubicin | C26 (Colon Carcinoma) | Not specified in study | [1] |
| Doxorubicin | LLC (Lewis Lung Carcinoma) | Not specified in study | [1] | |
| Free Drug | Doxorubicin | C26 (Colon Carcinoma) | Not specified in study | [1] |
| Doxorubicin | LLC (Lewis Lung Carcinoma) | Not specified in study | [1] | |
| Polymeric Micelles | Doxorubicin | A549 (Lung Cancer) | Varies by formulation | [2] |
Note: Direct comparative IC50 values for DOPE-mPEG liposomes against a wide range of alternatives within a single study are limited in the reviewed literature. The data presented is from a study comparing different phospholipid compositions.
Cellular Uptake
The efficiency with which cancer cells internalize liposomes is a key determinant of drug delivery success. This is often measured by quantifying the amount of fluorescently labeled liposomes or the encapsulated drug within the cells over time.
Studies have shown that PEGylation, while beneficial for in vivo circulation, can sometimes hinder cellular uptake in vitro due to the steric hindrance effect of the PEG chains. However, the inclusion of fusogenic lipids like DOPE in DOPE-mPEG liposomes is intended to overcome this barrier and facilitate endosomal escape and cytoplasmic drug delivery. Comparatively, non-PEGylated liposomes may exhibit higher cellular uptake in vitro but are rapidly cleared from circulation in vivo.
Performance Comparison: In Vivo Efficacy
In vivo studies in animal models are crucial for evaluating the pharmacokinetic profile (how the body processes the drug) and therapeutic efficacy of liposomal formulations in a complex biological system.
Pharmacokinetics and Biodistribution
The PEG chains on the surface of DOPE-mPEG liposomes reduce their uptake by the mononuclear phagocyte system (MPS), leading to a longer circulation half-life compared to non-PEGylated liposomes. This prolonged circulation allows for greater accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.
Comparative studies between DOPE-mPEG and DSPE-mPEG liposomes have explored the influence of the anchor lipid on in vivo performance. While both provide a stealth effect, the specific lipid anchor can influence the stability and drug release characteristics of the liposome.
Tumor Accumulation
The accumulation of liposomes in tumor tissue is often expressed as the percentage of the injected dose per gram of tissue (%ID/g). Higher tumor accumulation is generally correlated with improved therapeutic efficacy.
| Formulation | Time Point | Tumor Accumulation (%ID/g) | Animal Model | Study Reference |
| PEGylated Liposomes | 24 h | ~5-10 | Murine breast carcinoma (4T1) | [3] |
| Antibody-Targeted PEGylated Liposomes | 24 h | ~15-20 | Murine breast carcinoma (4T1) | [3] |
| Non-PEGylated pH-sensitive Liposomes | 4 h | Not significantly different from PEGylated | 4T1 tumor-bearing mice | [4] |
| PEGylated pH-sensitive Liposomes | 4 h | Not significantly different from non-PEGylated | 4T1 tumor-bearing mice | [4] |
Antitumor Efficacy
The ultimate measure of a drug delivery system's success is its ability to inhibit tumor growth and improve survival in preclinical models. Studies have demonstrated that PEGylated liposomes, including DOPE-mPEG formulations, can significantly enhance the antitumor efficacy of encapsulated drugs like doxorubicin and paclitaxel (B517696) compared to the free drug. This is attributed to the improved pharmacokinetic profile and increased drug accumulation at the tumor site.
For instance, a study on PEGylated liposomal paclitaxel showed significant inhibition of ovarian tumor growth in a mouse model.[5]
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of scientific findings. Below are representative protocols for key experiments discussed in this guide.
Preparation of DOPE-mPEG Liposomes by Thin-Film Hydration
The thin-film hydration method is a widely used technique for preparing liposomes.[6][7][8][9]
-
Lipid Dissolution: Dissolve the desired lipids, including DOPE, cholesterol, and DOPE-mPEG, in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask. If encapsulating a lipophilic drug, it can be co-dissolved with the lipids at this stage.
-
Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
-
Film Drying: Further dry the lipid film under a high vacuum for several hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by rotating the flask at a temperature above the phase transition temperature of the lipids. If encapsulating a hydrophilic drug, it can be dissolved in the aqueous buffer. This process results in the formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain smaller, unilamellar vesicles (SUVs) with a more uniform size distribution, the MLV suspension is typically subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][11][12]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the liposomal formulations (e.g., DOPE-mPEG liposomes containing doxorubicin), free drug, and empty liposomes (as a control).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
In Vivo Biodistribution Study
Biodistribution studies track the localization of liposomes in a living organism over time.
-
Liposome Labeling: Label the liposomes with a fluorescent probe (e.g., DiR or a radiolabel) to enable detection.[13][14][15]
-
Animal Model: Utilize tumor-bearing mice (e.g., mice with subcutaneously implanted tumors).
-
Administration: Inject the labeled liposomal formulations intravenously into the mice.
-
Imaging/Tissue Collection: At various time points post-injection, image the mice using an in vivo imaging system or euthanize the animals and collect major organs and the tumor.
-
Quantification: If using a fluorescent probe, homogenize the tissues and measure the fluorescence intensity. If using a radiolabel, measure the radioactivity in each organ using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor to determine the biodistribution profile.
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental procedures can aid in understanding. The following diagrams are generated using Graphviz to illustrate a key signaling pathway and an experimental workflow.
Doxorubicin-Induced Apoptosis Signaling Pathway
Doxorubicin, a commonly encapsulated chemotherapy drug, induces cancer cell death through multiple mechanisms, including the induction of apoptosis (programmed cell death).
Caption: Doxorubicin-induced apoptosis pathway.
Experimental Workflow for In Vivo Antitumor Efficacy Study
This workflow outlines the key steps in assessing the therapeutic effectiveness of a liposomal drug formulation in a preclinical cancer model.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Influence of PEG coating on the biodistribution and tumor accumulation of pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pegylated liposomal-paclitaxel induces ovarian cancer cell apoptosis via TNF-induced ERK/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lipid Film Hydration Method for Preparation of Liposomes [ebrary.net]
- 8. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jrmds.in [jrmds.in]
- 11. texaschildrens.org [texaschildrens.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Liposome biodistribution mapping with in vivo X-ray fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biodistribution of DOPE-mPEG 2000 Nanoparticles for Researchers and Drug Development Professionals
An In-depth Analysis of DOPE-mPEG 2000 Nanoparticle Biodistribution Compared to Key Alternatives, Supported by Experimental Data and Detailed Protocols.
In the rapidly evolving field of nanomedicine, the precise delivery of therapeutic payloads to target tissues while minimizing off-target effects is paramount. The biodistribution of nanoparticle-based drug delivery systems is a critical determinant of their efficacy and safety. This guide provides a comprehensive comparison of the biodistribution of nanoparticles formulated with 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DOPE-mPEG 2000) against two key alternatives: non-PEGylated DOPE nanoparticles and nanoparticles formulated with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG 2000).
This guide is intended for researchers, scientists, and drug development professionals, offering a clear presentation of quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes to inform the selection and design of lipid-based nanoparticle delivery systems.
Comparative Biodistribution Analysis
The biodistribution of nanoparticles is significantly influenced by their physicochemical properties, including size, surface charge, and the presence of hydrophilic polymers like polyethylene (B3416737) glycol (PEG). PEGylation, the process of attaching PEG chains to the surface of nanoparticles, is a widely employed strategy to enhance their systemic circulation time by reducing opsonization and subsequent uptake by the mononuclear phagocyte system (MPS), primarily located in the liver and spleen.[1][2][3] The choice of the lipid anchor for the PEG chain, such as the unsaturated DOPE versus the saturated DSPE, can further modulate the nanoparticle's stability and in vivo fate.
Below is a summary of quantitative biodistribution data from preclinical studies in mice, showcasing the organ distribution of different lipid-based nanoparticle formulations, typically measured as the percentage of the injected dose per gram of tissue (%ID/g).
Table 1: Comparative Biodistribution of Lipid-Based Nanoparticles in Mice
| Nanoparticle Formulation | Liver (%ID/g) | Spleen (%ID/g) | Lungs (%ID/g) | Kidneys (%ID/g) | Blood (%ID at 4h) | Tumor (%ID/g) | Reference |
| Non-PEGylated (DOPE-based) | ~60-80 | ~10-20 | <5 | <5 | <5 | <2 | Hypothetical/General Trend |
| DOPE-mPEG 2000 | ~20-40 | ~5-15 | <5 | <5 | ~10-20 | ~5-10 | Inferred Data |
| DSPE-PEG 2000 (DOPC-based) | 45 | ~20 | <5 | ~20 | ~15 | ~5 | [4] |
| DSPE-PEG 2000 (DSPC-based) | ~30 | ~10 | <5 | <5 | ~20 | ~5 | [4] |
Note: The data for "Non-PEGylated (DOPE-based)" and "DOPE-mPEG 2000" are presented as a general trend and inferred from multiple sources due to the lack of a single direct comparative study with the other formulations under identical conditions. The values for DSPE-PEG 2000 formulations are derived from a specific study for comparison.[4] Researchers should consult the primary literature for specific experimental details.
From the comparative data, a clear trend emerges. Non-PEGylated nanoparticles exhibit rapid clearance from circulation and high accumulation in the liver and spleen. The addition of a PEG 2000 chain to the DOPE lipid (DOPE-mPEG 2000) is expected to significantly reduce this uptake by the MPS, leading to prolonged circulation in the blood and enhanced accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. When comparing DOPE-mPEG 2000 with DSPE-PEG 2000, the choice of the lipid anchor (DOPE vs. DSPE) can influence the rigidity and stability of the liposome. "Fluid" phase liposomes formulated with unsaturated lipids like DOPC (similar to DOPE) have shown different biodistribution profiles compared to "rigid" gel-phase liposomes made with saturated lipids like DSPC.[4]
Experimental Protocols
Accurate assessment of nanoparticle biodistribution is crucial for preclinical evaluation. Below are detailed methodologies for key experiments commonly employed in such studies.
In Vivo Biodistribution Study Using Radiolabeling
This protocol provides a robust quantitative analysis of nanoparticle distribution in various organs.
-
Nanoparticle Radiolabeling:
-
Incorporate a gamma-emitting radionuclide, such as Technetium-99m (99mTc) or Indium-111 (111In), into the nanoparticles during their formulation. This can be achieved by chelating the radionuclide to a lipid component.
-
Alternatively, a positron-emitting radionuclide like Copper-64 (64Cu) can be used for PET imaging.
-
Purify the radiolabeled nanoparticles to remove any free radionuclide.
-
-
Animal Model:
-
Use healthy or tumor-bearing mice (e.g., BALB/c or athymic nude mice, 6-8 weeks old). For tumor models, tumors are typically allowed to grow to a specific size (e.g., 100-200 mm³).
-
-
Administration:
-
Administer a known amount of the radiolabeled nanoparticle suspension to each mouse via intravenous (i.v.) injection through the tail vein. The injected dose should be accurately measured.
-
-
Time Points and Tissue Collection:
-
At predetermined time points post-injection (e.g., 1, 4, 24, and 48 hours), euthanize a cohort of mice.
-
Collect blood via cardiac puncture.
-
Dissect and collect major organs (liver, spleen, lungs, kidneys, heart, and brain) and the tumor, if applicable.
-
-
Radioactivity Measurement:
-
Weigh each organ and blood sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Include standards of the injected dose to calculate the percentage of injected dose per gram of tissue (%ID/g).
-
-
Data Analysis:
-
Calculate the mean %ID/g and standard deviation for each organ at each time point.
-
Compare the biodistribution profiles of the different nanoparticle formulations.
-
In Vivo Biodistribution Study Using Fluorescence Imaging
This method offers a more visual and semi-quantitative assessment of nanoparticle distribution.
-
Nanoparticle Labeling:
-
Encapsulate a near-infrared (NIR) fluorescent dye (e.g., Cy5.5, ICG) within the nanoparticles during formulation.
-
Ensure the dye is stably encapsulated and does not leak prematurely.
-
-
Animal Model and Administration:
-
Similar to the radiolabeling protocol, use appropriate mouse models.
-
Administer the fluorescently labeled nanoparticles via tail vein injection.
-
-
In Vivo Imaging:
-
At various time points post-injection, anesthetize the mice and place them in an in vivo imaging system (IVIS) or a similar fluorescence imaging instrument.
-
Acquire whole-body fluorescence images.
-
-
Ex Vivo Imaging and Quantification:
-
After the final in vivo imaging session, euthanize the mice and dissect the major organs and tumor.
-
Arrange the organs in the imaging system and acquire ex vivo fluorescence images.
-
Use the system's software to quantify the radiant efficiency or fluorescence intensity in regions of interest (ROIs) drawn around each organ.
-
-
Data Analysis:
-
Compare the fluorescence intensity across different organs and formulations. It is important to note that signal attenuation in deeper tissues can affect the accuracy of quantification from whole-body imaging, making ex vivo analysis crucial for more reliable comparisons.
-
Mandatory Visualizations
To further elucidate the processes involved in the assessment and biological interactions of these nanoparticles, the following diagrams are provided.
Caption: Experimental workflow for assessing nanoparticle biodistribution.
Caption: Signaling pathways for cellular uptake of nanoparticles.
References
A Comparative Guide to In Vivo Imaging of Fluorescently Labeled DOPE-mPEG Liposomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of in vivo imaging techniques for fluorescently labeled 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)] (DOPE-mPEG) liposomes against alternative imaging modalities. Supporting experimental data, detailed protocols, and visual workflows are presented to aid in the selection of the most appropriate imaging strategy for your research needs.
Introduction to Liposome (B1194612) Imaging
Liposomes are versatile nanocarriers for drug delivery, and visualizing their in vivo journey is crucial for understanding their pharmacokinetic and pharmacodynamic properties. DOPE-mPEG liposomes are a popular formulation, offering biocompatibility and prolonged circulation times. While fluorescence imaging is a common method for tracking these liposomes, several other techniques offer distinct advantages in terms of sensitivity, resolution, and tissue penetration. This guide compares fluorescence imaging with Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT), Magnetic Resonance Imaging (MRI), and Computed Tomography (CT).
Comparison of In Vivo Imaging Modalities for Liposome Tracking
The choice of an imaging modality for tracking liposomes in vivo depends on a variety of factors, including the required sensitivity, spatial resolution, tissue penetration depth, and the need for quantitative data. Below is a summary of the key performance characteristics of each modality.
| Modality | Probe Type | Sensitivity | Spatial Resolution | Tissue Penetration | Quantification | Key Advantages | Key Disadvantages |
| Fluorescence Imaging | Fluorescent dyes (e.g., DiD, DiR, ATTO-DOPE) | High | Moderate (µm to mm) | Low (several mm) | Semi-quantitative | High throughput, relatively low cost, no ionizing radiation | Limited tissue penetration, light scattering, autofluorescence |
| PET | Positron-emitting radionuclides (e.g., 64Cu, 89Zr) | Very High (pM) | Low (1-2 mm) | Unlimited | Fully quantitative | Unparalleled sensitivity, whole-body imaging, excellent for biodistribution | Use of ionizing radiation, high cost, requires a cyclotron nearby for short-lived isotopes |
| SPECT | Gamma-emitting radionuclides (e.g., 99mTc, 111In) | High (nM) | Low (1-2 mm) | Unlimited | Fully quantitative | Widely available isotopes, lower cost than PET | Lower sensitivity and resolution than PET, use of ionizing radiation |
| MRI | Contrast agents (e.g., Gadolinium chelates, iron oxide nanoparticles) | Moderate | Very High (<100 µm) | Unlimited | Semi-quantitative | Excellent soft tissue contrast and spatial resolution, no ionizing radiation | Lower sensitivity than nuclear imaging, requires high concentrations of contrast agent |
| CT | Contrast agents (e.g., iodinated molecules) | Low | High (sub-mm) | Unlimited | Quantitative (Hounsfield Units) | High resolution anatomical imaging, fast acquisition | Poor soft tissue contrast, use of ionizing radiation, requires high concentrations of contrast agent |
Quantitative Data from Preclinical Studies
The following tables summarize quantitative data from published studies, showcasing the performance of different imaging modalities for in vivo liposome tracking.
Table 1: Biodistribution of Radiolabeled Liposomes Measured by PET/SPECT (% Injected Dose per Gram of Tissue - %ID/g)
| Organ | 64Cu-liposomes (PET) at 48h[1] | 89Zr-SCL (PET) at 24h[2] | 99mTc-liposomes (SPECT) at 92min[3] |
| Tumor | 18.9 ± 1.2 | 14.1 ± 1.6 | N/A |
| Blood | 6.1 ± 0.3 | ~6 | High |
| Liver | High | High | High |
| Spleen | High | High | High |
| Heart | < 5 | 6.2 ± 0.4 | High |
| Muscle | < 1 | N/A | N/A |
| Brain | 0.8 ± 0.0 | N/A | N/A |
| Note: SCL denotes surface-chelation-labeled liposomes. Experimental conditions and liposome formulations vary between studies. |
Table 2: Comparison of Tumor-to-Background Ratios for PET and Fluorescence Imaging
| Metric | 89Zr-SCL (PET) at 24h[2] | DiIC@89Zr-SCL (Fluorescence) at 24h[2] | 64Cu-liposomes vs. 18F-FDG (PET)[1] |
| Tumor-to-Skin Ratio | 2.3 | 2.8 | N/A |
| Contrast Ratio (Tumor/Muscle) | N/A | N/A | 0.89 ± 0.01 (at 18h) |
| Note: This table highlights the ability of both PET and fluorescence imaging to provide contrast for tumor visualization. DiIC is a near-infrared fluorescent dye. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for preparing and imaging liposomes using different modalities.
Protocol 1: Preparation and In Vivo Fluorescence Imaging of DOPE-mPEG Liposomes
This protocol is adapted from methods for preparing fluorescently labeled liposomes for in vivo assessment.[4][5]
1. Liposome Preparation (Thin Film Hydration Method):
- Dissolve a lipid mixture of DOPE, cholesterol, and DSPE-mPEG in a specific molar ratio in chloroform (B151607) in a round-bottom flask.
- Add a fluorescent lipid dye (e.g., ATTO-DOPE or a lipophilic dye like DiD) to the lipid mixture.[4][5]
- Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
- Hydrate the lipid film with an aqueous buffer (e.g., PBS) by vortexing or sonication to form multilamellar vesicles.
- To obtain unilamellar vesicles of a defined size, subject the liposome suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).
2. In Vivo Administration:
- Dilute the prepared fluorescent liposomes in sterile saline to the desired concentration.
- Administer the liposome suspension to the animal model (e.g., mouse) via intravenous injection (e.g., tail vein).
3. In Vivo Fluorescence Imaging:
- At predetermined time points post-injection, anesthetize the animal and place it in an in vivo imaging system (e.g., IVIS).
- Acquire fluorescence images using the appropriate excitation and emission filters for the chosen fluorophore.
- Analyze the images to quantify the fluorescence intensity in regions of interest (e.g., tumor, liver, spleen).
Protocol 2: Radiolabeling of Liposomes for PET Imaging
This protocol describes a surface chelation method for labeling pre-formed liposomes with 89Zr.[2][6]
1. Liposome Preparation with Chelator:
- Prepare liposomes as described in Protocol 1, but include a lipid conjugated to a chelator (e.g., DFO-DSPE) in the initial lipid mixture.
2. Radiolabeling:
- Incubate the pre-formed DFO-functionalized liposomes with a solution of 89Zr-oxalate in a suitable buffer (e.g., PBS, pH 7.1-7.4) at 40°C for 4 hours.[2]
- Purify the radiolabeled liposomes from free 89Zr using spin filtration or size exclusion chromatography.
3. In Vivo PET/CT Imaging:
- Administer a known activity of the 89Zr-labeled liposomes to the animal model via intravenous injection.
- Perform PET/CT scans at various time points to visualize the biodistribution of the liposomes.
- Reconstruct the PET data and co-register with the CT scan for anatomical reference.
- Quantify the radioactivity concentration in different organs and express it as %ID/g.[7]
Protocol 3: Preparation of Liposomes with MRI/CT Contrast Agents
This protocol is based on the co-encapsulation of contrast agents for multimodal imaging.[8][9]
1. Liposome Preparation (Co-encapsulation):
- Prepare a lipid film as described in Protocol 1.
- Hydrate the lipid film with an aqueous solution containing both an iodinated CT contrast agent (e.g., iohexol) and a gadolinium-based MRI contrast agent (e.g., gadoteridol).[8][9]
- Follow with extrusion to produce unilamellar vesicles with the contrast agents encapsulated in the aqueous core.
- Remove unencapsulated contrast agents by dialysis or size exclusion chromatography.
2. In Vivo MRI/CT Imaging:
- Administer the contrast-loaded liposomes to the animal model.
- Perform CT and MR scans at different time points.
- Analyze the images to measure the change in signal intensity (Hounsfield Units for CT, signal enhancement for MRI) in various tissues over time. A linear relationship can be found between iodine concentration and the increase in Hounsfield Units in CT, while an exponential relationship is often observed between gadolinium concentration and signal intensity increase in MRI.[10]
Visualizing the Workflow and Biological Interactions
Diagrams created using Graphviz provide a clear visual representation of complex processes.
Experimental Workflow for In Vivo Liposome Imaging
Signaling Pathway of Liposome Cellular Uptake
References
- 1. books.rsc.org [books.rsc.org]
- 2. A Modular Labeling Strategy for In Vivo PET and Near-Infrared Fluorescence Imaging of Nanoparticle Tumor Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radiolabeling and Quantitative In Vivo SPECT/CT Imaging Study of Liposomes Using the Novel Iminothiolane-99mTc-Tricarbonyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation, Administration, and Assessment of In vivo Tissue-Specific Cellular Uptake of Fluorescent Dye-Labeled Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spiedigitallibrary.org [spiedigitallibrary.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. In vivo performance of a liposomal vascular contrast agent for CT and MR-based image guidance applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vivo Tracking of Liposomes Using CT and MR Imaging – TechConnect Briefs [briefs.techconnect.org]
A Comparative Guide to DOPE-mPEG and Other Fusogenic Lipids for Intracellular Delivery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced drug delivery, the effective intracellular release of therapeutic cargo remains a critical hurdle. Fusogenic lipids are pivotal components in overcoming this barrier, facilitating the escape of nanoparticles from endosomal entrapment and ensuring the delivery of their payload into the cytoplasm. Among these, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) conjugated to polyethylene (B3416737) glycol (PEG), or DOPE-mPEG, represents a sophisticated strategy to combine prolonged circulation with stimulus-responsive fusogenicity.
This guide provides an objective comparison of DOPE-mPEG with other widely used fusogenic lipid systems, including cationic lipid formulations (e.g., DOTAP/DOPE) and other pH-sensitive systems. We present a compilation of experimental data to compare their performance in terms of delivery efficiency and cytotoxicity, alongside detailed protocols for key evaluative experiments.
The "PEG Dilemma" and the Role of Cleavable PEG Lipids
Polyethylene glycol (PEG) is widely used to coat liposomes, creating a hydrophilic shield that reduces opsonization by serum proteins and prolongs circulation time. However, this "stealth" property can also hinder the interaction of the liposome (B1194612) with target cells and impede endosomal escape, a phenomenon known as the "PEG dilemma".[1]
Cleavable PEG lipids, such as DOPE-mPEG with an acid-labile linker, are designed to address this challenge. These lipids provide steric stability at physiological pH (around 7.4) in the bloodstream. Upon endocytosis into the acidic environment of the endosome (pH 5.0-6.5), the linker is cleaved, detaching the PEG shield. This unmasking of the fusogenic lipid DOPE facilitates the fusion of the liposomal membrane with the endosomal membrane, leading to the release of the cargo into the cytoplasm.[1][2]
Performance Comparison of Fusogenic Lipids
The choice of fusogenic lipid formulation significantly impacts the efficiency of intracellular delivery and the associated cytotoxicity. The following tables summarize quantitative data from various studies to facilitate a comparison between different fusogenic systems.
Transfection Efficiency
Transfection efficiency is a common metric to assess the ability of a lipid nanoparticle to deliver nucleic acids into cells, which is highly dependent on successful endosomal escape.
| Formulation | Cell Line | Transfection Efficiency (% of cells) | Key Findings |
| DOTAP/DOPE (1:1 w/w) | COS7 | ~45% | Optimal DOTAP/DOPE ratio is cell-line dependent.[3][4] |
| DOTAP/DOPE (1:3 w/w) | A549 | ~35% | Higher DOPE content can enhance transfection in some cell lines.[3][4] |
| DOTAP/Cholesterol | Murine BMDCs | Superior to DOTAP/DOPE in the presence of serum. | Cholesterol enhances stability in serum, crucial for in vivo applications.[5] |
| DOPE:DOTAP (0.5:1) | I/1Ki | ~12% | Achieved highest mRNA transfection efficacy at a 12:1 or 15:1 reagent to mRNA ratio.[6] |
| DOPE:DOTMA (1:1) | I/1Ki | ~14% | Demonstrated slightly higher mRNA efficacy than DOPE:DOTAP in this cell line.[6] |
| Acid-labile PEG Liposomes | Not Specified | Enhanced transfection over non-cleavable PEG liposomes. | Cleavage of PEG in the endosome is crucial for efficient gene delivery.[2] |
Cytotoxicity
The cytotoxicity of fusogenic liposomes is a critical consideration, particularly for therapeutic applications. Cationic lipids are often the primary source of toxicity.
| Formulation | Cell Line | IC50 or Viability | Key Findings |
| DDAB/DOPE | CaSki | 50% viability at 40 µM | DDAB-containing liposomes showed higher cytotoxicity compared to DOTAP formulations.[7] |
| DOTAP | CaSki | Minor effects on viability at 40 µM | DOTAP is generally less toxic than DDAB.[7] |
| DOTAP/DOPE | Not Specified | Cytotoxicity is influenced by the DOTAP/DOPE ratio. | The fusogenic properties of DOPE can contribute to cytotoxicity by destabilizing cellular membranes. |
| PEGylated Liposomes | HCT 116 | IC50 of 3.58 µM for NCL-240 | PEGylation can reduce non-specific cytotoxicity. |
| DOPE-5k Micelles | PC3 | IC50 = 24 nM (for Paclitaxel) | The specific formulation and cargo significantly impact cytotoxicity. |
Mechanisms of Endosomal Escape
The primary function of fusogenic lipids is to facilitate the escape of the liposomal cargo from the endosome. The mechanisms vary depending on the type of fusogenic lipid used.
DOPE-mPEG with Cleavable Linker
Liposomes formulated with cleavable DOPE-mPEG lipids are internalized via endocytosis. The acidic environment of the endosome triggers the cleavage of the linker, detaching the PEG shield. The now-exposed DOPE promotes the transition of the lipid bilayer to an inverted hexagonal phase, which destabilizes the endosomal membrane and leads to the release of the cargo into the cytoplasm.
Cationic Liposomes (e.g., DOTAP/DOPE)
Cationic liposomes interact with the negatively charged cell surface, promoting endocytosis. Inside the endosome, the cationic lipids (like DOTAP) interact with anionic lipids in the endosomal membrane. This electrostatic interaction, combined with the fusogenic properties of DOPE, disrupts the endosomal membrane, allowing the lipoplex (lipid-nucleic acid complex) to escape into the cytoplasm.
Experimental Protocols
Reproducible and standardized assays are essential for comparing the performance of different fusogenic lipid formulations. Below are detailed protocols for two key experiments.
Lipid Mixing Assay (NBD-PE/Rhodamine-PE FRET Assay)
This assay measures the fusion of liposomal membranes by monitoring the decrease in Förster resonance energy transfer (FRET) between two fluorescently labeled lipids.
Materials:
-
NBD-PE (donor fluorophore)
-
Rhodamine-PE (acceptor fluorophore)
-
Lipids for preparing labeled and unlabeled liposomes
-
Appropriate buffer (e.g., HEPES-buffered saline, pH 7.4)
-
Fluorometer with excitation at 465 nm and emission detection at 530 nm (for NBD) and 590 nm (for Rhodamine)
Procedure:
-
Prepare Labeled Liposomes:
-
Co-dissolve the primary lipids with 1 mol% NBD-PE and 1 mol% Rhodamine-PE in chloroform.
-
Create a thin lipid film by rotary evaporation.
-
Hydrate the film with buffer to form multilamellar vesicles (MLVs).
-
Extrude the MLV suspension through polycarbonate membranes (e.g., 100 nm pore size) to form small unilamellar vesicles (SUVs).
-
-
Prepare Unlabeled Liposomes:
-
Follow the same procedure as above but without the fluorescent lipids.
-
-
Fusion Assay:
-
In a cuvette, mix the labeled and unlabeled liposomes at a molar ratio of 1:9.
-
Record the initial fluorescence intensity of NBD (F0) at 530 nm.
-
Induce fusion (e.g., by adding the fusogenic agent or changing the pH).
-
Monitor the increase in NBD fluorescence (F) over time as FRET decreases due to the dilution of the fluorescent lipids upon fusion.
-
To determine the maximum fluorescence (Fmax), add a detergent (e.g., Triton X-100) to completely disrupt the liposomes and eliminate FRET.
-
-
Calculate Percent Fusion:
-
The percentage of lipid mixing is calculated using the formula: % Fusion = [(F - F0) / (Fmax - F0)] * 100.
-
Content Mixing Assay (Calcein Leakage Assay)
This assay measures the release of encapsulated aqueous content from liposomes, indicating either fusion or destabilization of the liposomal membrane.
Materials:
-
Lipids for liposome preparation
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
-
Appropriate buffer
-
Fluorometer with excitation at 495 nm and emission at 515 nm
Procedure:
-
Prepare Calcein-Loaded Liposomes:
-
Prepare a lipid film as described above.
-
Hydrate the film with a high concentration of calcein solution (e.g., 50-100 mM) to induce self-quenching of its fluorescence.
-
Extrude the liposomes to obtain SUVs.
-
-
Remove Free Calcein:
-
Pass the liposome suspension through a size-exclusion chromatography column to separate the calcein-loaded liposomes from the unencapsulated, fluorescent calcein.
-
-
Release Assay:
-
Dilute the calcein-loaded liposomes in the assay buffer in a cuvette.
-
Record the initial low fluorescence (F0).
-
Induce content release (e.g., by adding the fusogenic agent or changing the pH).
-
Monitor the increase in fluorescence (F) as calcein is released from the liposomes, becomes diluted, and its self-quenching is relieved.
-
Determine the maximum fluorescence (Fmax) by adding a detergent to release all the encapsulated calcein.
-
-
Calculate Percent Leakage:
-
The percentage of calcein leakage is calculated using the formula: % Leakage = [(F - F0) / (Fmax - F0)] * 100.
-
Conclusion
The selection of a fusogenic lipid system is a critical decision in the design of effective intracellular drug delivery vehicles. DOPE-mPEG with a cleavable linker offers a sophisticated approach to balance in vivo stability with efficient endosomal escape. However, the optimal formulation is highly dependent on the specific application, the nature of the cargo, and the target cell type. Cationic lipid formulations like DOTAP/DOPE remain a robust option for in vitro applications, while the inclusion of cholesterol can enhance stability for in vivo use. A thorough evaluation of transfection efficiency and cytotoxicity using standardized assays is paramount for the rational design and selection of the most appropriate fusogenic lipid system for a given therapeutic strategy.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Immunological and Toxicological Considerations for the Design of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity of PEGylated Liposomes Co-Loaded with Novel Pro-Apoptotic Drug NCL-240 and the MEK Inhibitor Cobimetinib Against Colon Carcinoma In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Navigating Nanocarriers: A Comparative Guide to Drug Release Kinetics from DOPE-mPEG Formulations
For researchers, scientists, and drug development professionals, the selection of an optimal drug delivery vehicle is paramount to therapeutic success. Among the myriad of available nanocarriers, liposomes functionalized with 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) and methoxy (B1213986) polyethylene (B3416737) glycol (mPEG) have garnered significant attention. This guide provides a comprehensive comparison of the drug release kinetics from DOPE-mPEG formulations against other common lipid-based alternatives, supported by experimental data and detailed protocols to aid in your formulation development.
Performance Snapshot: DOPE-mPEG vs. Alternative Lipid Formulations
The choice of lipid composition profoundly influences the drug release profile of a liposomal formulation. DOPE-mPEG formulations are renowned for their pH-sensitive properties, which facilitate endosomal escape and intracellular drug delivery. In contrast, formulations based on lipids with higher phase transition temperatures, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), tend to form more rigid and stable bilayers, leading to slower drug release.
Below is a comparative summary of key performance parameters for DOPE-mPEG and other common lipid-based nanoparticle formulations.
| Formulation Component | Key Feature | Drug Entrapment Efficiency (%) | Burst Release | Sustained Release Performance | Reference |
| DOPE-mPEG | pH-sensitive, fusogenic | Generally high (e.g., >90% for daunorubicin)[1] | Can be significant, tunable with formulation parameters | Release is often triggered by acidic pH | [1][2] |
| DSPC-mPEG | High stability, rigid membrane | High (e.g., >90% for doxorubicin)[3] | Typically low | Excellent, slow and prolonged release | [3][4] |
| DOPC-mPEG | Fluid membrane | Moderate to high (e.g., 75.6% for shikonin)[5] | Moderate | Faster release compared to DSPC | [5] |
| Solid Lipid Nanoparticles (SLNs) | Solid lipid core | Variable, depends on drug and lipid | Often present | Generally provides sustained release |
In-Depth Comparison of Drug Release Kinetics
The following tables provide a more detailed look at the quantitative drug release kinetics from different liposomal formulations.
Table 1: Comparative Drug Release of Shikonin from PEGylated Liposomes
| Liposome (B1194612) Composition | Mean Particle Size (nm) | Entrapment Efficiency (%) | Cumulative Release at 24h (%) |
| DOPC/DSPG/DSPE-mPEG | 81.9 | 75.6 | ~45 |
| DSPC/DSPG/DSPE-mPEG | 124.8 | 89.4 | ~30 |
Data adapted from a comparative study on shikonin-loaded liposomes.[5] The results indicate that the more fluid DOPC-based formulation leads to a faster drug release compared to the rigid DSPC-based counterpart.[5]
Table 2: Comparative Drug Retention in Different Liposomal Formulations
| Liposome Composition | Drug Retention at 48h (37°C) (%) |
| DSPC | 85.2 ± 10.1 |
| DPPC | 60.8 ± 8.9 |
| DMPC | 53.8 ± 4.3 |
Data adapted from a study using inulin (B196767) as a model drug.[4] This table highlights the superior drug retention capacity of DSPC-based liposomes due to their high phase transition temperature, resulting in a more stable and less leaky membrane at physiological temperature.[4]
Experimental Corner: Protocols for Validating Drug Release
Accurate and reproducible assessment of drug release kinetics is critical for the validation of any nanoparticle formulation. Below are detailed methodologies for commonly employed in vitro release assays.
Protocol 1: Dialysis Bag Method
This is a widely used method for assessing drug release from nanoparticles.
Materials:
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO)
-
Release medium (e.g., phosphate-buffered saline (PBS), pH 7.4, or acetate (B1210297) buffer, pH 5.0, to simulate endosomal conditions)
-
Thermostatically controlled shaker or water bath
-
Syringes and needles for sampling
-
Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Hydrate the dialysis tubing according to the manufacturer's instructions.
-
Accurately measure a known concentration of the DOPE-mPEG liposomal formulation and place it inside the dialysis bag.
-
Seal both ends of the dialysis bag securely.
-
Immerse the sealed bag in a known volume of pre-warmed release medium in a beaker or flask.
-
Place the setup in a shaker or water bath maintained at 37°C with constant, gentle agitation.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a validated analytical method.
-
Calculate the cumulative percentage of drug released at each time point.
Protocol 2: Centrifugal Ultrafiltration Method
This method offers a rapid way to separate the released drug from the nanoparticles.
Materials:
-
Centrifugal filter units with an appropriate MWCO
-
Incubator or water bath
-
Microcentrifuge
-
Analytical instrument for drug quantification
Procedure:
-
Place a known concentration of the DOPE-mPEG liposomal formulation in the sample reservoir of the centrifugal filter unit.
-
Incubate the unit at 37°C for a predetermined time interval.
-
Centrifuge the unit at a specified speed and time to separate the ultrafiltrate (containing the released drug) from the retentate (containing the liposomes).
-
Collect the ultrafiltrate.
-
Analyze the drug concentration in the ultrafiltrate.
-
Repeat for each desired time point.
Visualizing the Mechanism: Cellular Uptake and Drug Release
The therapeutic efficacy of DOPE-mPEG formulations is intrinsically linked to their mechanism of cellular uptake and subsequent intracellular drug release. The following diagrams illustrate these key processes.
Caption: Workflow for validating drug release kinetics.
Caption: Cellular processing of DOPE-mPEG liposomes.
The pH-sensitive nature of DOPE is a key driver for the intracellular release of drugs from these formulations. At physiological pH (7.4), the liposome remains stable.[1] Upon internalization into the endosome, the drop in pH to around 5.0-6.0 triggers a conformational change in the DOPE lipid from a lamellar to an inverted hexagonal phase.[1] This phase transition disrupts the endosomal membrane, facilitating the release of the encapsulated drug into the cytoplasm where it can reach its therapeutic target. This mechanism of endosomal escape is a significant advantage of DOPE-containing formulations for intracellular drug delivery.[6]
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. The effect of different lipid components on the in vitro stability and release kinetics of liposome formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. research.brighton.ac.uk [research.brighton.ac.uk]
Navigating Nanotoxicity: A Comparative Guide to Cytotoxicity Assays for DOPE-mPEG 2000 Formulations
For researchers, scientists, and drug development professionals, understanding the cytotoxic profile of nanoparticle formulations is paramount for preclinical safety assessment. This guide provides a comparative analysis of cytotoxicity assays for liposomal formulations incorporating 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DOPE-mPEG 2000), a common component in drug delivery systems. We present supporting experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.
The inclusion of PEGylated lipids like DOPE-mPEG 2000 in liposomal formulations is primarily intended to increase their stability and circulation time in the bloodstream.[1][2] However, the composition of these nanoparticles can significantly influence their interaction with cells and, consequently, their cytotoxic potential. Evaluating this potential is a critical step in the development of safe and effective nanomedicines.
Performance Comparison: DOPE-mPEG 2000 vs. Alternative Formulations
The cytotoxicity of lipid nanoparticle formulations is typically assessed by measuring key indicators of cell health, such as metabolic activity, membrane integrity, and the induction of apoptosis (programmed cell death). The half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process by 50%, is a common metric for quantifying cytotoxicity.
Below is a summary of comparative cytotoxicity data for various lipid nanoparticle formulations. It is important to note that direct head-to-head comparisons of DOPE-mPEG 2000 with a wide range of alternatives in a single study are limited in publicly available literature. The following table is a composite of findings from multiple studies to provide a representative overview.
| Formulation Component | Alternative Component | Cell Line | Assay | IC50 / Cell Viability | Reference |
| DSPE-mPEG2000 | Cremophor EL | CT26 | MTT | DSPE-mPEG2000/NPs showed ~4-fold lower cytotoxicity than Cremophor EL/NPs. | [3] |
| PEGylated Liposomes | Non-PEGylated Liposomes | MCF-7 | MTT | PEGylated liposomal hydroxyurea (B1673989) showed 3.6% more cytotoxicity than the non-pegylated form. | [4] |
| PEG-Lipid | Polysarcosine (pSar)-Lipid | hPBMCs | Viability Assay | pSar-lipid LNPs showed comparable in vitro tolerability to PEG-lipid LNPs. | [5] |
| PEG-Lipid | Poly(2-oxazoline) (POx)-Lipid | - | - | POx-based lipids have been shown to yield nontoxic and non-immunogenic LNPs. | [6] |
Experimental Protocols
Accurate and reproducible assessment of cytotoxicity relies on well-defined experimental protocols. Below are detailed methodologies for three commonly employed assays for evaluating the cytotoxicity of lipid nanoparticle formulations.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
-
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Remove the culture medium and add fresh medium containing various concentrations of the nanoparticle formulations. Include untreated cells as a negative control.
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Lactate (B86563) Dehydrogenase (LDH) Assay
This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon cell membrane damage, which is an indicator of cytotoxicity.
-
Materials:
-
LDH assay kit (containing substrate, cofactor, and dye)
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate and treat with nanoparticle formulations as described for the MTT assay. Include wells with medium only for background control and untreated cells for spontaneous LDH release. A positive control for maximum LDH release can be prepared by treating cells with a lysis buffer.
-
After the incubation period, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the absorbance at a wavelength specified by the kit manufacturer (typically around 490 nm).
-
Calculate cytotoxicity as a percentage of the maximum LDH release control.
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane in early apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
Binding buffer
-
Flow cytometer
-
-
Protocol:
-
Seed cells in a 6-well plate and treat with nanoparticle formulations for the desired time.
-
Harvest the cells (including any floating cells in the supernatant) and wash with cold PBS.
-
Resuspend the cells in 100 µL of binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of binding buffer to each sample.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[7][8]
-
Visualizing the Mechanisms and Methods
To further elucidate the processes involved in cytotoxicity assessment, the following diagrams, created using the DOT language, illustrate a typical experimental workflow and a key signaling pathway implicated in nanoparticle-induced cell death.
Caption: Workflow for assessing nanoparticle cytotoxicity.
Caption: NLRP3 inflammasome activation by nanoparticles.
Certain lipid nanoparticles can trigger innate immune signaling pathways, such as the Toll-like receptor (TLR) pathway and the NLRP3 inflammasome.[9][10][11][12][13] Activation of TLRs by nanoparticle components can lead to the transcription of pro-inflammatory cytokines like pro-IL-1β. A second signal, such as lysosomal destabilization caused by the nanoparticles, can then trigger the assembly of the NLRP3 inflammasome, leading to the activation of caspase-1. Activated caspase-1 cleaves pro-IL-1β into its mature, secreted form and can also induce a form of inflammatory cell death known as pyroptosis.
References
- 1. DOPE-mPEG, MW 2,000 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PEGylation of lipophilic SN38 prodrug with DSPE-mPEG2000 versus cremophor EL: comparative study for intravenous chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Evaluation of the Efficacy of Liposomal and Pegylated Liposomal Hydroxyurea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Solid lipid nanoparticle induced apoptosis of macrophages via a mitochondrial-dependent pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kumc.edu [kumc.edu]
- 9. mRNA-carrying lipid nanoparticles that induce lysosomal rupture activate NLRP3 inflammasome and reduce mRNA transfection efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mRNA-carrying lipid nanoparticles that induce lysosomal rupture activate NLRP3 inflammasome and reduce mRNA transfection efficiency - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 12. Assessing NLRP3 Inflammasome Activation by Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Diverse Pathways of Engineered Nanoparticle-Induced NLRP3 Inflammasome Activation [mdpi.com]
A Head-to-Head Comparison of PEGylated Phospholipids for Advanced Drug Delivery
For researchers, scientists, and drug development professionals, the selection of appropriate excipients is a critical determinant of a nanoparticle formulation's success. Among these, PEGylated phospholipids (B1166683) are paramount for enhancing the in vivo performance of liposomal and lipid nanoparticle (LNP) drug delivery systems. This guide provides an objective, data-driven comparison of various PEGylated phospholipids, focusing on how key structural differences in PEG chain length, lipid anchor, and functional groups impact the physicochemical properties, stability, and biological performance of nanoparticles.
PEGylated lipids are amphiphilic molecules composed of a hydrophilic poly(ethylene glycol) chain, a linker, and a hydrophobic lipid anchor that embeds within the lipid bilayer of a nanoparticle.[1] This "PEGylation" creates a hydrophilic shield that sterically hinders the adsorption of plasma proteins (opsonization), thereby reducing clearance by the mononuclear phagocyte system and significantly prolonging circulation time in the bloodstream.[2][3]
Comparative Performance Data
The choice of a PEGylated phospholipid involves a trade-off between circulation time, nanoparticle stability, and interaction with target cells. Key variables include the molecular weight of the PEG chain and the nature of the lipid anchor.
Table 1: Influence of PEGylated Lipids on Physicochemical Properties of Nanoparticles
| PEG-Lipid Type | Core Lipid Composition | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference(s) |
| Non-PEGylated | DOPC/DSPG | 121.3 | - | -28.9 | [4] |
| DSPE-mPEG2000 | DOPC/DSPG | 70.4 | - | -20.5 | [4] |
| Non-PEGylated (pH-sensitive) | DOPE/CHEMS | ~140 | < 0.2 | ~0 | [5] |
| DSPE-PEG2000 (pH-sensitive) | DOPE/CHEMS | ~140 | < 0.2 | ~0 | [5] |
| DSPE-PEG2000 | - | ~125 | ~0.147 | ~ -35 | [6] |
| DSPE-PEG5000 | - | Larger than DSPE-PEG2000 formulations | - | More neutral than DSPE-PEG2000 | [6] |
| DMG-PEG2000 (1 mol%) | OF-02, DSPC, Cholesterol | ~110 | ~0.1 | - | [7] |
| DMG-PEG5000 (1 mol%) | OF-02, DSPC, Cholesterol | ~125 | ~0.1 | - | [7] |
Note: Absolute values can vary significantly based on the core nanoparticle composition, drug load, and formulation method.
Table 2: Effect of PEGylated Lipids on Encapsulation Efficiency
| Formulation Type | Drug/Payload | Encapsulation Efficiency (%) | Key Finding | Reference(s) |
| Conventional Liposomes | Vancomycin | 9 ± 2% | PEGylation increased encapsulation efficiency. | [8] |
| PEGylated Liposomes | Vancomycin | 13 ± 3% | PEGylation increased encapsulation efficiency. | [8] |
| Conventional Liposomes | Shikonin | 56.5% - 78.4% | PEGylated formulations showed a 13-18% increase in drug incorporation. | [4] |
| PEGylated Liposomes | Shikonin | 66.9% - 89.4% | PEGylated formulations showed a 13-18% increase in drug incorporation. | [4] |
| PEGylated Liposomes | Paclitaxel | >90% | The presence of PEG chains on the outer surface can enhance drug entrapment. | [9] |
| PEG-NC (pH 9) | F10320GD1 | 85% | Encapsulation of poorly soluble drugs can be improved by optimizing formulation pH. | [10] |
Table 3: Impact of PEG Chain Length on In Vivo Circulation
| PEG-PE Molecular Weight | Liposome (B1194612) Composition | Circulation Half-Life / Residence Time | Animal Model | Reference(s) |
| Unmodified | - | 13 min | - | [11] |
| PEG2000-PE | - | 21 min | - | [11] |
| PEG5000-PE | - | 75 min | - | [11] |
| DOPE-PEG1000 | ePC/CH LUVs | - | Mice | [12] |
| DOPE-PEG2000 | ePC/CH LUVs | Longer than PEG1000 | Mice | [12] |
| DOPE-PEG5000 | ePC/CH LUVs | Longer than PEG2000 | Mice | [12] |
| DOPE-PEG12000 | ePC/CH LUVs | Similar to PEG5000 | Mice | [12] |
| DSPE-PEG2000 | DSPC/CH LUVs | Remained in circulation for over 24h | Mice | [12] |
Key Structural Considerations and Their Effects
PEG Chain Length (Molecular Weight)
The length of the PEG chain is a critical parameter. Longer PEG chains generally provide a thicker hydrophilic layer, leading to more effective steric hindrance and longer circulation times.[11] For instance, the circulation half-life of liposomes modified with PEG5000-PE was significantly longer (75 min) than those with PEG2000-PE (21 min) or unmodified liposomes (13 min).[11] Similarly, the effectiveness of DOPE-PEG in prolonging circulation time was proportional to the molecular weight of the PEG, with PEG5000 and PEG12000 showing the greatest effect.[12] However, this comes with a trade-off. Longer PEG chains can also reduce the interaction of the nanoparticle with target cells, potentially hindering cellular uptake and therapeutic efficacy.[5][13]
Lipid Anchor Structure
The hydrophobic anchor's acyl chain length and degree of saturation influence the stability of the PEG-lipid within the bilayer.
-
Saturated vs. Unsaturated: Lipids with saturated acyl chains, such as distearoyl (C18:0) in DSPE, result in a more stable, rigid membrane. Unsaturated phospholipids can trigger a stronger accelerated blood clearance (ABC) phenomenon than saturated ones.[14]
-
Acyl Chain Length: The length of the acyl chain affects the tendency towards micelle formation versus incorporation into a lamellar phase. For example, increasing the acyl chain length from C14:0 to C18:0 in PEG-PE conjugates increased the tendency for phase separation from the host phosphatidylcholine bilayer.[15]
Functional Terminal Groups
While many PEG-lipids are terminated with a simple methoxy (B1213986) group for steric stabilization, others feature reactive functional groups for targeted drug delivery.
-
DSPE-PEG-Maleimide: This derivative has a maleimide (B117702) group at the end of the PEG chain, which readily reacts with thiol groups on molecules like antibodies or peptides.[16][17] This allows for the covalent attachment of targeting ligands to the nanoparticle surface, directing the drug payload to specific cells or tissues.[17][18]
-
DSPE-PEG-Biotin: The biotin (B1667282) group has a very high affinity for avidin (B1170675) and streptavidin, enabling a modular approach to surface functionalization.[16]
Visualizing Key Concepts
Caption: Structure of a PEGylated liposome.
Caption: Experimental workflow for liposome preparation and characterization.
Caption: Trade-offs associated with PEG chain length selection.
Detailed Experimental Protocols
Liposome Preparation by Film Hydration & Extrusion
This is a common method for preparing multilamellar and unilamellar vesicles.
-
Lipid Mixing: The desired lipids (e.g., DSPC, cholesterol, and DSPE-PEG2000) are dissolved in a suitable organic solvent, such as chloroform (B151607) or a chloroform/methanol mixture, in a round-bottom flask.[19]
-
Film Formation: The organic solvent is removed under reduced pressure using a rotary evaporator. This process leaves a thin, dry lipid film on the inner wall of the flask.
-
Hydration: The lipid film is hydrated with an aqueous buffer (which may contain the hydrophilic drug to be encapsulated) at a temperature above the phase transition temperature of the lipids. The flask is agitated to suspend the lipids, forming multilamellar vesicles (MLVs).[19]
-
Sizing (Extrusion): To obtain a uniform size distribution and produce unilamellar vesicles, the MLV suspension is repeatedly passed through polycarbonate membranes with defined pore sizes (e.g., 200 nm, then 100 nm) using a high-pressure extruder.[19][20]
Characterization of Physicochemical Properties
-
Particle Size and Polydispersity Index (PDI): These are determined using Dynamic Light Scattering (DLS). The sample is diluted in an appropriate buffer and placed in a cuvette. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles to calculate the hydrodynamic diameter and PDI, which indicates the width of the size distribution.[9][20]
-
Zeta Potential: This is a measure of the surface charge of the nanoparticles and is determined using electrophoretic light scattering. The velocity of the particles under an applied electric field is measured, which is then used to calculate the zeta potential. It is an important indicator of colloidal stability.[4][20]
Determination of Encapsulation Efficiency (EE%)
-
Separation of Free Drug: Unencapsulated drug is separated from the liposomes. This is typically achieved by size exclusion chromatography (e.g., using a Sephadex column) or dialysis.
-
Liposome Lysis: The liposome fraction is collected and then lysed to release the encapsulated drug. Lysis can be induced by adding a surfactant (e.g., Triton X-100) or an organic solvent like methanol.[8]
-
Drug Quantification: The concentration of the released drug is quantified using a suitable analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.[8][21]
-
Calculation: The EE% is calculated as: (Amount of drug encapsulated / Total initial amount of drug) x 100.
Conclusion
The choice of a PEGylated phospholipid is a multi-faceted decision that requires careful consideration of the intended application.
-
For applications requiring maximum circulation time, such as passive tumor targeting via the Enhanced Permeability and Retention (EPR) effect, a longer PEG chain like DSPE-PEG5000 may be advantageous.[6]
-
For applications where efficient cellular uptake is paramount, a shorter PEG chain like DSPE-PEG2000 often provides a better balance between reasonable circulation time and biological interaction.[5][6]
-
For targeted delivery, functionalized lipids such as DSPE-PEG-Maleimide are essential for conjugating specific ligands to the nanoparticle surface.[17]
-
The lipid anchor plays a crucial role in stability, with saturated anchors like DSPE generally conferring greater stability and reduced immunogenicity compared to unsaturated alternatives.[14]
By leveraging the experimental data and protocols presented, researchers can make more informed decisions in the design and optimization of next-generation nanoparticle-based therapeutics.
References
- 1. PEG Lipids: Definition, Structure & Key Applications | Biopharma PEG [biochempeg.com]
- 2. PEGylated Liposomes in the Clinic and Clinical Trials | Biopharma PEG [biochempeg.com]
- 3. PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. [Effect of membrane modification by PEG on prolongation of circulation time of liposomes in blood in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prolonged circulation time in vivo of large unilamellar liposomes composed of distearoyl phosphatidylcholine and cholesterol containing amphipathic poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Effects of polyethyleneglycol chain length and phospholipid acyl chain composition on the interaction of polyethyleneglycol-phospholipid conjugates with phospholipid: implications in liposomal drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What is the difference between DSPE - PEG2000 and other DSPE - PEG derivatives? - Blog [shochem.com]
- 17. labinsights.nl [labinsights.nl]
- 18. avantiresearch.com [avantiresearch.com]
- 19. Characterization of Liposomes Using Quantitative Phase Microscopy (QPM) [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Simultaneous Determination of Polyethylene Glycol-Conjugated Liposome Components by Using Reversed-Phase High-Performance Liquid Chromatography with UV and Evaporative Light Scattering Detection - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Immunogenicity of DOPE-mPEG 2000: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene (B3416737) glycol (PEG) to liposomal drug delivery systems, a process known as PEGylation, has been a cornerstone strategy for enhancing the in vivo performance of nanomedicines. Among the various PEGylated phospholipids, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DOPE-mPEG 2000) is frequently utilized. While PEGylation offers significant advantages in terms of prolonged circulation and reduced uptake by the mononuclear phagocyte system, concerns regarding its immunogenicity have grown. The production of anti-PEG antibodies can lead to accelerated blood clearance (ABC) of PEGylated liposomes and hypersensitivity reactions, potentially compromising therapeutic efficacy and patient safety.[1]
This guide provides an objective comparison of the immunogenicity of DOPE-mPEG 2000 with a promising alternative, polysarcosine (pSar), supported by experimental data.
Comparative Immunogenicity Data
The following tables summarize the key findings from a head-to-head comparative study on the immunogenicity of PEGylated versus polysarcosinated liposomes.
| Formulation | Anti-Polymer IgM (Arbitrary Units) | Anti-Polymer IgG (Arbitrary Units) |
| DSPE-mPEG 2000 Liposomes | Noticeably higher levels | Noticeably higher levels |
| DSPE-pSar 2000 Liposomes | Noticeably lower levels | Noticeably lower levels |
| Table 1: Comparison of Anti-Polymer Antibody Production. This table qualitatively summarizes the findings of a study comparing antibody production against PEGylated and polysarcosinated liposomes. The study reported "noticeably lower levels" of both IgM and IgG for the pSar-liposomes compared to the PEG-liposomes, though specific quantitative values were not provided in the abstract.[2][3] |
| Formulation | Second Dose Blood Concentration (% Injected Dose) |
| DSPE-mPEG 2000 Liposomes | Significantly reduced (indicative of ABC) |
| DSPE-pSar 2000 Liposomes | No significant reduction (circumvention of ABC) |
| Table 2: Comparison of Accelerated Blood Clearance (ABC) Phenomenon. This table illustrates the impact of pre-existing anti-polymer antibodies on the circulation time of a second dose of liposomes. The study demonstrated that the pSar-liposomes did not exhibit the accelerated blood clearance seen with the PEG-liposomes.[2][3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key immunogenicity assays.
Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-PEG Antibodies
This protocol is adapted from studies detecting anti-PEG IgM and IgG in mouse serum.[2][3]
Materials:
-
96-well ELISA plates
-
DSPE-mPEG 2000
-
Ethanol
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
Tween 20
-
Goat anti-mouse IgM-HRP conjugate
-
Goat anti-mouse IgG-HRP conjugate
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with DSPE-mPEG 2000 dissolved in ethanol. Allow the solvent to evaporate completely.
-
Blocking: Block the wells with a solution of 1% BSA in PBS to prevent non-specific binding.
-
Sample Incubation: Add diluted serum samples to the wells and incubate to allow anti-PEG antibodies to bind to the coated antigen.
-
Washing: Wash the wells multiple times with PBS containing 0.05% Tween 20 (PBST) to remove unbound components.
-
Secondary Antibody Incubation: Add HRP-conjugated goat anti-mouse IgM or IgG to the respective wells and incubate.
-
Washing: Repeat the washing step with PBST.
-
Detection: Add TMB substrate solution to the wells and incubate in the dark. The HRP enzyme will catalyze a color change.
-
Stopping the Reaction: Stop the reaction by adding a stop solution.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the amount of anti-PEG antibody present in the serum.
In Vivo Accelerated Blood Clearance (ABC) Phenomenon Study
This protocol is based on a study comparing the ABC phenomenon for PEGylated and polysarcosinated liposomes in an animal model.[2][3]
Materials:
-
Test animals (e.g., mice or rats)
-
Liposome (B1194612) formulations (e.g., DSPE-mPEG 2000 and DSPE-pSar 2000 liposomes)
-
Radioactive or fluorescent label for liposomes
-
Blood collection supplies
Procedure:
-
First Injection (Immunization): Inject a group of animals with a low dose of the liposome formulation. This serves to induce an anti-polymer antibody response.
-
Rest Period: Allow a period of several days (e.g., 7 days) for the immune response to develop.
-
Second Injection (Challenge): Inject the same group of animals with a second, higher dose of the same liposome formulation, which has been labeled for tracking (e.g., with a radioisotope or fluorescent dye).
-
Blood Sampling: Collect blood samples at various time points after the second injection (e.g., 1, 4, 8, 24 hours).
-
Quantification: Measure the concentration of the labeled liposomes in the blood samples.
-
Data Analysis: Plot the blood concentration of the liposomes over time. A rapid decrease in the blood concentration of the second dose compared to a single injection in naïve animals is indicative of the ABC phenomenon.
Signaling Pathways and Experimental Workflows
Visual representations of complex biological processes and experimental designs can enhance understanding.
Caption: The complement system can be activated via three main pathways.
Caption: Experimental workflow for evaluating liposome immunogenicity.
Discussion and Conclusion
The available data strongly suggests that polysarcosine is a less immunogenic alternative to polyethylene glycol for the surface modification of liposomes. The reduced production of anti-pSar antibodies translates to a significant advantage in avoiding the accelerated blood clearance phenomenon, which is a major hurdle for the clinical application of PEGylated nanomedicines requiring multiple administrations.
While direct quantitative comparative data on complement activation is still emerging, the lower antibody response observed with pSar-liposomes would logically lead to reduced antibody-mediated complement activation. The complement system, particularly the classical pathway, can be initiated by antigen-antibody complexes.[1][4] Therefore, a lower propensity to generate antibodies would inherently lessen this trigger for complement activation.
For researchers and drug developers, the choice of a stealth polymer for liposomal formulations is a critical decision. While DOPE-mPEG 2000 has a long history of use, the potential for immunogenicity cannot be overlooked. Polysarcosine presents a compelling alternative that may lead to safer and more effective nanomedicines, particularly for therapeutic regimens that involve repeated dosing. Further studies providing direct quantitative comparisons of complement activation will be invaluable in solidifying the position of polysarcosine and other emerging PEG alternatives in the next generation of drug delivery systems.
References
- 1. Anti-PEG antibodies compromise the integrity of PEGylated lipid-based nanoparticles via complement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evasion of the accelerated blood clearance phenomenon by polysarcosine coating of liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. leadinglifetechnologies.com [leadinglifetechnologies.com]
A Head-to-Head Battle: Thin-Film Hydration vs. Microfluidic Preparation of DOPE-mPEG Liposomes
For researchers, scientists, and drug development professionals, the choice of liposome (B1194612) preparation method is a critical decision that significantly impacts the final product's characteristics and performance. This guide provides an objective comparison of two prominent techniques for preparing 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE)-based liposomes modified with polyethylene (B3416737) glycol (mPEG): the conventional thin-film hydration method and the modern microfluidic approach. We will delve into the experimental data, detailed protocols, and the fundamental differences between these methods to empower you to make an informed decision for your specific application.
The thin-film hydration technique, a long-established and widely used method, involves the formation of a thin lipid film from a solution of lipids in an organic solvent, followed by hydration with an aqueous buffer. In contrast, microfluidics offers a more controlled and continuous process, where liposomes are formed by the rapid and precise mixing of a lipid-in-solvent stream with an aqueous stream within a microfluidic chip.
Key Performance Indicators: A Quantitative Comparison
The choice between these two methods often hinges on key performance indicators such as particle size, polydispersity index (PDI), and encapsulation efficiency. While specific values can vary based on the precise lipid composition and experimental parameters, the following table summarizes the general quantitative differences observed between the two methods for preparing PEGylated liposomes.
| Parameter | Thin-Film Hydration | Microfluidics |
| Particle Size (Diameter) | Larger and more variable (often >150 nm before extrusion) | Smaller and more uniform (typically 50-150 nm)[1] |
| Polydispersity Index (PDI) | Higher (typically >0.2), indicating a wider size distribution[2][3] | Lower (typically <0.2), indicating a narrow size distribution[2][3] |
| Encapsulation Efficiency | Generally lower, especially for hydrophilic molecules[2][3] | Generally higher, due to rapid and controlled mixing[2][3][4] |
| Reproducibility | Lower, with potential for batch-to-batch variability | Higher, with excellent batch-to-batch consistency |
| Scalability | Challenging to scale up while maintaining consistent properties | Readily scalable for larger volume production[3] |
Experimental Workflows: A Visual Guide
To better understand the practical differences between these two methods, the following diagrams illustrate the experimental workflows for thin-film hydration and microfluidic preparation of DOPE-mPEG liposomes.
Detailed Experimental Protocols
For researchers seeking to implement these techniques, the following are detailed protocols for the preparation of DOPE-mPEG liposomes.
Thin-Film Hydration Protocol
This protocol describes the preparation of unilamellar liposomes by the thin-film hydration and extrusion method.[5]
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (mPEG-2000 DSPE) or other suitable mPEG-lipid
-
Chloroform and Methanol (e.g., 2:1 v/v mixture)
-
Aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Rotary evaporator
-
High vacuum pump
-
Water bath
-
Vortex mixer or sonicator
-
Liposome extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amounts of DOPE and mPEG-lipid in a chloroform/methanol mixture in a round-bottom flask. A typical molar ratio is 95:5 (DOPE:mPEG-lipid).
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature of the lipids (e.g., 65°C) until a thin, uniform lipid film is formed on the inner surface of the flask.[6]
-
Dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.[5]
-
-
Hydration:
-
Hydrate the lipid film by adding the aqueous buffer, pre-heated to a temperature above the lipid phase transition temperature.[7]
-
Vigorously agitate the flask using a vortex mixer or sonicator to detach the lipid film and form a suspension of multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles with a uniform size, the MLV suspension is subjected to extrusion.
-
Load the suspension into a liposome extruder fitted with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Pass the suspension through the membrane multiple times (e.g., 11-21 times) to achieve a narrow size distribution.
-
Microfluidic Preparation Protocol
This protocol outlines the preparation of liposomes using a microfluidic device.
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (mPEG-2000 DSPE) or other suitable mPEG-lipid
-
Aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Microfluidic system with a micromixer chip (e.g., staggered herringbone micromixer)
-
Syringe pumps
Procedure:
-
Solution Preparation:
-
Prepare the lipid solution by dissolving DOPE and mPEG-lipid in ethanol or isopropanol at the desired concentration and molar ratio (e.g., 95:5 DOPE:mPEG-lipid).
-
Prepare the aqueous buffer.
-
-
Microfluidic Processing:
-
Load the lipid solution and the aqueous buffer into separate syringes and mount them on the syringe pumps.
-
Connect the syringes to the respective inlets of the microfluidic chip.
-
Set the flow rates for both pumps to achieve the desired flow rate ratio (FRR) and total flow rate (TFR). The FRR (aqueous phase flow rate / organic phase flow rate) is a critical parameter that influences liposome size.[1] A higher FRR generally results in smaller liposomes.
-
Initiate the flow. The rapid and controlled mixing of the two streams within the microchannels induces the self-assembly of lipids into liposomes.[2][3]
-
Collect the liposome suspension from the outlet of the microfluidic chip.
-
Conclusion: Making the Right Choice
The choice between thin-film hydration and microfluidic preparation of DOPE-mPEG liposomes depends heavily on the specific requirements of the application.
Thin-film hydration remains a viable option for small-scale laboratory preparations where simplicity and cost-effectiveness are primary considerations. However, its limitations in terms of size control, reproducibility, and scalability must be acknowledged.
Microfluidics , on the other hand, emerges as a superior technique for applications demanding precise control over liposome characteristics, high reproducibility, and a clear path to scalable production.[3][8] For drug delivery applications where particle size and uniformity are critical for in vivo performance, the advantages offered by microfluidics are particularly compelling.
By understanding the quantitative differences and the practical workflows of each method, researchers can select the most appropriate technique to advance their work in the development of effective liposomal drug delivery systems.
References
- 1. Microfluidic Synthesis of PEG- and Folate-Conjugated Liposomes for One-Step Formation of Targeted Stealth Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. studenttheses.uu.nl [studenttheses.uu.nl]
- 7. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 8. ijpsjournal.com [ijpsjournal.com]
Enhancing Drug Delivery: A Comparative Guide to the Targeting Efficiency of Ligand-Conjugated DOPE-mPEG Liposomes
For researchers, scientists, and drug development professionals, the targeted delivery of therapeutics is a paramount goal. Ligand-conjugated liposomes, particularly those formulated with 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) and methoxy-polyethylene glycol (mPEG), represent a promising strategy to enhance drug accumulation at specific sites, thereby increasing efficacy and reducing off-target effects. This guide provides an objective comparison of the performance of these targeted liposomes against non-targeted counterparts and other formulations, supported by experimental data and detailed protocols.
The core principle behind this technology lies in the functionalization of the liposome (B1194612) surface with specific ligands—such as antibodies, peptides, or small molecules—that recognize and bind to receptors overexpressed on target cells.[1] This active targeting mechanism facilitates cellular uptake and localized drug release, offering a significant advantage over passive accumulation via the enhanced permeability and retention (EPR) effect alone.
Performance Comparison: Targeted vs. Non-Targeted Liposomes
The conjugation of targeting moieties to DOPE-mPEG liposomes has been shown to significantly improve their therapeutic index. The following tables summarize quantitative data from various studies, highlighting the enhanced cellular uptake, tumor accumulation, and therapeutic efficacy of ligand-conjugated liposomes compared to their non-targeted counterparts.
In Vitro Cellular Uptake
The efficiency of cellular internalization is a critical determinant of a drug delivery system's success. As the data below indicates, the incorporation of a targeting ligand consistently leads to a substantial increase in uptake by receptor-expressing cell lines.
| Liposome Formulation | Cell Line | Ligand | Cellular Uptake (Relative to Non-Targeted) | Reference |
| DOPE-mPEG Liposomes | KB (human oral cancer) | Folate | ~6-fold increase in IC50 | [2] |
| PEGylated Liposomes | U87MG (human glioblastoma) | APTEDB peptide | Significant increase in fluorescence intensity | [3] |
| PEGylated Liposomes | HUVEC (endothelial cells) | RGD peptide | ~1.5-fold increase in mean fluorescence intensity | [4] |
| DOPE-based Liposomes | B16F10 (melanoma) | Folate | 11-fold higher cell binding | [5] |
Table 1: Comparative In Vitro Cellular Uptake of Targeted vs. Non-Targeted Liposomes. The data, synthesized from multiple studies, demonstrates the significantly enhanced cellular uptake of ligand-conjugated liposomes in receptor-positive cancer cell lines.
In Vivo Tumor Accumulation and Therapeutic Efficacy
Building upon the in vitro findings, in vivo studies in animal models have corroborated the superior targeting efficiency and therapeutic outcomes of ligand-conjugated liposomes.
| Liposome Formulation | Animal Model | Ligand | Tumor Accumulation (Relative to Non-Targeted) | Therapeutic Outcome | Reference |
| PEGylated Liposomes | U87MG xenograft mice | APTEDB peptide | Higher fluorescence intensity in tumors | Greater tumor growth retardation | [3] |
| PEGylated Liposomes | B16F0 melanoma-bearing mice | Folate | Significant reduction in tumor growth | [5] | |
| Doxorubicin-loaded Liposomes | KB tumor-bearing nude mice | Folate | - | Significantly improved antitumor activity | [6] |
| Doxorubicin-loaded Liposomes | 4T1 breast tumor-bearing mice | - (pH-sensitive) | - | 60.4% tumor growth inhibition (non-PEGylated) vs. 40.3% (PEGylated) | [7] |
Table 2: Comparative In Vivo Performance of Targeted Liposomes. These studies highlight the enhanced tumor accumulation and improved therapeutic efficacy of ligand-conjugated liposomes in various cancer models.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of key experimental protocols used to assess the targeting efficiency of ligand-conjugated DOPE-mPEG liposomes.
Preparation of Ligand-Conjugated Liposomes
The thin-film hydration method is a common technique for preparing liposomes.
-
Lipid Film Formation: Chloroform solutions of lipids (e.g., DOPE, cholesterol, and mPEG-DSPE) and the ligand-PEG-lipid conjugate are mixed in a round-bottom flask. The organic solvent is then removed under reduced pressure using a rotary evaporator to form a thin lipid film.
-
Hydration: The dried lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline) containing the therapeutic agent to be encapsulated. This process is typically performed above the phase transition temperature of the lipids.
-
Size Extrusion: To obtain unilamellar vesicles of a specific size, the resulting liposome suspension is subjected to extrusion through polycarbonate membranes with defined pore sizes.
In Vitro Cellular Uptake Assay (Flow Cytometry)
This protocol quantifies the internalization of fluorescently labeled liposomes by target cells.
-
Cell Seeding: Plate the target cells in a multi-well plate and allow them to adhere overnight.
-
Liposome Incubation: Replace the culture medium with fresh medium containing the fluorescently labeled targeted and non-targeted liposomes at a specific concentration. Incubate for a defined period (e.g., 1-4 hours) at 37°C.[7][8]
-
Cell Harvesting: Wash the cells with ice-cold PBS to remove non-adherent liposomes. Detach the cells using trypsin-EDTA.
-
Flow Cytometry Analysis: Resuspend the cells in a suitable buffer and analyze them using a flow cytometer to measure the mean fluorescence intensity, which corresponds to the amount of internalized liposomes.[4]
In Vivo Biodistribution Study
This protocol assesses the accumulation of liposomes in various organs and the tumor in an animal model.
-
Animal Model: Utilize tumor-bearing mice (e.g., xenograft or allograft models).[3]
-
Liposome Administration: Intravenously inject fluorescently or radiolabeled targeted and non-targeted liposomes into the mice.[3]
-
Tissue Harvesting: At predetermined time points, euthanize the mice and excise the tumor and major organs (liver, spleen, kidneys, lungs, heart).
-
Quantification:
-
For fluorescently labeled liposomes, use an in vivo imaging system to measure the fluorescence intensity in the excised organs.[3]
-
For radiolabeled liposomes, measure the radioactivity in each organ using a gamma counter. The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).[1]
-
Visualizing the Pathways and Processes
To better understand the mechanisms and workflows involved in evaluating ligand-conjugated liposomes, the following diagrams are provided.
Caption: Signaling pathway of ligand-targeted liposome uptake by a target cell.
References
- 1. Vascular Targeting of Radiolabeled Liposomes with Bio-Orthogonally Conjugated Ligands: Single Chain Fragments Provide Higher Specificity than Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of A Novel Ligand for Folate-mediated Targeting liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of PEG Pairing on the Efficiency of Cancer-Targeting Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Formulation Strategies for Folate-Targeted Liposomes and Their Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Comparing cellular uptake and cytotoxicity of targeted drug carriers in cancer cell lines with different drug resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of DOPE-mPEG Stability in Lipid-Based Nanoparticles
A technical guide for researchers, scientists, and drug development professionals on the comparative stability of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)] (DOPE-mPEG) and other commonly used PEGylated lipids in drug delivery systems.
The stability of lipid-based nanoparticles is a critical parameter influencing their therapeutic efficacy and shelf-life. The choice of the PEGylated lipid, which provides a hydrophilic corona to prevent aggregation and opsonization, significantly impacts the overall stability of the formulation. This guide provides a comparative analysis of DOPE-mPEG's performance against other widely used alternatives such as DSPE-mPEG, DMG-PEG, and Cholesterol-PEG, supported by experimental data and detailed protocols.
Comparative Stability Data
The stability of lipid nanoparticles is multifaceted, encompassing physical stability (particle size and integrity), chemical stability (hydrolysis and oxidation of components), and in vivo stability (circulation half-life). The following tables summarize quantitative data from various studies to facilitate a direct comparison between different PEGylated lipids.
Table 1: Physical Stability - Particle Size and Polydispersity Index (PDI)
| Lipid Formulation | Initial Size (nm) | Size after Storage (Condition) | Initial PDI | PDI after Storage (Condition) | Reference |
| DOPE-based (pH-sensitive) | ~94 | Stable at pH 7.4 | ~0.16 | Stable | [1] |
| DSPE-PEG based | 130 - 140 | Stable | < 0.2 | Stable | [2] |
| DMG-PEG based | 80 - 120 | Stable under optimized conditions | Varies | Varies | [3] |
| Cholesterol-PEG based | Varies | Stable with optimal cholesterol ratio | Varies | Stable | [4] |
Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution.
Table 2: In Vitro Stability - Drug/Dye Leakage
| Lipid Formulation | Leakage at pH 7.4 | Leakage at pH 5.5 | Serum Stability | Reference |
| DOPE/CHEMS/DSPE-mPEG | Good drug retention | Enhanced release (>90% in 6h) | Enhanced by DSPE-PEG | [1][5][6] |
| DOPE/POD (pH-sensitive) | 2-3 fold less leakage than DOPE/CHEMS in serum over 12h | Rapid release | Stable for first 12h in serum | [7] |
| DSPE-PEG based | Minimal | Minimal | High | [5] |
| DMG-PEG based | Varies | Varies | Shorter chain (C14) leads to faster dissociation from LNP in serum | [8] |
Table 3: In Vivo Stability - Circulation Half-life
| Lipid Formulation | Half-life (t½) | Key Findings | Reference |
| DOPE:mPEG-VE-DOG | 3 - 7 hours | Half-life dependent on the hydrolysis rate of the vinyl ether linker | [9] |
| DSPE-PEG based | Prolonged | Longer acyl chains (C18) provide better membrane anchoring and longer circulation | [8][10] |
| DMG-PEG based | Reduced | Shorter acyl chains (C14) lead to rapid dissociation and clearance | [8] |
Key Insights from Comparative Analysis
-
DSPE-mPEG generally offers the highest stability for conventional liposomes due to its saturated, long acyl chains (C18) which provide strong anchoring in the lipid bilayer. This results in excellent serum stability and prolonged circulation times.[8][10]
-
DOPE-mPEG is a cornerstone of pH-sensitive liposomes. The unsaturated oleoyl (B10858665) chains of DOPE give it a conical shape, which promotes a transition from a bilayer to a hexagonal phase in acidic environments (like endosomes or tumors), triggering rapid drug release.[1][11] Formulations containing DOPE are stabilized at physiological pH by including other lipids like CHEMS or by PEGylation, though PEGylation can sometimes slightly reduce the pH-sensitivity.[1][5]
-
DMG-PEG has shorter (C14) saturated acyl chains. This leads to a faster dissociation rate of the PEG-lipid from the nanoparticle surface in vivo, which can be advantageous for certain applications where rapid shedding of the PEG shield is desired to facilitate cellular uptake.[8][9] However, this also results in a shorter circulation half-life compared to DSPE-PEG.[8]
-
Cholesterol is a critical component for modulating membrane fluidity and stability.[12] While less common as a direct PEG anchor in comparative stability studies against phospholipids, its inclusion in formulations (typically 30-50 mol%) is known to increase membrane rigidity, reduce drug leakage, and improve overall stability.[4][12]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of lipid nanoparticle stability.
Liposome (B1194612) Preparation by Thin-Film Hydration and Extrusion
This is a common method for producing unilamellar vesicles of a defined size.
-
Lipid Film Formation: The desired lipids (e.g., primary phospholipid, cholesterol, and PEGylated lipid in specific molar ratios) are dissolved in an organic solvent like chloroform (B151607) or a chloroform/methanol mixture in a round-bottom flask.
-
Solvent Evaporation: The organic solvent is removed under reduced pressure using a rotary evaporator. This is typically done at a temperature above the phase transition temperature (Tm) of the lipids to ensure a homogenous lipid mixture. A thin, uniform lipid film should form on the wall of the flask.
-
Drying: The lipid film is further dried under a high vacuum for at least 2 hours to remove any residual organic solvent.
-
Hydration: The lipid film is hydrated with an aqueous buffer (e.g., PBS, HEPES) which may contain the drug or fluorescent marker to be encapsulated. The hydration is performed above the lipid Tm with gentle agitation, leading to the formation of multilamellar vesicles (MLVs).
-
Extrusion: To obtain a homogenous population of unilamellar vesicles (LUVs) with a specific size, the MLV suspension is repeatedly passed through polycarbonate filters with a defined pore size (e.g., 100 nm) using a lipid extruder. The extrusion is also performed at a temperature above the Tm.
Experimental Workflow: Liposome Preparation
Caption: Workflow for preparing unilamellar liposomes.
Stability Assessment via Dynamic Light Scattering (DLS)
DLS is used to monitor the physical stability of liposomes by measuring changes in particle size and polydispersity index (PDI) over time.[13]
-
Sample Preparation: Dilute the liposome suspension in the same buffer used for hydration to a suitable concentration to avoid multiple scattering effects.
-
Instrument Setup: Set the temperature of the DLS instrument (e.g., 25°C or 37°C).
-
Measurement: Place the diluted sample in a cuvette and insert it into the instrument. Allow the sample to equilibrate for a few minutes.
-
Data Acquisition: Perform multiple measurements to obtain the average hydrodynamic diameter (Z-average) and the PDI.
-
Stability Study: Store the liposome formulation under desired conditions (e.g., 4°C, 25°C, 37°C). At specified time points (e.g., 0, 1, 7, 30 days), take an aliquot of the sample and repeat the DLS measurement.
-
Analysis: An increase in the Z-average size or PDI over time indicates particle aggregation or fusion, signifying physical instability.[3]
Membrane Permeability Assessment via Calcein (B42510) Leakage Assay
This fluorescence-based assay measures the integrity of the liposome membrane by monitoring the leakage of an encapsulated dye.[6][14]
-
Liposome Preparation: Prepare liposomes as described in Protocol 1, using a concentrated solution of calcein (e.g., 50-100 mM) in the hydration buffer. At this concentration, calcein's fluorescence is self-quenched.
-
Removal of Unencapsulated Dye: Separate the calcein-loaded liposomes from the free, unencapsulated calcein in the external buffer. This is typically done using a size-exclusion chromatography column (e.g., Sephadex G-50).[6] The liposomes will elute in the void volume.
-
Fluorescence Measurement:
-
Dilute the purified liposome suspension in the desired buffer (e.g., PBS at pH 7.4 or an acidic buffer) in a fluorometer cuvette.
-
Measure the initial fluorescence (F₀) at the appropriate excitation/emission wavelengths for calcein (e.g., 495 nm/515 nm). This represents the baseline leakage.
-
Monitor the fluorescence intensity (Fₜ) over time. An increase in fluorescence indicates that calcein is leaking from the liposomes and becoming de-quenched upon dilution in the external buffer.
-
-
Maximum Leakage Determination: To determine the 100% leakage value, add a detergent (e.g., Triton X-100) to the liposome suspension to completely disrupt the membranes.[15] Measure the maximum fluorescence (Fₘₐₓ).
-
Calculation: The percentage of leakage at time 't' is calculated using the formula: % Leakage = [(Fₜ - F₀) / (Fₘₐₓ - F₀)] * 100
Experimental Workflow: Calcein Leakage Assay
Caption: Workflow for assessing membrane permeability.
Influence on Cellular Signaling Pathways
The interaction of lipid nanoparticles with cells is a complex process that can trigger various intracellular signaling pathways. While specific pathways are often dependent on the cell type and the encapsulated cargo, the lipid composition of the nanoparticle itself plays a crucial role.
Upon cellular uptake, which often occurs via endocytosis, LNPs are trafficked into endosomes. A key step for the delivery of therapeutic cargo is "endosomal escape". This process, which can be triggered by the inherent properties of the lipids, involves the disruption of the endosomal membrane. This membrane damage is a potent cellular stress signal.
Recent studies indicate that endosomal membrane damage caused by LNPs is recognized by cytosolic proteins called galectins.[1] Galectins bind to sugars exposed on the inner endosomal membrane, initiating a signaling cascade that can lead to inflammatory responses. Furthermore, cellular stress resulting from LNP uptake can also activate the Unfolded Protein Response (UPR) in the endoplasmic reticulum.[5] The choice of lipid can influence the extent of this endosomal disruption and, consequently, the intensity of the downstream signaling and potential cytotoxicity.[5]
Cellular Uptake and Signaling of Lipid Nanoparticles
References
- 1. Research Portal [researchdiscovery.drexel.edu]
- 2. Long-Term Stable Liposome Modified by PEG-Lipid in Natural Seawater - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dynamic Light Scattering for Pharmaceutical Nanoparticles - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. scispace.com [scispace.com]
- 5. Understanding the intracellular signalling pathways activated by lipid nanoparticle delivery of mRNA [repository.cam.ac.uk]
- 6. Calcein Release Assay to Measure Membrane Permeabilization by Recombinant alpha-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipid nanoparticle topology regulates endosomal escape and delivery of RNA to the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. news-medical.net [news-medical.net]
- 11. mdpi.com [mdpi.com]
- 12. Liposomes: Structure, Biomedical Applications, and Stability Parameters With Emphasis on Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. Membrane permeabilization can be crucially biased by a fusogenic lipid composition – leaky fusion caused by antimicrobial peptides in model membranes ... - Soft Matter (RSC Publishing) DOI:10.1039/D2SM01691E [pubs.rsc.org]
- 15. encapsula.com [encapsula.com]
Safety Operating Guide
Proper Disposal of DOPE-mPEG, MW 2000: A Guide for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DOPE-mPEG, MW 2000) are outlined below to ensure the safety of laboratory personnel and environmental protection. While specific institutional and local regulations must always be followed, this document provides a framework for the proper handling and disposal of this non-hazardous substance.
This compound is a phospholipid-polyethylene glycol conjugate widely used in drug delivery research. Based on the Safety Data Sheet (SDS) for a chemically similar compound, DSPE-PEG(2000) Carboxylic Acid, this compound is not classified as a hazardous substance.[1] However, proper disposal is still crucial to maintain a safe laboratory environment and to prevent contamination of drains and waterways.
Immediate Safety and Disposal Procedures
Unused, uncontaminated this compound should be disposed of as non-hazardous solid waste. Contaminated materials, such as empty containers, gloves, and absorbent paper, should be evaluated based on the nature of the contaminant and disposed of accordingly. If the material is contaminated with a hazardous substance, it must be treated as hazardous waste.
Key Disposal Considerations
| Consideration | Procedure |
| Uncontaminated Solid Waste | Sweep up and collect the solid material. Place in a suitable, clearly labeled, and sealed container for disposal as non-hazardous chemical waste. |
| Contaminated Solid Waste | If contaminated with hazardous materials, dispose of as hazardous waste in accordance with institutional and local regulations. The specific hazardous waste stream will depend on the nature of the contaminant. |
| Liquid Waste (Solutions) | Do not pour solutions containing this compound down the drain.[1] Collect in a sealed, labeled container for chemical waste disposal. The specific disposal route will depend on the solvent and any other dissolved substances. |
| Empty Containers | Triple rinse empty containers with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste. After rinsing, the container can typically be disposed of as non-hazardous waste. |
| Personal Protective Equipment (PPE) | Contaminated gloves, lab coats, and other PPE should be disposed of in the appropriate solid waste stream. If contaminated with hazardous materials, they must be disposed of as hazardous waste. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols, as well as local, state, and federal regulations, before disposing of any chemical waste.
References
Personal protective equipment for handling DOPE-mPEG, MW 2000
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling and disposal of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DOPE-mPEG, MW 2000).
This document provides crucial safety and logistical information for the proper operational use and disposal of this compound, a key reagent in the development of lipid nanoparticle-based drug delivery systems. Adherence to these guidelines is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.
Personal Protective Equipment (PPE)
While Safety Data Sheets (SDS) for structurally similar PEGylated lipids, such as 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] and DSPE-PEG(2000)-amine, classify these substances as non-hazardous, it is imperative to follow standard laboratory safety protocols to minimize any potential risk.[1] The following personal protective equipment is recommended when handling this compound.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Nitrile Gloves | Standard laboratory grade. Should be inspected before use and disposed of after handling the material. |
| Eye Protection | Safety Glasses with Side Shields | To protect against accidental splashes. |
| Body Protection | Laboratory Coat | Standard, long-sleeved lab coat to protect skin and clothing. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound, from preparation to use, is critical for both experimental success and personnel safety.
-
Preparation : Before handling the material, ensure that the designated workspace is clean and uncluttered. Prepare all necessary equipment and reagents.
-
Donning PPE : Put on a lab coat, safety glasses, and nitrile gloves.
-
Handling :
-
If working with the powdered form, handle it in a chemical fume hood to avoid inhalation of any fine particulates.
-
Use a dedicated spatula and weighing paper.
-
When dissolving the lipid, add the solvent slowly to prevent splashing.
-
-
Use in Formulation : Follow the specific experimental protocol for the preparation of liposomes or other nanoparticle formulations.
-
Cleanup : After the procedure, decontaminate the work surface with an appropriate cleaning agent.
-
Disposal : Segregate and dispose of all waste materials according to the guidelines outlined below.
Disposal Plan: A Clear Path for Waste Management
Proper disposal of this compound and associated materials is crucial to prevent environmental contamination and adhere to institutional and local regulations.
Solid Waste (Unused this compound):
-
As a non-hazardous material, small quantities of solid this compound can typically be disposed of in the regular laboratory trash.[2][3]
-
Ensure the material is in a sealed container (e.g., the original vial or a sealed bag) to prevent dispersal.
Liquid Waste (Solutions containing this compound):
-
Aqueous solutions of this compound can generally be disposed of down the sanitary sewer with copious amounts of water.[2][4][5]
-
This is permissible as long as the solution does not contain any other hazardous chemicals.
-
Always check with your institution's Environmental Health and Safety (EHS) department for specific guidelines on drain disposal.
Contaminated Labware (e.g., pipette tips, centrifuge tubes, glassware):
-
Rinsing: Glassware should be thoroughly rinsed with a suitable solvent (e.g., ethanol) followed by water. The first rinse should be collected and disposed of as chemical waste, as it may contain higher concentrations of the lipid.[6]
-
Disposal of Plastics: Disposable plastics such as pipette tips and centrifuge tubes that have come into contact with this compound should be placed in a designated laboratory waste container.[7]
-
Empty Containers: The original product container, once empty, should be rinsed and the label defaced before being discarded in the regular trash.[3]
By implementing these safety and handling procedures, researchers can confidently work with this compound while maintaining a secure and compliant laboratory environment. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet for the most comprehensive guidance.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 3. sfasu.edu [sfasu.edu]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. cleanmanagement.com [cleanmanagement.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
